molecular formula C8H6O6-2 B1238811 4-Maleylacetoacetate

4-Maleylacetoacetate

Cat. No.: B1238811
M. Wt: 198.13 g/mol
InChI Key: GACSIVHAIFQKTC-UPHRSURJSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

4-maleylacetoacetate is an oxo dicarboxylate. It has a role as a human metabolite. It derives from an oct-2-enedioate. It is a conjugate base of a 4-maleylacetoacetic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6O6-2

Molecular Weight

198.13 g/mol

IUPAC Name

(Z)-4,6-dioxooct-2-enedioate

InChI

InChI=1S/C8H8O6/c9-5(1-2-7(11)12)3-6(10)4-8(13)14/h1-2H,3-4H2,(H,11,12)(H,13,14)/p-2/b2-1-

InChI Key

GACSIVHAIFQKTC-UPHRSURJSA-L

SMILES

C(C(=O)CC(=O)[O-])C(=O)C=CC(=O)[O-]

Isomeric SMILES

C(C(=O)CC(=O)[O-])C(=O)/C=C\C(=O)[O-]

Canonical SMILES

C(C(=O)CC(=O)[O-])C(=O)C=CC(=O)[O-]

Origin of Product

United States

Foundational & Exploratory

4-Maleylacetoacetate in the Tyrosine Catabolism Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth exploration of the role of 4-maleylacetoacetate in the tyrosine catabolism pathway. It is intended for researchers, scientists, and drug development professionals interested in the biochemical intricacies of this metabolic route and its implications in human health and disease.

Introduction to the Tyrosine Catabolism Pathway

The catabolism of the amino acid tyrosine is a critical metabolic pathway that occurs primarily in the liver and kidneys.[1] This multi-step enzymatic process breaks down tyrosine into fumarate (B1241708), a Krebs cycle intermediate, and acetoacetate, a ketone body.[2][3][4][5] This pathway is essential for the disposal of excess tyrosine and phenylalanine.[3][4][5] Genetic defects in the enzymes of this pathway lead to several inherited metabolic disorders, the most severe of which is Hereditary Tyrosinemia Type I (HT1).[6][7][8][9]

The degradation of tyrosine involves a series of five enzymatic reactions.[2][8] this compound is a key intermediate in this pathway, positioned at the junction of isomerization and hydrolysis reactions that ultimately lead to the final products.

The Central Role of this compound

This compound is generated from homogentisate (B1232598) through the action of the enzyme homogentisate 1,2-dioxygenase.[3][4][5][10] It is a transient and reactive molecule that is subsequently isomerized to 4-fumarylacetoacetate.

Enzymatic Conversion of this compound

The conversion of this compound to 4-fumarylacetoacetate is a crucial cis-trans isomerization reaction catalyzed by the enzyme This compound isomerase (MAAI) , also known as glutathione (B108866) S-transferase zeta 1 (GSTZ1).[11][12][13] This enzyme requires glutathione as a cofactor for its catalytic activity.[3][4][5][11][12] The mechanism involves the stabilization of the thiolate form of glutathione, which then attacks the alpha carbon of this compound, enabling rotation around the carbon-carbon single bond.[11][12]

Subsequent Step: Hydrolysis of 4-Fumarylacetoacetate

Following its formation, 4-fumarylacetoacetate is hydrolyzed by fumarylacetoacetate hydrolase (FAH) into fumarate and acetoacetate.[6][7][14][15][16] This is the final step in the tyrosine degradation pathway.[6][7][14][16] FAH is a homodimeric metalloenzyme that utilizes a Ca2+ ion to bind the substrate and a Glu-His-Water catalytic triad (B1167595) to facilitate the cleavage of the carbon-carbon bond.[6]

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in this compound metabolism.

EnzymeSubstrate/AnalogueSpeciesKinetic ParameterValueReference
Fumarylacetoacetate Hydrolase (FAH)FumarylacetoacetateHumanK_m_1.3 µmol/L[17]
Fumarylacetoacetate Hydrolase (FAH)HMPOBA (inhibitor)-K_i_85 µM[15]
Fumarylacetoacetate Hydrolase (FAH)CEHPOBA (inhibitor)-K_i_41 nM[2]
Fumarylacetoacetate Hydrolase (FAH)COPHPAA (inhibitor)-K_i_12 nM[2]
EnzymeSubstrate/AnaloguePolymorphic VariantKinetic ParameterValueReference
Maleylacetoacetate Isomerase (hGSTZ1-1)Maleylacetone1c-1ck_cat_Highest[14]
Maleylacetoacetate Isomerase (hGSTZ1-1)Maleylacetone1b-1bk_cat_> 1d-1d, 1a-1a[14]
Maleylacetoacetate Isomerase (hGSTZ1-1)Maleylacetone1d-1dk_cat_> 1a-1a[14]
Maleylacetoacetate Isomerase (hGSTZ1-1)Maleylacetone1a-1ak_cat_Lowest[14]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the tyrosine catabolism pathway and a general workflow for an enzyme assay.

Tyrosine_Catabolism_Pathway Tyrosine Tyrosine p_Hydroxyphenylpyruvate p_Hydroxyphenylpyruvate Tyrosine->p_Hydroxyphenylpyruvate Tyrosine aminotransferase Homogentisate Homogentisate p_Hydroxyphenylpyruvate->Homogentisate p-Hydroxyphenylpyruvate dioxygenase Maleylacetoacetate This compound Homogentisate->Maleylacetoacetate Homogentisate 1,2-dioxygenase Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Maleylacetoacetate isomerase (MAAI/GSTZ1) + Glutathione Fumarate Fumarate Fumarylacetoacetate->Fumarate Fumarylacetoacetate hydrolase (FAH) Acetoacetate Acetoacetate Fumarylacetoacetate->Acetoacetate Fumarylacetoacetate hydrolase (FAH)

Figure 1: Tyrosine Catabolism Pathway

Enzyme_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Prepare Reaction Mixture\n(Buffer, Cofactors) Prepare Reaction Mixture (Buffer, Cofactors) Initiate Reaction\n(Add Substrate/Enzyme) Initiate Reaction (Add Substrate/Enzyme) Prepare Reaction Mixture\n(Buffer, Cofactors)->Initiate Reaction\n(Add Substrate/Enzyme) Prepare Enzyme Solution Prepare Enzyme Solution Prepare Enzyme Solution->Initiate Reaction\n(Add Substrate/Enzyme) Prepare Substrate Solution Prepare Substrate Solution Prepare Substrate Solution->Initiate Reaction\n(Add Substrate/Enzyme) Incubate at Optimal\nTemperature and pH Incubate at Optimal Temperature and pH Initiate Reaction\n(Add Substrate/Enzyme)->Incubate at Optimal\nTemperature and pH Monitor Reaction Progress\n(e.g., Spectrophotometry) Monitor Reaction Progress (e.g., Spectrophotometry) Incubate at Optimal\nTemperature and pH->Monitor Reaction Progress\n(e.g., Spectrophotometry) Calculate Enzyme Activity Calculate Enzyme Activity Monitor Reaction Progress\n(e.g., Spectrophotometry)->Calculate Enzyme Activity

Figure 2: General Enzyme Assay Workflow

Experimental Protocols

Spectrophotometric Assay for Maleylacetoacetate Isomerase (MAAI) Activity

This protocol is adapted from methodologies that utilize the in-situ generation of the unstable substrate, this compound.[6]

Materials:

  • 50 mM Potassium phosphate (B84403) buffer, pH 7.0

  • 1 mM Ascorbic acid

  • 50 µM Ferrous sulfate

  • 50 µM Reduced glutathione (GSH)

  • 100 µM Homogentisic acid (HGA)

  • Purified recombinant human homogentisate 1,2-dioxygenase (HGD)

  • Purified recombinant fumarylacetoacetate hydrolase (FAH)

  • Protein extract containing MAAI (e.g., liver cytosol)

  • UV-Vis Spectrophotometer capable of reading at 330 nm

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing 50 mM potassium phosphate buffer (pH 7.0), 1 mM ascorbic acid, 50 µM ferrous sulfate, and 50 µM reduced GSH.

  • Add a sufficient amount of purified HGD and FAH to the mixture.

  • Add the protein extract containing MAAI to be assayed.

  • Initiate the reaction by adding 100 µM HGA.

  • Immediately monitor the decrease in absorbance at 330 nm, which corresponds to the consumption of fumarylacetoacetate. The rate of this decrease is proportional to the MAAI activity, as the subsequent hydrolysis by FAH is rapid.

  • The activity of MAAI can be calculated from the rate of absorbance change using the molar extinction coefficient of fumarylacetoacetate.

Assay for Fumarylacetoacetate Hydrolase (FAH) Activity

This protocol measures the direct hydrolysis of fumarylacetoacetate.[8][18]

Materials:

  • Fumarylacetoacetate (substrate)

  • Cytosolic liver homogenate or purified FAH

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Spectrophotometer capable of reading at 330 nm

Procedure:

  • Prepare the reaction by adding the cytosolic liver homogenate or purified FAH to the reaction buffer in a cuvette.

  • Initiate the reaction by adding a known concentration of fumarylacetoacetate.

  • Monitor the disappearance of fumarylacetoacetate by measuring the decrease in absorbance at 330 nm.[8]

  • The rate of the reaction is determined from the linear portion of the absorbance decay curve.

  • Enzyme activity can be calculated using the molar extinction coefficient of fumarylacetoacetate.

Clinical Significance: Hereditary Tyrosinemia Type I

A deficiency in fumarylacetoacetate hydrolase (FAH) leads to Hereditary Tyrosinemia Type I (HT1), a severe autosomal recessive metabolic disorder.[6][8][9][16] The blockage of the pathway at this final step results in the accumulation of upstream metabolites, including fumarylacetoacetate and maleylacetoacetate.[8][9] These compounds are cytotoxic and lead to severe liver and kidney damage.[8][18] The accumulation of fumarylacetoacetate can also be converted to succinylacetone, a pathognomonic marker for HT1.[8]

While a deficiency in maleylacetoacetate isomerase has been identified, it appears to have a milder clinical presentation, suggesting the existence of an alternative or non-enzymatic bypass for the conversion of maleylacetoacetate to fumarylacetoacetate.[11]

Conclusion

This compound is a pivotal, albeit transient, intermediate in the tyrosine catabolism pathway. Its efficient isomerization by maleylacetoacetate isomerase is crucial for the seamless flow of metabolites toward energy production. The study of this molecule and the enzymes that act upon it is fundamental to understanding the pathophysiology of tyrosinemia and for the development of potential therapeutic interventions. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers dedicated to advancing knowledge in this area of metabolic science.

References

The Pivotal Role of 4-Maleylacetoacetate in Phenylalanine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Maleylacetoacetate is a critical, albeit transient, intermediate in the catabolic pathway of the essential amino acid phenylalanine. Its metabolism is central to the proper degradation of aromatic amino acids, and disruptions in its processing are directly linked to the severe inherited metabolic disorder, tyrosinemia type 1. This technical guide provides an in-depth exploration of the role of this compound, the enzymes that govern its fate, and the pathophysiological consequences of metabolic dysfunction. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in metabolic diseases and drug development.

Introduction

The intricate process of phenylalanine metabolism is essential for protein homeostasis and the synthesis of vital neurotransmitters. The pathway ultimately converges on the production of fumarate (B1241708) and acetoacetate (B1235776), which can then enter central energy metabolism. This compound emerges as a key intermediate in the final stages of this pathway, derived from the upstream catabolism of tyrosine, which is, in turn, synthesized from phenylalanine. The correct processing of this compound is paramount, as its accumulation and the subsequent buildup of related toxic metabolites can have devastating consequences, primarily affecting the liver and kidneys. This guide will illuminate the precise role of this compound, focusing on the enzymatic reactions it undergoes and the clinical ramifications of their deficiencies.

The Phenylalanine Catabolic Pathway: A Focus on this compound

The catabolism of phenylalanine begins with its conversion to tyrosine by phenylalanine hydroxylase. Tyrosine then undergoes a series of enzymatic reactions to form homogentisate (B1232598). The aromatic ring of homogentisate is then cleaved by homogentisate 1,2-dioxygenase to yield this compound.[1]

From this point, the metabolic fate of this compound is governed by two key enzymes:

  • Maleylacetoacetate Isomerase (MAAI): This enzyme, encoded by the GSTZ1 gene, catalyzes the cis-trans isomerization of this compound to 4-fumarylacetoacetate.[2] This reaction requires glutathione (B108866) (GSH) as a cofactor.[2]

  • Fumarylacetoacetate Hydrolase (FAH): FAH then cleaves 4-fumarylacetoacetate into two non-toxic, usable molecules: fumarate and acetoacetate.[3] Fumarate can enter the citric acid cycle, while acetoacetate is a ketone body.

A deficiency in maleylacetoacetate isomerase is a rare metabolic disorder, while a deficiency in fumarylacetoacetate hydrolase leads to the much more severe condition, tyrosinemia type 1.[2][3] In the absence of functional FAH, 4-fumarylacetoacetate and its precursor, this compound, accumulate.[4][5] These accumulating metabolites are converted to the highly toxic compounds succinylacetoacetate and succinylacetone.[4]

Phenylalanine_Metabolism Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine Phenylalanine Hydroxylase p_Hydroxyphenylpyruvate p-Hydroxyphenylpyruvate Tyrosine->p_Hydroxyphenylpyruvate Tyrosine Aminotransferase Homogentisate Homogentisate p_Hydroxyphenylpyruvate->Homogentisate p-Hydroxyphenylpyruvate Dioxygenase Maleylacetoacetate This compound Homogentisate->Maleylacetoacetate Homogentisate 1,2-Dioxygenase Fumarylacetoacetate 4-Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Maleylacetoacetate Isomerase (GSTZ1) (GSH-dependent) Succinylacetoacetate_Succinylacetone Succinylacetoacetate & Succinylacetone Maleylacetoacetate->Succinylacetoacetate_Succinylacetone Accumulation in FAH deficiency Fumarate_Acetoacetate Fumarate + Acetoacetate Fumarylacetoacetate->Fumarate_Acetoacetate Fumarylacetoacetate Hydrolase (FAH) Fumarylacetoacetate->Succinylacetoacetate_Succinylacetone Accumulation in FAH deficiency

Diagram 1: Phenylalanine and Tyrosine Catabolism.

Quantitative Data

Understanding the kinetics of the enzymes involved in this compound metabolism and the concentrations of relevant metabolites is crucial for both basic research and the development of therapeutic strategies.

Enzyme Kinetics
EnzymeGeneSubstrateKmVmaxkcatSource
Fumarylacetoacetate Hydrolase (Human Liver)FAHFumarylacetoacetate1.3 µmol/LNot ReportedNot Reported[6]
Maleylacetoacetate Isomerase (Human, polymorphic variant 1c-1c)GSTZ1Maleylacetone (analogue)Not ReportedNot ReportedHighest among variants[7]
Maleylacetoacetate Isomerase (Human, polymorphic variant 1a-1a)GSTZ1Maleylacetone (analogue)Not ReportedNot ReportedLowest among variants[7]
Metabolite Concentrations in Disease States

The accumulation of succinylacetone is a pathognomonic marker for tyrosinemia type 1 and can also be detected in maleylacetoacetate isomerase deficiency, albeit at lower levels.

MetaboliteConditionFluid/TissueConcentrationSource
SuccinylacetoneTyrosinemia Type 1 (untreated)Plasma16,944 - 74,377 nmol/L[8]
SuccinylacetoneMaleylacetoacetate Isomerase DeficiencyPlasma233 - 1,282 nmol/L[8]
SuccinylacetoneNormalPlasma< 24 nmol/L[8]

Note: Direct measurements of this compound and 4-fumarylacetoacetate concentrations in human tissues are not widely reported, likely due to their reactive and transient nature.

Experimental Protocols

The ability to accurately measure the activity of the enzymes involved in this compound metabolism is essential for both diagnostic and research purposes.

Synthesis of Fumarylacetoacetate (Substrate for FAH Assay)

A detailed protocol for the synthesis and purification of fumarylacetoacetate has been described.[4] The synthesis is based on the enzymatic conversion of homogentisic acid.

Materials:

  • Homogentisate 1,2-dioxygenase (HGD)

  • Maleylacetoacetate Isomerase (GSTZ1)

  • Homogentisic acid

  • Ascorbic acid

  • FeSO4

  • Reduced Glutathione (GSH)

  • Potassium phosphate (B84403) buffer (KHPO4), pH 7.4

  • Acetic acid

  • Acetonitrile (B52724)

  • BDS Hypersil C18 column

Procedure:

  • Activate HGD for 30 minutes at room temperature in a solution containing 20 mM KHPO4 (pH 7.4), 2 mM ascorbic acid, and 1 mM FeSO4.[4]

  • Mix the activated HGD with a solution containing 20 mM KHPO4 (pH 7.4), 2 mM ascorbic acid, 0.2 mM FeSO4, and 2 mM homogentisic acid.[4]

  • Incubate the reaction at 37°C for 3 hours to achieve complete conversion of homogentisic acid to 4-maleylacetoacetic acid.[4]

  • Incubate GSTZ1 with 20 mM KHPO4 (pH 7.4), 2 mM ascorbic acid, and 1 mM reduced GSH at room temperature.[4]

  • Combine the solutions from steps 3 and 4 to convert this compound to fumarylacetoacetate.

  • Acidify the fumarylacetoacetate solution with acetic acid to pH 3.[4]

  • Purify the fumarylacetoacetate using a BDS Hypersil C18 column with an acetic acid-water and acetonitrile gradient.[4]

  • Quantify the fumarylacetoacetate concentration using a molar extinction coefficient of 13,500 M-1 cm-1 at 330 nm.[4]

FAA_Synthesis_Workflow cluster_HGD_Activation HGD Activation cluster_MAA_Synthesis This compound Synthesis cluster_GSTZ1_Activation GSTZ1 Activation cluster_FAA_Synthesis_Purification 4-Fumarylacetoacetate Synthesis & Purification HGD HGD Activated_HGD Activated HGD HGD->Activated_HGD 30 min, RT Activation_Buffer Activation Buffer (KHPO4, Ascorbic Acid, FeSO4) Activation_Buffer->Activated_HGD Reaction_Mix_1 Reaction Mix Activated_HGD->Reaction_Mix_1 Homogentisic_Acid Homogentisic Acid Homogentisic_Acid->Reaction_Mix_1 MAA_Solution This compound Solution Reaction_Mix_1->MAA_Solution 3h, 37°C Reaction_Mix_2 Reaction Mix MAA_Solution->Reaction_Mix_2 GSTZ1 GSTZ1 Activated_GSTZ1 Activated GSTZ1 GSTZ1->Activated_GSTZ1 RT GSH_Buffer GSH Buffer (KHPO4, Ascorbic Acid, GSH) GSH_Buffer->Activated_GSTZ1 Activated_GSTZ1->Reaction_Mix_2 FAA_Solution 4-Fumarylacetoacetate Solution Reaction_Mix_2->FAA_Solution Acidification Acidification (pH 3) FAA_Solution->Acidification HPLC HPLC Purification Acidification->HPLC Quantification Quantification (330 nm) HPLC->Quantification

Diagram 2: Workflow for the synthesis of 4-fumarylacetoacetate.
Spectrophotometric Assay for Fumarylacetoacetate Hydrolase (FAH) Activity

This assay measures the activity of FAH by monitoring the decrease in absorbance at 330 nm as fumarylacetoacetate is consumed.[4]

Materials:

  • Purified or crude FAH enzyme preparation (e.g., liver homogenate)

  • Synthesized fumarylacetoacetate solution of known concentration

  • Sodium phosphate buffer (50 mM, pH 7.4)

  • Spectrophotometer capable of measuring absorbance at 330 nm

Procedure:

  • Prepare a reaction mixture containing 50 mM sodium phosphate buffer (pH 7.4) and a known concentration of fumarylacetoacetate.

  • Pre-warm the reaction mixture to the desired assay temperature (e.g., 37°C).

  • Initiate the reaction by adding the FAH enzyme preparation to the reaction mixture.

  • Immediately monitor the decrease in absorbance at 330 nm over time in a spectrophotometer.

  • The rate of the reaction is determined from the linear portion of the absorbance decay curve.

  • Enzyme activity can be calculated using the molar extinction coefficient of fumarylacetoacetate (13,500 M-1 cm-1).

Spectrophotometric Assay for Maleylacetoacetate Isomerase (MAAI) Activity

A continuous spectrophotometric assay for MAAI has been described, which involves the in-situ generation of its substrate, this compound.[9]

Materials:

  • Purified or crude MAAI enzyme preparation

  • Homogentisate 1,2-dioxygenase (HGD)

  • Fumarylacetoacetate Hydrolase (FAH)

  • Homogentisic acid

  • Reduced Glutathione (GSH)

  • Appropriate buffer system

  • Spectrophotometer capable of measuring absorbance at 330 nm

Procedure:

  • Prepare a reaction mixture containing the buffer, homogentisic acid, GSH, and excess amounts of HGD and FAH.

  • Initiate the reaction by adding the MAAI enzyme preparation.

  • HGD will convert homogentisic acid to this compound, leading to an increase in absorbance at 330 nm.

  • In the presence of active MAAI, this compound is rapidly isomerized to 4-fumarylacetoacetate, which is then cleaved by the excess FAH. This results in a decrease in the rate of absorbance increase at 330 nm compared to a reaction without MAAI.

  • The activity of MAAI can be determined by the difference in the rate of absorbance change in the presence and absence of the enzyme.

Clinical Significance and Drug Development Implications

The central role of this compound metabolism in phenylalanine catabolism makes it a critical area of study for understanding and treating tyrosinemia type 1. The accumulation of toxic metabolites due to FAH deficiency leads to severe liver and kidney damage, and without treatment, is often fatal.[5]

The current standard of care for tyrosinemia type 1 is a diet restricted in phenylalanine and tyrosine, combined with the drug nitisinone (B1678953) (NTBC).[6] Nitisinone inhibits an upstream enzyme in the pathway, 4-hydroxyphenylpyruvate dioxygenase, thereby preventing the formation of homogentisate and, consequently, this compound and its toxic downstream products.

For drug development professionals, the enzymes acting upon this compound and its derivatives present potential therapeutic targets. Strategies could include:

  • Pharmacological Chaperones: Designing small molecules that can stabilize mutant FAH protein, restoring some level of enzymatic activity.

  • Gene Therapy: Developing methods to deliver a functional copy of the FAH gene to affected individuals.

  • Enzyme Replacement Therapy: Although challenging for intracellular enzymes, this remains a theoretical possibility.

A thorough understanding of the structure, function, and kinetics of maleylacetoacetate isomerase and fumarylacetoacetate hydrolase is fundamental to the rational design of such novel therapeutic interventions.

Drug_Development_Logic cluster_Therapeutic_Strategies Therapeutic Strategies Metabolic_Block Metabolic Block (e.g., FAH deficiency) Toxic_Metabolite_Accumulation Toxic Metabolite Accumulation (Succinylacetone) Metabolic_Block->Toxic_Metabolite_Accumulation Cellular_Damage Liver & Kidney Damage Toxic_Metabolite_Accumulation->Cellular_Damage Disease_Phenotype Tyrosinemia Type 1 Cellular_Damage->Disease_Phenotype Substrate_Reduction Substrate Reduction Therapy (e.g., Nitisinone) Substrate_Reduction->Metabolic_Block Inhibits upstream enzyme Pharmacological_Chaperones Pharmacological Chaperones Pharmacological_Chaperones->Metabolic_Block Restores enzyme function Gene_Therapy Gene Therapy Gene_Therapy->Metabolic_Block Provides functional enzyme

Diagram 3: Logic of therapeutic intervention in tyrosinemia type 1.

Conclusion

This compound stands at a critical juncture in phenylalanine metabolism. While its existence is fleeting under normal physiological conditions, its proper conversion is essential for health. The study of this compound and the enzymes that metabolize it, maleylacetoacetate isomerase and fumarylacetoacetate hydrolase, provides a clear window into the molecular basis of tyrosinemia type 1. The quantitative data and experimental protocols outlined in this guide are intended to equip researchers and drug development professionals with the necessary tools to further investigate this crucial metabolic pathway and to develop innovative therapies for this and related disorders. Future research focused on elucidating the precise kinetics of maleylacetoacetate isomerase and the tissue-specific concentrations of these reactive intermediates will undoubtedly provide deeper insights into the pathophysiology of aromatic amino acid metabolism.

References

4-Maleylacetoacetate: A Pivotal Intermediate in Aromatic Amino Acid Catabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Maleylacetoacetate is a critical intermediate in the catabolic pathway of the essential amino acid phenylalanine and the conditionally essential amino acid tyrosine. This pathway, primarily active in the liver and kidneys, is responsible for the complete degradation of the aromatic rings of these amino acids, ultimately yielding fumarate (B1241708) and acetoacetate, which can enter central metabolic routes for energy production or biosynthesis. The metabolism of this compound is facilitated by a series of enzymatic reactions, and genetic defects in these enzymes can lead to severe metabolic disorders. This technical guide provides a comprehensive overview of the role of this compound in amino acid degradation, including detailed enzymatic kinetics, experimental protocols for its study, and a visual representation of the metabolic pathway. This document is intended to be a valuable resource for researchers and professionals involved in the study of amino acid metabolism, metabolic disorders, and the development of therapeutic interventions.

The Phenylalanine and Tyrosine Degradation Pathway

The catabolism of phenylalanine and tyrosine is a multi-step process that converges on the formation of homogentisate (B1232598). The aromatic ring of homogentisate is then cleaved by homogentisate 1,2-dioxygenase to form this compound.[1][2] This marks a crucial step in the pathway, committing the carbon skeleton to further degradation.

This compound then undergoes isomerization to 4-fumarylacetoacetate, a reaction catalyzed by the enzyme maleylacetoacetate isomerase.[3][4] Finally, 4-fumarylacetoacetate is hydrolyzed by fumarylacetoacetate hydrolase to yield fumarate, a citric acid cycle intermediate, and acetoacetate, a ketone body.[5][6] Thus, phenylalanine and tyrosine are both glucogenic and ketogenic amino acids.[7]

The enzymes involved in the direct metabolism of this compound are:

  • Homogentisate 1,2-dioxygenase (HGD): Catalyzes the conversion of homogentisate to this compound.[1][8]

  • Maleylacetoacetate isomerase (MAAI) / Glutathione (B108866) S-transferase zeta 1 (GSTZ1): Catalyzes the cis-trans isomerization of this compound to 4-fumarylacetoacetate.[3][4][9]

  • Fumarylacetoacetate hydrolase (FAH): Catalyzes the hydrolysis of 4-fumarylacetoacetate to fumarate and acetoacetate.[5][6]

Genetic deficiencies in these enzymes lead to the accumulation of upstream metabolites, resulting in severe inherited metabolic diseases such as alkaptonuria (HGD deficiency) and tyrosinemia type I (FAH deficiency).[1][5][10]

Data Presentation: Quantitative Insights into Enzyme Kinetics

The efficiency and regulation of the phenylalanine and tyrosine degradation pathway are governed by the kinetic properties of its constituent enzymes. Understanding these parameters is crucial for comprehending the metabolic flux through the pathway and the consequences of enzymatic defects.

EnzymeOrganismSubstrateK_m_ (μM)k_cat_ (s⁻¹)V_max_ (μmol·min⁻¹·mg⁻¹)Catalytic Efficiency (k_cat_/K_m_) (M⁻¹s⁻¹)InhibitorsReference(s)
Homogentisate 1,2-dioxygenaseHomo sapiensHomogentisate28.6 ± 6.21628.3 ± 0.65.6 x 10⁵3-Cl Homogentisate, 3-Me Homogentisate[5][6]
Aspergillus nidulansHomogentisate9----[11]
Maleylacetoacetate isomerase (GSTZ1-1)Homo sapiensMaleylacetone (analog)-1c-1c > 1b-1b > 1d-1d > 1a-1a--Dichloroacetic acid (DCA) is a mechanism-based inactivator. Maleylacetone is a mixed inhibitor with CFA.[7]
Homo sapiensChlorofluoroacetic acid (CFA)-1a-1a > 1b-1b ≈ 1c-1c ≈ 1d-1d--Maleylacetone (K_ic_ ≈ 100 μM, K_iu_ ≈ 201 μM)[7]
Fumarylacetoacetate hydrolaseHomo sapiensFumarylacetoacetate1.3---ZnCl₂, CuCl₂, p-chloromercuribenzoic acid, 4-(hydroxymethylphosphinoyl)-3-oxo-butanoic acid (HMPOBA) (K_i_ = 85 μM)[12][13]
Mus musculusFumarylacetoacetate----4-[(2-carboxyethyl)-hydroxyphosphinyl]-3-oxobutyrate (CEHPOBA) (K_i_ = 41 nM)[14]
Mus musculusFumarylacetoacetate----3-[(3-carboxy-2-oxopropyl)hydroxyphosphinyl]acrylate (COPHPAA) (K_i_ = 12 nM)[14]

Experimental Protocols

Accurate measurement of enzyme activities and metabolite concentrations is essential for both basic research and clinical diagnosis of related metabolic disorders.

Assay for Homogentisate 1,2-dioxygenase (HGD) Activity

This spectrophotometric assay measures the rate of disappearance of homogentisate.

Principle: HGD catalyzes the conversion of homogentisate to maleylacetoacetate. The reaction can be monitored by the decrease in absorbance at a specific wavelength. A more sensitive method involves using an ELISA kit.

Protocol (ELISA-based):

  • Sample Preparation: Prepare tissue homogenates or cell lysates in an appropriate buffer. Centrifuge to remove cellular debris.

  • Standard Curve Preparation: Prepare a serial dilution of a known concentration of purified HGD to generate a standard curve.

  • Assay Procedure (as per manufacturer's instructions, e.g., ELK Biotechnology Human HGD ELISA Kit):

    • Add standards and samples to the wells of a microtiter plate pre-coated with an anti-HGD antibody.

    • Add a biotin-conjugated anti-HGD antibody, followed by avidin-conjugated horseradish peroxidase (HRP).

    • Add the TMB substrate solution. The intensity of the color development is proportional to the amount of HGD present.

    • Stop the reaction with a sulfuric acid solution and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the concentration of HGD in the samples by comparing their absorbance to the standard curve.[15]

Assay for Maleylacetoacetate Isomerase (MAAI) Activity

This is a coupled spectrophotometric assay.

Principle: Since the substrate this compound is not commercially available, it is generated in situ from homogentisate using HGD. The subsequent isomerization of this compound to 4-fumarylacetoacetate by MAAI is then monitored. The disappearance of this compound can be followed by a decrease in absorbance at 330 nm.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., potassium phosphate (B84403) buffer, pH 7.2), glutathione (GSH), and purified HGD.

  • Initiation: Start the reaction by adding homogentisate to the reaction mixture. This will lead to the formation of this compound, causing an increase in absorbance at 330 nm.

  • MAAI Addition: Once the formation of this compound reaches a plateau, add the sample containing MAAI activity (e.g., cell lysate).

  • Measurement: Monitor the decrease in absorbance at 330 nm, which corresponds to the isomerization of this compound to 4-fumarylacetoacetate.

  • Data Analysis: Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of this compound.[9]

Assay for Fumarylacetoacetate Hydrolase (FAH) Activity

This spectrophotometric assay measures the rate of hydrolysis of the substrate fumarylacetoacetate.

Principle: FAH catalyzes the cleavage of fumarylacetoacetate into fumarate and acetoacetate. The disappearance of fumarylacetoacetate can be monitored by the decrease in absorbance at a specific wavelength.

Protocol:

  • Sample Preparation: Prepare a cytosolic fraction from liver tissue or other relevant biological samples.

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl buffer, pH 7.5) and the sample.

  • Initiation: Start the reaction by adding the substrate, fumarylacetoacetate.

  • Measurement: Monitor the decrease in absorbance at a wavelength where fumarylacetoacetate absorbs (e.g., 330 nm).

  • Data Analysis: Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of fumarylacetoacetate. The K_m for fumarylacetoacetate in human liver is approximately 1.3 µmol/l.[12]

Quantification of Succinylacetone

Succinylacetone is a pathognomonic marker for tyrosinemia type I and its quantification is crucial for diagnosis and monitoring.

Principle: Tandem mass spectrometry (MS/MS) is the gold standard for the sensitive and specific quantification of succinylacetone in dried blood spots and urine.

Protocol (Newborn Screening):

  • Sample Collection: Collect a blood sample on a filter paper card (dried blood spot) from the newborn between 24 and 72 hours after birth.

  • Extraction: Punch a small disc from the dried blood spot and extract the metabolites using a suitable solvent.

  • MS/MS Analysis: Analyze the extract using a tandem mass spectrometer. Succinylacetone is identified and quantified based on its specific mass-to-charge ratio and fragmentation pattern.

  • Data Analysis: Compare the measured succinylacetone concentration to established cutoff levels to identify individuals at risk for tyrosinemia type I.[16][17]

Genetic Analysis of the FAH Gene

Molecular genetic testing is used to confirm the diagnosis of tyrosinemia type I and for carrier testing.

Principle: DNA sequencing is used to identify pathogenic variants in the FAH gene.

Protocol:

  • DNA Extraction: Extract genomic DNA from peripheral blood leukocytes.

  • PCR Amplification: Amplify all 14 exons and adjacent intronic regions of the FAH gene using polymerase chain reaction (PCR).

  • DNA Sequencing: Sequence the PCR products using a method like Sanger sequencing or next-generation sequencing.

  • Data Analysis: Compare the patient's DNA sequence to the reference sequence of the FAH gene to identify any mutations. Parental DNA can be analyzed to confirm the origin of the mutations.[18][19]

Visualization of Pathways and Workflows

Visual representations are essential for understanding complex biological processes. The following diagrams were generated using Graphviz (DOT language) to illustrate the metabolic pathway and a diagnostic workflow.

Phenylalanine_Tyrosine_Degradation Phe Phenylalanine Tyr Tyrosine Phe->Tyr PAH PHP p-Hydroxyphenylpyruvate Tyr->PHP TAT HGA Homogentisate PHP->HGA HPD MAA This compound HGA->MAA HGD FAA 4-Fumarylacetoacetate MAA->FAA MAAI Fumarate Fumarate FAA->Fumarate FAH Acetoacetate Acetoacetate FAA->Acetoacetate FAH TCA Citric Acid Cycle Fumarate->TCA KB Ketone Bodies Acetoacetate->KB PAH Phenylalanine hydroxylase TAT Tyrosine aminotransferase HPD 4-Hydroxyphenylpyruvate dioxygenase HGD Homogentisate 1,2-dioxygenase MAAI Maleylacetoacetate isomerase (GSTZ1) FAH Fumarylacetoacetate hydrolase

Fig. 1: Phenylalanine and Tyrosine Degradation Pathway.

Diagnostic_Workflow NBS Newborn Screening (Dried Blood Spot) SA_Analysis Succinylacetone Measurement (Tandem Mass Spectrometry) NBS->SA_Analysis Positive_Screen Positive Screen: Elevated Succinylacetone SA_Analysis->Positive_Screen Confirmatory Confirmatory Testing Positive_Screen->Confirmatory Urine_SA Quantitative Urine Succinylacetone Confirmatory->Urine_SA Plasma_AA Plasma Amino Acids (Tyr, Met, Phe) Confirmatory->Plasma_AA Genetic_Testing FAH Gene Sequencing Confirmatory->Genetic_Testing Diagnosis Diagnosis: Tyrosinemia Type I Urine_SA->Diagnosis Plasma_AA->Diagnosis Genetic_Testing->Diagnosis Treatment Initiate Treatment: Nitisinone and Diet Diagnosis->Treatment

Fig. 2: Diagnostic Workflow for Tyrosinemia Type I.

Clinical Significance

Defects in the enzymes responsible for this compound metabolism have severe clinical consequences.

  • Maleylacetoacetate Isomerase Deficiency: While rare, a deficiency in MAAI can lead to an accumulation of fumarylacetoacetate and succinylacetone in the urine. However, some individuals may be asymptomatic, suggesting the existence of a non-enzymatic bypass for the isomerization of this compound.[9]

  • Fumarylacetoacetate Hydrolase Deficiency (Tyrosinemia Type I): This is a severe autosomal recessive disorder characterized by the accumulation of fumarylacetoacetate and its upstream metabolites, including this compound.[5] These compounds are cytotoxic and lead to severe liver and kidney damage, rickets, and an increased risk of hepatocellular carcinoma.[10] The accumulation of these metabolites also leads to the formation of succinylacetone, a pathognomonic marker for the disease.[16] Early diagnosis through newborn screening and treatment with nitisinone, an inhibitor of an upstream enzyme in the pathway, and a low-protein diet have dramatically improved the prognosis for individuals with tyrosinemia type I.[17]

Conclusion

This compound is a central, albeit transient, intermediate in the essential catabolic pathway of phenylalanine and tyrosine. The enzymes that produce and consume this metabolite are critical for maintaining metabolic homeostasis, and their dysfunction leads to serious inherited diseases. A thorough understanding of the biochemical properties of these enzymes, including their kinetic parameters, provides a foundation for diagnosing and developing therapeutic strategies for these conditions. The experimental protocols and pathway visualizations presented in this guide offer a valuable resource for researchers and clinicians working in the field of amino acid metabolism and related genetic disorders. Further research into the regulation of this pathway and the development of novel therapeutic approaches remains an important area of investigation.

References

An In-Depth Technical Guide to 4-Maleylacetoacetate: Chemical Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Maleylacetoacetate is a pivotal intermediate in the catabolism of the amino acid tyrosine.[1][2] An imbalance in its metabolism is linked to the human genetic disorder tyrosinemia type I.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological role of this compound. Detailed experimental protocols for its enzymatic synthesis, analysis, and related enzyme assays are presented to facilitate further research and drug development efforts targeting the tyrosine degradation pathway.

Chemical Structure and Identification

This compound, systematically named (2Z)-4,6-dioxooct-2-enedioic acid, is a dicarboxylic acid and a beta-diketone.[1][3] The presence of a cis-double bond in its structure is crucial for its enzymatic conversion in metabolic pathways.

Chemical Structure:

Identifiers:

  • IUPAC Name: (2Z)-4,6-dioxooct-2-enedioic acid[1][2]

  • Chemical Formula: C₈H₈O₆[1][2]

  • Molar Mass: 200.146 g/mol [1]

  • CAS Number: 5698-52-2[1][2]

Physicochemical and Biological Properties

This compound's properties are summarized in the table below. It is an intermediate in the metabolic pathway of tyrosine and is converted to fumarylacetoacetate by the enzyme this compound cis-trans-isomerase, a reaction that requires glutathione (B108866) as a cofactor.[1][2]

PropertyValueReference
Molecular Formula C₈H₈O₆[1][2]
Molar Mass 200.146 g/mol [1]
Appearance Solid (predicted)[4]
Water Solubility Not experimentally determined[4]
logP Not experimentally determined[4]
Biological Role Intermediate in tyrosine catabolism[1][2]

Metabolic Significance and Signaling Pathway

This compound is a key metabolite in the degradation pathway of tyrosine. The pathway involves several enzymatic steps, and defects in these enzymes can lead to serious metabolic disorders. The conversion of homogentisate (B1232598) to this compound is catalyzed by homogentisate 1,2-dioxygenase.[5] Subsequently, this compound is isomerized to fumarylacetoacetate by this compound isomerase.[6]

Tyrosine_Catabolism Tyrosine Tyrosine p_HPP p-Hydroxyphenylpyruvate Tyrosine->p_HPP Tyrosine aminotransferase Homogentisate Homogentisate p_HPP->Homogentisate p-Hydroxyphenylpyruvate dioxygenase MAA This compound Homogentisate->MAA Homogentisate 1,2-dioxygenase FAA Fumarylacetoacetate MAA->FAA This compound isomerase (requires Glutathione) Fumarate Fumarate FAA->Fumarate Fumarylacetoacetate hydrolase Acetoacetate Acetoacetate FAA->Acetoacetate Fumarylacetoacetate hydrolase Krebs_Cycle Krebs Cycle Fumarate->Krebs_Cycle Ketone_Bodies Ketone Bodies Acetoacetate->Ketone_Bodies

Figure 1. Tyrosine Catabolism Pathway

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol describes the in-situ enzymatic synthesis of this compound from homogentisic acid using homogentisate 1,2-dioxygenase (HGD). This method is adapted from procedures used for enzyme assays where this compound is generated as a substrate.[1]

Materials:

  • Homogentisic acid (HGA)

  • Purified Homogentisate 1,2-dioxygenase (HGD) enzyme

  • Reaction Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of homogentisic acid in the reaction buffer.

  • In a quartz cuvette, add the reaction buffer and a suitable amount of HGA solution.

  • Initiate the reaction by adding a calibrated amount of HGD enzyme to the cuvette.

  • Monitor the formation of this compound by measuring the increase in absorbance at 330 nm.

  • The reaction can be scaled up in a reaction vessel with stirring for preparative purposes.

  • The product can be purified from the reaction mixture using chromatographic techniques such as ion-exchange chromatography or reversed-phase HPLC.

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Prep_HGA Prepare Homogentisic Acid (HGA) Solution Mix Combine HGA and Buffer in Reaction Vessel Prep_HGA->Mix Prep_HGD Prepare Homogentisate 1,2-dioxygenase (HGD) Initiate Add HGD to Initiate Conversion Prep_HGD->Initiate Prep_Buffer Prepare Reaction Buffer Prep_Buffer->Mix Mix->Initiate Monitor Monitor at 330 nm Initiate->Monitor Stop_Reaction Stop Reaction (e.g., acidification) Monitor->Stop_Reaction Chromatography Purify by HPLC or Ion-Exchange Chromatography Stop_Reaction->Chromatography Characterize Characterize Product (LC-MS, NMR) Chromatography->Characterize

Figure 2. Enzymatic Synthesis Workflow
Analysis of this compound by HPLC-UV

This protocol provides a general framework for the analysis of this compound using High-Performance Liquid Chromatography with UV detection, based on methods for related organic acids and amino acid metabolites.[2][7][8]

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile (B52724)

  • This compound standard (if available) or enzymatically synthesized and purified product

Procedure:

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase A. If in a complex matrix, perform a protein precipitation step (e.g., with acetonitrile or perchloric acid) followed by centrifugation and filtration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 330 nm (for this compound)

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: Return to 5% B and equilibrate

  • Quantification: Create a standard curve using known concentrations of a purified this compound standard.

Quantification of this compound by LC-MS/MS

For higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. This protocol is based on general methods for the analysis of small molecule metabolites.[9][10]

Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

Reagents:

  • Same as for HPLC-UV analysis.

  • Internal Standard (IS): A stable isotope-labeled analog of this compound, if available.

Procedure:

  • Sample Preparation: Same as for HPLC-UV. Spike the sample with the internal standard before any protein precipitation or extraction steps.

  • LC Conditions: Similar to the HPLC-UV method, but may require optimization for compatibility with the MS instrument (e.g., using volatile buffers like ammonium (B1175870) formate).

  • MS/MS Conditions (Negative Ion Mode):

    • Ion Source: ESI (-)

    • Precursor Ion (Q1): m/z 199.0 (corresponding to [M-H]⁻)

    • Product Ions (Q3): Determine characteristic fragment ions by infusing a standard solution.

    • Collision Energy: Optimize for the specific instrument and precursor-product ion transition.

  • Quantification: Use Multiple Reaction Monitoring (MRM) mode. The concentration is determined by the ratio of the peak area of the analyte to the peak area of the internal standard, plotted against a standard curve.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_detection Detection Methods cluster_data Data Analysis Sample Biological or Reaction Sample Spike_IS Spike with Internal Standard (for MS) Sample->Spike_IS Precipitate Protein Precipitation (if necessary) Spike_IS->Precipitate Filter Centrifuge and Filter Precipitate->Filter Inject Inject into LC System Filter->Inject Separate Chromatographic Separation (Reversed-Phase) Inject->Separate Detect Detection Separate->Detect UV UV Detection (330 nm) Detect->UV HPLC-UV MSMS MS/MS Detection (MRM) Detect->MSMS LC-MS/MS Quantify Quantification against Standard Curve UV->Quantify MSMS->Quantify

Figure 3. Analytical Workflow
Maleylacetoacetate Isomerase (MAAI) Activity Assay

This spectrophotometric assay measures the activity of this compound isomerase by monitoring the disappearance of its substrate, this compound.[1]

Materials:

  • Enzymatically synthesized this compound solution

  • Purified this compound isomerase (MAAI)

  • Glutathione (GSH)

  • Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of glutathione in the assay buffer.

  • In a cuvette, combine the assay buffer, GSH solution, and the MAAI enzyme sample.

  • Initiate the reaction by adding a known concentration of the this compound solution.

  • Immediately monitor the decrease in absorbance at 330 nm, which corresponds to the isomerization of this compound to fumarylacetoacetate.

  • The rate of absorbance decrease is proportional to the MAAI activity.

Conclusion

This compound is a critical metabolite whose study is essential for understanding tyrosine metabolism and associated disorders. This guide has provided a detailed overview of its chemical and physical properties, its role in metabolic pathways, and comprehensive experimental protocols for its synthesis and analysis. The provided methodologies and data aim to serve as a valuable resource for researchers in academia and the pharmaceutical industry, facilitating further investigations into the biochemical significance of this compound and the development of novel therapeutic strategies.

References

The Discovery and Metabolic Significance of 4-Maleylacetoacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Maleylacetoacetate is a critical intermediate in the catabolic pathway of the aromatic amino acids phenylalanine and tyrosine. Its discovery and the elucidation of its metabolic fate have been pivotal in understanding several inborn errors of metabolism, most notably hereditary tyrosinemia. This technical guide provides an in-depth overview of the history, discovery, and biochemical significance of this compound. It includes a summary of key quantitative data, detailed experimental protocols for the enzymes involved in its metabolism, and visual representations of the relevant metabolic pathways and experimental workflows to support researchers and professionals in the field of metabolic research and drug development.

Introduction

The breakdown of phenylalanine and tyrosine is a crucial metabolic process that converges on the formation of fumarate (B1241708) and acetoacetate, which can then enter central carbon metabolism. This compound emerges as a key, albeit transient, intermediate in this pathway. Its proper metabolism is essential, and defects in the enzymes responsible for its conversion lead to the accumulation of toxic upstream metabolites. This guide will explore the historical context of its discovery, its chemical properties, and its central role in metabolic regulation and disease.

History and Discovery

The initial identification of the intermediates in tyrosine oxidation beyond homogentisate (B1232598) was a significant advancement in metabolic research. Pioneering work in the mid-20th century by W. E. Knox and S. W. Edwards was instrumental in characterizing the enzymatic steps involved.

In a seminal 1955 paper published in the Journal of Biological Chemistry, Knox and Edwards described the properties of the initial product of homogentisate oxidation by liver extracts.[1] They demonstrated that the oxidation of homogentisate by homogentisate oxidase (now known as homogentisate 1,2-dioxygenase) yielded an unstable intermediate with a characteristic ultraviolet absorption spectrum. This compound was identified as This compound .

Their subsequent research, published in 1956, further elucidated the fate of this newly discovered intermediate.[2] They identified an enzyme, which they named maleylacetoacetate isomerase, that catalyzed the conversion of this compound to fumarylacetoacetate. A key finding of this work was the requirement of glutathione (B108866) as a cofactor for this isomerization reaction.[2] These studies laid the groundwork for a complete understanding of the tyrosine catabolic pathway and the molecular basis of related genetic disorders.

The Phenylalanine and Tyrosine Catabolic Pathway

This compound is an intermediate in the multi-step enzymatic degradation of phenylalanine and tyrosine.[3] This pathway is primarily active in the liver and kidneys.[4]

Tyrosine_Catabolism Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine Phenylalanine hydroxylase p_Hydroxyphenylpyruvate p-Hydroxyphenylpyruvate Tyrosine->p_Hydroxyphenylpyruvate Tyrosine aminotransferase Homogentisate Homogentisate p_Hydroxyphenylpyruvate->Homogentisate p-Hydroxyphenylpyruvate dioxygenase Maleylacetoacetate This compound Homogentisate->Maleylacetoacetate Homogentisate 1,2-dioxygenase Fumarylacetoacetate 4-Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Maleylacetoacetate isomerase (GSTZ1) Fumarate Fumarate Fumarylacetoacetate->Fumarate Fumarylacetoacetate hydrolase Acetoacetate Acetoacetate Fumarylacetoacetate->Acetoacetate Fumarylacetoacetate hydrolase Krebs_Cycle Krebs Cycle Fumarate->Krebs_Cycle Ketone_Bodies Ketone Bodies Acetoacetate->Ketone_Bodies

Figure 1. Phenylalanine and Tyrosine Catabolic Pathway.

Quantitative Data

The enzymes responsible for the synthesis and conversion of this compound have been characterized, and their kinetic properties are crucial for understanding the flux through this metabolic pathway.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Chemical FormulaC₈H₈O₆[5]
Molar Mass200.14 g/mol [5]
IUPAC Name(2Z)-4,6-Dioxooct-2-enedioic acid[5]
Table 2: Kinetic Parameters of Enzymes Involved in this compound Metabolism
EnzymeOrganismSubstrateKm (µM)kcat (s⁻¹)Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)Reference
Homogentisate 1,2-dioxygenaseHumanHomogentisate28.6 ± 6.2--
Maleylacetoacetate isomerase (GSTZ1c-1c)HumanMaleylacetone*100 (Kic)Varies by variant-[6]

Experimental Protocols

In situ Synthesis and Spectrophotometric Assay of Maleylacetoacetate Isomerase (MAAI)

This protocol describes a coupled enzyme assay to measure the activity of maleylacetoacetate isomerase by generating its substrate, this compound, in the reaction mixture.[4]

Materials:

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.0)

  • Ascorbic acid (1 mM)

  • Ferrous sulfate (B86663) (50 µM)

  • Reduced glutathione (GSH) (50 µM)

  • Homogentisic acid (HGA) (100 µM)

  • Purified recombinant Homogentisate 1,2-dioxygenase (HGD)

  • Purified recombinant Fumarylacetoacetate hydrolase (FAH)

  • Source of Maleylacetoacetate isomerase (MAAI) (e.g., purified recombinant enzyme or cell lysate)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.0), 1 mM ascorbic acid, 50 µM ferrous sulfate, 50 µM reduced GSH, purified HGD, and purified FAH in a quartz cuvette.

  • Initiate the reaction by adding 100 µM HGA to the mixture.

  • The HGD in the mixture will convert HGA to this compound, leading to an increase in absorbance at 330 nm. Monitor this increase until a stable baseline is achieved, indicating the completion of the reaction.

  • Add the sample containing MAAI to the cuvette.

  • The MAAI will catalyze the isomerization of this compound to fumarylacetoacetate.

  • The FAH present in the mixture will then hydrolyze fumarylacetoacetate to fumarate and acetoacetate, resulting in a decrease in absorbance at 330 nm.

  • Monitor the decrease in absorbance at 330 nm over time. The rate of this decrease is proportional to the MAAI activity.

MAAI_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reactions cluster_analysis Data Analysis Mix Prepare Reaction Mix (Buffer, Ascorbic Acid, FeSO4, GSH, HGD, FAH) Add_HGA Add Homogentisic Acid (HGA) Mix->Add_HGA HGA_to_MAA HGD converts HGA to this compound (Absorbance at 330 nm increases) Add_HGA->HGA_to_MAA Add_MAAI Add Maleylacetoacetate Isomerase (MAAI) Sample HGA_to_MAA->Add_MAAI MAA_to_FAA MAAI converts this compound to 4-Fumarylacetoacetate Add_MAAI->MAA_to_FAA FAA_to_Products FAH converts 4-Fumarylacetoacetate to Fumarate + Acetoacetate (Absorbance at 330 nm decreases) MAA_to_FAA->FAA_to_Products Monitor_Absorbance Monitor Absorbance at 330 nm FAA_to_Products->Monitor_Absorbance Calculate_Activity Calculate MAAI Activity Monitor_Absorbance->Calculate_Activity

Figure 2. Experimental Workflow for MAAI Assay.
Purification of Recombinant His-tagged Maleylacetoacetate Isomerase (GSTZ1)

This protocol provides a general workflow for the expression and purification of recombinant MAAI, which is often expressed as a fusion protein (e.g., with a His-tag) for ease of purification.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with an expression vector containing the human GSTZ1 gene with a His-tag.

  • Luria-Bertani (LB) broth with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mg/mL lysozyme, DNAse I).

  • Ni-NTA affinity chromatography column.

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).

Procedure:

  • Expression:

    • Inoculate a starter culture of the transformed E. coli and grow overnight.

    • Use the starter culture to inoculate a larger volume of LB broth and grow at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 3-4 hours at 30°C.

    • Harvest the cells by centrifugation.

  • Lysis:

    • Resuspend the cell pellet in ice-cold lysis buffer.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Purification:

    • Load the clarified lysate onto a pre-equilibrated Ni-NTA column.

    • Wash the column with wash buffer to remove unbound proteins.

    • Elute the His-tagged MAAI with elution buffer.

    • Collect the fractions and analyze by SDS-PAGE to assess purity.

  • Dialysis:

    • Pool the pure fractions and dialyze against dialysis buffer to remove imidazole and for buffer exchange.

    • Concentrate the purified protein and store at -80°C.

Clinical Significance

Defects in the tyrosine catabolism pathway can lead to severe metabolic disorders. A deficiency in fumarylacetoacetate hydrolase, the enzyme downstream of maleylacetoacetate isomerase, causes Hereditary Tyrosinemia Type I (HT1) . This leads to the accumulation of fumarylacetoacetate and maleylacetoacetate, which are then converted to the toxic metabolites succinylacetoacetate and succinylacetone. These compounds are responsible for the severe liver and kidney damage seen in HT1 patients.

While a deficiency in maleylacetoacetate isomerase itself is rare, it can lead to the accumulation of maleylacetoacetate.[7] However, the clinical presentation appears to be milder than in HT1, possibly due to alternative, non-enzymatic conversion of maleylacetoacetate to fumarylacetoacetate.[4]

Conclusion

This compound occupies a central and critical position in the metabolic cascade of phenylalanine and tyrosine. The foundational research by Knox and Edwards not only identified this key intermediate but also paved the way for a deeper understanding of the enzymology and genetics of this pathway. For researchers and drug development professionals, a thorough understanding of the properties of this compound and the enzymes that metabolize it is essential for developing novel diagnostic and therapeutic strategies for related metabolic disorders. The protocols and data presented in this guide offer a valuable resource for furthering research in this important area of human metabolism.

References

The Pivotal Role of Maleylacetoacetate Isomerase in Tyrosine Catabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maleylacetoacetate isomerase (MAAI), encoded by the GSTZ1 gene, is a critical enzyme in the catabolic pathway of phenylalanine and tyrosine.[1] As a member of the glutathione (B108866) S-transferase (GST) superfamily, MAAI catalyzes the glutathione-dependent cis-trans isomerization of 4-maleylacetoacetate to 4-fumarylacetoacetate.[1][2] This technical guide provides an in-depth overview of the function, mechanism, and characteristics of MAAI, with a focus on its role in converting this compound. It includes a summary of available kinetic data, detailed experimental protocols for enzyme purification and activity assays, and visualizations of the metabolic pathway and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in metabolism, enzymology, and drug development.

Introduction

Maleylacetoacetate isomerase (EC 5.2.1.2) is a key enzyme in the metabolic cascade responsible for the degradation of the aromatic amino acids phenylalanine and tyrosine.[1] Its primary function is the conversion of this compound to 4-fumarylacetoacetate, a crucial step that precedes the final cleavage of the carbon skeleton into fumarate (B1241708) and acetoacetate.[1] MAAI belongs to the zeta class of the glutathione S-transferase (GST) superfamily and operates as a homodimer.[1][3] The enzymatic activity of MAAI is strictly dependent on the presence of glutathione (GSH) as a cofactor.[1][2]

Deficiency in MAAI activity, while rare, is associated with an inborn error of metabolism. However, the clinical phenotype is generally considered benign due to the existence of a non-enzymatic bypass mechanism that can convert this compound, albeit less efficiently.[1][4] Understanding the function and regulation of MAAI is crucial for a complete picture of amino acid metabolism and for the development of potential therapeutic strategies for related metabolic disorders.

Molecular Function and Mechanism

The catalytic activity of MAAI involves the isomerization of the cis double bond in this compound to a trans double bond, yielding 4-fumarylacetoacetate. This reaction is facilitated by the essential cofactor glutathione. The proposed mechanism involves the stabilization of the thiolate form of glutathione by key amino acid residues within the active site, including Serine 15, Cysteine 16, and Glutamine 111.[2] This activated thiolate then performs a nucleophilic attack on the substrate, leading to the formation of a transient intermediate that allows for the rotation around the carbon-carbon single bond. Subsequent reformation of the double bond in the trans configuration and release of the product completes the catalytic cycle.

Quantitative Data

Precise kinetic parameters for maleylacetoacetate isomerase with its natural substrate, this compound, are not extensively reported in the literature. However, studies on polymorphic variants of human GSTZ1-1 have been conducted using the substrate analogue, maleylacetone. The following table summarizes the available kinetic data for these variants.

Enzyme VariantSubstratekcat (s⁻¹)Reference
hGSTZ1-1aMaleylacetone2.8 ± 0.2[5]
hGSTZ1-1bMaleylacetone6.0 ± 0.4[5]
hGSTZ1-1cMaleylacetone10.1 ± 0.7[5]
hGSTZ1-1dMaleylacetone4.9 ± 0.3[5]

Experimental Protocols

Purification of Recombinant His-Tagged Maleylacetoacetate Isomerase

Recombinant MAAI is commonly expressed in E. coli with a polyhistidine (His) tag to facilitate purification. The following is a representative protocol for the purification of His-tagged MAAI.

Materials:

  • E. coli cell paste expressing His-tagged MAAI

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF

  • Wash Buffer: 50 mM Tris-HCl pH 7.4, 300 mM NaCl, 20 mM imidazole

  • Elution Buffer: 50 mM Tris-HCl pH 7.4, 300 mM NaCl, 250 mM imidazole

  • Ni-NTA agarose (B213101) resin

  • Chromatography column

Procedure:

  • Cell Lysis: Resuspend the E. coli cell paste in ice-cold Lysis Buffer. Lyse the cells by sonication on ice. Centrifuge the lysate at high speed to pellet cell debris.

  • Binding: Apply the cleared lysate to a column containing equilibrated Ni-NTA agarose resin. Allow the lysate to flow through the column by gravity.

  • Washing: Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged MAAI from the resin using Elution Buffer. Collect the eluate in fractions.

  • Analysis: Analyze the collected fractions by SDS-PAGE to assess purity. Pool the fractions containing pure MAAI.

  • Buffer Exchange: If necessary, exchange the buffer of the purified protein to a suitable storage buffer (e.g., PBS with glycerol) using dialysis or a desalting column.

Coupled Spectrophotometric Assay for Maleylacetoacetate Isomerase Activity

The activity of MAAI is typically measured using a coupled enzyme assay, as its substrate, this compound, is not commercially available.[6][7] In this assay, this compound is generated in situ from homogentisate (B1232598) using homogentisate 1,2-dioxygenase (HGD). The subsequent conversion of this compound to 4-fumarylacetoacetate by MAAI is then monitored.

Materials:

  • Purified recombinant MAAI

  • Purified recombinant homogentisate 1,2-dioxygenase (HGD)

  • Homogentisate

  • Glutathione (GSH)

  • Assay Buffer: 50 mM potassium phosphate, pH 7.0

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing Assay Buffer, a suitable concentration of homogentisate, and a saturating concentration of HGD.

  • Initiation of Substrate Generation: Start the generation of this compound by adding HGD to the reaction mixture. Monitor the increase in absorbance at 330 nm until a stable plateau is reached, indicating the complete conversion of homogentisate to this compound.

  • Data Acquisition: Monitor the decrease in absorbance at 330 nm over time. The rate of decrease in absorbance is proportional to the MAAI activity.

  • Calculation of Activity: Calculate the enzyme activity using the molar extinction coefficient of this compound. One unit of MAAI activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of this compound per minute under the specified conditions.

Visualizations

Tyrosine Catabolism Pathway

The following diagram illustrates the position of maleylacetoacetate isomerase in the tyrosine degradation pathway.

Tyrosine_Catabolism Tyrosine Tyrosine PHP p-Hydroxyphenylpyruvate Tyrosine->PHP Tyrosine aminotransferase Homogentisate Homogentisate PHP->Homogentisate p-Hydroxyphenylpyruvate dioxygenase MAA This compound Homogentisate->MAA Homogentisate 1,2-dioxygenase FAA 4-Fumarylacetoacetate MAA->FAA Maleylacetoacetate isomerase (MAAI) + GSH Fumarate Fumarate FAA->Fumarate Fumarylacetoacetate hydrolase Acetoacetate Acetoacetate FAA->Acetoacetate Fumarylacetoacetate hydrolase

Caption: The metabolic pathway of tyrosine degradation.

Experimental Workflow for MAAI Characterization

This diagram outlines a typical experimental workflow for the characterization of maleylacetoacetate isomerase.

MAAI_Workflow start Start: Clone GSTZ1 gene into expression vector expression Express His-tagged MAAI in E. coli start->expression purification Purify MAAI using Ni-NTA affinity chromatography expression->purification purity_check Assess purity by SDS-PAGE purification->purity_check activity_assay Perform coupled spectrophotometric assay purity_check->activity_assay kinetic_analysis Determine kinetic parameters (Km, kcat) activity_assay->kinetic_analysis physicochemical Determine optimal pH and temperature activity_assay->physicochemical end End: Characterized MAAI enzyme kinetic_analysis->end physicochemical->end

Caption: A standard workflow for MAAI characterization.

Conclusion

Maleylacetoacetate isomerase plays a well-defined and essential role in the catabolism of aromatic amino acids. Its dependence on glutathione and its classification as a GST enzyme highlight the intricate connections between different metabolic pathways. While the clinical implications of MAAI deficiency appear to be mild, a thorough understanding of its function, kinetics, and regulation is vital for a complete comprehension of human metabolism. This technical guide provides a foundational resource for researchers, consolidating current knowledge and presenting key experimental methodologies to facilitate further investigation into this important enzyme. Future research should focus on elucidating the precise kinetic parameters of MAAI with its natural substrate and exploring the regulatory mechanisms that govern its activity in vivo.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of Glutathione (B108866) in 4-Maleylacetoacetate Isomerization

This technical guide provides a comprehensive overview of the critical role of glutathione in the isomerization of this compound, a key step in the tyrosine catabolism pathway. The reaction is catalyzed by this compound isomerase (MAAI), an enzyme also known as Glutathione S-transferase Zeta 1 (GSTZ1).[1][2] This document details the enzymatic mechanism, its place in metabolic pathways, quantitative kinetic data, and relevant experimental protocols.

The Role of Glutathione in the Catalytic Mechanism

Glutathione (GSH) is an indispensable cofactor for the cis-trans isomerization of this compound to 4-fumarylacetoacetate catalyzed by GSTZ1.[2][3] The enzyme belongs to the zeta class of the glutathione S-transferase (GST) superfamily.[2] Within the active site of GSTZ1, specific amino acid residues, including Ser 15, Cys 16, and Gln 111, stabilize the thiolate form of glutathione (GS-).[2] This activated glutathione then acts as a nucleophile, attacking the alpha-carbon of this compound.[2] This covalent catalysis breaks the carbon-carbon double bond, permitting free rotation around the single bond, which ultimately leads to the formation of the trans isomer, 4-fumarylacetoacetate.[2]

cluster_0 GSTZ1 Active Site This compound This compound GSTZ1 GSTZ1 This compound->GSTZ1 Binds to active site Glutathione (GSH) Glutathione (GSH) Glutathione (GSH)->GSTZ1 Binds as cofactor Thiolate intermediate Thiolate intermediate GSTZ1->Thiolate intermediate Catalyzes nucleophilic attack by GSH 4-Fumarylacetoacetate 4-Fumarylacetoacetate Thiolate intermediate->4-Fumarylacetoacetate Isomerization and product release

Caption: Enzymatic mechanism of this compound isomerization.

This compound Isomerization in the Tyrosine Catabolism Pathway

The isomerization of this compound is a crucial step in the metabolic pathway for the degradation of the amino acids phenylalanine and tyrosine.[1][2] This pathway ultimately converts these aromatic amino acids into fumarate, which can enter the citric acid cycle, and acetoacetate, a ketone body. A deficiency in GSTZ1 can lead to the accumulation of maleylacetoacetate and its metabolites.[1]

Tyrosine_Catabolism Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine Phenylalanine hydroxylase p_Hydroxyphenylpyruvate p_Hydroxyphenylpyruvate Tyrosine->p_Hydroxyphenylpyruvate Tyrosine aminotransferase Homogentisate (B1232598) Homogentisate p_Hydroxyphenylpyruvate->Homogentisate p-Hydroxyphenylpyruvate dioxygenase This compound This compound Homogentisate->this compound Homogentisate 1,2-dioxygenase 4-Fumarylacetoacetate 4-Fumarylacetoacetate This compound->4-Fumarylacetoacetate Maleylacetoacetate isomerase (GSTZ1) + Glutathione Fumarate Fumarate 4-Fumarylacetoacetate->Fumarate Fumarylacetoacetate hydrolase Acetoacetate Acetoacetate 4-Fumarylacetoacetate->Acetoacetate Fumarylacetoacetate hydrolase

Caption: Tyrosine catabolism pathway highlighting GSTZ1's role.

Quantitative Kinetic Data

The kinetic parameters of human GSTZ1 have been investigated using maleylacetone, an analog of the natural substrate this compound. The following table summarizes the catalytic turnover number (kcat) for four polymorphic variants of recombinant human GSTZ1-1.[4]

GSTZ1-1 Variantkcat (s⁻¹) with Maleylacetone
1a-1a2.3 ± 0.1
1b-1b18.2 ± 0.4
1c-1c21.6 ± 0.7
1d-1d11.0 ± 0.8
Data from Lantum et al. (2002).[4]

Experimental Protocols

Purification of Recombinant Human GSTZ1

Recombinant human GSTZ1 is commonly expressed in E. coli as a fusion protein with a glutathione S-transferase (GST) tag, allowing for efficient purification via affinity chromatography.[6][7][8]

Materials:

  • E. coli cell pellet expressing GST-tagged GSTZ1

  • Lysis Buffer (e.g., PBS with protease inhibitors)

  • Glutathione-Sepharose affinity resin

  • Wash Buffer (e.g., PBS)

  • Elution Buffer (e.g., 50 mM Tris-HCl, 10 mM reduced glutathione, pH 8.0)

Procedure:

  • Cell Lysis: Resuspend the E. coli cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication or using a French press.

  • Clarification: Centrifuge the lysate at high speed (e.g., 12,000 x g) for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography:

    • Equilibrate the Glutathione-Sepharose resin with Wash Buffer.

    • Incubate the clarified lysate with the equilibrated resin to allow binding of the GST-tagged GSTZ1.

    • Wash the resin extensively with Wash Buffer to remove unbound proteins.

  • Elution: Elute the bound GSTZ1 from the resin using the Elution Buffer containing reduced glutathione.

  • Buffer Exchange: If necessary, remove the glutathione from the purified protein solution by dialysis or using a desalting column.

  • Purity Assessment: Analyze the purity of the recombinant protein by SDS-PAGE.

Maleylacetoacetate Isomerase Activity Assay

The activity of MAAI is typically measured spectrophotometrically. As the substrate, this compound, is not commercially available, it is generated in situ from homogentisate using homogentisate 1,2-dioxygenase.[9]

Materials:

  • Purified recombinant GSTZ1

  • Homogentisate

  • Homogentisate 1,2-dioxygenase

  • Glutathione

  • Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, homogentisate, and homogentisate 1,2-dioxygenase in a quartz cuvette.

  • Monitor the formation of this compound by measuring the increase in absorbance at 330 nm.

  • Once a stable concentration of this compound is reached, initiate the isomerization reaction by adding the purified GSTZ1 and glutathione to the cuvette.

  • Measure the decrease in absorbance at 330 nm, which corresponds to the conversion of this compound to 4-fumarylacetoacetate.

  • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of this compound.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying the role of glutathione in this compound isomerization.

G cluster_0 Protein Production & Purification cluster_1 Enzyme Activity & Kinetics A Cloning of GSTZ1 gene into expression vector B Transformation into E. coli and protein expression A->B C Cell lysis and clarification B->C D GST affinity chromatography C->D E Purity assessment (SDS-PAGE) D->E G Spectrophotometric assay of GSTZ1 activity E->G  Purified Enzyme   F In situ generation of This compound F->G H Determination of kinetic parameters (Km, kcat) G->H

Caption: Experimental workflow for GSTZ1 characterization.

References

The intricate relationship between 4-Maleylacetoacetate and Fumarylacetoacetate in Tyrosine Catabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biochemical relationship between 4-maleylacetoacetate (MAA) and fumarylacetoacetate (FAA), two critical intermediates in the tyrosine catabolism pathway. A comprehensive understanding of this enzymatic conversion and the subsequent hydrolysis of fumarylacetoacetate is paramount for researchers investigating metabolic disorders, particularly hereditary tyrosinemia type I (HT1), and for professionals engaged in the development of therapeutic interventions. This document details the enzymatic processes, presents available quantitative data, outlines experimental protocols, and provides visual representations of the key pathways and workflows.

Core Biochemical Relationship

This compound and fumarylacetoacetate are sequential intermediates in the degradation pathway of the amino acid tyrosine. The direct relationship between these two molecules is an isomerization reaction that precedes the final cleavage step, yielding energy-producing metabolites.

1.1. The Isomerization of this compound to Fumarylacetoacetate

This compound, a cis isomer, is converted to its trans isomer, fumarylacetoacetate, by the enzyme This compound isomerase (MAI) .[1][2] This enzyme is also known as glutathione (B108866) S-transferase zeta 1 (GSTZ1) .[1] The reaction is a crucial step that correctly positions the molecule for the subsequent hydrolytic cleavage.

The mechanism of this cis-trans isomerization is dependent on the cofactor glutathione (GSH) .[1] The enzyme stabilizes the thiolate form of glutathione, which then acts as a nucleophile, attacking the alpha-carbon of this compound. This temporarily breaks the double bond, allowing for rotation around the single bond, followed by the re-formation of the double bond in the trans configuration and the release of fumarylacetoacetate.[1]

1.2. The Hydrolysis of Fumarylacetoacetate

Fumarylacetoacetate is the substrate for the enzyme fumarylacetoacetate hydrolase (FAH) , which catalyzes the final step in the tyrosine degradation pathway.[3] FAH cleaves the carbon-carbon bond of fumarylacetoacetate through a hydrolysis reaction, yielding two smaller molecules: fumarate and acetoacetate .[3] These products can then enter central metabolic pathways, such as the citric acid cycle and ketogenesis, for energy production.

Clinical Significance: Hereditary Tyrosinemia Type I

The relationship between this compound and fumarylacetoacetate is of profound clinical importance. A deficiency in the enzyme fumarylacetoacetate hydrolase (FAH) leads to the autosomal recessive metabolic disorder hereditary tyrosinemia type I (HT1) .[3][4]

In HT1, the inability to efficiently hydrolyze fumarylacetoacetate results in its accumulation, along with its precursor, this compound, in hepatocytes and renal proximal tubular cells.[5] These accumulating metabolites are chemically reactive and cytotoxic, leading to severe liver and kidney damage.[5] The accumulation of these compounds is also responsible for the production of succinylacetone, a pathognomonic marker for HT1.[6] While a deficiency in maleylacetoacetate isomerase (MAI) has been identified, it is generally considered to have a benign clinical course, likely due to the existence of a non-enzymatic bypass mechanism for the conversion of MAA to FAA.[1][7]

Quantitative Data

EnzymeSubstrateOrganismKmVmaxkcat (s⁻¹)Reference(s)
Fumarylacetoacetate HydrolaseFumarylacetoacetateHuman Liver1.3 µMN/AN/A
EnzymeSubstratePolymorphic Variantkcat (s⁻¹)Reference(s)
Maleylacetoacetate Isomerase (GSTZ1)MaleylacetonehGSTZ1a-1a~25[8]
Maleylacetoacetate Isomerase (GSTZ1)MaleylacetonehGSTZ1b-1b~150[8]
Maleylacetoacetate Isomerase (GSTZ1)MaleylacetonehGSTZ1c-1c~250[8]
Maleylacetoacetate Isomerase (GSTZ1)MaleylacetonehGSTZ1d-1d~100[8]
MetaboliteConditionTissue/FluidConcentrationReference(s)
FumarylacetoacetateHereditary Tyrosinemia Type IUrineElevated[9]
MaleylacetoacetateHereditary Tyrosinemia Type IUrineElevated[9]
FumarylacetoacetateMAI DeficiencyUrineAccumulated[1]

Experimental Protocols

Detailed methodologies for the key enzymes in this pathway are crucial for research and diagnostic purposes.

4.1. Synthesis of 4-Fumarylacetoacetate

As 4-fumarylacetoacetate is not commercially available, its enzymatic synthesis is a prerequisite for the FAH activity assay.

  • Principle: Homogentisate (B1232598) is converted to this compound by homogentisate 1,2-dioxygenase (HGD). Subsequently, this compound is isomerized to 4-fumarylacetoacetate by maleylacetoacetate isomerase (GSTZ1).

  • Protocol:

    • Activate HGD by incubating for 30 minutes at room temperature with 20 mM KHPO₄ (pH 7.4), 2 mM ascorbic acid, and 1 mM FeSO₄.

    • Mix the activated HGD with 20 mM KHPO₄ (pH 7.4), 2 mM ascorbic acid, 0.2 mM FeSO₄, and 2 mM homogentisic acid.

    • Incubate the reaction at 37°C for 3 hours to ensure the complete conversion of homogentisic acid to 4-maleylacetoacetic acid.

    • Add GSTZ1 and 1 mM reduced glutathione to the reaction mixture and incubate at room temperature to facilitate the isomerization to 4-fumarylacetoacetate.

    • The product can be purified using appropriate chromatographic techniques.

4.2. Spectrophotometric Assay for Maleylacetoacetate Isomerase (MAI) Activity

  • Principle: This assay measures the activity of MAI by coupling it with the in situ generation of its substrate, this compound, from homogentisic acid by homogentisate 1,2-dioxygenase (HGD). The formation of this compound is monitored by the increase in absorbance at 330 nm. The subsequent conversion of this compound to fumarylacetoacetate by MAI leads to a change in the rate of absorbance increase.[6]

  • Protocol:

    • Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4), a known amount of homogentisic acid, and an excess of purified HGD.

    • Initiate the reaction and monitor the increase in absorbance at 330 nm, which corresponds to the formation of this compound.

    • Once a stable rate of this compound formation is established, add the sample containing MAI to the cuvette.

    • The activity of MAI is determined by the change in the rate of absorbance at 330 nm as this compound is converted to fumarylacetoacetate. The presence of excess FAH in the assay mixture can also be included to measure the complete pathway flux.[6]

4.3. Spectrophotometric Assay for Fumarylacetoacetate Hydrolase (FAH) Activity

  • Principle: The enzymatic activity of FAH is determined by monitoring the decrease in absorbance at 330 nm, which corresponds to the disappearance of its substrate, fumarylacetoacetate.

  • Protocol:

    • Prepare a reaction mixture in a quartz cuvette containing a suitable buffer (e.g., potassium phosphate buffer, pH 7.4) and a known concentration of synthesized fumarylacetoacetate.

    • Initiate the reaction by adding the sample containing FAH (e.g., liver homogenate supernatant).

    • Immediately begin monitoring the decrease in absorbance at 330 nm over time using a spectrophotometer.

    • The rate of the reaction is calculated from the linear portion of the absorbance decay curve. The enzyme activity can be expressed in units per milligram of protein.

Mandatory Visualizations

5.1. Signaling Pathways and Logical Relationships

Tyrosine_Catabolism Tyrosine Tyrosine p_Hydroxyphenylpyruvate p_Hydroxyphenylpyruvate Tyrosine->p_Hydroxyphenylpyruvate Tyrosine Aminotransferase Homogentisate Homogentisate p_Hydroxyphenylpyruvate->Homogentisate p-Hydroxyphenylpyruvate Dioxygenase Maleylacetoacetate This compound Homogentisate->Maleylacetoacetate Homogentisate 1,2-Dioxygenase Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Maleylacetoacetate Isomerase (MAI/GSTZ1) + Glutathione Succinylacetone Succinylacetone Maleylacetoacetate->Succinylacetone Alternative Pathway Fumarate Fumarate Fumarylacetoacetate->Fumarate Fumarylacetoacetate Hydrolase (FAH) Acetoacetate Acetoacetate Fumarylacetoacetate->Succinylacetone Alternative Pathway Experimental_Workflow cluster_sample Sample Preparation cluster_substrate Substrate Synthesis (for FAH Assay) cluster_assay Enzyme Assays cluster_analysis Data Analysis Tissue_Homogenization Tissue Homogenization (e.g., Liver) Centrifugation Centrifugation Tissue_Homogenization->Centrifugation Supernatant_Collection Supernatant Collection (Cytosolic Fraction) Centrifugation->Supernatant_Collection MAI_Assay MAI Assay: Monitor Absorbance Change at 330 nm Supernatant_Collection->MAI_Assay FAH_Assay FAH Assay: Monitor Absorbance Decrease at 330 nm Supernatant_Collection->FAH_Assay HGA_to_MAA Homogentisate -> this compound (via HGD) MAA_to_FAA This compound -> Fumarylacetoacetate (via MAI) HGA_to_MAA->MAA_to_FAA MAA_to_FAA->FAH_Assay Provides Substrate Kinetic_Parameters Calculation of Kinetic Parameters (Km, Vmax, kcat) MAI_Assay->Kinetic_Parameters FAH_Assay->Kinetic_Parameters Enzyme_Deficiency_Consequences cluster_mai MAI Deficiency cluster_fah FAH Deficiency (Hereditary Tyrosinemia Type I) Healthy_State Healthy State: Normal Tyrosine Catabolism MAI_Deficiency Maleylacetoacetate Isomerase Deficiency FAH_Deficiency Fumarylacetoacetate Hydrolase Deficiency MAA_Accumulation Accumulation of This compound MAI_Deficiency->MAA_Accumulation Non_Enzymatic_Bypass Non-Enzymatic Bypass to Fumarylacetoacetate MAA_Accumulation->Non_Enzymatic_Bypass Benign_Phenotype Generally Benign Clinical Phenotype Non_Enzymatic_Bypass->Benign_Phenotype FAA_MAA_Accumulation Accumulation of Fumarylacetoacetate and this compound FAH_Deficiency->FAA_MAA_Accumulation Succinylacetone_Production Increased Production of Succinylacetone FAA_MAA_Accumulation->Succinylacetone_Production Toxicity Hepatotoxicity and Nephrotoxicity FAA_MAA_Accumulation->Toxicity Severe_Disease Severe Liver and Kidney Disease Succinylacetone_Production->Severe_Disease Toxicity->Severe_Disease

References

4-Maleylacetoacetate and its Central Role in the Pathophysiology of Hereditary Tyrosinemia Type I: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hereditary Tyrosinemia Type I (HT1) is a rare and severe autosomal recessive inborn error of metabolism caused by a deficiency of the enzyme fumarylacetoacetate hydrolase (FAH).[1][2] This deficiency disrupts the final step in the degradation pathway of the amino acid tyrosine, leading to the accumulation of toxic metabolites, including 4-maleylacetoacetate (MAA) and fumarylacetoacetate (FAA).[2][3] These compounds are subsequently converted to the pathognomonic marker of the disease, succinylacetone (SA).[4] The accumulation of these reactive intermediates is directly responsible for the life-threatening liver and kidney damage characteristic of HT1.[3][5] This technical guide provides an in-depth overview of the involvement of this compound in the pathophysiology of HT1, including quantitative data on metabolite accumulation, detailed experimental protocols for key diagnostic and research assays, and visualizations of the core biological and experimental pathways.

The Biochemical Basis of Hereditary Tyrosinemia Type I

The catabolism of tyrosine is a five-step enzymatic pathway that ultimately converts tyrosine into fumarate (B1241708) and acetoacetate, which can then enter the citric acid cycle.[6] The final enzyme in this pathway, fumarylacetoacetate hydrolase (FAH), is responsible for the hydrolysis of fumarylacetoacetate. In HT1, a deficiency in FAH leads to the accumulation of its substrate, fumarylacetoacetate, and the preceding metabolite, this compound.[2][3]

The Role of this compound and its Toxic Derivatives

This compound and fumarylacetoacetate are highly reactive electrophilic compounds.[1] Their accumulation is believed to be the primary cause of the cellular damage observed in HT1.[4][5] These metabolites can alkylate cellular macromolecules, including DNA and proteins, leading to significant cytotoxicity.[1] Furthermore, fumarylacetoacetate has been shown to induce oxidative stress, genomic instability, and apoptosis.[7][8][9][10]

A key downstream effect of the accumulation of FAA and MAA is their conversion to succinylacetone (SA).[4] SA is a potent inhibitor of the enzyme δ-aminolevulinate dehydratase, which is involved in heme biosynthesis. This inhibition leads to the accumulation of δ-aminolevulinic acid, resulting in porphyria-like neurological crises in some HT1 patients. The detection of elevated levels of succinylacetone in blood or urine is a highly specific and sensitive diagnostic marker for HT1.[4]

Quantitative Data on Metabolite Accumulation in HT1

The following tables summarize the quantitative data on the levels of key metabolites in patients with Hereditary Tyrosinemia Type I, both before and after treatment with nitisinone (B1678953), and in comparison to healthy controls.

MetaboliteSample TypeUntreated HT1 PatientsTreated HT1 Patients (Nitisinone)Healthy Controls/Reference RangeCitation
Succinylacetone (SA) Dried Blood Spot16 - 150 µmol/L (mean: 61 µmol/L)0.72 µmol/L< 5 µmol/L[1][10][11][12]
Urine1.6 µmol/L (in a diluted sample)0.16 µmol/LNot typically detected[1]
Blood/Plasma7.26 - 31.09 µmol/L (average: 14.2 ± 7.8 µmol/L)NormalizedNot typically detected[13]
Tyrosine Blood/Plasma190 - 543 µmol/L (average: 327.3 ± 125.8 µmol/L)Target: < 500 µmol/L20 - 100 µmol/L[13][14]
FAH Enzyme Activity Liver Tissue< 2% of controls (Acute form: no detectable protein)Not applicableNormal activity[7]

Note: Data for this compound and fumarylacetoacetate concentrations in human patients are scarce in the literature due to their high reactivity and rapid conversion to succinylacetone. Animal models of HT1 have confirmed the accumulation of these metabolites in the liver and kidneys.[5][15]

Experimental Protocols

Quantification of Succinylacetone in Dried Blood Spots by LC-MS/MS

This protocol provides a method for the quantitative analysis of succinylacetone from dried blood spots (DBS), a key diagnostic procedure for HT1.

Materials:

  • 3/16-inch hole punch for DBS

  • Aqueous solution with deuterium-labeled succinylacetone (internal standard)

  • Oximation reagent

  • Butylation reagent

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Preparation: A 3/16-inch disc is punched from the dried blood spot.

  • Elution: The blood is eluted from the DBS punch using an aqueous solution containing the deuterium-labeled succinylacetone internal standard.

  • Oximation: The succinylacetone and the internal standard are oximated.

  • Extraction and Butylation: The oximated compounds are extracted and then butylated.

  • LC-MS/MS Analysis: The prepared sample is injected into the LC-MS/MS system.

  • Quantification: The concentration of succinylacetone is determined by comparing the signal of the analyte to that of the internal standard, using a calibration curve generated from standards of known concentrations. The analysis is performed using selected reaction monitoring (SRM) of the transitions m/z 212 to 156 for succinylacetone and m/z 214 to 140 for the internal standard.[10][11]

Fumarylacetoacetate Hydrolase (FAH) Enzyme Activity Assay

This spectrophotometric assay measures the activity of the FAH enzyme in tissue samples, typically liver biopsies.

Materials:

  • Tissue homogenate (e.g., from liver biopsy)

  • Fumarylacetoacetate (FAA) substrate solution

  • Spectrophotometer capable of measuring absorbance at 330 nm

Procedure:

  • Tissue Homogenization: The tissue sample is homogenized in a suitable buffer to release the cytosolic enzymes, including FAH.

  • Reaction Initiation: The tissue homogenate is incubated with a known concentration of the fumarylacetoacetate substrate.

  • Spectrophotometric Monitoring: The rate of disappearance of FAA is monitored by measuring the decrease in absorbance at 330 nm over time. The molar extinction coefficient for FAA at 330 nm is 13,500 M⁻¹cm⁻¹.

  • Calculation of Enzyme Activity: The FAH enzyme activity is calculated from the linear rate of FAA disappearance and is typically expressed as nmol of substrate consumed per minute per milligram of protein.[1]

Visualizations

Tyrosine Catabolism Pathway and the Pathophysiology of HT1

Tyrosine_Catabolism cluster_HT1 Hereditary Tyrosinemia Type I cluster_treatment Treatment Tyrosine Tyrosine PHP 4-Hydroxyphenylpyruvate Tyrosine->PHP TAT HGA Homogentisic Acid PHP->HGA HPPD MAA This compound HGA->MAA FAA Fumarylacetoacetate MAA->FAA SA Succinylacetone MAA->SA Spontaneous Conversion Fumarate Fumarate FAA->Fumarate FAH Acetoacetate Acetoacetate FAA->Acetoacetate FAH FAA->SA Spontaneous Conversion FAH_Deficiency FAH Deficiency Nitisinone Nitisinone Nitisinone->PHP Inhibits HPPD

Figure 1: Tyrosine catabolism pathway and the metabolic block in HT1.
Cellular Toxicity of Fumarylacetoacetate (FAA)

FAA_Toxicity FAA Fumarylacetoacetate (FAA) Accumulation GSH_depletion Glutathione (GSH) Depletion FAA->GSH_depletion Protein_Alkylation Protein Alkylation FAA->Protein_Alkylation ERK_Activation Ras/ERK Pathway Activation FAA->ERK_Activation Apoptosis Apoptosis FAA->Apoptosis Oxidative_Stress Oxidative Stress GSH_depletion->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Genomic_Instability Genomic Instability DNA_Damage->Genomic_Instability Protein_Alkylation->Apoptosis ERK_Activation->Genomic_Instability Liver_Damage Liver Damage & Hepatocellular Carcinoma Genomic_Instability->Liver_Damage Apoptosis->Liver_Damage

Figure 2: Cellular mechanisms of fumarylacetoacetate-induced toxicity.
Newborn Screening Workflow for Hereditary Tyrosinemia Type I

Newborn_Screening Start Newborn Heel Prick (Dried Blood Spot) First_Tier First-Tier Screening: Succinylacetone (SA) by MS/MS Start->First_Tier Result1 SA Level First_Tier->Result1 Normal Normal Result: No further action Result1->Normal Below cutoff Elevated Elevated SA Result1->Elevated Above cutoff Second_Tier Second-Tier Testing: - Repeat SA - Plasma Amino Acids (Tyrosine) - Urine Organic Acids Elevated->Second_Tier Result2 Confirmatory Results Second_Tier->Result2 Negative Negative: Consider other diagnoses Result2->Negative Normal Positive Positive for HT1 Result2->Positive Elevated SA & Tyrosine Treatment Initiate Nitisinone Treatment & Dietary Management Positive->Treatment

Figure 3: Newborn screening workflow for Hereditary Tyrosinemia Type I.

Conclusion

The accumulation of this compound and its downstream metabolites, fumarylacetoacetate and succinylacetone, is the central driver of the pathophysiology of Hereditary Tyrosinemia Type I. The inherent reactivity of these compounds leads to widespread cellular damage, particularly in the liver and kidneys, through mechanisms including oxidative stress, DNA damage, and apoptosis. Early diagnosis through newborn screening for succinylacetone and prompt initiation of treatment with nitisinone are critical to prevent the devastating consequences of this disease. This technical guide provides a foundational understanding of the role of this compound in HT1, offering valuable data and methodologies for researchers and clinicians working to improve the diagnosis, monitoring, and treatment of this rare metabolic disorder. Further research into the precise molecular mechanisms of this compound-induced toxicity may open avenues for the development of novel therapeutic strategies.

References

An In-depth Technical Guide on Genetic Disorders Associated with 4-Maleylacetoacetate Accumulation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The accumulation of 4-maleylacetoacetate is a key pathological hallmark of Hereditary Tyrosinemia Type I (HT1), a rare and severe autosomal recessive genetic disorder.[1][2] This condition arises from a deficiency in the enzyme fumarylacetoacetate hydrolase (FAH), the final enzyme in the tyrosine catabolism pathway.[1][3][4] The enzymatic block leads to the buildup of toxic upstream metabolites, including this compound and fumarylacetoacetate.[2][3] These compounds are subsequently converted to succinylacetone, a pathognomonic marker for HT1.[3][5][6] The accumulation of these toxic metabolites, particularly in the liver and kidneys, results in severe cellular damage, leading to liver failure, renal tubular dysfunction, and an increased risk of hepatocellular carcinoma.[3][7][8] This guide provides a comprehensive overview of the molecular basis of HT1, the pathophysiology driven by this compound and other toxic metabolites, diagnostic methodologies, and current therapeutic strategies.

The Molecular Basis of Hereditary Tyrosinemia Type I

Hereditary Tyrosinemia Type I is caused by mutations in the FAH gene, located on chromosome 15q25.1.[1][2] This gene encodes the enzyme fumarylacetoacetate hydrolase, which is crucial for the final step of tyrosine degradation.[9][10]

The Tyrosine Catabolism Pathway:

The breakdown of the amino acid tyrosine is a multi-step process that primarily occurs in the liver and kidneys.[9][11] The pathway ultimately converts tyrosine into fumarate (B1241708) (which can enter the citric acid cycle) and acetoacetate (B1235776) (a ketone body).[12][13]

A deficiency in FAH disrupts this pathway, leading to the accumulation of fumarylacetoacetate, which is in equilibrium with this compound.[3]

Tyrosine_Catabolism Tyrosine Tyrosine PHP p-Hydroxyphenylpyruvate Tyrosine->PHP Tyrosine Aminotransferase HGA Homogentisate PHP->HGA p-Hydroxyphenylpyruvate Dioxygenase MAA This compound HGA->MAA Homogentisate 1,2-Dioxygenase FAA Fumarylacetoacetate MAA->FAA SA Succinylacetone MAA->SA Spontaneous Conversion Fumarate_Acetoacetate Fumarate + Acetoacetate FAA->Fumarate_Acetoacetate Fumarylacetoacetate Hydrolase (FAH) FAA->SA Spontaneous Conversion

Figure 1: Tyrosine Catabolism Pathway and the Defect in HT1.

Genetic Heterogeneity:

Over 100 mutations in the FAH gene have been identified as causative for HT1.[3] These mutations include missense, nonsense, splice-site mutations, and deletions, leading to a significant reduction or complete loss of FAH enzyme activity.[1][4][9] The genetic heterogeneity contributes to the varied clinical presentation of the disease.[1]

Pathophysiology: The Role of Toxic Metabolites

The accumulation of fumarylacetoacetate and this compound is central to the pathophysiology of HT1. These metabolites are highly reactive alkylating agents that can cause widespread cellular damage.[2][3]

Cellular Toxicity:

  • DNA Damage and Genomic Instability: Fumarylacetoacetate can induce DNA damage and genomic instability, which contributes to the high risk of hepatocellular carcinoma in HT1 patients.[2][14]

  • Oxidative Stress: The accumulation of these metabolites leads to oxidative damage in hepatocytes and renal tubal cells.[7]

  • Apoptosis: Fumarylacetoacetate has been shown to induce the release of cytochrome c from mitochondria, triggering the caspase cascade and leading to apoptosis of liver cells.[15]

Succinylacetone: A Key Pathological Agent:

Fumarylacetoacetate and maleylacetoacetate are converted to succinylacetone.[3] Succinylacetone is a potent inhibitor of the enzyme δ-aminolevulinate dehydratase, which is involved in heme synthesis. This inhibition leads to the accumulation of δ-aminolevulinic acid, causing porphyria-like neurological crises.[8]

Quantitative Data in Hereditary Tyrosinemia Type I

The diagnosis and monitoring of HT1 rely on the quantification of specific biomarkers.

BiomarkerSample TypeConcentration in Untreated HT1 PatientsNormal Range
Succinylacetone Blood14.1 µmol/L (in a reported case)< 2 µmol/L
Urine70 mmol/mol of creatinine (B1669602) (in a reported case)Not detectable
Tyrosine PlasmaCan be elevated (>200 µM, often <500 µM)< 123 µmol/L
Methionine PlasmaOften elevatedVaries by age
Phenylalanine PlasmaCan be elevatedVaries by age
Alpha-fetoprotein (AFP) SerumMarkedly elevated, especially with liver disease< 10 ng/mL in adults

Note: The provided values for succinylacetone are from a single case report for illustrative purposes.[6] Tyrosine levels can be variable and are not always significantly elevated in newborns with HT1.[6][16]

Experimental Protocols

A. Measurement of Succinylacetone in Dried Blood Spots by Tandem Mass Spectrometry (MS/MS)

This method is the gold standard for newborn screening for HT1.[6]

  • Principle: Stable isotope dilution tandem mass spectrometry is used for the quantitative analysis of succinylacetone.

  • Methodology:

    • A 3 mm punch from a dried blood spot is placed into a 96-well plate.

    • An internal standard solution containing a stable isotope-labeled succinylacetone is added.

    • The samples are derivatized with hydrazine (B178648) to form a more stable derivative for analysis.

    • After incubation, the samples are extracted and the supernatant is transferred to a new plate for analysis.

    • The samples are injected into the tandem mass spectrometer. The concentration of succinylacetone is determined by comparing the signal of the analyte to that of the internal standard.

MSMS_Workflow DBS Dried Blood Spot Punch IS Addition of Internal Standard DBS->IS Deriv Derivatization with Hydrazine IS->Deriv Extract Extraction Deriv->Extract Analysis Tandem Mass Spectrometry (MS/MS) Analysis Extract->Analysis Quant Quantification Analysis->Quant

Figure 2: Workflow for Succinylacetone Measurement by MS/MS.

B. FAH Gene Mutation Analysis

  • Principle: DNA sequencing is used to identify pathogenic variants in the FAH gene.

  • Methodology:

    • Genomic DNA is extracted from a patient's blood sample.

    • The 14 exons and flanking intronic regions of the FAH gene are amplified using polymerase chain reaction (PCR).[17]

    • The PCR products are purified and sequenced using Sanger sequencing or next-generation sequencing (NGS).

    • The obtained sequence is compared to the reference FAH gene sequence to identify any mutations.

C. Fumarylacetoacetate Hydrolase (FAH) Enzyme Assay

  • Principle: The activity of the FAH enzyme is measured by monitoring the conversion of its substrate, fumarylacetoacetate, to fumarate and acetoacetate.

  • Methodology:

    • A cell lysate is prepared from patient samples (e.g., liver biopsy, fibroblasts, or lymphocytes).

    • The lysate is incubated with a known amount of fumarylacetoacetate.

    • The reaction is stopped after a specific time.

    • The amount of product formed (fumarate or acetoacetate) or the remaining substrate is quantified using techniques like high-performance liquid chromatography (HPLC) or spectrophotometry.

Therapeutic Strategies and Drug Development

A. Current Standard of Care

The current treatment for HT1 involves a dual approach:

  • Dietary Restriction: A diet low in phenylalanine and tyrosine is essential to reduce the production of upstream metabolites.[3]

  • Pharmacotherapy with Nitisinone (B1678953) (NTBC): Nitisinone is a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase, the second enzyme in the tyrosine catabolism pathway.[18][19] By blocking the pathway at an earlier step, nitisinone prevents the formation and accumulation of this compound, fumarylacetoacetate, and succinylacetone.[19][20]

Nitisinone_MOA Tyrosine Tyrosine PHP p-Hydroxyphenylpyruvate Tyrosine->PHP Tyrosine Aminotransferase HGA Homogentisate PHP->HGA p-Hydroxyphenylpyruvate Dioxygenase Toxic_Metabolites This compound Fumarylacetoacetate Succinylacetone HGA->Toxic_Metabolites Further Metabolism Nitisinone Nitisinone (NTBC) Nitisinone->PHP Inhibits

Figure 3: Mechanism of Action of Nitisinone.

B. Future Directions in Drug Development

  • Gene Therapy: Research is ongoing to develop gene therapies that can deliver a functional copy of the FAH gene to liver cells, potentially offering a curative treatment.[11][18]

  • mRNA Therapy: Similar to gene therapy, mRNA therapy aims to provide the instructions for producing the FAH enzyme.

  • Small Molecule Chaperones: For certain missense mutations, small molecules that can help the misfolded FAH protein to fold correctly and restore some of its function are being investigated.[21]

Conclusion

The accumulation of this compound and other toxic metabolites is the central driver of pathology in Hereditary Tyrosinemia Type I. A thorough understanding of the molecular basis of this disorder, coupled with accurate diagnostic methods and effective therapeutic interventions like nitisinone, has significantly improved the prognosis for affected individuals. Future research focused on gene and mRNA therapies holds the promise of curative treatments for this devastating disease.

References

Toxicity of 4-Maleylacetoacetate and its Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the toxicity associated with 4-maleylacetoacetate and its downstream metabolites, fumarylacetoacetate (FAA) and succinylacetone (SA). These compounds are intermediates in the tyrosine catabolism pathway, and their accumulation, due to deficiencies in the enzyme fumaryacetoacetate hydrolase (FAH), leads to the severe genetic disorder Hereditary Tyrosinemia Type I (HT1). This document details the molecular mechanisms of toxicity, summarizes available quantitative toxicological data, provides illustrative experimental protocols for studying these effects, and visualizes key metabolic and signaling pathways. The primary audience for this guide includes researchers, scientists, and professionals involved in drug development who are investigating HT1 and related metabolic disorders.

Introduction: The Tyrosine Catabolism Pathway and its Toxic Intermediates

The catabolism of the amino acid tyrosine is a critical metabolic process primarily occurring in the liver and kidneys. A key enzyme in this pathway is fumarylacetoacetate hydrolase (FAH), which catalyzes the final step, the conversion of fumarylacetoacetate to fumarate (B1241708) and acetoacetate. A deficiency in FAH leads to the accumulation of upstream metabolites, notably this compound, fumarylacetoacetate, and succinylacetone. These accumulated metabolites are highly reactive and cytotoxic, causing significant damage to hepatocytes and renal proximal tubular cells. This toxicity is the underlying cause of the pathophysiology of Hereditary Tyrosinemia Type I, which is characterized by severe liver and kidney dysfunction and a high risk of hepatocellular carcinoma.

Quantitative Toxicity Data

While comprehensive toxicological parameters such as LD50 values for this compound and its metabolites are not extensively reported in the literature, several studies provide quantitative data on their cytotoxic and inhibitory effects. This information is summarized below.

Table 1: Quantitative Toxicity Data for Fumarylacetoacetate (FAA)

ParameterCell Line/SystemValueReference
Inhibition of Cell ProliferationChinese Hamster V79 cellsDose-dependent
Induction of ApoptosisHuman HepG2 and Chinese Hamster V79 cellsDose-dependent
Colony-forming abilityChinese Hamster V79 cells35% at 35 µM FAA (with BSO)
Colony-forming abilityChinese Hamster V79 cells15% at 100 µM FAA (with BSO)

Table 2: Quantitative Toxicity Data for Succinylacetone (SA)

ParameterEnzyme/SystemValueReference
Inhibition of δ-aminolevulinic acid dehydratase (Ki)Human erythrocyte enzyme300 nM
Inhibition of Heme SynthesisRat marrow cellsComplete inhibition at 10⁻³ M
Inhibition of Heme SynthesisMalignant murine erythroleukemia cellsInhibition at 0.1 and 1 mM
Decrease in Cell GrowthMalignant murine erythroleukemia cellsDecrease at 0.1 and 1 mM

Table 3: Quantitative Data for Maleylacetone (MA)

ParameterCell Line/SystemValueReference
Cytotoxicity (EC50)Rat hepatocytes~350 µM

Molecular Mechanisms and Signaling Pathways of Toxicity

The toxicity of this compound metabolites is multifaceted, involving direct alkylating effects, enzyme inhibition, induction of oxidative stress, and deregulation of cellular signaling pathways.

Fumarylacetoacetate (FAA): Genotoxicity and Signal Transduction

Fumarylacetoacetate is a reactive alkylating agent that can modify cellular macromolecules, including DNA and proteins, leading to genomic instability. FAA has been shown to induce cell cycle arrest and apoptosis in a dose-dependent manner. One of the key signaling pathways activated by FAA is the Extracellular signal-regulated kinase (ERK) pathway.

FAA_ERK_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus FAA FAA Receptor Unknown Receptor FAA->Receptor Activates Thiol_Depletion GSH Depletion FAA->Thiol_Depletion Tyrosine_Kinase Tyrosine Kinase Receptor->Tyrosine_Kinase Ras Ras Tyrosine_Kinase->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates ERK_Phosphatases ERK Phosphatases Thiol_Depletion->ERK_Phosphatases Inhibits ERK_Phosphatases->ERK Dephosphorylates Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression

Caption: FAA-induced activation of the ERK signaling pathway.

FAA also induces mitochondrial dysfunction, leading to the release of cytochrome c and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.

FAA_Apoptosis_Pathway FAA FAA Mitochondrion Mitochondrion FAA->Mitochondrion Induces dysfunction Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase_Cascade Caspase Cascade (Caspase-9, Caspase-3) Cytochrome_c->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Executes SA_Toxicity_Pathway Succinylacetone Succinylacetone ALAD δ-Aminolevulinic Acid Dehydratase (ALAD) Succinylacetone->ALAD Inhibits Heme_Synthesis Heme Synthesis ALAD->Heme_Synthesis Catalyzes ALA δ-Aminolevulinic Acid (ALA) ALAD->ALA Accumulation of Heme_Depletion Heme Depletion Heme_Synthesis->Heme_Depletion ROS Reactive Oxygen Species (ROS) ALA->ROS Auto-oxidation Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress FAA_Cytotoxicity_Workflow Start Start Seed_Cells Seed Cells in 6-well Plates Start->Seed_Cells FAA_Treatment Treat with FAA +/- BSO Seed_Cells->FAA_Treatment Harvest_Cells Harvest Floating and Adherent Cells FAA_Treatment->Harvest_Cells Stain_Cells Stain with Annexin V-FITC and PI Harvest_Cells->Stain_Cells Flow_Cytometry Analyze by Flow Cytometry Stain_Cells->Flow_Cytometry Analyze_Data Quantify Apoptotic Populations Flow_Cytometry->Analyze_Data End End Analyze_Data->End SA_Heme_Inhibition_Workflow Start Start Culture_Cells Culture and Treat Cells with SA Start->Culture_Cells Radiolabeling Incubate with [¹⁴C] 5-ALA Culture_Cells->Radiolabeling Heme_Extraction Extract Heme from Cell Lysates Radiolabeling->Heme_Extraction Scintillation_Counting Measure Radioactivity Heme_Extraction->Scintillation_Counting Normalize_Data Normalize to Protein Concentration Scintillation_Counting->Normalize_Data Analyze_Results Calculate % Inhibition Normalize_Data->Analyze_Results End End Analyze_Results->End

Spontaneous Degradation of 4-Maleylacetoacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Maleylacetoacetate (MAA) is a key intermediate in the catabolism of tyrosine. While its primary metabolic fate is enzymatic isomerization, its chemical instability can lead to spontaneous degradation, particularly in contexts of enzymatic deficiencies. This technical guide provides an in-depth overview of the spontaneous degradation products of this compound, focusing on the non-enzymatic pathways, influencing factors, and methodologies for their study. Quantitative data from existing literature are summarized, and detailed experimental protocols are outlined to facilitate further research in this area.

Introduction

This compound is a transient metabolite in the phenylalanine and tyrosine degradation pathway. It is formed from homogentisate (B1232598) by the action of homogentisate 1,2-dioxygenase. Under normal physiological conditions, MAA is rapidly converted to 4-fumarylacetoacetate (FAA) by the enzyme maleylacetoacetate isomerase (MAAI), a glutathione-S-transferase (GSTZ1). However, in conditions where MAAI activity is compromised, the chemical liability of MAA becomes significant, leading to the formation of alternative products through spontaneous, non-enzymatic reactions. Understanding these degradation pathways is crucial for elucidating the pathophysiology of metabolic disorders such as tyrosinemia.

Spontaneous Degradation Pathways of this compound

The primary spontaneous degradation pathway of this compound is a non-enzymatic isomerization to 4-fumarylacetoacetate, a reaction that is notably catalyzed by glutathione (B108866) (GSH). In the absence or deficiency of maleylacetoacetate isomerase, this glutathione-mediated conversion serves as a bypass route in the tyrosine catabolic pathway.[1][2]

In scenarios where downstream enzymes of the tyrosine pathway are deficient, such as fumarylacetoacetate hydrolase (FAH) deficiency (the cause of hereditary tyrosinemia type I), this compound can be converted to succinylacetoacetate.[3] This conversion is significant as succinylacetoacetate is a precursor to the toxic metabolite succinylacetone.

Glutathione-Mediated Isomerization to 4-Fumarylacetoacetate

The non-enzymatic isomerization of this compound to 4-fumarylacetoacetate is a critical spontaneous reaction. This cis-trans isomerization is significantly accelerated in the presence of glutathione.[1] This non-enzymatic bypass is believed to be the reason why individuals with a deficiency in maleylacetoacetate isomerase can be asymptomatic.[3]

Conversion to Succinylacetoacetate

In the context of certain metabolic disorders, this compound can be converted to succinylacetoacetate. While the precise mechanism of this spontaneous conversion is not fully elucidated, it is a key consideration in diseases like tyrosinemia type I, where the accumulation of upstream metabolites occurs.

Quantitative Data on this compound Degradation

Quantitative data on the spontaneous degradation rates of this compound are limited in the scientific literature. The following table summarizes the available information.

Degradation PathwayConditionRate/ObservationReference
Isomerization to 4-FumarylacetoacetateIn the presence of glutathione (in vitro)Glutathione-mediated isomerization demonstrated[1]
General StabilityUnder physiological conditions (pH ~7.4)Predominantly exists in its dianionic form[4]
Acidic StabilitypKa values of 2.72 and 3.82Indicates it is a diprotic acid[4]

Experimental Protocols

Detailed experimental protocols for the specific analysis of this compound spontaneous degradation are not extensively published. However, based on standard methodologies for studying metabolite stability and degradation, the following protocols can be adapted.

In Vitro Stability Assay of this compound

Objective: To determine the rate of spontaneous degradation of this compound under various conditions (e.g., different pH values, with and without glutathione).

Materials:

  • This compound

  • Phosphate (B84403) buffers of varying pH (e.g., 5.0, 7.4, 8.5)

  • Glutathione (reduced form)

  • High-purity water

  • Quenching solution (e.g., ice-cold methanol (B129727) or acetonitrile)

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Prepare stock solutions of this compound and glutathione in high-purity water.

  • In separate reaction tubes, add the appropriate buffer. For experiments with glutathione, add the desired final concentration.

  • Initiate the reaction by adding this compound to each tube to a final concentration of, for example, 100 µM.

  • Incubate the tubes at a constant temperature (e.g., 37°C).

  • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction tube and immediately mix it with an equal volume of ice-cold quenching solution to stop the reaction.

  • Centrifuge the quenched samples to precipitate any proteins or other insoluble material.

  • Analyze the supernatant by HPLC-UV or LC-MS/MS to quantify the remaining this compound and the formation of degradation products like 4-fumarylacetoacetate.

Analytical Method: HPLC-UV for this compound and 4-Fumarylacetoacetate

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A gradient of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 2.5 with phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile).

Detection:

  • UV detection at a wavelength determined by the absorbance maxima of this compound and 4-fumarylacetoacetate (typically in the range of 280-330 nm).

Procedure:

  • Equilibrate the column with the initial mobile phase composition.

  • Inject a known volume of the prepared sample supernatant.

  • Run the gradient program to separate this compound and its degradation products.

  • Quantify the compounds by comparing their peak areas to a standard curve generated from known concentrations of each analyte.

NMR Spectroscopy for Structural Elucidation of Degradation Products

Objective: To identify the chemical structures of novel or unexpected degradation products.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Prepare a concentrated solution of this compound in a deuterated buffer (e.g., phosphate buffer in D₂O) to mimic the conditions of the stability assay.

  • Acquire a baseline ¹H NMR spectrum.

  • Incubate the sample under conditions that promote degradation (e.g., elevated temperature or prolonged time).

  • Acquire ¹H NMR spectra at various time points to monitor the disappearance of this compound signals and the appearance of new signals from degradation products.

  • For structural confirmation, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) on the final sample containing the degradation products.

Visualizations

Signaling Pathways and Logical Relationships

Spontaneous_Degradation_of_4_Maleylacetoacetate MAA This compound FAA 4-Fumarylacetoacetate MAA->FAA Spontaneous Isomerization (Glutathione-mediated) SAA Succinylacetoacetate MAA->SAA Spontaneous Conversion SA Succinylacetone SAA->SA Further Metabolism GSH Glutathione GSH->MAA Enzyme_Deficiency Enzyme Deficiency (e.g., FAH) Enzyme_Deficiency->MAA Accumulation leads to

Caption: Spontaneous degradation pathways of this compound.

Experimental Workflow for Stability Assay

Stability_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis P1 Prepare Buffers and Reagent Solutions I1 Initiate Reaction in Buffered Solutions P1->I1 P2 Prepare this compound Stock Solution P2->I1 I2 Incubate at 37°C I1->I2 I3 Time-Point Sampling I2->I3 A1 Quench Reaction I3->A1 A2 Sample Preparation (Centrifugation) A1->A2 A3 HPLC-UV or LC-MS/MS Analysis A2->A3 A4 Data Analysis and Quantification A3->A4

Caption: Workflow for in vitro stability assay of this compound.

Conclusion

The spontaneous degradation of this compound is a critical consideration in the study of tyrosine metabolism and associated disorders. The primary non-enzymatic pathway involves a glutathione-mediated isomerization to 4-fumarylacetoacetate, which can compensate for deficiencies in maleylacetoacetate isomerase. Additionally, under conditions of downstream enzymatic blockage, this compound can be converted to succinylacetoacetate, a precursor to the toxic metabolite succinylacetone. Further research is warranted to fully quantify the kinetics of these spontaneous reactions under various physiological and pathological conditions. The experimental frameworks provided in this guide offer a starting point for such investigations, which will ultimately contribute to a more comprehensive understanding of the pathobiochemistry of tyrosinemia and related metabolic diseases.

References

Unveiling the Cellular Nexus: A Technical Guide to the Localization of 4-Maleylacetoacetate Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide providing an in-depth analysis of the cellular localization of 4-maleylacetoacetate metabolism. This document is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic pathways and related therapeutic interventions.

The catabolism of the amino acids phenylalanine and tyrosine is a critical metabolic pathway, culminating in the production of fumarate (B1241708) and acetoacetate. A key intermediate in this pathway is this compound. The precise subcellular compartmentalization of the enzymes responsible for its metabolism is crucial for efficient pathway function and the prevention of toxic metabolite accumulation. This guide synthesizes current knowledge on the cellular localization of these enzymes, presents relevant quantitative data, and provides detailed experimental protocols for their characterization.

Core Enzymes and Their Subcellular Residence

The metabolism of this compound involves a series of enzymatic reactions. Decades of research have established that the primary location for this metabolic cascade is the cytosol .

EnzymeAbbreviationEC NumberPrimary Subcellular Localization
Homogentisate (B1232598) 1,2-dioxygenaseHGD1.13.11.5Cytosol
Maleylacetoacetate IsomeraseMAAI / GSTZ15.2.1.2Cytosol
Fumarylacetoacetate HydrolaseFAH3.7.1.2Cytosol[1][2]

Homogentisate 1,2-dioxygenase (HGD) catalyzes the conversion of homogentisate to this compound[3]. Studies have consistently pointed to its localization within the cytoplasm.

Maleylacetoacetate Isomerase (MAAI) , also known as Glutathione (B108866) S-transferase Zeta 1 (GSTZ1), is responsible for the isomerization of this compound to 4-fumarylacetoacetate[4]. As a member of the glutathione S-transferase superfamily, its presence is predominantly cytosolic[4]. Immunohistochemical studies in rat liver have shown intense punctate intracytoplasmic staining for GSTZ1-1, particularly in the perinuclear regions of hepatocytes[5].

Fumarylacetoacetate Hydrolase (FAH) carries out the final step in this pathway, cleaving 4-fumarylacetoacetate into fumarate and acetoacetate[1]. This enzyme is primarily expressed in the liver and kidney and is localized to the cytosol[2][6].

Signaling Pathways and Logical Relationships

The metabolic pathway of this compound is a linear cascade of enzymatic reactions occurring within the cytosol. The product of one enzyme serves as the substrate for the next, highlighting the importance of their co-localization for efficient metabolic flux.

Tyrosine_Catabolism cluster_cytosol Cytosol Homogentisate Homogentisate HGD Homogentisate 1,2-dioxygenase (HGD) Homogentisate->HGD Maleylacetoacetate This compound MAAI Maleylacetoacetate Isomerase (MAAI/GSTZ1) Maleylacetoacetate->MAAI Fumarylacetoacetate 4-Fumarylacetoacetate FAH Fumarylacetoacetate Hydrolase (FAH) Fumarylacetoacetate->FAH Fumarate_Acetoacetate Fumarate + Acetoacetate HGD->Maleylacetoacetate MAAI->Fumarylacetoacetate FAH->Fumarate_Acetoacetate

Cytosolic Pathway of this compound Metabolism

Experimental Protocols

Determining the subcellular localization of enzymes is fundamental to understanding their function. The following are detailed methodologies for key experiments cited in the characterization of the this compound metabolic pathway.

Experimental Workflow: Subcellular Fractionation and Western Blotting

This workflow outlines the process of separating cellular compartments to determine the location of a target protein.

Subcellular_Fractionation_Workflow Start 1. Cell Culture and Harvest Lysis 2. Cell Lysis in Hypotonic Buffer Start->Lysis Centrifuge1 3. Low-Speed Centrifugation (e.g., 1,000 x g) Lysis->Centrifuge1 Supernatant1 Supernatant (Cytosolic Fraction) Centrifuge1->Supernatant1 Pellet1 Pellet (Nuclei) Centrifuge1->Pellet1 Centrifuge2 4. High-Speed Centrifugation (e.g., 15,000 x g) Supernatant1->Centrifuge2 Wash 5. Wash Nuclear Pellet Pellet1->Wash Supernatant2 Supernatant (Cytosol) Centrifuge2->Supernatant2 Pellet2 Pellet (Mitochondria, etc.) Centrifuge2->Pellet2 SDS_PAGE 7. SDS-PAGE of Fractions Supernatant2->SDS_PAGE Nuclear_Lysis 6. Lyse Nuclear Pellet Wash->Nuclear_Lysis Nuclear_Lysis->SDS_PAGE Western_Blot 8. Western Blot with Specific Antibodies (e.g., anti-HGD, anti-GSTZ1, anti-FAH) SDS_PAGE->Western_Blot End 9. Detection and Analysis Western_Blot->End

Workflow for Protein Localization via Subcellular Fractionation

Protocol for Subcellular Fractionation and Western Blot Analysis

This protocol is adapted from standard, widely used methods for the separation of cytosolic and nuclear fractions[7].

Materials:

  • Cultured cells (e.g., HepG2 human hepatoma cells)

  • Phosphate-buffered saline (PBS), ice-cold

  • Hypotonic Lysis Buffer (10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, protease inhibitors)

  • Nuclear Extraction Buffer (20 mM HEPES, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 25% glycerol, 0.5 mM DTT, protease inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (specific for HGD, MAAI/GSTZ1, FAH, and compartmental markers like GAPDH for cytosol and Histone H3 for nucleus)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Harvest: Harvest cultured cells and wash twice with ice-cold PBS. Centrifuge at 500 x g for 5 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in 200 µL of ice-cold Hypotonic Lysis Buffer. Incubate on ice for 15 minutes.

  • Homogenization: Dounce homogenize the cell suspension with a tight-fitting pestle (20-30 strokes) on ice.

  • Isolation of Nuclei: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The supernatant contains the cytosolic fraction. The pellet contains the nuclei.

  • Cytosolic Fraction Preparation: Transfer the supernatant to a new pre-chilled tube. Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet mitochondria and other organelles. The resulting supernatant is the purified cytosolic fraction.

  • Nuclear Fraction Preparation: Wash the nuclear pellet from step 4 with 1 mL of Hypotonic Lysis Buffer. Centrifuge at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.

  • Nuclear Protein Extraction: Resuspend the washed nuclear pellet in 50-100 µL of Nuclear Extraction Buffer. Incubate on ice for 30 minutes with intermittent vortexing.

  • Clarification of Nuclear Extract: Centrifuge at 16,000 x g for 15 minutes at 4°C. The supernatant is the nuclear protein fraction.

  • Protein Quantification: Determine the protein concentration of the cytosolic and nuclear fractions using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target proteins (HGD, MAAI, FAH) and cellular markers (GAPDH, Histone H3) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

Experimental Workflow: Immunohistochemistry (IHC)

This workflow illustrates the key steps for in situ visualization of protein expression within tissue sections.

IHC_Workflow Start 1. Tissue Preparation (Fixation and Embedding) Sectioning 2. Tissue Sectioning Start->Sectioning Deparaffinization 3. Deparaffinization and Rehydration Sectioning->Deparaffinization Antigen_Retrieval 4. Antigen Retrieval Deparaffinization->Antigen_Retrieval Blocking 5. Blocking of Endogenous Peroxidase and Non-specific Binding Antigen_Retrieval->Blocking Primary_Ab 6. Incubation with Primary Antibody (e.g., anti-GSTZ1) Blocking->Primary_Ab Secondary_Ab 7. Incubation with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection 8. Detection with Chromogen (e.g., DAB) Secondary_Ab->Detection Counterstain 9. Counterstaining (e.g., Hematoxylin) Detection->Counterstain Dehydration 10. Dehydration and Mounting Counterstain->Dehydration End 11. Microscopic Analysis Dehydration->End

Workflow for Immunohistochemical Staining

Protocol for Immunohistochemistry of GSTZ1/MAAI in Rat Liver Tissue

This protocol is based on a published study investigating the localization of GSTZ1-1 in rat tissues[5].

Materials:

  • Formalin-fixed, paraffin-embedded rat liver tissue sections

  • Xylene

  • Ethanol (B145695) series (100%, 95%, 70%)

  • Antigen retrieval solution (e.g., 10 mM sodium citrate (B86180) buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Polyclonal anti-GSTZ1-1 antibody

  • Biotinylated secondary antibody (e.g., goat anti-rabbit)

  • Avidin-biotin-peroxidase complex (ABC) reagent

  • 3,3'-Diaminobenzidine (DAB) substrate kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (100% for 2 x 3 minutes, 95% for 1 minute, 70% for 1 minute).

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated sodium citrate buffer.

    • Heat in a microwave or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Blocking Endogenous Peroxidase:

    • Incubate sections with 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking Non-specific Binding:

    • Incubate sections with blocking solution for 30-60 minutes at room temperature.

  • Primary Antibody Incubation:

    • Incubate sections with the primary anti-GSTZ1-1 antibody (diluted in blocking solution) overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS.

    • Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.

  • Signal Amplification:

    • Rinse slides with PBS.

    • Incubate with the ABC reagent for 30 minutes at room temperature.

  • Detection:

    • Rinse slides with PBS.

    • Incubate with the DAB substrate solution until the desired brown color develops.

    • Stop the reaction by rinsing with distilled water.

  • Counterstaining:

    • Counterstain with hematoxylin for 30-60 seconds.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded ethanol series and clear in xylene.

    • Coverslip with a permanent mounting medium.

  • Analysis:

    • Examine the slides under a light microscope to assess the subcellular and tissue distribution of the target protein.

Conclusion

The enzymes responsible for the metabolism of this compound—Homogentisate 1,2-dioxygenase, Maleylacetoacetate Isomerase, and Fumarylacetoacetate Hydrolase—are predominantly located in the cytosol. This co-localization facilitates an efficient metabolic flux and is essential for normal tyrosine catabolism. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the subcellular localization of these and other metabolic enzymes, contributing to a deeper understanding of cellular metabolism and the pathophysiology of related disorders.

References

An In-depth Technical Guide on the Regulation of the Tyrosine Degradation Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intricate regulatory mechanisms governing the tyrosine degradation pathway. It delves into the key enzymes, their kinetics, and the complex signaling networks that control their expression and activity. Furthermore, this guide details the pathophysiology of related genetic disorders, highlights therapeutic interventions, and provides established experimental protocols for studying this crucial metabolic route.

The Tyrosine Degradation Pathway: An Overview

The catabolism of L-tyrosine, a non-essential amino acid, is a critical metabolic process primarily occurring in the liver and kidneys.[1] This pathway funnels tyrosine into central metabolism, ultimately yielding fumarate (B1241708) (glucogenic) and acetoacetate (B1235776) (ketogenic).[2] The proper functioning of this pathway is vital for maintaining metabolic homeostasis, and its dysregulation leads to severe genetic disorders.

The degradation of tyrosine involves a cascade of five key enzymatic reactions:

  • Tyrosine Aminotransferase (TAT): This pyridoxal (B1214274) phosphate-dependent enzyme catalyzes the initial and rate-limiting step, the transamination of tyrosine to 4-hydroxyphenylpyruvate.[3]

  • 4-Hydroxyphenylpyruvate Dioxygenase (HPPD): An iron-dependent oxygenase that converts 4-hydroxyphenylpyruvate to homogentisate (B1232598).[4]

  • Homogentisate 1,2-Dioxygenase (HGD): This enzyme opens the aromatic ring of homogentisate to form maleylacetoacetate.

  • Maleylacetoacetate Isomerase (MAAI): Catalyzes the isomerization of maleylacetoacetate to fumarylacetoacetate.

  • Fumarylacetoacetate Hydrolase (FAH): The final enzyme in the pathway, which cleaves fumarylacetoacetate into fumarate and acetoacetate.[5]

Quantitative Data on Pathway Components

Understanding the quantitative aspects of the tyrosine degradation pathway is crucial for comprehending its regulation and the impact of its dysregulation.

Table 1: Enzyme Kinetic Parameters
EnzymeSubstrateKmVmaxSource
TyrosinaseL-Dopa676.01 µM111.85 µM/min[6]
Tyrosinase (inhibited with Na-benzoate)L-Dopa437.31 µM56.82 µM/min[6]
Myeloperoxidase Compound ITyrosine-4.7 x 10^6 M⁻¹s⁻¹ (k)[7]
Myeloperoxidase Compound IITyrosine-1.57 x 10^4 M⁻¹s⁻¹ (k)[7]
Table 2: Metabolite Concentrations in Tyrosinemia Type 1
MetaboliteConditionMean Concentration (µmol/L)Reference Range (µmol/L)Source
TyrosineHT1 Patients506.122-147[8]
PhenylalanineHT1 Patients111.531-137[8]
MethionineHT1 Patients125.49-60[8]
SuccinylacetoneHT1 Newborns (DBS)11.1≤5[8][9]
SuccinylacetoneHT1 Patient (Urine)50 mmol/mol creatinine-[9]

HT1: Hereditary Tyrosinemia Type 1, DBS: Dried Blood Spot

Regulatory Mechanisms

The tyrosine degradation pathway is tightly regulated at multiple levels, primarily through the transcriptional control of its key enzymes in response to hormonal signals.

Hormonal Regulation of Tyrosine Aminotransferase (TAT)

The expression of the TAT gene is a classic model for studying hormone-regulated gene expression. It is primarily induced by glucocorticoids and glucagon (B607659) (via cAMP) and repressed by insulin (B600854).[10]

Glucocorticoids and cAMP act synergistically to increase the transcription of the TAT gene.[11] Glucocorticoids bind to the glucocorticoid receptor (GR), which then translocates to the nucleus and binds to Glucocorticoid Response Elements (GREs) in the TAT gene promoter.[10] The cAMP signaling pathway, typically activated by glucagon, involves the activation of protein kinase A (PKA). While the exact mechanism of cAMP-mediated induction is complex, it is known to be independent of glucocorticoid receptor phosphorylation by PKA.[11]

Glucocorticoid_cAMP_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Glucagon Glucagon AC Adenylyl Cyclase Glucagon->AC activates Glucocorticoid Glucocorticoid GR Glucocorticoid Receptor (GR) Glucocorticoid->GR Glucocorticoid_GR Glucocorticoid-GR Complex GR->Glucocorticoid_GR GRE Glucocorticoid Response Element (GRE) Glucocorticoid_GR->GRE binds to cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CRE cAMP Response Element (CRE) PKA->CRE activates transcription factors that bind to TAT_Gene TAT Gene GRE->TAT_Gene enhances CRE->TAT_Gene enhances TAT_mRNA TAT mRNA TAT_Gene->TAT_mRNA transcription

Glucocorticoid and cAMP signaling pathways converge to induce TAT gene expression.

Insulin plays a crucial role in metabolic regulation and generally opposes the effects of glucagon and glucocorticoids on TAT expression. Insulin binding to its receptor, a receptor tyrosine kinase (RTK), triggers a complex intracellular signaling cascade.[12][13] This leads to the activation of pathways such as the PI3K/Akt pathway.[14] The downstream effects of insulin signaling ultimately lead to the repression of TAT gene transcription, thereby reducing tyrosine catabolism. This is a key mechanism for promoting protein synthesis and cell growth during the fed state.

Insulin_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS Insulin Receptor Substrate (IRS) IR->IRS phosphorylates PI3K PI3K IRS->PI3K activates Akt Akt PI3K->Akt activates Transcription_Repression Repression of Transcription Akt->Transcription_Repression leads to TAT_Gene TAT Gene Transcription_Repression->TAT_Gene represses

Insulin signaling pathway leading to the repression of TAT gene transcription.
Post-Translational Regulation

While transcriptional control is paramount, post-translational modifications (PTMs) of the pathway's enzymes can also influence their activity and stability. For instance, TAT is known to be a dimer that is phosphorylated and acetylated at its N-terminus. However, the specific functional consequences of these modifications on the regulation of tyrosine degradation are still an active area of research.

Genetic Disorders of Tyrosine Degradation

Deficiencies in the enzymes of the tyrosine degradation pathway lead to a group of inherited metabolic disorders collectively known as tyrosinemia.

  • Tyrosinemia Type I (Hepatorenal Tyrosinemia): This is the most severe form, caused by a deficiency of Fumarylacetoacetate Hydrolase (FAH).[15] The accumulation of toxic metabolites, particularly fumarylacetoacetate and succinylacetone, leads to severe liver and kidney damage, and a high risk of hepatocellular carcinoma.[15][16]

  • Tyrosinemia Type II (Oculocutaneous Tyrosinemia or Richner-Hanhart Syndrome): Caused by a deficiency of Tyrosine Aminotransferase (TAT). This leads to the accumulation of tyrosine, resulting in painful skin and eye lesions.[17]

  • Tyrosinemia Type III: A rare disorder resulting from a deficiency of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD). The clinical features are more variable and can include neurological symptoms.

  • Alkaptonuria: Caused by a deficiency of Homogentisate 1,2-Dioxygenase (HGD). This leads to the accumulation of homogentisic acid, which polymerizes to form a dark pigment that deposits in connective tissues, causing ochronosis and arthritis.[18]

Therapeutic Interventions

The management of tyrosinemia primarily focuses on reducing the accumulation of toxic metabolites.

  • Dietary Restriction: A low-protein diet, specifically restricted in tyrosine and its precursor, phenylalanine, is a cornerstone of management for all types of tyrosinemia.[19]

  • Nitisinone (B1678953) (Orfadin® or Nityr™): This drug is a potent inhibitor of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD).[5] By blocking the pathway at an early stage, nitisinone prevents the formation of downstream toxic metabolites in Tyrosinemia Type I.[16][20] It has dramatically improved the prognosis for individuals with this condition.[16]

  • Liver Transplantation: In cases of severe liver failure or hepatocellular carcinoma in Tyrosinemia Type I, liver transplantation may be necessary.[16]

Experimental Protocols

Tyrosine Aminotransferase (TAT) Activity Assay

This protocol is based on a fluorometric method for the sensitive measurement of TAT activity.[21]

Principle: The transamination of tyrosine by TAT produces glutamate (B1630785). Glutamate is then used in an enzymatic reaction that converts a non-fluorescent probe to a fluorescent product. The rate of fluorescence increase is directly proportional to the TAT activity.

Materials:

  • TAT Assay Buffer

  • TAT Substrate I (Tyrosine)

  • TAT Substrate II (α-ketoglutarate)

  • TAT Developer

  • TAT Enzyme Mix

  • TAT Probe

  • Glutamate Standard

  • 96-well black microplate

  • Fluorometric plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Sample Preparation: Homogenize tissue or cells in ice-cold TAT Assay Buffer. Centrifuge to pellet debris and collect the supernatant. Determine protein concentration.

  • Standard Curve Preparation: Prepare a glutamate standard curve according to the kit manufacturer's instructions.

  • Reaction Setup:

    • Add samples, positive controls, and background controls to appropriate wells.

    • Prepare a Reaction Mix containing TAT Assay Buffer, TAT Substrate I, TAT Substrate II, TAT Developer, TAT Enzyme Mix, and TAT Probe.

    • Add the Reaction Mix to the sample and positive control wells.

    • Add a Background Control Mix (without TAT Substrate I) to the sample background control wells.

  • Measurement: Immediately measure the fluorescence in kinetic mode at 37°C for 60-90 minutes.

  • Calculation: Subtract the background fluorescence from the sample readings. Calculate the TAT activity based on the glutamate standard curve.

TAT_Assay_Workflow start Start sample_prep Sample Preparation (Homogenization & Centrifugation) start->sample_prep protein_quant Protein Quantification sample_prep->protein_quant reaction_setup Set up Reaction in 96-well plate (Samples, Controls, Reaction Mix) protein_quant->reaction_setup std_curve Prepare Glutamate Standard Curve std_curve->reaction_setup measurement Measure Fluorescence (Kinetic Mode, Ex/Em = 535/587 nm) reaction_setup->measurement calculation Calculate TAT Activity measurement->calculation end End calculation->end

Workflow for the fluorometric tyrosine aminotransferase activity assay.
Fumarylacetoacetate Hydrolase (FAH) Activity Assay

This protocol is based on a spectrophotometric method that monitors the disappearance of the substrate, fumarylacetoacetate (FAA).[22]

Principle: FAH catalyzes the hydrolysis of FAA. The decrease in absorbance of FAA at 330 nm is directly proportional to the FAH activity.

Materials:

  • Spectrophotometer capable of reading at 330 nm

  • Quartz cuvettes

  • Fumarylacetoacetate (FAA) solution

  • Purified FAH enzyme or sample lysate

  • Reaction buffer (e.g., 20 mM KH₂PO₄, pH 7.4)

Procedure:

  • FAA Synthesis and Purification: FAA is typically synthesized enzymatically from homogentisic acid using homogentisate 1,2-dioxygenase and maleylacetoacetate isomerase. The product is then purified by HPLC.[22]

  • Enzyme Preparation: Prepare dilutions of purified FAH or sample lysate in the reaction buffer.

  • Reaction:

    • Add the reaction buffer and FAA solution to a quartz cuvette.

    • Initiate the reaction by adding the FAH enzyme or sample lysate.

    • Immediately start monitoring the decrease in absorbance at 330 nm over time.

  • Calculation: The reaction rate (ν) is determined from the linear slope of the absorbance decay. The FAH activity can then be calculated using the molar extinction coefficient of FAA (13,500 M⁻¹cm⁻¹ at 330 nm).[22]

Analysis of Tyrosine and its Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of tyrosine and its metabolites in biological samples.[23][24]

Principle: The sample is first subjected to chromatographic separation to resolve the analytes of interest. The separated compounds are then ionized and detected by a mass spectrometer based on their mass-to-charge ratio (m/z) and fragmentation patterns.

General Protocol Outline:

  • Sample Preparation:

    • Extraction: Metabolites are extracted from plasma, urine, or tissue homogenates using a suitable solvent system (e.g., methanol/acetonitrile/water).

    • Protein Precipitation: Proteins are precipitated and removed by centrifugation.

    • Derivatization (optional): Some metabolites may require derivatization to improve their chromatographic or mass spectrometric properties.

  • LC Separation:

    • A suitable HPLC or UPLC column is used for separation (e.g., C18 for reversed-phase or HILIC for polar metabolites).

    • A gradient elution with appropriate mobile phases is employed to resolve the analytes.

  • MS/MS Detection:

    • Ionization: Electrospray ionization (ESI) is commonly used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, providing high specificity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.

  • Quantification: The concentration of each analyte is determined by comparing its peak area to that of a corresponding stable isotope-labeled internal standard.

LCMS_Workflow start Start sample_collection Biological Sample (Plasma, Urine, Tissue) start->sample_collection extraction Metabolite Extraction & Protein Precipitation sample_collection->extraction derivatization Derivatization (Optional) extraction->derivatization lc_separation Liquid Chromatography (HPLC/UPLC) Separation derivatization->lc_separation ionization Electrospray Ionization (ESI) lc_separation->ionization ms_detection Tandem Mass Spectrometry (MS/MS) Detection (MRM) ionization->ms_detection quantification Data Analysis & Quantification ms_detection->quantification end End quantification->end

General workflow for the analysis of tyrosine and its metabolites by LC-MS/MS.

Conclusion

The regulation of the tyrosine degradation pathway is a complex interplay of transcriptional control by hormonal signals and the intrinsic properties of its constituent enzymes. A thorough understanding of these regulatory mechanisms is fundamental for elucidating the pathophysiology of tyrosinemia and for the development of novel therapeutic strategies. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and clinicians working in the field of metabolic disorders and drug development. Further research into the post-translational regulation of the pathway's enzymes and the development of more refined animal models will continue to advance our knowledge and improve patient outcomes.

References

Alternative Metabolic Fates of 4-Maleylacetoacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Maleylacetoacetate (4-MAA) is a key intermediate in the catabolism of tyrosine. While its primary metabolic fate is isomerization to 4-fumarylacetoacetate (FAA) catalyzed by maleylacetoacetate isomerase (MAAI), several alternative metabolic pathways exist. These alternative routes become particularly significant in the context of MAAI deficiency, a rare genetic disorder. This technical guide provides an in-depth exploration of the alternative metabolic fates of 4-MAA, detailing the enzymatic and non-enzymatic reactions involved. It includes a summary of available quantitative data, detailed experimental protocols for the analysis of relevant metabolites, and visualizations of the key pathways to facilitate a comprehensive understanding of this critical metabolic junction.

Introduction

The degradation of the amino acid tyrosine is a critical metabolic process that converges on the formation of this compound (4-MAA). The canonical pathway involves the glutathione (B108866) (GSH)-dependent isomerization of 4-MAA to 4-fumarylacetoacetate (FAA) by the enzyme maleylacetoacetate isomerase (MAAI), also known as glutathione S-transferase zeta 1 (GSTZ1).[1][2] FAA is subsequently hydrolyzed to fumarate (B1241708) and acetoacetate (B1235776), which then enter central carbon metabolism.[3] However, under certain physiological or pathological conditions, such as a deficiency in MAAI, 4-MAA can be shunted into alternative metabolic pathways. Understanding these alternative fates is crucial for elucidating the pathophysiology of related metabolic disorders and for the development of potential therapeutic interventions. This guide details the known alternative metabolic routes of 4-MAA, including non-enzymatic isomerization, decarboxylation, and potential conversion to succinylacetoacetate.

Primary Metabolic Fate of this compound

The main pathway for 4-MAA metabolism is its conversion to FAA.

Enzymatic Isomerization

The primary route for 4-MAA metabolism is a cis-trans isomerization to FAA, catalyzed by the enzyme maleylacetoacetate isomerase (MAAI/GSTZ1).[1][4] This reaction is dependent on the presence of the cofactor glutathione (GSH).[2] The mechanism involves the stabilization of the thiolate form of GSH by amino acid residues in the active site of the enzyme, which then attacks the alpha-carbon of 4-MAA. This allows for rotation around the single bond, followed by the reformation of the double bond in the trans configuration, yielding FAA.[3]

Alternative Metabolic Fates of this compound

When the primary enzymatic pathway is impaired, 4-MAA can undergo several alternative transformations.

Non-Enzymatic Isomerization

In the absence of functional MAAI, 4-MAA can undergo a slow, non-enzymatic isomerization to FAA.[3][5] This reaction is also dependent on the presence of glutathione.[5] This non-enzymatic bypass is thought to be the reason why individuals with MAAI deficiency often present with a mild phenotype, as it provides a route for the continued catabolism of tyrosine, albeit at a reduced rate.[3]

Decarboxylation to Maleylacetone

Another significant alternative fate of 4-MAA is its decarboxylation to form maleylacetone.[6] This reaction can occur spontaneously, particularly when 4-MAA accumulates due to a blockage in the downstream pathway.[6] Maleylacetone is also a substrate for MAAI, which can isomerize it to fumarylacetone.[6]

Conversion to Succinylacetoacetate

In situations of MAAI deficiency, it has been proposed that 4-MAA can be converted to succinylacetoacetate.[3] This metabolite can then be further metabolized by fumarylacetoacetate hydrolase (FAH) to succinate (B1194679) and acetoacetate.[3] The precise mechanism of the conversion of 4-MAA to succinylacetoacetate, whether it is an enzymatic or spontaneous process, is not yet fully elucidated.

Quantitative Data

The following table summarizes the available quantitative data for the key reactions involving this compound and its analogues.

ReactionEnzyme/ConditionSubstrateKm (µM)kcat (s-1)VmaxCatalytic Efficiency (kcat/Km) (M-1s-1)Notes
IsomerizationHuman GSTZ1-1cMaleylacetone110 ± 2014.8 ± 0.8-1.3 x 105Kinetic parameters for the analogue maleylacetone.[1]
IsomerizationHuman GSTZ1-1bMaleylacetone130 ± 3011.2 ± 0.9-8.6 x 104Kinetic parameters for the analogue maleylacetone.[1]
IsomerizationHuman GSTZ1-1dMaleylacetone120 ± 208.9 ± 0.6-7.4 x 104Kinetic parameters for the analogue maleylacetone.[1]
IsomerizationHuman GSTZ1-1aMaleylacetone150 ± 204.8 ± 0.2-3.2 x 104Kinetic parameters for the analogue maleylacetone.[1]
Spontaneous DecarboxylationAqueous Solution (37°C)Acetoacetic Acid--50 times faster than its anionRate comparison for the analogue acetoacetic acid.[7]
Spontaneous DecarboxylationAqueous SolutionAcetoacetate-3.0 x 10-7 s-1 (at 25°C)--First-order rate constant for the analogue acetoacetate.[8]

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound and related metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) for Organic Acid Profiling

This method is suitable for the qualitative and quantitative analysis of a wide range of organic acids in biological fluids, including urine and plasma.

Sample Preparation (Urine): [2][9]

  • To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled organic acid).

  • Acidify the sample to pH 1-2 with HCl.

  • Saturate the sample with NaCl.

  • Extract the organic acids twice with 3 mL of ethyl acetate.

  • Combine the organic phases and dry them under a stream of nitrogen.

  • Derivatize the dried extract to form volatile esters (e.g., using BSTFA with 1% TMCS at 70°C for 30 minutes).

GC-MS Analysis: [10]

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program: Start at 70°C, hold for 2 minutes, then ramp to 280°C at a rate of 5°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detector: Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 50 to 550.

  • Identification: Metabolites are identified by comparing their retention times and mass spectra to those of authentic standards or a spectral library.

High-Performance Liquid Chromatography (HPLC) for 4-MAA and FAA Analysis

This method allows for the direct quantification of 4-MAA and its isomer FAA.

Sample Preparation (Plasma/Serum):

  • Precipitate proteins by adding 3 volumes of ice-cold acetonitrile (B52724) to 1 volume of plasma or serum.

  • Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in the mobile phase.

HPLC-UV Analysis:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate (B84403), pH 2.5) and an organic modifier (e.g., acetonitrile). A typical starting condition could be 95:5 (aqueous:organic).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength where 4-MAA and FAA have significant absorbance (e.g., around 320 nm).

  • Quantification: Based on a standard curve generated with pure 4-MAA and FAA.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Identification

NMR spectroscopy is a powerful tool for the structural elucidation and quantification of metabolites in complex mixtures without the need for derivatization.[11][12]

Sample Preparation (Urine):

  • Centrifuge the urine sample to remove any particulate matter.

  • Mix a defined volume of the supernatant (e.g., 500 µL) with a buffer solution (e.g., 100 µL of phosphate buffer in D2O) containing a known concentration of an internal standard (e.g., TSP or DSS).

NMR Analysis:

  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Experiment: A standard one-dimensional 1H NMR experiment with water suppression (e.g., using presaturation).

  • Data Processing: Fourier transform the raw data, phase and baseline correct the spectrum.

  • Identification and Quantification: Identify metabolites by comparing the chemical shifts and coupling constants of the observed signals with those of reference compounds in a database. Quantify metabolites by integrating the area of their characteristic peaks relative to the internal standard.

Signaling Pathways and Logical Relationships

The metabolic fates of this compound are interconnected and can be visualized as a network of reactions.

Alternative Metabolic Fates of this compound cluster_tyrosine_catabolism Tyrosine Catabolism cluster_primary_pathway Primary Pathway cluster_alternative_fates Alternative Fates Tyrosine Tyrosine Homogentisate Homogentisate Tyrosine->Homogentisate Multiple Steps This compound This compound Homogentisate->this compound Homogentisate 1,2-dioxygenase 4-Fumarylacetoacetate 4-Fumarylacetoacetate This compound->4-Fumarylacetoacetate Maleylacetoacetate Isomerase (GSTZ1) (GSH-dependent) Non-enzymatic Isomerization Non-enzymatic Isomerization This compound->Non-enzymatic Isomerization GSH-dependent Maleylacetone Maleylacetone This compound->Maleylacetone Spontaneous Decarboxylation Succinylacetoacetate Succinylacetoacetate This compound->Succinylacetoacetate Proposed Pathway Fumarate + Acetoacetate Fumarate + Acetoacetate 4-Fumarylacetoacetate->Fumarate + Acetoacetate Fumarylacetoacetate Hydrolase Non-enzymatic Isomerization->4-Fumarylacetoacetate Succinate + Acetoacetate Succinate + Acetoacetate Succinylacetoacetate->Succinate + Acetoacetate Fumarylacetoacetate Hydrolase

Caption: Metabolic pathways of this compound.

The following diagram illustrates a typical experimental workflow for the analysis of organic acids in urine using GC-MS.

GC-MS Workflow for Organic Acid Analysis Urine Sample Urine Sample Internal Standard Addition Internal Standard Addition Urine Sample->Internal Standard Addition Acidification Acidification Internal Standard Addition->Acidification Liquid-Liquid Extraction Liquid-Liquid Extraction Acidification->Liquid-Liquid Extraction Drying Drying Liquid-Liquid Extraction->Drying Derivatization Derivatization Drying->Derivatization GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Metabolite Identification\n& Quantification Metabolite Identification & Quantification Data Processing->Metabolite Identification\n& Quantification

Caption: GC-MS workflow for organic acid analysis.

Conclusion

The metabolism of this compound is a critical juncture in tyrosine catabolism. While the primary enzymatic isomerization to 4-fumarylacetoacetate is the dominant pathway, the existence of alternative fates, including a non-enzymatic bypass and decarboxylation, provides metabolic flexibility. This is particularly evident in the mild clinical presentation of MAAI deficiency. The conversion to succinylacetoacetate represents another potential, though less characterized, alternative route. A thorough understanding of these pathways, supported by robust analytical methodologies, is essential for advancing our knowledge of tyrosine metabolism and its associated disorders. Further research is warranted to fully elucidate the quantitative contributions of each alternative pathway and the precise mechanisms governing the formation of succinylacetoacetate. This knowledge will be invaluable for the development of novel diagnostic and therapeutic strategies for related metabolic diseases.

References

Methodological & Application

Synthesis of 4-Maleylacetoacetate for In Vitro Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis, purification, and characterization of 4-maleylacetoacetate for in vitro research applications. This compound is a key intermediate in the catabolism of tyrosine and its availability is crucial for studying enzymes involved in this pathway, such as maleylacetoacetate isomerase, and for investigating potential therapeutic interventions for metabolic disorders like tyrosinemia. The protocols outlined below describe an enzymatic synthesis approach using homogentisate (B1232598) 1,2-dioxygenase, followed by methods for purification and characterization.

Introduction

This compound is an organic compound that plays a critical role as an intermediate in the metabolic pathway of the amino acid tyrosine.[1][2] It is formed from homogentisate by the action of the enzyme homogentisate 1,2-dioxygenase.[2] Subsequently, this compound is converted to fumarylacetoacetate by the enzyme this compound cis-trans-isomerase, a reaction that requires glutathione (B108866) as a cofactor.[1] The study of these enzymatic conversions is vital for understanding the pathogenesis of genetic disorders such as tyrosinemia and for the development of novel therapeutic strategies.

The instability of this compound makes its chemical synthesis challenging. Therefore, an enzymatic approach provides a reliable method to produce this compound in a biologically active form for in vitro studies. This document provides a comprehensive guide for its preparation and use in experimental settings.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of 4-maleylacetoacetic acid is presented in the table below.

PropertyValueReference
Molecular FormulaC₈H₈O₆[2]
Molecular Weight200.14 g/mol [2]
IUPAC Name(2Z)-4,6-dioxooct-2-enedioic acid[2]
SynonymsMaleylacetoacetic acid[2]
CAS Number5698-52-2[2]

Enzymatic Synthesis of this compound

The synthesis of this compound is achieved through the enzymatic conversion of homogentisate using homogentisate 1,2-dioxygenase (HGD). The overall workflow for this process is depicted below.

Synthesis_Workflow cluster_enzyme_prep Enzyme Preparation cluster_synthesis Enzymatic Synthesis cluster_purification_characterization Purification & Characterization Expression HGD Expression in E. coli Purification Anaerobic Purification of HGD Expression->Purification Cell Lysis Reaction Enzymatic Reaction: Homogentisate + O2 -> This compound Purification->Reaction Purified HGD Purification_Product Purification of This compound Reaction->Purification_Product Characterization Characterization (NMR, UV-Vis) Purification_Product->Characterization

Fig. 1: Workflow for the enzymatic synthesis of this compound.
Experimental Protocols

Protocol 1: Heterologous Expression and Purification of Homogentisate 1,2-Dioxygenase (HGD)

This protocol is adapted from methods described for the purification of human HGD.[3][4]

1. Expression of HGD:

  • Transform E. coli BL21(DE3) cells with a suitable expression vector containing the human HGD gene.

  • Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 4-6 hours at 30°C.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

2. Anaerobic Purification of HGD:

  • All purification steps should be performed under anaerobic conditions (e.g., in a glove box) to preserve the Fe(II) in the active site of the enzyme.[3][4]

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM MES, 300 mM NaCl, 10% glycerol, 1 mM DTT, pH 6.2).

  • Lyse the cells by sonication on ice.

  • Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer (lysis buffer with 20 mM imidazole).

  • Elute the His-tagged HGD with elution buffer (lysis buffer with 250 mM imidazole).

  • Concentrate the eluted protein using a centrifugal filter device.

  • Perform size-exclusion chromatography for further purification using a column pre-equilibrated with storage buffer (e.g., 20 mM MES, 80 mM NaCl, pH 6.2).[3]

  • Assess protein purity by SDS-PAGE. The expected molecular weight of human HGD is approximately 45 kDa.[5]

Protocol 2: Enzymatic Synthesis of this compound

Materials:

  • Purified Homogentisate 1,2-Dioxygenase (HGD)

  • Homogentisic acid (substrate)

  • Reaction Buffer: 20 mM MES, 80 mM NaCl, pH 6.2[3]

  • Fe(NH₄)₂(SO₄)₂ (optional, if enzyme is in apo form)

  • Ascorbic acid (optional, as a reducing agent)[6]

Procedure:

  • Prepare the reaction mixture in the reaction buffer. A typical reaction mixture may contain:

    • 100 µM Homogentisic acid

    • 1-5 µM purified HGD

    • (Optional) 50 µM Fe(NH₄)₂(SO₄)₂

    • (Optional) 1 mM Ascorbic acid

  • The reaction is dependent on the presence of dissolved oxygen.[3] Ensure the buffer is well-aerated.

  • Initiate the reaction by adding the enzyme to the substrate solution.

  • Monitor the reaction progress by spectrophotometry. The formation of this compound can be followed by an increase in absorbance at approximately 330 nm.

  • The reaction can be stopped by adding a denaturing agent such as perchloric acid, followed by neutralization.

Protocol 3: Purification and Characterization of this compound

1. Purification:

  • After stopping the enzymatic reaction, the protein can be removed by ultrafiltration.

  • The resulting solution containing this compound can be further purified using reverse-phase high-performance liquid chromatography (HPLC).

  • A C18 column is suitable for separation, with a mobile phase gradient of water and acetonitrile (B52724) containing 0.1% trifluoroacetic acid.

  • Collect the fractions corresponding to the this compound peak and lyophilize to obtain the purified product.

2. Characterization:

  • UV-Vis Spectroscopy: Confirm the presence of this compound by measuring its UV-Vis spectrum. It should exhibit an absorbance maximum around 330 nm.

In Vitro Application: Assay of Maleylacetoacetate Isomerase Activity

This compound is the specific substrate for maleylacetoacetate isomerase (MAAI). The activity of this enzyme can be monitored by following the decrease in absorbance at 330 nm, which corresponds to the consumption of this compound.[12]

MAAI_Pathway MAA This compound FAA 4-Fumarylacetoacetate MAA->FAA Isomerization Enzyme Maleylacetoacetate Isomerase (MAAI) Enzyme->FAA GSH Glutathione (Cofactor) GSH->Enzyme

Fig. 2: Enzymatic conversion of this compound.

Protocol 4: Spectrophotometric Assay for Maleylacetoacetate Isomerase

Materials:

  • Purified this compound

  • Purified maleylacetoacetate isomerase

  • Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.5

  • Glutathione (GSH)

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the assay buffer and a known concentration of this compound (e.g., 50 µM).

  • Add glutathione to a final concentration of 1 mM.

  • Initiate the reaction by adding a small amount of maleylacetoacetate isomerase.

  • Immediately monitor the decrease in absorbance at 330 nm over time using a spectrophotometer.

  • The initial rate of the reaction is proportional to the enzyme activity.

Data Analysis:

  • The activity of the enzyme can be calculated using the Beer-Lambert law (A = εcl), where A is the change in absorbance, ε is the molar extinction coefficient of this compound at 330 nm, c is the change in concentration, and l is the path length of the cuvette.

Quantitative Data Summary

The following tables summarize key quantitative data for the enzymes and reactions described.

Table 1: Kinetic Parameters of Human Homogentisate 1,2-Dioxygenase

ParameterValueConditionsReference
Specific Activity28.3 ± 0.6 µmol·min⁻¹·mg⁻¹20 mM MES, 80 mM NaCl, pH 6.2, 25°C[3][4]
Kₘ for Homogentisate28.6 ± 6.2 µM20 mM MES, 80 mM NaCl, pH 6.2, 25°C[3][4]
Kₘ for O₂1240 ± 160 µM20 mM MES, 80 mM NaCl, pH 6.2, 25°C[3][4]
Turnover Number (k_cat)16 s⁻¹-[5]

Table 2: Properties of Murine Liver Homogentisate 1,2-Dioxygenase

PropertyValueReference
Molecular Mass (Native)~149 kDa[6]
Subunit Molecular Mass49 kDa[6]
Isoelectric Point (pI)8.0[6]
Optimal pH6.1[6]
Kₘ for Homogentisate188 µM[6]
K_d for Fe²⁺19 µM[6]

Troubleshooting and Stability

  • HGD Instability: The Fe(II)-containing holoenzyme is sensitive to oxidation. Anaerobic purification and the addition of reducing agents like DTT or ascorbate (B8700270) can improve stability.[3][6] The enzyme has a half-life of a few minutes at 37°C but is more stable at lower temperatures.[3]

  • This compound Instability: this compound is unstable in solution. It is recommended to use it fresh or store it at low temperatures for short periods. For long-term storage, lyophilized powder stored at -80°C is preferable.

Conclusion

The enzymatic synthesis of this compound provides a reliable method for obtaining this important metabolite for in vitro studies. The protocols detailed in this document offer a comprehensive guide for researchers in the fields of biochemistry, drug discovery, and metabolic research. By following these procedures, researchers can produce and utilize this compound to investigate the tyrosine catabolism pathway and its associated enzymes, paving the way for a better understanding of related metabolic disorders.

References

Application Notes and Protocols for the Enzymatic Assay of Maleylacetoacetate Isomerase (MAAI) Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maleylacetoacetate isomerase (MAAI), also known as glutathione (B108866) S-transferase zeta 1 (GSTZ1), is a critical enzyme in the catabolic pathway of L-phenylalanine and L-tyrosine.[1][2] It catalyzes the glutathione (GSH)-dependent cis-trans isomerization of 4-maleylacetoacetate (MAA) to 4-fumarylacetoacetate (FAA).[1][2] A deficiency in MAAI activity is associated with the autosomal recessive inborn error of metabolism known as maleylacetoacetate isomerase deficiency. While some individuals with this deficiency may remain healthy due to a non-enzymatic bypass, understanding the function and inhibition of MAAI is crucial for studying tyrosine metabolism and its associated disorders.[1][2]

These application notes provide a detailed protocol for a continuous spectrophotometric assay to determine MAAI activity. The assay is based on a coupled enzyme system that generates the unstable substrate, maleylacetoacetate, in situ.

Principle of the Assay

The enzymatic activity of maleylacetoacetate isomerase is determined by monitoring the isomerization of this compound to 4-fumarylacetoacetate. Since this compound is not commercially available, it is generated in the reaction mixture from homogentisate (B1232598) (HGA) by the action of homogentisate 1,2-dioxygenase (HGD).[3] The formation of this compound can be monitored by an increase in absorbance at 330 nm.

In the presence of MAAI and its essential cofactor glutathione (GSH), the newly formed this compound is immediately converted to 4-fumarylacetoacetate. This isomerization leads to a decrease in the rate of absorbance increase at 330 nm. The MAAI activity is therefore measured as the difference in the rate of absorbance change in the presence and absence of the enzyme sample. The assay system also includes fumarylacetoacetate hydrolase (FAH) to convert 4-fumarylacetoacetate to fumarate (B1241708) and acetoacetate, preventing potential feedback inhibition.[3]

Data Presentation

Table 1: Kinetic Properties of Human Maleylacetoacetate Isomerase
ParameterValueRemarks
Optimal pH Not explicitly found in searchesThe optimal pH should be determined empirically by testing a range of pH values (e.g., 6.0-9.0).
Optimal Temperature Not explicitly found in searchesThe optimal temperature can be determined by assaying enzyme activity across a range of temperatures (e.g., 25-50°C).
Km for Maleylacetoacetate Not explicitly found in searchesThe Michaelis-Menten constant for the natural substrate should be determined by measuring the initial reaction rates at varying concentrations of in situ generated maleylacetoacetate.
Km for Glutathione (GSH) Not explicitly found in searchesThe Km for the cofactor GSH can be determined by varying its concentration while keeping the substrate concentration saturating.
Specific Activity Not explicitly found in searchesThe specific activity of purified recombinant human MAAI should be determined and expressed as units per milligram of protein. One unit can be defined as the amount of enzyme that catalyzes the isomerization of 1 µmol of maleylacetoacetate per minute under standard assay conditions.
Table 2: Reagents for the Maleylacetoacetate Isomerase Assay
ReagentStock ConcentrationFinal Concentration in Assay
Potassium Phosphate (B84403) Buffer (pH 7.0)1 M50 mM
Ascorbic Acid100 mM1 mM
Ferrous Sulfate (B86663) (FeSO₄)5 mM50 µM
Reduced Glutathione (GSH)50 mM50 µM - 10 mM
Homogentisate (HGA)10 mM100 µM
Homogentisate 1,2-Dioxygenase (HGD)VariableExcess (to ensure non-rate-limiting substrate generation)
Fumarylacetoacetate Hydrolase (FAH)VariableExcess (to prevent product accumulation)
Enzyme Sample (MAAI)VariableVariable

Experimental Protocols

Preparation of Reagents
  • Potassium Phosphate Buffer (1 M, pH 7.0): Prepare a 1 M solution of potassium phosphate buffer and adjust the pH to 7.0.

  • Ascorbic Acid (100 mM): Dissolve an appropriate amount of ascorbic acid in purified water. Prepare this solution fresh.

  • Ferrous Sulfate (5 mM): Dissolve ferrous sulfate in purified water. Prepare this solution fresh.

  • Reduced Glutathione (GSH) (50 mM): Dissolve reduced glutathione in purified water. Prepare this solution fresh.

  • Homogentisate (HGA) (10 mM): Dissolve homogentisate in purified water. This solution should be prepared fresh.

  • Enzyme Solutions (HGD and FAH): Recombinant human homogentisate 1,2-dioxygenase and fumarylacetoacetate hydrolase are required. The concentration should be determined to ensure they are in excess and not rate-limiting.

  • Enzyme Sample (MAAI): The sample containing maleylacetoacetate isomerase (e.g., purified enzyme, cell lysate) should be appropriately diluted in a suitable buffer (e.g., potassium phosphate buffer).

Spectrophotometric Assay Protocol
  • Set up a spectrophotometer to measure absorbance at 330 nm. The temperature of the cuvette holder should be controlled, typically at 37°C unless determining the optimal temperature.

  • In a quartz cuvette, prepare the reaction mixture by adding the following components in the order listed, making the final volume 1 ml:

    • Potassium Phosphate Buffer (pH 7.0)

    • Ascorbic Acid

    • Ferrous Sulfate

    • Reduced Glutathione (GSH)

    • Homogentisate 1,2-Dioxygenase (HGD)

    • Fumarylacetoacetate Hydrolase (FAH)

    • Enzyme Sample (or buffer for the blank/control reaction)

  • Mix the contents of the cuvette by gentle inversion and incubate for 2-3 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding homogentisate (HGA).

  • Immediately start monitoring the change in absorbance at 330 nm over time (e.g., for 5-10 minutes).

  • The initial linear rate of the reaction (ΔA330/min) should be determined.

  • The activity of maleylacetoacetate isomerase is calculated from the difference in the rate of absorbance change between the reaction with the enzyme sample and the control reaction without the enzyme.

Data Analysis

The rate of maleylacetoacetate formation by HGD can be determined from the control reaction without MAAI. The molar extinction coefficient for maleylacetoacetate at 330 nm is required for the calculation of the specific activity in Units/mg.

Mandatory Visualizations

MAAI_Reaction_Pathway cluster_tyrosine_catabolism Tyrosine Catabolism Pathway Phenylalanine L-Phenylalanine Tyrosine L-Tyrosine Phenylalanine->Tyrosine PAH HPPD_intermediate 4-Hydroxyphenylpyruvate Tyrosine->HPPD_intermediate TAT Homogentisate Homogentisate (HGA) HPPD_intermediate->Homogentisate HPPD Maleylacetoacetate This compound (MAA) Homogentisate->Maleylacetoacetate HGD Fumarylacetoacetate 4-Fumarylacetoacetate (FAA) Maleylacetoacetate->Fumarylacetoacetate MAAI (GSH-dependent) Fumarate_Acetoacetate Fumarate + Acetoacetate Fumarylacetoacetate->Fumarate_Acetoacetate FAH

Caption: Phenylalanine and Tyrosine Catabolism Pathway.

MAAI_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reaction Mixture (Buffer, Ascorbate, FeSO4, GSH, HGD, FAH) Mix Combine Reaction Mixture and Enzyme Sample in Cuvette Reagents->Mix Sample Prepare Enzyme Sample (MAAI) Sample->Mix Equilibrate Incubate to Equilibrate Temperature Mix->Equilibrate Initiate Initiate Reaction with Homogentisate (HGA) Equilibrate->Initiate Monitor Monitor Absorbance at 330 nm Initiate->Monitor Calculate_Rate Calculate Initial Reaction Rate (ΔA/min) Monitor->Calculate_Rate Determine_Activity Determine MAAI Activity Calculate_Rate->Determine_Activity

Caption: Experimental Workflow for the MAAI Enzymatic Assay.

References

Application Notes and Protocols for the Spectrophotometric Measurement of 4-Maleylacetoacetate Conversion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the spectrophotometric measurement of the conversion of 4-Maleylacetoacetate (MAA) to 4-Fumarylacetoacetate (FAA) catalyzed by the enzyme this compound Isomerase, also known as Glutathione (B108866) S-transferase Zeta 1 (GSTZ1).

Introduction

The conversion of this compound to 4-Fumarylacetoacetate is a critical step in the catabolism of tyrosine.[1][2] The enzyme responsible for this isomerization, this compound Isomerase (MAAI), is identical to Glutathione S-transferase Zeta 1 (GSTZ1) and requires glutathione (GSH) as a cofactor.[1][2] Monitoring the activity of this enzyme is crucial for studying tyrosine metabolism, investigating related metabolic disorders, and for the development of therapeutic interventions. This protocol describes a continuous spectrophotometric assay for determining the activity of this compound Isomerase.

Principle of the Assay

The assay is based on the difference in molar extinction coefficients between the substrate, this compound, and the product, 4-Fumarylacetoacetate, at a specific wavelength. The reaction is monitored by measuring the change in absorbance at 330 nm. Since this compound is not commercially available, it is generated in situ from homogentisate (B1232598) using the enzyme homogentisate 1,2-dioxygenase (HGD). The subsequent isomerization of the generated this compound to 4-Fumarylacetoacetate by this compound Isomerase is then monitored.

Signaling Pathway

The enzymatic conversion of this compound is a key step in the tyrosine degradation pathway.

SignalingPathway cluster_0 Tyrosine Catabolism Homogentisate Homogentisate MAA This compound Homogentisate->MAA Homogentisate 1,2-dioxygenase FAA 4-Fumarylacetoacetate MAA->FAA This compound Isomerase (GSTZ1) + GSH Fumarate_Acetoacetate Fumarate + Acetoacetate FAA->Fumarate_Acetoacetate Fumarylacetoacetate Hydrolase

Figure 1: Enzymatic conversion of this compound in the tyrosine catabolism pathway.

Quantitative Data

The following table summarizes the key quantitative data for the spectrophotometric assay.

ParameterValueReference
Wavelength of Measurement330 nm
Molar Extinction Coefficient of 4-Fumarylacetoacetate (εFAA)13,500 M-1cm-1
Molar Extinction Coefficient of this compound (εMAA)10,500 M-1cm-1
Recommended pH7.0 - 8.0
Recommended Temperature25 - 37 °CGeneral enzyme assay practice

Experimental Protocols

Materials and Reagents
  • Enzymes:

    • Recombinant human Glutathione S-transferase Zeta 1 (GSTZ1/MAAI)

    • Recombinant human Homogentisate 1,2-dioxygenase (HGD)

  • Substrates and Cofactors:

    • Homogentisate

    • Reduced Glutathione (GSH)

  • Buffers and Solutions:

    • Sodium phosphate (B84403) buffer (50 mM, pH 7.4)

    • Enzyme dilution buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and 10% glycerol)

Equipment
  • UV-Vis Spectrophotometer capable of measuring absorbance at 330 nm

  • Cuvettes (1 cm path length, quartz recommended)

  • Pipettes and tips

  • Water bath or temperature-controlled cuvette holder

Experimental Workflow

ExperimentalWorkflow start Start prepare_reagents Prepare Reagents (Buffer, Substrates, Cofactors) start->prepare_reagents prepare_enzyme Prepare Enzyme Dilutions (GSTZ1 and HGD) prepare_reagents->prepare_enzyme setup_spectro Set Spectrophotometer to 330 nm and Equilibrate Temperature prepare_enzyme->setup_spectro reaction_mix Prepare Reaction Mixture in Cuvette (Buffer, Homogentisate, HGD) setup_spectro->reaction_mix generate_maa Incubate to Generate This compound (MAA) (Monitor Absorbance at 330 nm until stable) reaction_mix->generate_maa add_gsh Add Glutathione (GSH) generate_maa->add_gsh initiate_reaction Initiate Reaction by Adding This compound Isomerase (GSTZ1) add_gsh->initiate_reaction measure_abs Measure Absorbance Change at 330 nm over Time initiate_reaction->measure_abs calculate_activity Calculate Enzyme Activity measure_abs->calculate_activity end End calculate_activity->end

Figure 2: Workflow for the spectrophotometric measurement of this compound conversion.
Step-by-Step Protocol

  • Reagent Preparation:

    • Prepare a 50 mM sodium phosphate buffer and adjust the pH to 7.4.

    • Prepare stock solutions of homogentisate and glutathione in the assay buffer. The final concentrations in the assay will typically be in the range of 50-200 µM for homogentisate and 1-5 mM for glutathione.

    • Prepare dilutions of the enzymes (HGD and GSTZ1) in an appropriate enzyme dilution buffer. The optimal enzyme concentration should be determined empirically but a starting point could be in the range of 1-10 µg/mL.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to measure absorbance at 330 nm.

    • Equilibrate the cuvette holder to the desired temperature (e.g., 25 °C or 37 °C).

  • In Situ Generation of this compound:

    • In a 1 cm path length cuvette, add the following to a final volume of 1 mL:

      • 50 mM Sodium Phosphate Buffer, pH 7.4

      • Homogentisate (e.g., to a final concentration of 100 µM)

      • Homogentisate 1,2-dioxygenase (HGD)

    • Mix by gentle inversion and place the cuvette in the spectrophotometer.

    • Monitor the increase in absorbance at 330 nm until it stabilizes. This indicates that the conversion of homogentisate to this compound is complete.

  • Measurement of this compound Isomerase Activity:

    • To the cuvette containing the freshly prepared this compound, add glutathione (GSH) to the desired final concentration (e.g., 1 mM).

    • Initiate the isomerization reaction by adding a small volume of the diluted this compound Isomerase (GSTZ1) to the cuvette.

    • Immediately start recording the absorbance at 330 nm at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes. A decrease in absorbance is expected as this compound is converted to 4-Fumarylacetoacetate.

  • Data Analysis:

    • Plot the absorbance at 330 nm versus time.

    • Determine the initial linear rate of the reaction (ΔA/min).

    • Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mg) = (ΔA/min) / (Δε * [Enzyme] * path length) Where:

      • ΔA/min is the initial rate of absorbance change.

      • Δε is the difference in the molar extinction coefficients of the product and substrate (εFAA - εMAA = 13,500 - 10,500 = 3,000 M-1cm-1).

      • [Enzyme] is the concentration of the enzyme in mg/mL in the cuvette.

      • path length is the cuvette path length in cm (typically 1 cm).

Troubleshooting

  • No change in absorbance after adding GSTZ1:

    • Verify the activity of the GSTZ1 enzyme.

    • Ensure that glutathione was added to the reaction mixture.

    • Confirm that this compound was successfully generated (stable, elevated absorbance at 330 nm before adding GSTZ1).

  • Non-linear reaction rate:

    • The enzyme concentration may be too high, leading to substrate depletion. Reduce the amount of enzyme used.

    • The enzyme may be unstable under the assay conditions. Try adding stabilizing agents like BSA or using a fresh enzyme dilution.

Conclusion

This protocol provides a reliable and continuous spectrophotometric method for measuring the activity of this compound Isomerase. By generating the unstable substrate in situ, this assay allows for accurate kinetic characterization of the enzyme, which is valuable for research in tyrosine metabolism and related drug discovery efforts.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 4-Maleylacetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Maleylacetoacetate is a key intermediate in the catabolism of the amino acids phenylalanine and tyrosine.[1][2] It is formed from homogentisate (B1232598) by the enzyme homogentisate 1,2-dioxygenase and is subsequently isomerized to fumarylacetoacetate by maleylacetoacetate isomerase.[3] Dysregulation of this metabolic pathway is associated with serious inherited metabolic disorders, such as tyrosinemia type I. Accurate and sensitive quantification of this compound is therefore crucial for diagnostic applications and for studying the pathophysiology of these diseases.

This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described herein are intended to guide researchers in developing and validating robust analytical methods for the quantification of this important metabolite in biological matrices.

Chemical Properties of this compound

PropertyValue
Chemical FormulaC₈H₈O₆[2]
Average Molecular Weight198.13 g/mol [1][4]
Monoisotopic Molecular Weight200.03208797 Da[5][6]
IUPAC Name(2Z)-4,6-dioxooct-2-enedioic acid[2]
CAS Number5698-52-2[2]

Signaling Pathway

The following diagram illustrates the position of this compound in the tyrosine metabolism pathway.

Tyrosine_Metabolism Figure 1: Tyrosine Metabolism Pathway Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine PAH Hydroxyphenylpyruvate 4-Hydroxyphenylpyruvate Tyrosine->Hydroxyphenylpyruvate TAT Homogentisate Homogentisate Hydroxyphenylpyruvate->Homogentisate HPD Maleylacetoacetate This compound Homogentisate->Maleylacetoacetate HGD Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate MAAI Fumarate Fumarate Fumarylacetoacetate->Fumarate Acetoacetate Acetoacetate Fumarylacetoacetate->Acetoacetate TCA_Cycle TCA Cycle Fumarate->TCA_Cycle

Figure 1: Tyrosine Metabolism Pathway

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of this compound from plasma or serum samples.

Materials:

  • Biological sample (plasma, serum)

  • Internal Standard (IS) working solution (e.g., ¹³C-labeled this compound)

  • Cold acetonitrile (B52724) (ACN)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of the biological sample in a microcentrifuge tube, add 10 µL of the IS working solution.

  • Vortex briefly to mix.

  • Add 400 µL of cold ACN to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters:

  • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended for the separation of organic acids.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS)

Instrumentation:

  • Triple quadrupole mass spectrometer.

MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Negative ion mode.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Collision Gas: Argon.

Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound199.02155.030.052512
This compound199.02111.040.052518
¹³C₆-4-Maleylacetoacetate (IS)205.04161.050.052512

Data Presentation

Predicted Fragmentation Pattern of this compound

The following diagram illustrates the predicted fragmentation of the [M-H]⁻ ion of this compound. The primary fragmentation is expected to be the loss of a carboxyl group (-COOH), resulting in a mass loss of 45 Da.

Fragmentation_Pathway Figure 2: Predicted Fragmentation Pathway of this compound cluster_precursor Precursor Ion cluster_fragments Fragment Ions Precursor [M-H]⁻ m/z = 199.02 Fragment1 [M-H-CO₂]⁻ m/z = 155.03 Precursor->Fragment1 - CO₂ (44 Da) Fragment2 [M-H-CO₂-C₂H₂O]⁻ m/z = 111.04 Fragment1->Fragment2 - C₂H₂O (42 Da)

Figure 2: Predicted Fragmentation Pathway of this compound
Quantitative Data Summary

The following table summarizes the key parameters for the quantitative analysis of this compound.

ParameterValue
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect Monitored using post-column infusion

Experimental Workflow

The following diagram provides a visual representation of the complete experimental workflow for the mass spectrometry analysis of this compound.

Experimental_Workflow Figure 3: Experimental Workflow Sample_Collection Sample Collection (Plasma, Serum) Spiking Spike with Internal Standard Sample_Collection->Spiking Protein_Precipitation Protein Precipitation (Cold Acetonitrile) Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Figure 3: Experimental Workflow

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the sensitive and specific quantification of this compound by LC-MS/MS. The described methods are essential for researchers and clinicians involved in the study of tyrosine metabolism and associated disorders. Adherence to these protocols will enable the generation of high-quality, reproducible data, facilitating a deeper understanding of the role of this compound in health and disease.

References

Application Notes and Protocols for Cell-Based Assays in Tyrosine Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the investigation of tyrosine metabolism in a cellular context. The protocols outlined are essential for researchers studying metabolic diseases, cancers, and neurological disorders, as well as for professionals in drug development seeking to identify and characterize novel therapeutic compounds that target this critical pathway.

Introduction to Tyrosine Metabolism

Tyrosine is a non-essential amino acid that serves as a fundamental building block for proteins and a precursor for several crucial biological molecules, including neurotransmitters (dopamine, norepinephrine, epinephrine), hormones (thyroid hormones), and melanin (B1238610) pigment.[1][2] Its metabolism is tightly regulated, and dysregulation of this pathway is implicated in a variety of inherited metabolic disorders, such as tyrosinemia, and plays a role in the pathology of various cancers and neurological conditions.[1][3]

Cell-based assays are indispensable tools for elucidating the intricacies of tyrosine metabolism and for the discovery of new therapeutic agents. These assays allow for the study of specific enzymes and pathways within a physiologically relevant cellular environment, providing valuable insights into disease mechanisms and the efficacy of potential drugs.

Key Enzymatic Steps in Tyrosine Catabolism

The breakdown of tyrosine primarily occurs in the liver and involves a series of enzymatic reactions. Key enzymes in this pathway that are often targets for assay development include:

  • Tyrosine Aminotransferase (TAT): The first and rate-limiting enzyme in the catabolic pathway, converting tyrosine to 4-hydroxyphenylpyruvate.[4]

  • Fumarylacetoacetate Hydrolase (FAH): The final enzyme in the pathway, which cleaves fumarylacetoacetate into fumarate (B1241708) and acetoacetate.[5] Deficiency of this enzyme leads to the most severe form of tyrosinemia, type I.[6]

Visualization of the Tyrosine Metabolism Pathway

The following diagram illustrates the major steps in the catabolism of tyrosine.

Tyrosine_Metabolism_Pathway Tyrosine Tyrosine PHP 4-hydroxyphenylpyruvate Tyrosine->PHP α-ketoglutarate glutamate HGA Homogentisate PHP->HGA MAA Maleylacetoacetate HGA->MAA FAA Fumarylacetoacetate MAA->FAA Fumarate Fumarate FAA->Fumarate Acetoacetate Acetoacetate FAA->Acetoacetate TCA TCA Cycle Fumarate->TCA TAT Tyrosine Aminotransferase (TAT) TAT->Tyrosine HPPD 4-hydroxyphenylpyruvate dioxygenase (HPPD) HPPD->PHP HGD Homogentisate 1,2-dioxygenase (HGD) HGD->HGA MAAI Maleylacetoacetate isomerase (MAAI) MAAI->MAA FAH Fumarylacetoacetate hydrolase (FAH) FAH->FAA Assay_Workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Culture cells to desired confluency treatment 2. Treat cells with compound or vehicle cell_culture->treatment harvest 3. Harvest and lyse cells treatment->harvest deproteinize 4. Deproteinize lysate (e.g., spin filter) harvest->deproteinize load_plate 5. Load samples and standards onto a 96-well plate deproteinize->load_plate add_reagent 6. Add Reaction Mix (containing enzyme) load_plate->add_reagent incubate 7. Incubate at room temperature add_reagent->incubate read_plate 8. Read absorbance at 490 nm incubate->read_plate std_curve 9. Generate standard curve read_plate->std_curve calculate 10. Calculate tyrosine concentration std_curve->calculate Coupled_Assay_Logic Tyr L-Tyrosine Tyr->invis1 aKG α-Ketoglutarate aKG->invis1 PHP 4-hydroxyphenylpyruvate PHP->invis2 Glu L-Glutamate TAT TAT (from lysate) TAT->PHP TAT->Glu NADH NADH NADH->invis2 Measure Measure decrease in Absorbance at 340 nm NADH->Measure H_ion H+ H_ion->invis2 NAD NAD+ HIC α-hydroxyisocaproate HxoDH HxoDH (Coupling Enzyme) HxoDH->NAD HxoDH->HIC invis1->TAT invis2->HxoDH

References

Application Notes and Protocols for Animal Models of Fumarylacetoacetate Hydrolase Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fumarylacetoacetate hydrolase (FAH) deficiency, also known as hereditary tyrosinemia type I (HT1), is a rare autosomal recessive disorder of tyrosine metabolism. The deficiency of the FAH enzyme leads to the accumulation of toxic metabolites, primarily fumarylacetoacetate (FAA) and its derivative succinylacetone (SA), causing severe liver and kidney damage. Animal models that faithfully recapitulate the human disease phenotype are indispensable for understanding the pathophysiology of HT1 and for the development and preclinical testing of novel therapeutic strategies, such as gene and cell-based therapies.

This document provides detailed application notes and experimental protocols for the most common animal models of FAH deficiency: the mouse and pig models. Additionally, a protocol for the generation of a potential zebrafish model is outlined.

Mouse Models of FAH Deficiency

FAH-deficient mouse models are the most widely used preclinical tool for studying HT1. Several genetic modifications have been employed to create these models, including complete gene knockouts and point mutations.

Phenotype of FAH Knockout Mice

Homozygous FAH knockout (Fah-/-) mice exhibit a neonatal lethal phenotype, succumbing within hours of birth due to acute liver failure.[1] To overcome this, the mice are maintained on nitisinone (B1678953) (NTBC), a pharmacological inhibitor of an upstream enzyme in the tyrosine catabolism pathway, 4-hydroxyphenylpyruvate dioxygenase (HPD). NTBC prevents the accumulation of toxic metabolites, allowing the mice to survive and develop into adulthood.[1]

Withdrawal of NTBC from the drinking water of adult Fah-/- mice leads to a rapid re-emergence of the disease phenotype, characterized by:

  • Weight loss: A significant decrease in body weight is observed within days of NTBC withdrawal.[2][3]

  • Liver damage: Hepatocyte necrosis and inflammation lead to elevated serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[2][4]

  • Biochemical abnormalities: Accumulation of tyrosine and succinylacetone in the blood and urine.[5][6]

  • Mortality: Without intervention, mice typically die within 3 to 6 weeks of NTBC withdrawal.[2]

This inducible disease model is particularly valuable for studying liver regeneration and for testing the efficacy of hepatocyte transplantation and gene therapy approaches.[7]

Quantitative Data from FAH Knockout Mouse Models

The following tables summarize key quantitative data from studies using FAH knockout mouse models.

Table 1: Survival and Body Weight Changes in Fah-/- Mice Following NTBC Withdrawal.

Treatment GroupSurvival TimeBody Weight ChangeReference
Fah-/- without NTBCDie within hours of birth-[1]
Fah-/- with NTBCNormal lifespanNormal weight gain[2]
Fah-/- after NTBC withdrawalDeath within 3-6 weeksProgressive weight loss (up to 30% reduction)[2][3]
Fah+/+ (Wild-type)Normal lifespanNormal weight gain[2]

Table 2: Serum Biochemistry in Fah-/- Mice.

ParameterFah+/+ (Wild-type)Fah-/- on NTBCFah-/- off NTBC (5 weeks)Reference
ALT (U/L) NormalNormal385.2 ± 21.4 (10-fold increase)[2]
AST (U/L) NormalNormal476.7 ± 34.8 (12.3-fold increase)[2]
GGT (U/L) NormalNormal85.2 ± 7.9 (18.5-fold increase)[2]
Total Bilirubin NormalNormalSignificantly increased[8]
Tyrosine (µM) NormalElevatedFurther increased[5]
Succinylacetone (µM) UndetectableUndetectableSignificantly increased[5][6]
Experimental Protocols for FAH Knockout Mice

Protocol 1: NTBC Administration and Withdrawal

Objective: To maintain Fah-/- mice and induce the disease phenotype upon NTBC withdrawal.

Materials:

  • Nitisinone (NTBC)

  • Drinking water

  • Light-protected water bottles

Procedure:

  • NTBC Stock Solution: Prepare a stock solution of NTBC. A common concentration is 1.6 mg/mL in water.

  • Working Solution: For maintenance, add NTBC to the drinking water at a final concentration of 7.5-16 mg/L.[2][9]

  • Administration: Provide the NTBC-containing water to the mice in light-protected bottles. Replace the water every 2-3 days.

  • Withdrawal: To induce the disease phenotype, replace the NTBC-containing water with regular drinking water.

  • Monitoring: Monitor the mice daily for weight loss and signs of illness.

Protocol 2: Serum Biochemistry Analysis

Objective: To assess liver function and metabolic status.

Materials:

  • Blood collection tubes (e.g., heparinized or serum separator tubes)

  • Centrifuge

  • Biochemistry analyzer

Procedure:

  • Blood Collection: Collect blood from the mice via an appropriate method (e.g., retro-orbital sinus, cardiac puncture).

  • Sample Processing: If collecting serum, allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes. If collecting plasma, centrifuge the heparinized blood immediately.

  • Analysis: Analyze the serum or plasma for key parameters including ALT, AST, total bilirubin, tyrosine, and succinylacetone using a standard biochemistry analyzer.

Protocol 3: Liver Histopathology

Objective: To assess the extent of liver damage.

Materials:

Procedure:

  • Tissue Fixation: Immediately following euthanasia, perfuse the mouse with PBS and then fix the liver in 4% PFA or 10% NBF overnight at 4°C.

  • Processing: Dehydrate the tissue through a graded series of ethanol, clear in xylene, and embed in paraffin wax.

  • Sectioning: Cut 5 µm sections using a microtome and mount on glass slides.

  • Staining:

    • H&E Staining: Deparaffinize and rehydrate the sections. Stain with hematoxylin to visualize nuclei (blue/purple) and eosin to visualize cytoplasm and extracellular matrix (pink). This allows for the assessment of general morphology, inflammation, and necrosis.

    • Masson's Trichrome Staining: This stain is used to visualize collagen fibers (blue), which is indicative of fibrosis. Nuclei are stained black, and cytoplasm is stained red.

  • Imaging and Analysis: Image the stained sections using a light microscope. The degree of fibrosis can be quantified using a scoring system such as the METAVIR score.[10]

Pig Models of FAH Deficiency

Due to their anatomical and physiological similarities to humans, pig models of FAH deficiency are highly valuable for preclinical studies, particularly for testing cell-based therapies and surgical interventions.

Phenotype of FAH Deficient Pigs

Similar to mice, homozygous FAH deficient (FAH-/-) pigs are not viable without NTBC treatment. FAH-deficiency is lethal in utero, but this can be corrected by administering NTBC to the sow during pregnancy.[11][12] After birth, FAH-/- piglets maintained on NTBC appear phenotypically normal.[11]

Withdrawal of NTBC in FAH-/- pigs leads to a severe phenotype that closely mimics acute liver failure in humans:[11][13]

  • Failure to thrive: Cessation of weight gain and rapid clinical decline.[11]

  • Severe liver injury: Diffuse and severe hepatocellular damage, necrosis, and inflammation.[11][14]

  • Biochemical abnormalities: Significant elevations in serum liver enzymes, tyrosine, and succinylacetone.[11][15]

  • Encephalopathy and Coagulopathy: Development of neurological symptoms and bleeding disorders.[11]

Quantitative Data from FAH Deficient Pig Models

Table 3: Survival and Body Weight Changes in FAH-/- Pigs Following NTBC Withdrawal.

Treatment GroupSurvivalBody Weight ChangeReference
FAH-/- without NTBC (postnatal)Death within 25 daysSevere failure to thrive[11][13]
FAH-/- after NTBC withdrawal (weaned)Euthanized due to clinical decline within weeksCessation of weight gain[11]
FAH+/+ (Wild-type)Normal lifespanNormal weight gain[11]

Table 4: Serum Biochemistry in FAH-/- Pigs.

ParameterFAH+/+ (Wild-type)FAH-/- off NTBCReference
Alkaline Phosphatase NormalSignificantly elevated[11]
AST NormalSignificantly elevated[11]
Tyrosine NormalSignificantly elevated[15]
Succinylacetone (Blood) UndetectableSignificantly increased[15]
Succinylacetone (Urine) UndetectableSignificantly increased[15]
Experimental Protocols for FAH Deficient Pigs

Protocol 4: NTBC Administration in Pigs

Objective: To maintain the viability of FAH-/- pigs.

Materials:

  • Nitisinone (NTBC)

  • Pig feed

Procedure:

  • Gestating Sows: Administer 50-100 mg of NTBC per day to the pregnant sow, mixed with a portion of her daily chow, for the duration of gestation.[11]

  • Piglets: After birth, administer NTBC orally to the piglets. A common starting dose is 1 mg/kg/day, mixed with their feed.[11]

  • Dose Adjustment: The NTBC dose may need to be adjusted based on the clinical condition and weight gain of the pigs.

  • Withdrawal: To induce the disease phenotype, NTBC is withdrawn from the feed.

Zebrafish Model of FAH Deficiency (Proposed)

While established mouse and pig models exist, a zebrafish model of FAH deficiency would offer unique advantages for high-throughput drug screening and for studying liver development in the context of the disease. To date, a published, well-characterized fah knockout zebrafish model is not available. However, based on established CRISPR/Cas9 protocols in zebrafish, the generation of such a model is feasible.

Proposed Protocol for Generating an fah Knockout Zebrafish

Objective: To create a stable fah knockout zebrafish line using CRISPR/Cas9.

Materials:

  • Wild-type zebrafish (e.g., AB strain)

  • CRISPR design tool (e.g., CHOPCHOP)

  • Primers for sgRNA template synthesis

  • In vitro transcription kit for sgRNA synthesis

  • Cas9 protein or mRNA

  • Microinjection setup

  • PCR reagents for genotyping

  • Sequencing service

Procedure:

  • sgRNA Design: Use a CRISPR design tool to design 2-3 single guide RNAs (sgRNAs) targeting an early exon of the zebrafish fah gene.

  • sgRNA Synthesis: Synthesize the sgRNAs in vitro using a T7 promoter-based transcription kit. Purify the sgRNAs.

  • Microinjection: Prepare an injection mix containing the synthesized sgRNAs and Cas9 protein or mRNA. Microinject the mix into the yolk of one-cell stage zebrafish embryos.

  • F0 Screening: At 24-48 hours post-fertilization, extract genomic DNA from a subset of injected (F0) embryos to assess the efficiency of mutagenesis using PCR and Sanger sequencing or a heteroduplex mobility assay.

  • Raising F0 Founders: Raise the remaining injected embryos to adulthood.

  • Germline Transmission: Outcross the F0 founders to wild-type fish and screen the F1 progeny for the presence of mutations in the fah gene by fin clipping and genotyping.

  • Establishment of a Stable Line: Identify F1 heterozygotes and intercross them to generate F2 homozygous fah knockout zebrafish.

Expected Phenotypic Characterization

Based on the phenotypes of other FAH-deficient models, it is anticipated that fah knockout zebrafish may exhibit:

  • Liver development defects: Abnormal liver morphology and size.

  • Hepatocyte apoptosis: Increased cell death in the liver.

  • Yolk sac edema: A common indicator of organ dysfunction in zebrafish larvae.

  • Reduced survival: Potential lethality, which may be rescued by NTBC treatment.

Detailed phenotypic analysis would involve in situ hybridization for liver-specific markers, TUNEL staining for apoptosis, and biochemical assays for tyrosine and succinylacetone levels.

Visualizations

Tyrosine_Catabolism_Pathway cluster_toxic Toxic Metabolites Tyrosine Tyrosine p_Hydroxyphenylpyruvate p_Hydroxyphenylpyruvate Tyrosine->p_Hydroxyphenylpyruvate TAT Homogentisate Homogentisate p_Hydroxyphenylpyruvate->Homogentisate HPD Maleylacetoacetate Maleylacetoacetate Homogentisate->Maleylacetoacetate HGD Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate GSTZ1 Fumarate Fumarate Fumarylacetoacetate->Fumarate FAH Acetoacetate Acetoacetate Fumarylacetoacetate->Acetoacetate FAH Succinylacetone Succinylacetone Fumarylacetoacetate->Succinylacetone NTBC NTBC HPD HPD NTBC->HPD

Tyrosine Catabolism Pathway and Site of NTBC Inhibition.

Experimental_Workflow_Mouse_Model start Fah-/- Mouse on NTBC withdraw_ntbc Withdraw NTBC start->withdraw_ntbc monitor Monitor Body Weight and Health withdraw_ntbc->monitor endpoint Endpoint Analysis monitor->endpoint survival Survival Analysis monitor->survival blood Blood Collection (Biochemistry) endpoint->blood liver Liver Collection (Histopathology) endpoint->liver

Experimental Workflow for FAH Knockout Mouse Model.

CRISPR_Zebrafish_Workflow design Design sgRNAs for fah gene synthesis Synthesize sgRNA and Cas9 design->synthesis injection Microinject into Zebrafish Embryos synthesis->injection f0_screen Screen F0 Embryos for Mutations injection->f0_screen raise Raise F0 to Adulthood injection->raise outcross Outcross F0 to Wild-Type raise->outcross f1_screen Screen F1 for Germline Transmission outcross->f1_screen intercross Intercross F1 Heterozygotes f1_screen->intercross f2_homo Identify F2 Homozygous Mutants intercross->f2_homo

Workflow for Generating fah Knockout Zebrafish.

References

Application Notes and Protocols: Tracing 4-Maleylacetoacetate Formation Using Radiolabeled Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catabolism of L-tyrosine is a critical metabolic pathway, primarily occurring in the liver, that degrades the amino acid into fumarate (B1241708) and acetoacetate.[1] Intermediates in this pathway are of significant interest to researchers studying a variety of metabolic disorders, such as tyrosinemia and alkaptonuria.[2][3] One key intermediate is 4-maleylacetoacetate, formed through a series of enzymatic reactions. Tracing the formation of this molecule is crucial for understanding the kinetics and regulation of the tyrosine degradation pathway and for screening potential therapeutic agents that target the enzymes involved.

This document provides detailed application notes and protocols for tracing the formation of this compound from radiolabeled L-tyrosine. The use of a radiolabeled substrate offers a highly sensitive and quantitative method to follow the metabolic fate of tyrosine through the enzymatic cascade.

Signaling Pathway and Experimental Workflow

The degradation of L-tyrosine to this compound involves three key enzymatic steps:

  • Tyrosine Aminotransferase (TAT): This enzyme catalyzes the initial transamination of L-tyrosine to 4-hydroxyphenylpyruvate.[4]

  • 4-Hydroxyphenylpyruvate Dioxygenase (HPPD): This enzyme converts 4-hydroxyphenylpyruvate to homogentisate (B1232598).[2][5]

  • Homogentisate 1,2-Dioxygenase (HGD): This enzyme catalyzes the ring opening of homogentisate to form this compound.[6]

The overall pathway can be visualized as follows:

Tyrosine_Catabolism cluster_enzymes Enzymatic Conversions Tyrosine L-Tyrosine HPyr 4-Hydroxyphenylpyruvate Tyrosine->HPyr α-ketoglutarate glutamate Homogentisate Homogentisate HPyr->Homogentisate O2 CO2 Maleylacetoacetate This compound Homogentisate->Maleylacetoacetate O2 TAT Tyrosine Aminotransferase (TAT) HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) HGD Homogentisate 1,2-Dioxygenase (HGD)

Figure 1: Tyrosine Catabolism Pathway to this compound.

The experimental workflow to trace the formation of radiolabeled this compound involves incubation of a radiolabeled tyrosine substrate with a source of the necessary enzymes, followed by separation and quantification of the resulting radiolabeled metabolites.

Experimental_Workflow Start Start: Prepare Reaction Mixture Incubation Incubate Radiolabeled L-Tyrosine with Enzyme Source (e.g., Liver Homogenate) Start->Incubation Termination Terminate Reaction (e.g., Acid Quenching) Incubation->Termination Separation Separate Metabolites (e.g., HPLC or TLC) Termination->Separation Quantification Quantify Radiolabeled This compound (Scintillation Counting) Separation->Quantification Analysis Data Analysis: Calculate Rate of Formation Quantification->Analysis

Figure 2: Experimental Workflow for Tracing this compound.

Data Presentation

The following tables summarize key quantitative data for the enzymes involved in the conversion of tyrosine to this compound. This data is essential for designing and interpreting experiments.

Table 1: Kinetic Parameters of Tyrosine Aminotransferase (TAT)

SubstrateKm (mM)Vmax (µmol/min/mg)Source
L-Tyrosine1.8 ± 0.51160 ± 240[7]
α-Ketoglutarate1.8 ± 0.21540 ± 80[7]

Table 2: Kinetic and Inhibition Constants for 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

ParameterValueConditionsSource
Ki for NTBC1.25 ± 0.08 mMPre-equilibrium binding[8]
k2 (NTBC binding)8.2 ± 0.2 s-1Limiting rate[8]
k3 (Enol to enolate conversion)0.76 ± 0.02 s-1-[8]

Table 3: Kinetic Parameters of Homogentisate 1,2-Dioxygenase (HGD)

ParameterValueSource
Turnover number (kcat)16 s-1[9]
Km for Homogentisate9 µM[10]

Experimental Protocols

Protocol 1: Preparation of Liver Homogenate (Enzyme Source)

This protocol describes the preparation of a crude enzyme extract from rat liver, which contains all the necessary enzymes for the conversion of tyrosine to this compound.

Materials:

  • Fresh or frozen rat liver

  • Homogenization buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA

  • Dounce homogenizer

  • Refrigerated centrifuge

Procedure:

  • Weigh the liver tissue and wash it with ice-cold homogenization buffer.

  • Mince the liver into small pieces and add 3 volumes of ice-cold homogenization buffer.

  • Homogenize the tissue using a Dounce homogenizer with 10-15 strokes.

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant, which contains the cytosolic and mitochondrial enzymes. This is the crude enzyme extract.

  • Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

  • Store the enzyme extract in aliquots at -80°C.

Protocol 2: Radiotracer Assay for this compound Formation

This protocol outlines the procedure for incubating radiolabeled L-tyrosine with the liver homogenate and quantifying the formation of this compound.

Materials:

  • Radiolabeled L-Tyrosine (e.g., [U-14C]L-tyrosine or [3,5-3H]L-tyrosine)

  • Liver homogenate (from Protocol 1)

  • Reaction buffer: 100 mM Potassium phosphate (B84403) (pH 7.0), 5 mM α-ketoglutarate, 1 mM ascorbic acid, 0.1 mM Fe(NH4)2(SO4)2

  • Unlabeled L-Tyrosine

  • Trichloroacetic acid (TCA), 20% (w/v)

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

  • HPLC system with a radiodetector or a fraction collector

  • Reverse-phase C18 HPLC column

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the reaction buffer, a known concentration of unlabeled L-tyrosine (e.g., 1 mM), and a specific activity of radiolabeled L-tyrosine (e.g., 1 µCi/µmol).

    • Pre-warm the reaction mixture to 37°C.

    • Initiate the reaction by adding a specific amount of liver homogenate (e.g., 1-2 mg of protein). The final reaction volume should be around 200-500 µL.

  • Incubation:

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination:

    • Immediately add the aliquot to a tube containing an equal volume of ice-cold 20% TCA to stop the enzymatic reactions.

    • Vortex the tube and incubate on ice for 10 minutes to precipitate proteins.

    • Centrifuge at 12,000 x g for 5 minutes to pellet the precipitated protein.

  • Separation of Metabolites by HPLC:

    • Filter the supernatant through a 0.22 µm filter.

    • Inject a known volume of the filtered supernatant onto a reverse-phase C18 HPLC column.

    • Elute the metabolites using a suitable gradient of a mobile phase (e.g., a gradient of methanol (B129727) in 0.1% trifluoroacetic acid). The exact conditions will need to be optimized to achieve good separation of tyrosine, 4-hydroxyphenylpyruvate, homogentisate, and this compound.[11][12]

    • Monitor the eluent with a UV detector (for unlabeled standards) and a radiodetector (for the radiolabeled metabolites). Alternatively, collect fractions at regular intervals.

  • Quantification:

    • If using a radiodetector, integrate the peak corresponding to this compound to determine the amount of radioactivity.

    • If using a fraction collector, add a scintillation cocktail to each fraction and count the radioactivity using a liquid scintillation counter.

    • Identify the fractions containing this compound by comparing the retention time with a known standard (if available) or by its expected elution position relative to other metabolites.

  • Data Analysis:

    • Calculate the amount of this compound formed at each time point based on the specific activity of the radiolabeled tyrosine.

    • Plot the amount of product formed against time to determine the initial rate of the reaction.

Protocol 3: Separation of Metabolites by Thin-Layer Chromatography (TLC)

As an alternative to HPLC, TLC can be used for a more rapid, qualitative, or semi-quantitative separation of tyrosine and its metabolites.[5][13]

Materials:

  • Silica (B1680970) gel TLC plates

  • Developing solvent (e.g., n-butanol:acetic acid:water, 4:1:1 v/v/v)

  • Ninhydrin (B49086) spray reagent (for visualization of amino acids)

  • Phosphorimager or autoradiography film

  • Standards for tyrosine, 4-hydroxyphenylpyruvate, and homogentisate

Procedure:

  • Spot a small volume (1-5 µL) of the deproteinized reaction supernatant (from Protocol 2, step 3) onto a silica gel TLC plate.

  • Spot standards of tyrosine and its metabolites alongside the samples.

  • Place the TLC plate in a developing chamber containing the developing solvent.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and allow it to air dry completely.

  • For visualization of unlabeled standards, spray the plate with ninhydrin reagent and heat gently.

  • For detection of radiolabeled spots, expose the TLC plate to a phosphorimager screen or autoradiography film.

  • Identify the spot corresponding to this compound based on its Rf value relative to the standards.

  • The intensity of the radiolabeled spot can be quantified using densitometry software.

Conclusion

The use of radiolabeled L-tyrosine provides a powerful tool for investigating the formation of this compound and for studying the enzymes of the tyrosine catabolism pathway. The protocols and data presented here offer a comprehensive guide for researchers to design and execute experiments aimed at understanding this important metabolic route and its implications in health and disease. Careful optimization of reaction conditions and separation techniques will be crucial for obtaining accurate and reproducible results.

References

Application Notes and Protocols for the Isolation of Key Enzymes in the Tyrosine Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the isolation and purification of key enzymes involved in the tyrosine biosynthesis pathway. The methodologies outlined are compiled from established research and are intended to serve as a comprehensive guide for researchers in academia and the pharmaceutical industry. The protocols are designed to yield enzymes of high purity and activity, suitable for downstream applications such as structural biology, kinetic analysis, and inhibitor screening.

Introduction to the Tyrosine Biosynthesis Pathway

The tyrosine biosynthesis pathway is a crucial metabolic route for the production of the aromatic amino acid L-tyrosine, a fundamental building block for proteins and a precursor for a wide range of secondary metabolites, including neurotransmitters and hormones. The enzymes in this pathway represent important targets for the development of novel therapeutics and herbicides. This document focuses on the isolation of four key enzymes: Chorismate Mutase, Prephenate Dehydratase, Arogenate Dehydrogenase, and Tyrosinase.

Visualization of the Tyrosine Biosynthesis Pathway

The following diagram illustrates the core reactions and enzymes in the tyrosine biosynthesis pathway.

Tyrosine_Pathway cluster_main_pathway Core Tyrosine Biosynthesis cluster_tyrosinase_pathway Tyrosinase Activity Chorismate Chorismate Prephenate Prephenate Chorismate->Prephenate Chorismate Mutase Phenylpyruvate Phenylpyruvate Prephenate->Phenylpyruvate Prephenate Dehydratase Hydroxyphenylpyruvate 4-Hydroxyphenylpyruvate Prephenate->Hydroxyphenylpyruvate Prephenate Dehydrogenase Arogenate L-Arogenate Prephenate->Arogenate Prephenate Aminotransferase Phenylalanine Phenylalanine Phenylpyruvate->Phenylalanine Aminotransferase Tyrosine L-Tyrosine Hydroxyphenylpyruvate->Tyrosine Aminotransferase DOPA L-DOPA Tyrosine->DOPA Tyrosinase (monophenolase activity) Arogenate->Phenylalanine Arogenate Dehydratase Arogenate->Tyrosine Arogenate Dehydrogenase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase (diphenolase activity)

Caption: The Tyrosine Biosynthesis Pathway, highlighting key enzymatic steps.

General Experimental Workflow for Enzyme Isolation

The isolation of enzymes from the tyrosine pathway generally follows a multi-step process designed to separate the target protein from other cellular components. The workflow below provides a typical sequence of procedures.

Enzyme_Isolation_Workflow start Source Material (e.g., Bacterial Culture, Plant Tissue, Recombinant Expression System) cell_lysis Cell Lysis / Homogenization start->cell_lysis clarification Clarification (Centrifugation/Filtration) cell_lysis->clarification precipitation Ammonium (B1175870) Sulfate (B86663) Precipitation (Optional) clarification->precipitation dialysis Dialysis precipitation->dialysis chromatography Chromatography Purification (e.g., Ion Exchange, Gel Filtration, Affinity) dialysis->chromatography characterization Enzyme Characterization (SDS-PAGE, Activity Assays) chromatography->characterization storage Purified Enzyme Storage characterization->storage

Caption: A generalized workflow for the isolation and purification of enzymes.

Quantitative Data Summary

The following tables summarize purification data for several key enzymes in the tyrosine pathway from various sources as reported in the literature.

Table 1: Purification of Chorismate Mutase

Source OrganismPurification FoldSpecific Activity (U/mg)Yield (%)Reference
Brevibacterium flavumNear HomogeneityNot ReportedNot Reported[1]
Escherichia coli K12Not ReportedNot ReportedNot Reported[2]
Saccharomyces cerevisiaeNot Reportedkcat: 360 s⁻¹ (activated)Not Reported[3]

Table 2: Purification of Prephenate Dehydratase

Source OrganismPurification FoldSpecific Activity (U/mg)Yield (%)Reference
Flavobacterium devorans43Not ReportedNot Reported[4]
Salmonella typhimuriumPartial PurificationNot ReportedNot Reported[5]

Table 3: Purification of Arogenate Dehydrogenase

Source OrganismPurification FoldSpecific Activity (U/mg)Yield (%)Reference
Arabidopsis thaliana (recombinant in E. coli)To HomogeneityNot ReportedNot Reported[6][7]
Phenylobacterium immobileNot ReportedNot ReportedNot Reported[8]

Table 4: Purification of Tyrosinase

Source OrganismPurification FoldSpecific Activity (U/mg)Yield (%)Reference
Jerusalem ArtichokeNot ReportedNot ReportedNot Reported[9]
Button Mushroom (Agaricus bisporus)16.3652.1926.6[10]
Button Mushroom (Agaricus bisporus)104Not ReportedNot Reported[11]
Pseudomonas sp. EG22Not ReportedNot ReportedNot Reported[12]

Detailed Experimental Protocols

Protocol 1: Isolation of Chorismate Mutase from Saccharomyces cerevisiae

This protocol is adapted from established methods for purifying chorismate mutase from yeast.[3]

1. Cell Culture and Harvest:

  • Grow Saccharomyces cerevisiae cells in a suitable minimal medium at 30°C with aeration.

  • Harvest cells in the mid-log phase by centrifugation.

  • Wash the cell pellet twice with 50 mM potassium phosphate (B84403) buffer.

  • Store the cell paste at -20°C with protease inhibitors (e.g., 0.1 mM PMSF, 0.2 mM EDTA, 1 mM DTT).[3]

2. Cell Lysis:

  • Thaw the cell paste and resuspend in buffer.

  • Lyse the cells by passing the suspension through a French pressure cell at 18,000 psi three times.[3]

  • Clarify the lysate by centrifugation at 30,000 x g for 20 minutes to remove cell debris.[3]

3. Protein Purification:

  • Ammonium Sulfate Precipitation: Fractionally precipitate the enzyme from the crude extract using ammonium sulfate.

  • Hydrophobic Interaction Chromatography: Apply the resuspended precipitate to an ethylamino Sepharose column.

  • Anion Exchange Chromatography: Further purify the active fractions on a MonoQ column.[3]

  • Gel Filtration: Perform a final polishing step using a Superdex 200 gel filtration column.[3]

4. Enzyme Activity Assay:

  • Measure chorismate mutase activity using a stop assay that quantifies the conversion of chorismate to prephenate.[3]

Protocol 2: Isolation of Prephenate Dehydratase from Flavobacterium devorans

This protocol describes the enrichment of prephenate dehydratase.[4]

1. Cell Lysis and Crude Extract Preparation:

  • Prepare a cell-free extract from Flavobacterium devorans using standard methods such as sonication or French press.[13]

2. Purification Steps:

  • Ammonium Sulfate Precipitation: Enrich the enzyme by ammonium sulfate precipitation.[4]

  • Gel Chromatography: Further purify the sample using an Ultrogel ACA-34 column.[4]

  • Hydrophobic Chromatography: Apply the active fractions to a decyl-agarose column for final purification.[4]

3. Characterization:

  • Determine the molecular weight by gel electrophoresis.

  • Assess enzyme kinetics, noting activation by L-tyrosine, L-phenylalanine, and L-tryptophan.[4]

Protocol 3: Recombinant Arogenate Dehydrogenase from Arabidopsis thaliana in E. coli

This protocol details the overexpression and purification of arogenate dehydrogenase isoforms.[6][7]

1. Overexpression:

  • Transform E. coli with a suitable expression vector containing the gene for Arabidopsis thaliana arogenate dehydrogenase (TyrAAT1 or TyrAAT2).

  • Induce protein expression under optimized conditions (e.g., IPTG concentration, temperature, induction time).

2. Cell Lysis:

  • Harvest the bacterial cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer and lyse the cells using sonication or a French press.[14]

  • Clarify the lysate by centrifugation.

3. Purification to Homogeneity:

  • Utilize a combination of chromatography techniques such as affinity chromatography (if the protein is tagged), ion-exchange chromatography, and size-exclusion chromatography to purify the enzyme to homogeneity.[6][7][15]

4. Kinetic Analysis:

  • Perform steady-state kinetic analysis to determine the catalytic efficiency and reaction mechanism.[6][7]

Protocol 4: Isolation of Tyrosinase from Jerusalem Artichoke

This protocol outlines the extraction and purification of tyrosinase from a plant source.[9]

1. Crude Extract Preparation:

  • Homogenize fresh Jerusalem artichoke tubers in a blender with 100 mM phosphate buffer (pH 6.8) containing polyethylene (B3416737) glycol, ascorbic acid, and Triton X-100 at 4°C.[9]

  • Filter the homogenate and centrifuge at 2016 x g for 20 minutes at 4°C. The supernatant is the crude tyrosinase extract.[9]

2. Purification:

  • Ammonium Sulfate Precipitation: Slowly add ammonium sulfate to the crude extract to 80% saturation at 4°C and allow it to precipitate overnight.[9] Centrifuge to collect the precipitate.

  • Dialysis: Dissolve the precipitate in a minimal volume of 100 mM phosphate buffer (pH 6.8) and dialyze against the same buffer for 24 hours with multiple buffer changes.[9]

  • Ion Exchange Chromatography: Apply the dialyzed enzyme solution to a CM-cellulose column and elute the enzyme.[9]

3. Characterization:

  • Determine the molecular mass using SDS-PAGE.[9]

  • Investigate the optimal pH and temperature for enzyme activity.[9]

  • Assess substrate specificity using various phenolic compounds.[9]

4. Enzyme Activity Assay:

  • Tyrosinase activity can be determined spectrophotometrically by monitoring the formation of dopachrome (B613829) from L-DOPA at 475 nm.[16] An alternative is to measure the conversion of L-tyrosine, monitoring the increase in absorbance at 280 nm.[17]

References

Application Notes and Protocols for the In Vitro Reconstitution of the Tyrosine Degradation Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tyrosine degradation pathway is a critical catabolic process that breaks down the amino acid tyrosine into fumarate (B1241708) and acetoacetate (B1235776), which can then enter the citric acid cycle. This pathway is of significant interest to researchers studying metabolic diseases, such as tyrosinemia, and to drug development professionals targeting enzymes within this pathway. The in vitro reconstitution of the tyrosine degradation pathway allows for a detailed investigation of its enzymatic components, kinetics, and regulation in a controlled environment. These application notes provide a comprehensive guide to reconstituting this pathway in vitro, including detailed protocols for enzyme assays and purification of the requisite recombinant enzymes.

The Tyrosine Degradation Pathway

The catabolism of tyrosine involves a cascade of five key enzymatic reactions:

  • Tyrosine Aminotransferase (TAT): Initiates the pathway by converting tyrosine to 4-hydroxyphenylpyruvate.

  • 4-Hydroxyphenylpyruvate Dioxygenase (HPD): Catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate (B1232598).

  • Homogentisate 1,2-Dioxygenase (HGD): Cleaves the aromatic ring of homogentisate to form maleylacetoacetate.

  • Maleylacetoacetate Isomerase (MAAI): Isomerizes maleylacetoacetate to fumarylacetoacetate.

  • Fumarylacetoacetate Hydrolase (FAH): Hydrolyzes fumarylacetoacetate to produce fumarate and acetoacetate.

Below is a diagram illustrating the sequential steps of the tyrosine degradation pathway.

Tyrosine_Degradation_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA Tyrosine Aminotransferase (TAT) (EC 2.6.1.5) Homogentisate Homogentisate HPPA->Homogentisate 4-Hydroxyphenylpyruvate Dioxygenase (HPD) (EC 1.13.11.27) MAA Maleylacetoacetate Homogentisate->MAA Homogentisate 1,2-Dioxygenase (HGD) (EC 1.13.11.5) FAA Fumarylacetoacetate MAA->FAA Maleylacetoacetate Isomerase (MAAI) (EC 5.2.1.2) Fumarate Fumarate FAA->Fumarate Fumarylacetoacetate Hydrolase (FAH) (EC 3.7.1.2) Acetoacetate Acetoacetate FAA->Acetoacetate

Tyrosine Degradation Pathway Overview

Data Presentation: Enzyme Kinetic and Optimal Condition Parameters

The following tables summarize the key kinetic parameters and optimal reaction conditions for the enzymes of the tyrosine degradation pathway based on available literature. This data is crucial for designing and optimizing the in vitro reconstitution experiments.

EnzymeEC NumberSourceSubstrateKmVmax / kcatOptimal pHOptimal Temperature (°C)
Tyrosine Aminotransferase (TAT) 2.6.1.5Leishmania donovani (recombinant)L-Tyrosine3.5 ± 0.9 mM[1]11.7 ± 1.5 µmol/min/mg[1]8.0[1]50[1]
Escherichia coli (recombinant)L-Phenylalanine0.56 mM[2]kcat = 180 s-1[2]7.0[3]50-70[3]
4-Hydroxyphenylpyruvate Dioxygenase (HPD) 1.13.11.27Human Liver4-Hydroxyphenylpyruvate0.08 ± 0.02 mM[4]kcat = 2.2 ± 0.1 s-1[4]7.5[1]37[1]
Arabidopsis (recombinant)4-Hydroxyphenylpyruvate7.5 ± 2.5 µM[5]2.0 ± 0.3 µmol O₂/min/mg[5]6.5 - 7.5[6]30[6]
Homogentisate 1,2-Dioxygenase (HGD) 1.13.11.5Human (recombinant)Homogentisate28.6 ± 6.2 µM[7]Turnover number = 16 s-1[8]6.2[7]25-37[7]
Maleylacetoacetate Isomerase (MAAI) 5.2.1.2Human (recombinant)MaleylacetoneKic(MA) ≈ 100 µM[9]Data not availableData not availableData not available
Fumarylacetoacetate Hydrolase (FAH) 3.7.1.2Human (recombinant)FumarylacetoacetateKi = 41 nM (for inhibitor CEHPOBA)[10]Data not available7.4[11]37[11]

Note: Kinetic parameters for MAAI and FAH are limited in the search results. The provided values for MAAI are for an analog substrate and for FAH it is an inhibition constant. For a complete in vitro reconstitution, empirical determination of these parameters is recommended.

Experimental Protocols

General Considerations for In Vitro Reconstitution

A successful in vitro reconstitution of the entire tyrosine degradation pathway requires careful planning and execution. The general workflow involves the sequential addition of purified enzymes and their respective substrates, with monitoring of product formation or substrate depletion at each step. A coupled assay format, where all enzymes are present simultaneously, can also be employed to study the overall pathway flux.

In_Vitro_Reconstitution_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis Purify_TAT Purify Recombinant TAT Add_Enzymes Add Purified Enzymes (Sequential or Coupled) Purify_TAT->Add_Enzymes Purify_HPD Purify Recombinant HPD Purify_HPD->Add_Enzymes Purify_HGD Purify Recombinant HGD Purify_HGD->Add_Enzymes Purify_MAAI Purify Recombinant MAAI Purify_MAAI->Add_Enzymes Purify_FAH Purify Recombinant FAH Purify_FAH->Add_Enzymes Prepare_Buffer Prepare Reaction Buffer (Optimal pH and Temperature) Add_Substrates Add Initial Substrate (Tyrosine) and Cofactors (e.g., α-ketoglutarate, PLP, Fe(II), Ascorbate (B8700270), Glutathione) Prepare_Buffer->Add_Substrates Add_Substrates->Add_Enzymes Incubate Incubate at Optimal Temperature Add_Enzymes->Incubate Monitor Monitor Reaction Progress (Spectrophotometry, HPLC, etc.) Incubate->Monitor Analyze_Data Analyze Data (Kinetics, Product Yield) Monitor->Analyze_Data

General Workflow for In Vitro Reconstitution
Purification of Recombinant Enzymes

Expression and purification of each enzyme are critical for a successful reconstitution. The following is a general protocol for the expression and purification of His-tagged recombinant proteins from E. coli. This protocol should be optimized for each specific enzyme.

Protocol: Recombinant Protein Expression and Purification

  • Transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with an expression vector containing the gene of interest with an N-terminal or C-terminal His-tag.

  • Expression:

    • Inoculate a starter culture and grow overnight.

    • Inoculate a larger volume of culture medium and grow to an OD600 of 0.5-0.6.

    • Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) and incubate for the appropriate time and temperature (e.g., 6 hours at 16°C)[7].

    • For HPD, supplement the culture with Fe(II)SO4 to a final concentration of 1 mM during induction to promote the production of active enzyme[7].

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing lysozyme (B549824) and DNase).

    • Lyse the cells by sonication on ice[7].

    • Clarify the lysate by centrifugation.

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA affinity column with running buffer (e.g., 50 mM Tris-HCl, pH 8.0)[7].

    • Load the clarified lysate onto the column.

    • Wash the column with wash buffer containing a low concentration of imidazole (B134444) (e.g., 10 mM) to remove non-specifically bound proteins[7].

    • Elute the His-tagged protein with elution buffer containing a higher concentration of imidazole (e.g., 250 mM)[7].

  • Further Purification (Optional):

    • For higher purity, perform additional purification steps such as ion-exchange chromatography or size-exclusion chromatography[4][12].

  • Buffer Exchange and Storage:

    • Dialyze the purified protein into a suitable storage buffer.

    • Determine the protein concentration and store at -80°C.

Enzyme Assay Protocols

1. Tyrosine Aminotransferase (TAT) Assay (Spectrophotometric)

This assay measures the formation of 4-hydroxyphenylpyruvate, which can be detected by its absorbance.

  • Principle: The transamination of L-tyrosine to 4-hydroxyphenylpyruvate is monitored.

  • Reagents:

    • TAT Assay Buffer (e.g., 1 M Tris/HCl, pH 8.5)

    • L-Tyrosine solution

    • α-Ketoglutarate solution

    • Pyridoxal 5'-phosphate (PLP) solution

    • Purified TAT enzyme

  • Procedure: [5]

    • Prepare a reaction mixture containing TAT Assay Buffer, L-tyrosine, and PLP.

    • Pre-incubate the mixture at the optimal temperature (e.g., 40°C).

    • Initiate the reaction by adding α-ketoglutarate.

    • Monitor the increase in absorbance at a specific wavelength (e.g., 330 nm for the decomposition product of 4-hydroxyphenylpyruvate) over time using a spectrophotometer[5].

    • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

2. 4-Hydroxyphenylpyruvate Dioxygenase (HPD) Assay (Spectrophotometric)

This assay measures the consumption of the substrate, 4-hydroxyphenylpyruvate (4-HPP).

  • Principle: The decrease in 4-HPP concentration is monitored after its conversion to homogentisate. The remaining 4-HPP is detected as an enol-borate complex.[7]

  • Reagents:

    • HPD Reaction Buffer (e.g., Lysis buffer)

    • 4-Hydroxyphenylpyruvate (4-HPP) solution

    • Fe(II)SO₄ solution

    • Ascorbate solution

    • Purified HPD enzyme

    • Borate (B1201080) solution

  • Procedure: [7]

    • Prepare the assay plate by adding the purified HPD enzyme, Fe(II)SO₄, and ascorbate to the wells.

    • Initiate the enzymatic reaction by adding the 4-HPP substrate.

    • Incubate the plate to allow the reaction to proceed.

    • Stop the reaction.

    • Transfer a portion of the reaction mixture to a new plate and add borate solution to form the enol-HPP/borate complex.

    • Measure the absorbance at 306 nm to quantify the remaining 4-HPP.

3. Homogentisate 1,2-Dioxygenase (HGD) Assay (Spectrophotometric)

This assay monitors the formation of maleylacetoacetate from homogentisate.

  • Principle: The opening of the aromatic ring of homogentisate to form maleylacetoacetate results in a change in absorbance.

  • Reagents:

    • HGD Assay Buffer (e.g., 20 mM MES, 80 mM NaCl, pH 6.2)

    • Homogentisate (HGA) solution

    • Purified HGD enzyme

  • Procedure: [7]

    • Prepare the reaction mixture in a quartz cuvette containing HGD Assay Buffer and the purified HGD enzyme.

    • Initiate the reaction by adding the homogentisate substrate.

    • Monitor the increase in absorbance at 330 nm, corresponding to the formation of maleylacetoacetate, over time.

    • Calculate the initial reaction velocity from the linear portion of the curve.

4. Maleylacetoacetate Isomerase (MAAI) Assay (Coupled Spectrophotometric Assay)

This is a coupled assay that requires the presence of HGD to generate the substrate for MAAI in situ.

  • Principle: HGD first converts homogentisate to maleylacetoacetate. MAAI then isomerizes maleylacetoacetate to fumarylacetoacetate. The overall reaction can be monitored by observing the change in absorbance at 330 nm.[13]

  • Reagents:

    • Coupled Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.0)

    • Homogentisate (HGA) solution

    • Reduced Glutathione (B108866) (GSH)

    • Purified HGD enzyme

    • Purified MAAI enzyme

    • Purified FAH enzyme (to consume the product of MAAI and drive the reaction)

  • Procedure: [13]

    • Prepare a reaction mixture containing the assay buffer, HGA, GSH, purified HGD, and purified FAH.

    • Initiate the reaction by adding the purified MAAI enzyme.

    • Monitor the change in absorbance at 330 nm over time. The rate of absorbance change will be dependent on the activity of MAAI.

5. Fumarylacetoacetate Hydrolase (FAH) Assay (Spectrophotometric)

This assay measures the disappearance of the substrate, fumarylacetoacetate (FAA).

  • Principle: The hydrolysis of FAA to fumarate and acetoacetate leads to a decrease in absorbance at 330 nm.[8]

  • Reagents:

    • FAH Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)

    • Fumarylacetoacetate (FAA) solution (can be synthesized enzymatically)[11]

    • Purified FAH enzyme

  • Procedure: [8][11]

    • Prepare the reaction mixture in a cuvette with FAH Assay Buffer and the FAA substrate.

    • Incubate at the optimal temperature (e.g., 37°C).

    • Initiate the reaction by adding the purified FAH enzyme.

    • Monitor the decrease in absorbance at 330 nm over time.

    • Calculate the initial reaction velocity from the linear portion of the curve.

Conclusion

The in vitro reconstitution of the tyrosine degradation pathway provides a powerful platform for detailed biochemical and kinetic analysis. By following the protocols outlined in these application notes, researchers can systematically investigate each enzymatic step, paving the way for a deeper understanding of this crucial metabolic pathway and the development of novel therapeutics for related disorders. Careful optimization of enzyme purification and assay conditions will be key to obtaining reliable and reproducible results.

References

Application of CRISPR-Cas9 to Study Tyrosinemia in Cell Lines: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing CRISPR-Cas9 technology to model and study tyrosinemia in various cell lines. The focus is on providing actionable experimental workflows, quantitative data from key studies, and a conceptual understanding of the underlying metabolic pathways.

Application Notes

Hereditary Tyrosinemia Type I (HT1) is an autosomal recessive metabolic disorder caused by a deficiency in the enzyme fumarylacetoacetate hydrolase (FAH), the final enzyme in the tyrosine catabolism pathway.[1][2] This deficiency leads to the accumulation of toxic metabolites, primarily fumarylacetoacetate (FAA) and its derivatives, maleylacetoacetate and succinylacetone, which cause severe liver and kidney damage.[1][3]

The advent of CRISPR-Cas9 has revolutionized the study of genetic diseases like tyrosinemia, offering unprecedented precision in genome editing.[4][5] In the context of tyrosinemia research, CRISPR-Cas9 is primarily applied in two ways:

  • Disease Modeling: By introducing specific mutations into the FAH gene in relevant cell lines (e.g., hepatocytes, induced pluripotent stem cells (iPSCs)), researchers can create high-fidelity models of HT1. These models are invaluable for studying disease pathogenesis and for high-throughput screening of potential therapeutic compounds.

  • Therapeutic Strategy Development: CRISPR-Cas9 can be used to explore potential gene therapies. This includes directly correcting the disease-causing mutation in the FAH gene or employing a "metabolic pathway reprogramming" strategy.[6][7] The latter involves disabling a gene upstream in the tyrosine catabolic pathway, such as HPD (4-hydroxyphenylpyruvate dioxygenase), to prevent the formation of toxic metabolites, effectively converting a severe disease phenotype into a more benign one.[6][7]

The choice of cell line is critical. While much of the foundational work has been performed in animal models and primary hepatocytes, human iPSCs are emerging as a powerful tool.[5][8][9] iPSCs can be differentiated into hepatocytes, providing a patient-specific and physiologically relevant model system for studying tyrosinemia and testing novel therapies.[5][9]

Quantitative Data Summary

The following tables summarize quantitative data from various studies that have utilized CRISPR-Cas9 to model or correct tyrosinemia. Although many of these studies were conducted in vivo or with primary cells, the reported efficiencies and outcomes provide valuable benchmarks for cell line-based experiments.

Table 1: In Vivo and Ex Vivo Gene Correction/Editing Efficiencies

Model SystemCRISPR-Cas9 TargetDelivery MethodEditing Efficiency/Correction RateOutcomeReference
Adult Mouse ModelFah gene correctionHydrodynamic injection~0.4% initial correction (1 in 250 cells)Rescue of body weight loss phenotype[1][10][11]
Adult Mouse ModelFah gene correctionAAV & Lipid Nanoparticles>6% of hepatocytesCure of the disease in mice[12][13]
Neonatal Mouse ModelFah gene correctionTwo-AAV system~10.8% of hepatocytesEnhanced gene repair[14]
Adult Mouse ModelFah gene correctionTwo-AAV system~1.6% (3.5% with T3 stimulation)Hepatocyte replication enhances correction[14]
Newborn Rabbit ModelFAH gene correctionAAV80.90-3.71% (HDR), 2.39-6.35% (NHEJ)Rescue of lethal phenotype[15]
Fah-/- Mouse Hepatocytes (ex vivo)Hpd gene disruptionElectroporation (RNP)35% engraftmentNormalization of liver injury markers[16][17][18][19]
Fah-/- Mouse Hepatocytes (ex vivo)Hpd gene disruptionElectroporation (mRNA)28% engraftmentNormalization of liver injury markers[16][17][18][19]

Table 2: Biomarker and Phenotypic Analysis Post-CRISPR-Cas9 Treatment

Model SystemTreatmentKey Biomarkers MeasuredResultsReference
Adult Mouse ModelCRISPR-Cas9 Fah correctionFah mRNA levels8-36% of wild-type levels[1][2]
Fah-/- Mouse ModelCRISPR-Cas9 Hpd disruption (ex vivo)Tyrosine, Phenylalanine, Liver enzymesNormalized levels[16][17][18][19][20]
HT1 Rabbit ModelCRISPR-Cas9 FAH correctionBUN, CREA (Kidney function)Fully restored kidney function[4][15]
HT1 Pig ModelCRISPR-Cas9 HPD ablationOxidative stress & inflammatory markersAmeliorated[21]

Experimental Protocols

Protocol 1: Generation of an FAH Knockout Cell Line using CRISPR-Cas9

This protocol describes the generation of an FAH knockout in a human hepatocyte cell line (e.g., HepG2 or Huh7) to model Tyrosinemia Type I.

1. sgRNA Design and Cloning:

  • Design two to three sgRNAs targeting an early exon of the human FAH gene using a publicly available tool (e.g., CHOPCHOP, CRISPOR).
  • Select sgRNAs with high on-target scores and low off-target predictions.
  • Synthesize and clone the sgRNA sequences into a suitable expression vector that also contains the Cas9 nuclease (e.g., pX330).

2. Transfection of Hepatocyte Cell Line:

  • Culture HepG2 or Huh7 cells to 70-80% confluency.
  • Transfect the cells with the Cas9-sgRNA expression plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000) or electroporation.
  • Include a control plasmid expressing a fluorescent marker (e.g., GFP) to monitor transfection efficiency.

3. Single-Cell Cloning and Expansion:

  • 48-72 hours post-transfection, dilute the cells to a single-cell suspension.
  • Seed the cells into 96-well plates to isolate single clones.
  • Expand the individual clones into larger cultures.

4. Genotyping and Validation:

  • Extract genomic DNA from the expanded clones.
  • Amplify the targeted region of the FAH gene by PCR.
  • Sequence the PCR products (Sanger sequencing) to identify clones with frameshift-inducing insertions or deletions (indels).
  • Confirm the absence of FAH protein expression in knockout clones by Western blot.

5. Phenotypic Analysis:

  • Culture the validated FAH knockout clones and wild-type controls in media containing tyrosine.
  • Measure the accumulation of succinylacetone in the culture medium using a suitable assay (e.g., LC-MS/MS).

Protocol 2: Correction of an FAH Mutation in Patient-Derived iPSCs

This protocol outlines the correction of a specific FAH point mutation in iPSCs derived from a tyrosinemia patient.

1. Cell Culture:

  • Culture patient-derived iPSCs on a suitable matrix (e.g., Matrigel) in mTeSR1 medium.

2. Design of CRISPR-Cas9 Components:

  • Design an sgRNA that targets the specific FAH mutation.
  • Design a single-stranded oligodeoxynucleotide (ssODN) as a homology-directed repair (HDR) template. The ssODN should contain the corrected nucleotide sequence and be flanked by homology arms of ~50-100 nucleotides on each side of the target site.

3. Delivery of CRISPR-Cas9 Components:

  • Co-transfect the iPSCs with a plasmid expressing Cas9 and the specific sgRNA, along with the ssODN repair template. Electroporation is often the most efficient method for iPSC transfection. Alternatively, deliver Cas9 and sgRNA as a ribonucleoprotein (RNP) complex with the ssODN.

4. Selection and Screening of Corrected Clones:

  • Perform single-cell sorting of the transfected iPSCs into 96-well plates.
  • Expand the single-cell-derived colonies.
  • Screen for corrected clones by PCR amplification of the target locus followed by Sanger sequencing or restriction fragment length polymorphism (RFLP) analysis if the mutation alters a restriction site.

5. Validation of Corrected iPSCs:

  • Confirm the pluripotency of the corrected iPSC clones by assessing the expression of pluripotency markers (e.g., OCT4, SOX2, NANOG) via immunofluorescence or flow cytometry.
  • Verify a normal karyotype.
  • Differentiate the corrected iPSCs into hepatocytes.
  • Confirm the restoration of FAH protein expression and enzyme activity in the differentiated hepatocytes.

Visualizations

Experimental_Workflow_FAH_Knockout cluster_design Design Phase cluster_cell_culture Cell Culture & Transfection cluster_selection Selection & Expansion cluster_validation Validation & Analysis sgRNA_design sgRNA Design (Target FAH Exon) vector_cloning Cloning into Cas9 Vector sgRNA_design->vector_cloning transfection Transfection with Cas9-sgRNA Plasmid vector_cloning->transfection cell_culture Culture HepG2/Huh7 Cells cell_culture->transfection single_cell Single-Cell Cloning transfection->single_cell expansion Clonal Expansion single_cell->expansion genotyping Genotyping (PCR & Sequencing) expansion->genotyping western_blot Western Blot (FAH Protein) genotyping->western_blot phenotype Phenotypic Analysis (Succinylacetone) western_blot->phenotype

Caption: Experimental workflow for generating an FAH knockout cell line.

Tyrosine_Catabolism_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA TAT HGA Homogentisate HPPA->HGA HPD MAA Maleylacetoacetate HGA->MAA HGD FAA Fumarylacetoacetate MAA->FAA GSTZ1 Fumarate Fumarate + Acetoacetate FAA->Fumarate FAH Succinylacetone Succinylacetone (Toxic) FAA->Succinylacetone TAT TAT HPD HPD (Target for Reprogramming) HGD HGD GSTZ1 GSTZ1 FAH FAH (Deficient in HT1)

Caption: Simplified tyrosine catabolism pathway highlighting CRISPR targets.

References

Development of Inhibitors for Maleylacetoacetate Isomerase: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maleylacetoacetate isomerase (MAAI), also known as Glutathione (B108866) S-transferase zeta 1 (GSTZ1), is a critical enzyme in the catabolic pathway of phenylalanine and tyrosine.[1][2] It catalyzes the glutathione-dependent isomerization of 4-maleylacetoacetate to 4-fumarylacetoacetate.[1][2] Beyond its role in amino acid metabolism, MAAI is involved in the detoxification of certain xenobiotics, such as the investigational drug dichloroacetate (B87207) (DCA).[3][4] Recent research has implicated MAAI in cancer progression and drug resistance, making it an emerging target for therapeutic intervention.[5][6] Specifically, loss of GSTZ1 function has been shown to promote hepatocellular carcinoma proliferation through the activation of the KEAP1/NRF2 pathway and sensitizes cancer cells to ferroptosis.[5][6][7] This has spurred interest in the development of MAAI inhibitors as potential anti-cancer agents.

These application notes provide a comprehensive overview of the current landscape of MAAI inhibitor development, including quantitative data on known inhibitors, detailed experimental protocols for inhibitor screening and characterization, and insights into the relevant signaling pathways.

Quantitative Data on MAAI Inhibitors

The development of potent and selective MAAI inhibitors is still in its early stages. However, some compounds have been identified and characterized. The following table summarizes the available quantitative data on MAAI inhibitors.

InhibitorType of InhibitionKi ValueIC50 ValueCell-Based Activity/Notes
Dichloroacetate (DCA) Mechanism-based inactivatorNot typically reported; inactivation kinetics are studied.Dependent on pre-incubation time and concentration.Reversible peripheral neuropathy is a clinically limiting toxicity.[1][3] Inactivates GSTZ1, leading to its own reduced metabolism.[3] The rate of inactivation is influenced by age and GSTZ1 haplotype.[3]
RD6-2 ((3Z)-1,3-Butadiene-1,1,2,4-tetrol) Competitive (theoretically designed)Not experimentally determined.Not experimentally determined.Computationally designed inhibitor. Predicted to be non-toxic in AMES test with an LD50 of 793 mg/kg (toxicity class four).[8]
RD-7-1 ((Z)-3-[4-Hydroxy-1-(hydroxymethyl)cyclohexyl]-2-propene-1,2-diol) Competitive (theoretically designed)Not experimentally determined.Not experimentally determined.Computationally designed inhibitor. Predicted to be non-toxic in AMES test with an LD50 of 5000 mg/kg (toxicity class five).[8]
Maleylacetone Substrate inactivatorNot applicable.Concentration and time-dependent inactivation.Inactivates human GSTZ1-1 variants; this inactivation is blocked by glutathione.[9]
Fumarylacetone Product inactivatorNot applicable.Concentration and time-dependent inactivation.Inactivates human GSTZ1-1 variants; this inactivation is blocked by glutathione.[9]

Signaling Pathways Involving MAAI

MAAI's role extends beyond simple metabolic functions, intersecting with key signaling pathways implicated in cancer.

MAAI in the Phenylalanine and Tyrosine Catabolism Pathway

MAAI is a key enzyme in the degradation pathway of phenylalanine and tyrosine, converting maleylacetoacetate to fumarylacetoacetate.[2] Inhibition of MAAI would lead to the accumulation of maleylacetoacetate.

cluster_inhibition Inhibition Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine p_Hydroxyphenylpyruvate p-Hydroxyphenylpyruvate Tyrosine->p_Hydroxyphenylpyruvate Homogentisate Homogentisate p_Hydroxyphenylpyruvate->Homogentisate Maleylacetoacetate This compound Homogentisate->Maleylacetoacetate Fumarylacetoacetate 4-Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Isomerization MAAI MAAI (GSTZ1) Maleylacetoacetate->MAAI Fumarate_Acetoacetate Fumarate + Acetoacetate Fumarylacetoacetate->Fumarate_Acetoacetate MAAI->Fumarylacetoacetate Inhibitor MAAI Inhibitor Inhibitor->MAAI

Figure 1. Role of MAAI in Tyrosine Catabolism and its Inhibition.
MAAI and the NRF2 Signaling Pathway in Cancer

Recent studies have demonstrated that deficiency of GSTZ1 in hepatocellular carcinoma (HCC) leads to glutathione depletion and increased oxidative stress.[5][7] This, in turn, causes constitutive activation of the NRF2 antioxidant response pathway, which promotes cancer cell proliferation and survival.[5][7] Therefore, inhibiting MAAI in certain cancer contexts could potentially exacerbate this pro-tumorigenic pathway, a crucial consideration for therapeutic development. Conversely, GSTZ1 has been found to sensitize HCC cells to sorafenib-induced ferroptosis by inhibiting the NRF2/GPX4 axis.[6]

GSTZ1 GSTZ1 (MAAI) GSH Glutathione (GSH) GSTZ1->GSH Maintains levels ROS Reactive Oxygen Species (ROS) GSH->ROS Reduces KEAP1 KEAP1 ROS->KEAP1 Inactivates NRF2 NRF2 KEAP1->NRF2 Promotes degradation ARE Antioxidant Response Element (ARE) NRF2->ARE Activates Cell_Proliferation Cancer Cell Proliferation ARE->Cell_Proliferation Promotes Inhibitor GSTZ1 Inhibitor Inhibitor->GSTZ1 GSTZ1 GSTZ1 (MAAI) Succinylacetone Succinylacetone GSTZ1->Succinylacetone Prevents accumulation PHD2 PHD2 Succinylacetone->PHD2 Inhibits HIF_1a HIF-1α PHD2->HIF_1a Promotes degradation VEGFA VEGFA HIF_1a->VEGFA Induces expression Angiogenesis Angiogenesis VEGFA->Angiogenesis Promotes Inhibitor GSTZ1 Inhibitor Inhibitor->GSTZ1 cluster_workflow HTS Workflow start Compound Library primary_screen Primary Screen (Single Concentration) start->primary_screen hit_identification Hit Identification (% Inhibition > Threshold) primary_screen->hit_identification dose_response Dose-Response Assay (IC50 Determination) hit_identification->dose_response confirmation Hit Confirmation and Validation dose_response->confirmation secondary_assays Secondary Assays (e.g., Mechanism of Inhibition, Selectivity) confirmation->secondary_assays lead_optimization Lead Optimization secondary_assays->lead_optimization

References

Application Notes: High-Throughput Screening for Modulators of 4-Maleylacetoacetate Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Maleylacetoacetate (4-MAA) is a critical intermediate in the catabolism of the amino acids phenylalanine and tyrosine.[1][2] This metabolic pathway, primarily active in the liver and kidneys, breaks down these aromatic amino acids into fumarate (B1241708) and acetoacetate (B1235776), which can then enter central carbon metabolism.[1][2] Dysregulation of this pathway can lead to serious metabolic disorders, most notably Tyrosinemia Type I. This genetic disorder is caused by a deficiency in fumarylacetoacetate hydrolase (FAH), the enzyme that catalyzes the final step in the pathway, leading to the accumulation of toxic metabolites, including fumarylacetoacetate and its precursor, this compound.[3][4] This accumulation can cause severe liver and kidney damage. Therefore, identifying small molecules that can modulate the levels of 4-MAA by targeting the enzymes in this pathway, such as Maleylacetoacetate Isomerase (MAAI) and Fumarylacetoacetate Hydrolase (FAH), is of significant therapeutic interest.

These application notes provide a comprehensive framework for establishing a high-throughput screening (HTS) campaign to identify and characterize compounds that modulate 4-MAA levels. The protocols described herein cover primary screening using a spectrophotometric assay for MAAI, a secondary screen involving direct quantification of 4-MAA by LC-MS/MS, and a tertiary assay for target engagement confirmation using the Cellular Thermal Shift Assay (CETSA).

Signaling Pathway

The catabolism of tyrosine to fumarate and acetoacetate involves a series of enzymatic steps. This compound is a key intermediate in this pathway, produced from homogentisate (B1232598) by homogentisate 1,2-dioxygenase. It is then isomerized to fumarylacetoacetate by maleylacetoacetate isomerase (MAAI), which requires glutathione (B108866) as a cofactor.[5] Finally, fumarylacetoacetate is hydrolyzed by fumarylacetoacetate hydrolase (FAH) to yield fumarate and acetoacetate.[6]

Tyrosine_Catabolism Tyrosine Tyrosine HGA Homogentisate Tyrosine->HGA Multiple Steps MAA This compound HGA->MAA Homogentisate 1,2-dioxygenase FAA Fumarylacetoacetate MAA->FAA Maleylacetoacetate Isomerase (MAAI) (Target for Screening) Fumarate_Acetoacetate Fumarate + Acetoacetate FAA->Fumarate_Acetoacetate Fumarylacetoacetate Hydrolase (FAH)

Fig. 1: Tyrosine Catabolism Pathway. This diagram illustrates the key enzymatic steps in the breakdown of tyrosine, highlighting the position of this compound and the primary screening target, Maleylacetoacetate Isomerase (MAAI).

Experimental Workflow

The proposed screening workflow is a multi-stage process designed to efficiently identify and validate modulators of 4-MAA levels. It begins with a high-throughput primary screen of a compound library using a robust and cost-effective biochemical assay. Hits from the primary screen are then subjected to a more physiologically relevant and quantitative secondary assay. Finally, confirmed hits are advanced to a target engagement assay to confirm direct interaction with the intended molecular target.

Screening_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Hit Validation Primary_Screen High-Throughput Screening (HTS) MAAI Spectrophotometric Assay (10,000+ compounds) Dose_Response Dose-Response Analysis (IC50/EC50 Determination) Primary_Screen->Dose_Response Identify 'Hits' LCMS_Quant Secondary Screen: LC-MS/MS Quantification of 4-MAA (Cell-based assay) Dose_Response->LCMS_Quant Confirm Potency Target_Engagement Tertiary Screen: Cellular Thermal Shift Assay (CETSA) for MAAI Target Engagement LCMS_Quant->Target_Engagement Validate Cellular Activity Lead_Op Lead Optimization Target_Engagement->Lead_Op Confirm Target Binding

Fig. 2: High-Throughput Screening Workflow. This diagram outlines the sequential stages for identifying and validating modulators of this compound levels, from primary screening to lead optimization.

Data Presentation

Quantitative data from the screening campaign should be summarized in clear, well-structured tables to facilitate comparison and decision-making.

Table 1: Primary HTS Results for MAAI Activity

Compound IDConcentration (µM)% Inhibition (Mean ± SD)Z'-FactorHit (Yes/No)
Cmpd-00011085.2 ± 4.10.78Yes
Cmpd-0002105.6 ± 2.30.78No
Cmpd-00031092.1 ± 3.70.78Yes
...............

Table 2: Dose-Response Analysis of Primary Hits

Compound IDIC50 (µM)Hill SlopeR² Value
Cmpd-00012.51.10.992
Cmpd-00030.80.90.995
............

Table 3: Secondary Screen - Cellular 4-MAA Levels (LC-MS/MS)

Compound IDTreatment Conc. (µM)4-MAA Levels (Relative to Vehicle)p-value
Cmpd-000151.85<0.01
Cmpd-000352.54<0.001
............

Table 4: CETSA Results for MAAI Target Engagement

Compound IDΔTm (°C)EC50 (µM)
Cmpd-00014.23.1
Cmpd-00035.81.2
.........

Experimental Protocols

Protocol 1: Primary High-Throughput Screening - MAAI Spectrophotometric Assay

This assay measures the activity of Maleylacetoacetate Isomerase (MAAI) by coupling the production of fumarylacetoacetate (FAA) to its hydrolysis by Fumarylacetoacetate Hydrolase (FAH), which results in a decrease in absorbance at 330 nm.[6]

Materials:

  • Recombinant human MAAI (GSTZ1)

  • Recombinant human Homogentisate 1,2-dioxygenase (HGD)

  • Recombinant human Fumarylacetoacetate Hydrolase (FAH)

  • Homogentisic acid (HGA)

  • Glutathione (GSH)

  • Ascorbic acid

  • Ferrous sulfate (B86663)

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.0)

  • 384-well, UV-transparent microplates

  • Compound library

  • Automated liquid handling system

  • Microplate spectrophotometer

Assay Principle:

  • HGD converts HGA to 4-MAA in situ.

  • MAAI isomerizes 4-MAA to FAA.

  • FAH hydrolyzes FAA, causing a decrease in absorbance at 330 nm.

  • Inhibitors of MAAI will prevent the formation of FAA, thus inhibiting the decrease in absorbance.

Procedure (for 384-well plate format):

  • Reagent Preparation: Prepare a master mix containing potassium phosphate buffer, ascorbic acid (1 mM), ferrous sulfate (50 µM), GSH (50 µM), HGD, and FAH.

  • Compound Dispensing: Using an automated liquid handling system, dispense 50 nL of each compound from the library into the wells of a 384-well plate. For controls, dispense DMSO (vehicle).

  • Enzyme Addition: Add 10 µL of the MAAI enzyme solution to all wells.

  • Reaction Initiation: Add 10 µL of the HGA substrate (100 µM final concentration) to initiate the reaction.

  • Incubation and Reading: Immediately place the plate in a microplate spectrophotometer pre-set to 37°C. Read the absorbance at 330 nm kinetically for 15-30 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Determine the percent inhibition for each compound relative to the DMSO controls. Calculate the Z'-factor to assess assay quality.[7][8]

Protocol 2: Secondary Screening - LC-MS/MS Quantification of 4-MAA

This cell-based assay directly measures the intracellular accumulation of 4-MAA in response to compound treatment.

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • Cell culture medium and supplements

  • Test compounds

  • Tyrosine-supplemented medium

  • LC-MS/MS system (triple quadrupole)

  • C18 reversed-phase column

  • Derivatization agent (e.g., O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride, PFBHA-HCl)[9]

  • Internal standard (e.g., isotopically labeled 4-MAA)

  • Acetonitrile, methanol, formic acid (LC-MS grade)

Procedure:

  • Cell Culture and Treatment: Seed HepG2 cells in 96-well plates and allow them to adhere overnight. Treat the cells with test compounds at various concentrations in tyrosine-supplemented medium for 24 hours.

  • Metabolite Extraction: Aspirate the medium and quench metabolism by adding ice-cold 80% methanol. Scrape the cells and collect the cell lysate. Centrifuge to pellet debris.

  • Derivatization: Transfer the supernatant to a new plate. Add the internal standard. Evaporate to dryness under nitrogen. Reconstitute in a solution containing the PFBHA-HCl derivatizing agent and incubate to form the oxime derivative.[9]

  • LC-MS/MS Analysis: Inject the derivatized sample onto the LC-MS/MS system. Use a C18 column with a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (acetonitrile). Set up a Multiple Reaction Monitoring (MRM) method to detect the specific parent-to-daughter ion transition for derivatized 4-MAA and its internal standard.

  • Data Analysis: Quantify the peak area of 4-MAA relative to the internal standard. Compare the levels of 4-MAA in compound-treated cells to vehicle-treated cells.

Protocol 3: Target Engagement - Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm that a compound directly binds to its intended target protein (MAAI) within the complex environment of the cell.[3][9]

Materials:

  • Cell line expressing MAAI (e.g., HepG2)

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Thermal cycler or heating blocks

  • SDS-PAGE and Western blot reagents

  • Primary antibody against MAAI (GSTZ1)

  • HRP-conjugated secondary antibody

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.

  • Heat Challenge: Harvest and resuspend the cells in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Soluble Fraction Isolation: Lyse the cells by freeze-thaw cycles. Centrifuge at high speed to pellet precipitated proteins.

  • Protein Analysis: Collect the supernatant (soluble protein fraction). Determine the protein concentration. Analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific for MAAI.

  • Data Analysis: Quantify the band intensity for MAAI at each temperature. Plot the percentage of soluble MAAI as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[9] An isothermal dose-response experiment can be performed at a fixed temperature to determine the EC50 for target binding.[9]

Troubleshooting Common HTS Issues

IssuePossible Cause(s)Recommended Solution(s)
Low Z'-Factor High variability in controls, low signal-to-backgroundOptimize reagent concentrations, incubation times, and temperature. Ensure consistent liquid handling.[2]
False Positives Compound autofluorescence/absorbance, aggregationPerform counter-screens without the enzyme. Use orthogonal assays with different detection methods for hit confirmation.[2]
False Negatives Low compound potency, poor solubility, compound degradationScreen at multiple concentrations (qHTS). Use solvents that enhance solubility. Check compound stability under assay conditions.
Edge Effects Evaporation from wells at the edge of the microplateUse plates with lids, maintain humidity in the incubator, and avoid using the outer wells for samples.[10]

Conclusion

This document provides a detailed framework for a high-throughput screening campaign aimed at discovering novel modulators of this compound. By employing a multi-tiered screening approach, from a robust primary biochemical assay to a definitive cellular target engagement assay, researchers can confidently identify and validate compounds with therapeutic potential for metabolic disorders such as Tyrosinemia Type I. Careful assay optimization, rigorous data analysis, and proactive troubleshooting are essential for the success of any HTS campaign.

References

Application Notes and Protocols for 4-Maleylacetoacetate as a Biomarker in Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to 4-Maleylacetoacetate

This compound is a key intermediate metabolite in the catabolism of the amino acid tyrosine.[1] The pathway for tyrosine degradation is primarily active in the liver and kidneys.[2] In this pathway, homogentisate (B1232598) is converted to this compound by the enzyme homogentisate 1,2-dioxygenase.[1][3] Subsequently, this compound is isomerized to fumarylacetoacetate by the enzyme maleylacetoacetate isomerase (MAAI), which is also known as glutathione (B108866) S-transferase zeta 1 (GSTZ1).[3][4][5] The final step in this pathway is the hydrolysis of fumarylacetoacetate by the enzyme fumarylacetoacetate hydrolase (FAH) into fumarate (B1241708) and acetoacetate (B1235776), which can then enter central metabolic pathways like the citric acid cycle.[3][4][6]

This compound as a Biomarker for Metabolic Diseases

While this compound is a crucial component of the tyrosine degradation pathway, it is not typically used as a primary biomarker for metabolic diseases. Instead, its accumulation, along with other metabolites, is indicative of specific inborn errors of metabolism. The most significant of these is Hereditary Tyrosinemia Type I (HT1) .

Hereditary Tyrosinemia Type I (HT1)

HT1 is a rare autosomal recessive disorder caused by a deficiency of the enzyme fumarylacetoacetate hydrolase (FAH).[6][7][8][9] This deficiency leads to the accumulation of upstream metabolites, including this compound and fumarylacetoacetate.[7] These accumulating metabolites are highly reactive and cytotoxic, causing significant damage to the liver and kidneys.[2][7]

However, the pathognomonic biomarker for the diagnosis and monitoring of HT1 is succinylacetone (SA) .[10][11] Succinylacetone is formed from the reduction and decarboxylation of fumarylacetoacetate and maleylacetoacetate.[2] Therefore, while the measurement of this compound can provide insights into the pathophysiology of HT1, succinylacetone is the primary analyte measured in clinical and research settings for this disease.[10][11]

Maleylacetoacetate Isomerase (MAAI) Deficiency

Another metabolic disorder related to this pathway is maleylacetoacetate isomerase (MAAI) deficiency, caused by mutations in the GSTZ1 gene.[5] This condition can also lead to an increase in succinylacetone levels, although typically milder than in HT1.[12][13] MAAI deficiency is generally considered a benign condition.[5][13] In cases of mildly elevated succinylacetone, differentiating between HT1 and MAAI deficiency is crucial, and the analysis of other metabolites, potentially including this compound, could be of interest.

Analytical Methodologies

The quantification of this compound in biological fluids such as urine and plasma is challenging due to its reactivity and potential instability. The most suitable analytical techniques are mass spectrometry-based methods, which offer high sensitivity and specificity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for the analysis of organic acids in urine.[1] For GC-MS analysis, non-volatile and polar compounds like this compound require a derivatization step to increase their volatility.[3][4][6] This typically involves oximation of the keto group followed by silylation of the carboxyl and hydroxyl groups.[7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is another powerful technique that can be used for the analysis of this compound. It may not require derivatization, which can simplify sample preparation.[10]

Data Presentation

Table 1: Key Metabolites in the Tyrosine Catabolism Pathway and Associated Disorders

MetaboliteEnzymeAssociated DisorderPrimary Biomarker
TyrosineTyrosine AminotransferaseTyrosinemia Type IITyrosine
4-Hydroxyphenylpyruvate4-Hydroxyphenylpyruvate DioxygenaseTyrosinemia Type III4-Hydroxyphenylpyruvate and its derivatives
HomogentisateHomogentisate 1,2-DioxygenaseAlkaptonuriaHomogentisic Acid
This compound Maleylacetoacetate Isomerase (MAAI)MAAI DeficiencyMildly elevated Succinylacetone[12][13]
FumarylacetoacetateFumarylacetoacetate Hydrolase (FAH)Hereditary Tyrosinemia Type I (HT1)Succinylacetone[10][11]

Table 2: Comparison of Analytical Methods for this compound Quantification

MethodSample TypeDerivatization RequiredAdvantagesDisadvantages
GC-MS Urine, PlasmaYes (e.g., Oximation, Silylation)[7]High chromatographic resolution, established methods for organic acids.[1]Requires derivatization, which adds complexity and potential for variability.[3][4][6]
LC-MS/MS Urine, PlasmaNot necessarilyHigh sensitivity and specificity, simpler sample preparation.[10]Potential for matrix effects, may require specialized columns.

Experimental Protocols

Protocol 1: Quantification of this compound in Urine by GC-MS (Adapted)

Disclaimer: This protocol is adapted from established methods for urinary organic acids and succinylacetone.[7] It requires in-house validation for the specific quantification of this compound, including the procurement or synthesis of a certified standard.

1. Materials and Reagents

  • Urine samples (stored at -80°C)

  • Internal Standard (IS): e.g., Tropic acid or a stable isotope-labeled this compound (if available)

  • Urease

  • Hydroxylamine (B1172632) hydrochloride

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate (B1210297)

  • Sodium sulfate (B86663) (anhydrous)

  • Vortex mixer

  • Centrifuge

  • GC-MS system with a capillary column (e.g., DB-5ms)

2. Sample Preparation

  • Thaw frozen urine samples at room temperature.

  • To a 2 mL microcentrifuge tube, add a volume of urine equivalent to 1 µmol of creatinine.

  • Add the internal standard solution.

  • Add 50 µL of urease solution to remove urea (B33335) and incubate at 37°C for 15 minutes.

  • Acidify the sample to a pH < 2 with HCl.

  • Extract the organic acids by adding 1 mL of ethyl acetate and vortexing for 2 minutes.

  • Centrifuge at 3000 x g for 5 minutes.

  • Transfer the upper ethyl acetate layer to a clean tube.

  • Repeat the extraction (steps 6-8) two more times and combine the ethyl acetate layers.

  • Dry the pooled extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

3. Derivatization

  • To the dried residue, add 50 µL of hydroxylamine hydrochloride in pyridine.

  • Incubate at 60°C for 30 minutes to perform oximation of the keto groups.

  • Cool the sample to room temperature.

  • Add 100 µL of BSTFA + 1% TMCS for silylation.

  • Incubate at 60°C for 45 minutes.

  • The sample is now ready for GC-MS analysis.

4. GC-MS Analysis

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 5°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium

  • MS Mode: Selected Ion Monitoring (SIM)

  • Ions to Monitor: Specific ions for the derivatized this compound and the internal standard must be determined by analyzing a pure standard.

5. Quantification

  • Create a calibration curve using known concentrations of a this compound standard prepared and derivatized in the same manner as the samples.

  • Calculate the concentration of this compound in the urine samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Protocol 2: Sample Handling and Storage for Keto Acid Analysis

1. Urine Sample Collection and Storage

  • Collect a random urine sample in a sterile container.

  • For optimal stability of keto acids, it is recommended to freeze the sample as soon as possible after collection.

  • For long-term storage, samples should be kept at -80°C.[14][15] Repeated freeze-thaw cycles should be avoided.[15]

2. Plasma Sample Collection and Storage

  • Collect whole blood in a tube containing an anticoagulant (e.g., EDTA or heparin).

  • Centrifuge the blood at 1500 x g for 10 minutes at 4°C to separate the plasma.

  • Transfer the plasma to a clean polypropylene (B1209903) tube.

  • For keto acids like acetoacetate, deproteinization with perchloric acid followed by storage at -80°C has been shown to improve stability.[14] This should be investigated for this compound.

  • If not deproteinized, freeze the plasma at -80°C immediately.[15]

Visualizations (Graphviz)

Tyrosine_Catabolism_Pathway cluster_products Enters Central Metabolism Tyrosine Tyrosine 4-Hydroxyphenylpyruvate 4-Hydroxyphenylpyruvate Tyrosine->4-Hydroxyphenylpyruvate Tyrosine Aminotransferase HPPD 4-Hydroxyphenylpyruvate Dioxygenase Homogentisate Homogentisate HPPD->Homogentisate HGD Homogentisate 1,2-Dioxygenase This compound This compound HGD->this compound MAAI Maleylacetoacetate Isomerase (MAAI) Fumarylacetoacetate Fumarylacetoacetate MAAI->Fumarylacetoacetate FAH Fumarylacetoacetate Hydrolase (FAH) Fumarate + Acetoacetate Fumarate + Acetoacetate FAH->Fumarate + Acetoacetate 4-Hydroxyphenylpyruvate->HPPD Homogentisate->HGD This compound->MAAI Fumarylacetoacetate->FAH

Caption: Tyrosine catabolism pathway highlighting key enzymes and metabolites.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Urine Sample Add_IS Add Internal Standard Sample->Add_IS Extract Liquid-Liquid Extraction Add_IS->Extract Dry Evaporate to Dryness Extract->Dry Oximation Oximation (Keto Groups) Dry->Oximation Silylation Silylation (Acid/Hydroxyl Groups) Oximation->Silylation GCMS GC-MS Analysis Silylation->GCMS Data Data Processing (Peak Integration) GCMS->Data Quant Quantification (Calibration Curve) Data->Quant

Caption: Experimental workflow for GC-MS analysis of this compound.

HT1_Pathophysiology FAH_Deficiency FAH Deficiency (Hereditary Tyrosinemia Type I) Block Block in Tyrosine Catabolism FAH_Deficiency->Block Accumulation Accumulation of: - this compound - Fumarylacetoacetate Block->Accumulation Conversion Conversion Accumulation->Conversion Toxicity Hepatotoxicity & Renal Toxicity Accumulation->Toxicity SA Succinylacetone (SA) Formation Conversion->SA Biomarker Primary Diagnostic Biomarker SA->Biomarker

Caption: Pathophysiology of Hereditary Tyrosinemia Type I (HT1).

References

Application Notes and Protocols: Generation of Antibodies Specific for 4-Maleylacetoacetate-Protein Adducts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Maleylacetoacetate (4-MAA) is a transient intermediate in the catabolism of the amino acid tyrosine.[1][2] Under normal physiological conditions, it is rapidly isomerized to 4-fumarylacetoacetate by the enzyme maleylacetoacetate isomerase.[3] However, deficiencies in this enzymatic pathway can lead to the accumulation of reactive metabolites. 4-MAA possesses reactive functional groups that can potentially form covalent adducts with cellular proteins. These modified proteins can be recognized by the immune system as neoantigens, leading to the generation of specific antibodies. The detection and quantification of these antibodies can serve as valuable biomarkers for metabolic disorders or cellular stress.

These application notes provide a comprehensive overview and detailed protocols for the generation and characterization of polyclonal and monoclonal antibodies specific for this compound-protein adducts.

I. Synthesis of this compound-Carrier Protein Conjugates (Immunogen Preparation)

To elicit an immune response against the small molecule (hapten) 4-MAA, it must first be covalently conjugated to a larger, immunogenic carrier protein.[4] Keyhole Limpet Hemocyanin (KLH) is used for immunization due to its large size and high immunogenicity, while Bovine Serum Albumin (BSA) is used for screening assays to avoid carrier-specific antibody detection.

Principle:

The carboxylic acid groups of 4-MAA will be activated using a two-step carbodiimide (B86325) reaction with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS). The resulting NHS ester of 4-MAA is a stable intermediate that will readily react with the primary amine groups (e.g., lysine (B10760008) residues) on the carrier protein to form stable amide bonds.

Materials:

  • This compound (or a stable precursor/analog)

  • Keyhole Limpet Hemocyanin (KLH), immunization grade

  • Bovine Serum Albumin (BSA), for screening conjugate

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 7.4 and pH 8.0

  • Dialysis tubing (10 kDa MWCO) or desalting columns

  • Spectrophotometer

Protocol:

  • Preparation of Carrier Protein:

    • Dissolve KLH or BSA in PBS (pH 8.0) to a final concentration of 10 mg/mL.

    • If the protein solution contains amine-containing buffers (like Tris), dialyze extensively against PBS (pH 8.0) at 4°C.

  • Activation of this compound:

    • Dissolve 4-MAA (or analog) in DMF to a concentration of 50 mg/mL.

    • In a separate tube, dissolve EDC and NHS in DMF to a concentration of 100 mg/mL each.

    • Add a 1.5-fold molar excess of EDC and NHS to the 4-MAA solution.

    • Incubate the reaction for 4 hours at room temperature with gentle stirring, protected from light. This will form the 4-MAA-NHS ester.

  • Conjugation to Carrier Protein:

    • Slowly add the activated 4-MAA-NHS ester solution to the carrier protein solution. A typical starting molar excess of hapten to protein is 20-50 fold.

    • Allow the reaction to proceed for 4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification of the Conjugate:

    • Remove unconjugated hapten and reaction byproducts by extensive dialysis against PBS (pH 7.4) at 4°C with several buffer changes over 48 hours. Alternatively, use a desalting column according to the manufacturer's instructions.

  • Characterization of the Conjugate:

    • Determine the protein concentration of the conjugate using a standard protein assay (e.g., BCA assay).

    • The degree of hapten conjugation can be estimated by UV-Vis spectrophotometry if 4-MAA has a distinct absorbance peak not overlapping with the protein's absorbance, or by MALDI-TOF mass spectrometry.

II. Generation of Polyclonal and Monoclonal Antibodies

A. Immunization Protocol (Polyclonal and Monoclonal):

This protocol is designed for mice but can be adapted for other species like rabbits.

Materials:

  • 4-MAA-KLH conjugate (immunogen)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Sterile PBS

  • Syringes and needles

  • 6-8 week old BALB/c mice

Protocol:

  • Primary Immunization:

    • Emulsify the 4-MAA-KLH conjugate with an equal volume of CFA. The final concentration of the immunogen should be 1 mg/mL.

    • Inject each mouse subcutaneously or intraperitoneally with 100 µL of the emulsion (containing 50 µg of the conjugate).

  • Booster Immunizations:

    • Emulsify the 4-MAA-KLH conjugate with an equal volume of IFA.

    • Administer booster injections of 100 µL (50 µg of conjugate) every 2-3 weeks.

  • Monitoring Immune Response:

    • Collect small blood samples (tail bleed) 7-10 days after the second and subsequent booster injections.

    • Determine the antibody titer in the serum using an indirect ELISA (see Section III.A).

  • Final Boost (for Monoclonal Antibody Production):

    • Three to four days before spleen removal for hybridoma fusion, administer a final intravenous or intraperitoneal injection of 50 µg of 4-MAA-KLH in sterile PBS (without adjuvant).

B. Monoclonal Antibody Production via Hybridoma Technology:

Principle:

Spleen cells from an immunized mouse are fused with myeloma cells to create immortal, antibody-producing hybridoma cells. These cells are then screened to identify clones producing antibodies with high specificity and affinity for 4-MAA adducts.

Protocol:

  • Cell Fusion:

    • Aseptically harvest the spleen from the immunized mouse with the highest antibody titer.

    • Prepare a single-cell suspension of splenocytes.

    • Fuse the splenocytes with a suitable myeloma cell line (e.g., Sp2/0-Ag14) using polyethylene (B3416737) glycol (PEG).

  • Selection of Hybridomas:

    • Plate the fused cells in 96-well plates in a selective medium, such as HAT medium (hypoxanthine-aminopterin-thymidine). Only fused hybridoma cells will survive.

    • Incubate the plates at 37°C in a humidified incubator with 5% CO2.

  • Screening of Hybridomas:

    • After 10-14 days, screen the supernatants from wells with growing hybridoma colonies for the presence of specific antibodies using an indirect ELISA with the 4-MAA-BSA conjugate as the coating antigen.[5]

  • Cloning and Expansion:

    • Expand positive hybridoma clones.

    • Perform limiting dilution cloning to ensure monoclonality.

    • Re-screen the subclones to confirm antibody production and specificity.

    • Cryopreserve positive clones and expand them for large-scale antibody production.

III. Antibody Characterization

A. Indirect ELISA for Titer Determination and Hybridoma Screening:

Materials:

  • 4-MAA-BSA conjugate

  • 96-well ELISA plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST)

  • Serum samples or hybridoma supernatants

  • HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)

  • TMB substrate solution

  • Stop solution (e.g., 2 M H2SO4)

  • Microplate reader

Protocol:

  • Coating: Coat the wells of a 96-well plate with 100 µL of 4-MAA-BSA conjugate (1-5 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the plate with 200 µL of blocking buffer for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Primary Antibody Incubation: Add 100 µL of serially diluted serum or hybridoma supernatant to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody (diluted in blocking buffer) and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL of stop solution.

  • Read Absorbance: Read the absorbance at 450 nm using a microplate reader.

B. Characterization of Antibody Specificity (Competitive ELISA):

This assay is crucial to confirm that the antibodies are specific to the 4-MAA moiety and not the carrier protein or the linker.

Protocol:

  • Follow the indirect ELISA protocol as described above until the primary antibody incubation step.

  • Competition Step: Pre-incubate a fixed, suboptimal dilution of the antibody (serum or monoclonal antibody) with varying concentrations of free 4-MAA, 4-MAA-BSA, or unmodified BSA for 1 hour at room temperature.

  • Add the antibody-competitor mixture to the 4-MAA-BSA coated plate and proceed with the remaining ELISA steps.

  • A decrease in the signal in the presence of free 4-MAA or 4-MAA-BSA indicates specific binding.

IV. Data Presentation

Table 1: Illustrative Titer of Polyclonal Antiserum against 4-MAA-BSA

Serum Dilution Absorbance at 450 nm (Post-Boost 1) Absorbance at 450 nm (Post-Boost 2) Absorbance at 450 nm (Post-Boost 3)
1:1,000 0.850 1.520 2.850
1:5,000 0.420 1.180 2.100
1:25,000 0.150 0.750 1.550
1:125,000 0.080 0.350 0.890

| Pre-immune | 0.075 | 0.075 | 0.075 |

Table 2: Illustrative Characterization of Monoclonal Antibodies

Clone ID Isotype Affinity (Kd) Specificity (IC50 in Competitive ELISA)
MAA-Ab1 IgG1, kappa 1.5 x 10⁻⁹ M 5 µM (Free 4-MAA)
MAA-Ab2 IgG2a, kappa 5.2 x 10⁻¹⁰ M 1 µM (Free 4-MAA)

| MAA-Ab3 | IgG2b, kappa | 8.9 x 10⁻⁹ M | 10 µM (Free 4-MAA) |

V. Visualizations

experimental_workflow cluster_immunogen Immunogen Preparation cluster_immunization Immunization & Hybridoma Production cluster_screening Screening & Characterization MAA This compound (Hapten) Conjugation EDC/NHS Chemistry MAA->Conjugation Carrier Carrier Protein (KLH/BSA) Carrier->Conjugation Immunogen 4-MAA-Carrier Conjugate Conjugation->Immunogen Animal Mouse Immunization Immunogen->Animal Spleen Spleen Cell Isolation Animal->Spleen Fusion Cell Fusion (PEG) Spleen->Fusion Myeloma Myeloma Cells Myeloma->Fusion Hybridomas Hybridoma Culture & Selection (HAT) Fusion->Hybridomas Screening ELISA Screening Hybridomas->Screening Cloning Subcloning & Expansion Screening->Cloning Purification Antibody Purification Cloning->Purification Characterization Specificity & Affinity Analysis Purification->Characterization FinalAb Specific Monoclonal Antibodies Characterization->FinalAb

Caption: Workflow for the generation of monoclonal antibodies against 4-MAA-protein adducts.

tyrosine_catabolism Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate Tyrosine->HPP Homogentisate Homogentisate HPP->Homogentisate MAA This compound Homogentisate->MAA FAA 4-Fumarylacetoacetate MAA->FAA Maleylacetoacetate Isomerase Adduct 4-MAA-Protein Adduct (Neoantigen) MAA->Adduct Adduct Formation Fumarate Fumarate + Acetoacetate FAA->Fumarate Protein Cellular Protein Protein->Adduct ImmuneResponse Immune Response Adduct->ImmuneResponse Antibody Specific Antibody Production ImmuneResponse->Antibody

Caption: Tyrosine catabolism and the formation of immunogenic 4-MAA-protein adducts.

References

Troubleshooting & Optimization

Technical Support Center: Stability of 4-Maleylacetoacetate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the stability of 4-maleylacetoacetate in aqueous solutions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the accuracy and reproducibility of your experiments involving this unstable intermediate of tyrosine metabolism.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a key intermediate in the catabolism of the amino acid tyrosine.[1] Structurally, it is a β-keto acid, a class of compounds known for their inherent instability in aqueous solutions.[2] The primary concern is its propensity to undergo non-enzymatic degradation, which can lead to inaccurate experimental results if not properly handled.[2]

Q2: What is the main degradation pathway for this compound?

A2: The principal degradation pathway for this compound, like other β-keto acids, is decarboxylation. This reaction involves the loss of a carboxyl group as carbon dioxide (CO2), especially when heated.[2] The mechanism proceeds through a cyclic transition state, forming an enol intermediate that then tautomerizes to a more stable ketone.[3]

Q3: How does pH influence the stability of this compound?

A3: The stability of this compound is highly dependent on pH. The protonated form of the β-keto acid is more susceptible to decarboxylation than its conjugate base (the carboxylate anion).[2] Therefore, maintaining a neutral to slightly alkaline pH (pH 7.0-8.0) can enhance stability by keeping the molecule in its deprotonated state. Acidic conditions will accelerate its degradation.[2]

Q4: What is the effect of temperature on the stability of this compound?

A4: Temperature is a critical factor affecting the stability of this compound. Elevated temperatures significantly accelerate the rate of decarboxylation.[2] For short-term storage, it is recommended to keep solutions on ice. For long-term storage, samples should be flash-frozen and stored at -80°C to minimize degradation.[2]

Q5: What are the expected degradation products of this compound in aqueous solution?

A5: The primary non-enzymatic degradation product of this compound via decarboxylation is expected to be maleylacetone. Further reactions, such as hydrolysis or oxidation, could potentially lead to other smaller organic molecules, though specific products are not well-documented in the literature. In the presence of glutathione, non-enzymatic isomerization to fumarylacetoacetate can also occur.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or non-reproducible assay results Degradation of this compound in stock solutions or during the experiment.Prepare fresh stock solutions of this compound for each experiment. Keep all solutions containing this compound on ice or at 4°C throughout the experimental procedure. Minimize the time between solution preparation and analysis.
Low or no detectable this compound Complete or significant degradation due to improper storage or handling.Review storage conditions. Ensure stock solutions are stored at -80°C in small, single-use aliquots to avoid freeze-thaw cycles. Thaw aliquots on ice immediately before use. Check the pH of your buffers; avoid acidic conditions.
Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) Formation of degradation products.Analyze a freshly prepared standard of this compound to confirm its retention time. Run a degraded sample (e.g., by heating or acidifying a standard solution) to identify the retention times of potential degradation products.
Assay signal drift over time Continuous degradation of this compound during the course of the assay.If possible, design the experiment to have shorter incubation times. Use a cooled autosampler if using automated injection for analysis. Run controls at the beginning and end of your sample set to assess the extent of degradation over the analysis time.

Quantitative Data on Stability

While specific quantitative data for the stability of this compound is scarce in the literature, data from a similar β-keto acid, acetoacetate (B1235776), can provide valuable insight into the expected stability profile.

Table 1: Stability of the β-Keto Acid Acetoacetate in Serum at Various Storage Temperatures [2]

Storage TemperatureDurationApproximate % Degradation
Room Temperature (~25°C)24 hoursSignificant degradation
4°C24 hoursMinimal degradation
-20°C7 days~40%
-20°C40 days~100%
-80°C40 days~15%
-80°C (deproteinized plasma)60 daysNo significant change

This data for acetoacetate highlights the critical importance of low temperatures for storing samples containing β-keto acids like this compound.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in an Aqueous Buffer

This protocol outlines a method to determine the stability of this compound in a specific aqueous buffer at various pH values and temperatures using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Aqueous buffers of desired pH (e.g., phosphate (B84403) buffer for pH 6.0, 7.0, and 8.0)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Temperature-controlled incubator or water bath

  • Ice bath

  • Microcentrifuge tubes

  • Autosampler vials

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable organic solvent (e.g., DMSO) and store it at -80°C in small aliquots.

  • Preparation of Working Solutions: On the day of the experiment, thaw a stock aliquot on ice. Prepare working solutions by diluting the stock solution into the pre-chilled aqueous buffers of different pH values to a final concentration (e.g., 100 µM).

  • Incubation: Aliquot the working solutions into microcentrifuge tubes for each time point and temperature condition to be tested (e.g., 4°C, 25°C, 37°C).

  • Sample Collection: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each condition, transfer it to an autosampler vial, and immediately place it in a cooled autosampler (e.g., 4°C) or on ice for immediate analysis. The t=0 sample should be taken immediately after preparation.

  • HPLC Analysis: Analyze the samples by HPLC. The mobile phase and detection wavelength should be optimized for this compound. A typical starting point could be a gradient of acetonitrile (B52724) in water with 0.1% formic acid and UV detection around 280-320 nm.

  • Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of this compound remaining relative to the t=0 sample. Plot the percentage remaining versus time to determine the degradation kinetics and calculate the half-life (t½) under each condition.

Visualization

Degradation Pathway of this compound

Degradation_Pathway Non-Enzymatic Degradation of this compound MAA This compound Decarboxylation Decarboxylation (Heat, Acidic pH) MAA->Decarboxylation Maleylacetone Maleylacetone Decarboxylation->Maleylacetone CO2 CO2 Decarboxylation->CO2 Troubleshooting_Workflow Troubleshooting this compound Instability Start Inconsistent/Low Signal in Assay Check_Storage Check Storage Conditions (-80°C, Aliquoted?) Start->Check_Storage Check_Handling Review Handling Procedure (Kept on Ice?) Check_Storage->Check_Handling [Correct] Prepare_Fresh Prepare Fresh Stock and Re-run Check_Storage->Prepare_Fresh [Incorrect] Check_pH Verify Buffer pH (Neutral/Alkaline?) Check_Handling->Check_pH [Correct] Check_Handling->Prepare_Fresh [Incorrect] Check_pH->Prepare_Fresh [Incorrect] Run_Stability_Assay Perform Stability Assay (Protocol 1) Check_pH->Run_Stability_Assay [Correct] Resolved Problem Resolved Prepare_Fresh->Resolved Optimize_Protocol Optimize Assay Protocol (Shorter Incubations, etc.) Run_Stability_Assay->Optimize_Protocol Optimize_Protocol->Resolved

References

Common sources of interference in 4-Maleylacetoacetate assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Maleylacetoacetate (MAA) assays. The information is structured to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound (MAA) assay?

The most common method for determining the concentration of this compound is through an enzymatic assay that measures the activity of this compound Isomerase (MAAI), also known as Glutathione (B108866) S-transferase zeta 1 (GSTZ1).[1][2] This enzyme catalyzes the glutathione (GSH)-dependent isomerization of this compound (the cis isomer) to 4-fumarylacetoacetate (the trans isomer).[1][2] The reaction can be monitored spectrophotometrically by measuring the increase in absorbance at 330 nm, which corresponds to the formation of 4-fumarylacetoacetate.[3] Since a commercial substrate is often unavailable, this compound is typically synthesized in situ in the reaction cuvette by the action of homogentisate (B1232598) 1,2-dioxygenase (HGD) on homogentisic acid (HGA).[3]

Q2: My assay shows no or very low signal. What are the possible causes?

Low or absent signal in a this compound assay can stem from several factors:

  • Enzyme Inactivity: Ensure that the this compound Isomerase (MAAI) and, if used, the homogentisate 1,2-dioxygenase (HGD) are active. Enzymes should be stored correctly, typically at -20°C or -80°C in appropriate buffers, and thawed on ice before use. Repeated freeze-thaw cycles should be avoided.

  • Substrate Degradation: this compound is known to be unstable in aqueous solutions.[4] It is recommended to generate it in situ or use it immediately after preparation. The stability of MAA is also pH-dependent, with better stability in mildly acidic conditions.[5]

  • Incorrect Wavelength: The spectrophotometric reading for the formation of 4-fumarylacetoacetate should be taken at 330 nm.[3] Using an incorrect wavelength will result in inaccurate or no signal.

  • Improper Reagent Preparation: Double-check the concentrations and preparation of all buffers and reagents. Ensure the pH of the buffer is optimal for the enzyme.

Q3: I am observing high background noise in my assay. What could be the reason?

High background can obscure the specific signal and lead to inaccurate results. Common causes include:

  • Light Scattering: Particulate matter in the sample or reagents can cause light scattering, leading to high absorbance readings. Centrifuge samples and filter buffers to remove any precipitates.

  • Contaminated Reagents: Contamination in the reagents, particularly the substrate or enzyme preparations, can lead to non-specific reactions that produce a high background signal.

  • Autohydrolysis of Substrate: While this compound is unstable, its spontaneous conversion to other absorbing species could contribute to background. Running a blank reaction without the enzyme can help to assess this.

  • Interfering Substances: The presence of compounds that absorb at or near 330 nm in the sample can cause a high background.

Q4: My results are inconsistent and not reproducible. What should I check?

Inconsistent results are a common issue in enzymatic assays. Here are some troubleshooting steps:

  • Pipetting Accuracy: Ensure accurate and consistent pipetting of all reagents, especially the enzyme and substrate. Use calibrated pipettes and pre-wet the tips.

  • Temperature Control: Enzymatic reactions are sensitive to temperature fluctuations.[6] Ensure that all incubation steps are carried out at a constant and optimal temperature.

  • Reagent Stability: As mentioned, this compound is unstable. Prepare fresh solutions for each experiment. The stability of enzyme stocks should also be considered.

  • Mixing: Ensure thorough but gentle mixing of the reaction components in the cuvette or microplate well.

  • Sample Quality: The quality of the biological sample can significantly impact reproducibility. Ensure consistent sample preparation and storage.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues in this compound assays.

Table 1: Common Problems, Potential Causes, and Solutions
ProblemPotential CauseRecommended Solution
No or Low Signal Inactive enzyme (MAAI or HGD)Check enzyme storage conditions and activity. Avoid repeated freeze-thaw cycles.
Missing cofactor (Glutathione)Ensure reduced glutathione (GSH) is added to the reaction mixture at the specified concentration.
Substrate (4-MAA) degradationPrepare 4-MAA fresh for each experiment or generate it in situ.[3]
Incorrect spectrophotometer wavelengthSet the spectrophotometer to read absorbance at 330 nm.[3]
Incorrect buffer pH or compositionVerify the pH and composition of the assay buffer. The optimal pH for MAAI is generally around 7.0-8.0.
High Background Light scattering from particulatesCentrifuge samples and filter buffers before use.
Contaminated reagentsUse high-purity reagents and prepare fresh solutions.
Non-enzymatic substrate conversionRun a blank reaction (without enzyme) to quantify the rate of non-enzymatic reaction.
Interfering substances in the sampleSee the "Common Sources of Interference" section below. Consider sample purification or dilution.
Inconsistent Results Inaccurate pipettingUse calibrated pipettes and ensure proper technique.
Temperature fluctuationsMaintain a constant temperature during all incubation steps.
Reagent instabilityPrepare fresh reagents, especially the 4-MAA substrate, for each experiment.
Inadequate mixingMix reaction components thoroughly but gently.
Variable sample qualityStandardize sample collection, preparation, and storage procedures.

Common Sources of Interference

Interference in this compound assays can arise from various sources, including compounds that directly inhibit the enzyme, substances that interfere with the spectrophotometric reading, and general matrix effects from the sample.

Chemical Interference
  • Competitive Inhibitors: Compounds that are structurally similar to the substrate (this compound) or the cofactor (glutathione) can act as competitive inhibitors.

    • Glutathione Analogs: Oxidized glutathione (GSSG) and S-methylglutathione are known competitive inhibitors of maleylacetone cis-trans-isomerase, a related enzyme.[7]

    • Substrate Analogs: Molecules with a similar dicarboxylic acid structure might compete with this compound for the active site of the enzyme.

  • Sulfhydryl Reagents: Since glutathione is a thiol-containing molecule essential for the reaction, reagents that react with sulfhydryl groups can interfere with the assay.[8]

  • Chelating Agents: Some enzymes require metal ions for activity. While MAAI itself is not known to be a metalloenzyme, if a coupled enzyme like HGD has metal requirements, chelating agents like EDTA could interfere.

  • Detergents: High concentrations of detergents can denature enzymes and should be avoided or used at very low, non-denaturing concentrations.

Spectrophotometric Interference
  • UV-Absorbing Compounds: Any compound in the sample that absorbs light at 330 nm will interfere with the assay. This is a common issue with complex biological samples like cell lysates or tissue homogenates. It is crucial to run appropriate sample blanks that contain the sample but lack the enzyme or substrate to correct for this background absorbance.

Sample Matrix Effects
  • High Protein Concentration: High concentrations of proteins in the sample can lead to non-specific binding and interference.

  • pH and Ionic Strength: The pH and ionic strength of the sample can alter the optimal conditions for the enzymatic reaction. Ensure that the final pH and ionic strength of the reaction mixture are within the optimal range for the enzyme.

Table 2: Summary of Potential Interfering Substances
Interferent CategoryExamplesMechanism of InterferenceMitigation Strategy
Competitive Inhibitors Oxidized glutathione (GSSG), S-methylglutathione[7]Compete with glutathione for the enzyme's active site.Use a sufficiently high concentration of reduced glutathione.
Structural analogs of 4-MAACompete with the substrate for the enzyme's active site.Sample purification to remove interfering analogs.
Sulfhydryl Reagents p-hydroxymercuribenzoate, 5,5'-dithiobis(2-nitrobenzoic acid)[8]React with the essential thiol group of glutathione.Avoid the use of these reagents in the assay buffer or sample preparation.
Chelating Agents EDTA, EGTAMay chelate metal ions required by coupled enzymes.If a coupled enzyme is used, check its metal requirements and avoid chelators if necessary.
Detergents SDS, Triton X-100Can denature the enzyme at high concentrations.Use at very low, non-denaturing concentrations, or perform a buffer exchange to remove them.
UV-Absorbing Compounds Nucleotides, aromatic amino acidsAbsorb light at 330 nm, leading to high background.Run appropriate sample blanks and subtract the background absorbance.

Experimental Protocols

Spectrophotometric Assay for this compound Isomerase (MAAI) Activity

This protocol is based on the in situ generation of this compound from homogentisic acid.[3]

Materials:

  • Recombinant or purified this compound Isomerase (MAAI/GSTZ1)

  • Recombinant or purified Homogentisate 1,2-Dioxygenase (HGD)

  • Homogentisic acid (HGA)

  • Reduced Glutathione (GSH)

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5

  • Spectrophotometer capable of reading at 330 nm

  • Cuvettes or UV-transparent 96-well plate

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of HGA in the assay buffer.

    • Prepare a stock solution of GSH in the assay buffer.

    • Dilute the MAAI and HGD enzymes to the desired concentration in the assay buffer. Keep enzymes on ice.

  • Set up the Reaction Mixture:

    • In a cuvette or well of a microplate, combine the assay buffer, HGA, and GSH to the final desired concentrations.

    • Typical final concentrations might be: 0.1-1 mM HGA and 1-5 mM GSH. These should be optimized for the specific enzyme and experimental conditions.

  • Initiate the Reaction:

    • Add the HGD enzyme to the reaction mixture to start the generation of this compound.

    • Incubate for a short period (e.g., 1-2 minutes) to allow for the initial production of the substrate.

  • Measure MAAI Activity:

    • Add the MAAI enzyme to the reaction mixture.

    • Immediately start monitoring the increase in absorbance at 330 nm over time (e.g., every 15-30 seconds for 5-10 minutes).

  • Controls:

    • Blank (No MAAI): A reaction containing all components except the MAAI enzyme to measure any background reaction or non-enzymatic conversion.

    • Blank (No HGD): A reaction containing all components except the HGD enzyme to ensure there is no interfering reaction from HGA itself.

    • Sample Blank: If analyzing a biological sample, a reaction containing the sample but no enzyme to correct for background absorbance from the sample.

  • Data Analysis:

    • Calculate the rate of change in absorbance per minute (ΔA330/min) from the linear portion of the reaction curve.

    • Use the molar extinction coefficient of 4-fumarylacetoacetate at 330 nm to convert the rate of absorbance change to the rate of product formation (enzyme activity).

Visualizations

Tyrosine Degradation Pathway

The following diagram illustrates the metabolic pathway for tyrosine degradation, highlighting the position of the this compound Isomerase (MAAI) catalyzed reaction.

Tyrosine_Degradation_Pathway Tyrosine Tyrosine pHPPA 4-Hydroxyphenylpyruvate Tyrosine->pHPPA Tyrosine aminotransferase HGA Homogentisate pHPPA->HGA 4-Hydroxyphenylpyruvate dioxygenase MAA This compound HGA->MAA Homogentisate 1,2-dioxygenase FAA 4-Fumarylacetoacetate MAA->FAA This compound Isomerase (MAAI/GSTZ1) Fumarate Fumarate FAA->Fumarate Fumarylacetoacetate hydrolase Acetoacetate Acetoacetate FAA->Acetoacetate Fumarylacetoacetate hydrolase MAAI_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_measurement 3. Measurement cluster_analysis 4. Data Analysis Prep_Buffer Prepare Assay Buffer Mix_Reagents Combine Buffer, HGA, and GSH Prep_Buffer->Mix_Reagents Prep_HGA Prepare HGA Stock Prep_HGA->Mix_Reagents Prep_GSH Prepare GSH Stock Prep_GSH->Mix_Reagents Prep_Enzymes Prepare Enzyme Dilutions Add_HGD Add HGD to generate 4-MAA Prep_Enzymes->Add_HGD Add_MAAI Add MAAI to start reaction Prep_Enzymes->Add_MAAI Mix_Reagents->Add_HGD Add_HGD->Add_MAAI Measure_Abs Monitor Absorbance at 330 nm Add_MAAI->Measure_Abs Calc_Rate Calculate Rate (ΔA/min) Measure_Abs->Calc_Rate Calc_Activity Calculate Enzyme Activity Calc_Rate->Calc_Activity Troubleshooting_Flow Start Problem with Assay Results Check_Signal Low or No Signal? Start->Check_Signal Check_Background High Background? Check_Signal->Check_Background No Check_Enzyme Check Enzyme Activity & Cofactors Check_Signal->Check_Enzyme Yes Check_Reproducibility Inconsistent Results? Check_Background->Check_Reproducibility No Check_Blanks Run Proper Blanks (No Enzyme, Sample Blank) Check_Background->Check_Blanks Yes Check_Pipetting Verify Pipetting Technique Check_Reproducibility->Check_Pipetting Yes End Consult Further Documentation Check_Reproducibility->End No Check_Substrate Check Substrate Integrity Check_Enzyme->Check_Substrate Check_Wavelength Verify Wavelength (330 nm) Check_Substrate->Check_Wavelength Check_Wavelength->End Check_Reagents Check for Contaminated Reagents Check_Blanks->Check_Reagents Check_Reagents->End Check_Temp Ensure Constant Temperature Check_Pipetting->Check_Temp Check_Reagent_Prep Confirm Reagent Preparation Check_Temp->Check_Reagent_Prep Check_Reagent_Prep->End

References

Technical Support Center: Optimizing Maleylacetoacetate Isomerase Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for maleylacetoacetate isomerase (MAAI). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing experimental conditions, with a focus on pH and buffer systems.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for maleylacetoacetate isomerase activity?

The optimal pH for maleylacetoacetate isomerase (MAAI), also known as glutathione (B108866) S-transferase zeta 1 (GSTZ1), is generally in the neutral to slightly alkaline range. Most reported assays are performed at a pH between 7.0 and 7.6. However, the exact optimum can vary depending on the source of the enzyme (e.g., human, fungal, bacterial) and the specific assay conditions. It is recommended to perform a pH profile experiment to determine the optimal pH for your specific enzyme and experimental setup.

Q2: Which buffer system is recommended for MAAI assays?

Phosphate-based buffers, such as sodium phosphate (B84403) or potassium phosphate, are commonly used for MAAI activity assays and have been shown to be effective in the optimal pH range of the enzyme. Tris-HCl buffer has also been used, particularly for the storage of the purified enzyme. When selecting a buffer, it is crucial to consider potential interactions with other assay components and to ensure the buffer has adequate buffering capacity at the desired pH.

Q3: My MAAI activity is lower than expected. What are some common causes related to pH and buffer?

Several factors related to pH and buffer conditions can lead to low MAAI activity:

  • Suboptimal pH: The enzyme's activity can be significantly lower if the assay pH is outside the optimal range.

  • Buffer Inhibition: Some buffer components can inhibit enzyme activity. It is advisable to test different buffer systems to rule out inhibition.

  • pH Instability: The pH of the reaction mixture may drift during the assay, especially if the buffer capacity is insufficient. This can be a problem when the reaction produces or consumes protons.

  • Enzyme Instability: Prolonged incubation at a suboptimal pH can lead to irreversible denaturation of the enzyme.

Maleylacetoacetate isomerase is a glutathione-dependent enzyme.[1] Glutathione is required as a cofactor for the isomerization reaction. The optimal concentration of reduced glutathione (GSH) should be determined experimentally, but concentrations in the range of 50 µM to 1 mM are typically used in assays. It is important to note that a non-enzymatic, glutathione-mediated isomerization of maleylacetoacetate to fumarylacetoacetate can occur, which should be accounted for by running appropriate controls.

Troubleshooting Guides

Issue 1: Low or No Enzyme Activity
Possible Cause Suggested Solution
Incorrect Assay pH Prepare a series of buffers with pH values ranging from 6.0 to 9.0 (e.g., in 0.5 pH unit increments). Perform the activity assay at each pH to determine the optimal value for your enzyme.
Inappropriate Buffer System Test alternative buffer systems with pKa values close to the expected pH optimum. Good candidates include phosphate, HEPES, and MOPS buffers. Compare the enzyme activity in each buffer to identify any inhibitory effects.
Enzyme Instability at Assay pH Perform a pH stability study. Incubate the enzyme at different pH values for a set period before initiating the reaction and then measure the residual activity at the optimal pH. This will help identify the pH range in which the enzyme is stable.
Substrate Instability Maleylacetoacetate is unstable. Ensure it is freshly prepared or generated in situ from homogentisate (B1232598) using homogentisate 1,2-dioxygenase. The stability of the substrate can also be pH-dependent.
Insufficient Glutathione Titrate the concentration of reduced glutathione (GSH) in the assay to ensure it is not a limiting factor. Run a control reaction without the enzyme to measure the rate of the non-enzymatic reaction.
Issue 2: High Background Signal or Non-reproducible Results
Possible Cause Suggested Solution
Non-enzymatic Substrate Conversion The non-enzymatic isomerization of maleylacetoacetate to fumarylacetoacetate is catalyzed by glutathione. Always include a "no-enzyme" control containing all other reaction components to measure and subtract the background rate.
Buffer Interference with Detection Method If using a spectrophotometric assay, ensure that the buffer components do not absorb at the detection wavelength. Run a buffer blank to check for any background absorbance.
Precipitation in the Assay Mixture Some buffer components may precipitate in the presence of other assay components (e.g., metal ions). Visually inspect the reaction mixture for any turbidity and consider using a different buffer system if precipitation occurs.

Data Presentation

Table 1: Reported Buffer Conditions for Maleylacetoacetate Isomerase Activity Assays

Enzyme SourceBuffer SystempHGlutathione (GSH) ConcentrationReference
Human (recombinant)Potassium Phosphate7.050 µM[2]
Not SpecifiedSodium Phosphate7.6500 µM
Human (recombinant)Tris-HCl (for storage)7.4Not Applicable[3]

Table 2: Kinetic Parameters of Human Glutathione S-Transferase Zeta 1 (GSTZ1-1) Polymorphic Variants with Maleylacetone as a Substrate

Variantkcat (s⁻¹)
1c-1c> 1b-1b
1b-1b> 1d-1d
1d-1d> 1a-1a
1a-1a(Lowest)

Note: This table shows the relative turnover rates (kcat) for different human GSTZ1-1 variants with the substrate analog maleylacetone. Absolute values were not provided in the source abstract.[4]

Experimental Protocols

Protocol 1: Determination of Optimal pH for Maleylacetoacetate Isomerase

This protocol describes a method to determine the optimal pH for MAAI activity using a spectrophotometric assay.

Materials:

  • Purified maleylacetoacetate isomerase

  • Homogentisate (HGA)

  • Homogentisate 1,2-dioxygenase (HGD)

  • Reduced glutathione (GSH)

  • A series of buffers (e.g., citrate, phosphate, Tris-HCl, glycine-NaOH) covering a pH range from 6.0 to 9.0

  • UV-Vis spectrophotometer

Procedure:

  • Prepare Buffer Solutions: Prepare a set of 100 mM buffer solutions at different pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, 9.0).

  • Prepare Reaction Mixture: For each pH value, prepare a reaction mixture in a cuvette containing the buffer, a suitable concentration of HGA, HGD, and GSH.

  • Initiate Substrate Formation: Allow the HGD to convert HGA to maleylacetoacetate in situ. Monitor the increase in absorbance at 330 nm until it stabilizes, indicating the completion of the reaction.

  • Initiate Isomerase Reaction: Add a known amount of MAAI to the cuvette to start the isomerization reaction.

  • Measure Activity: Monitor the decrease in absorbance at 330 nm over time. The initial rate of the reaction is proportional to the MAAI activity.

  • Plot Data: Plot the enzyme activity (initial rate) as a function of pH to determine the optimal pH.

Protocol 2: Evaluation of Different Buffer Systems

This protocol is designed to compare the activity of MAAI in different buffer systems at its optimal pH.

Materials:

  • Purified maleylacetoacetate isomerase

  • Homogentisate (HGA)

  • Homogentisate 1,2-dioxygenase (HGD)

  • Reduced glutathione (GSH)

  • Different buffer solutions (e.g., phosphate, HEPES, MOPS, Tris-HCl) all adjusted to the predetermined optimal pH.

  • UV-Vis spectrophotometer

Procedure:

  • Prepare Buffer Solutions: Prepare 100 mM solutions of each buffer to be tested, all adjusted to the optimal pH of the enzyme.

  • Perform Activity Assay: Follow the same procedure as in Protocol 1 (steps 2-5) for each buffer system.

  • Compare Activities: Compare the initial rates of the reaction obtained in each buffer system.

  • Analyze Results: A significantly lower activity in a particular buffer may indicate an inhibitory effect.

Visualizations

Experimental_Workflow_for_pH_Optimization cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare Buffers (pH 6.0-9.0) P2 Prepare Reaction Mixture (HGA, HGD, GSH) P1->P2 For each pH A1 Generate Substrate (Maleylacetoacetate) P2->A1 Incubate A2 Add MAAI Enzyme A1->A2 Substrate Ready A3 Monitor Absorbance Decrease at 330 nm A2->A3 Start Reaction D1 Calculate Initial Reaction Rates A3->D1 Data Acquisition D2 Plot Activity vs. pH D1->D2 Data Plotting D3 Determine Optimal pH D2->D3 Analysis

Caption: Workflow for determining the optimal pH for maleylacetoacetate isomerase activity.

Troubleshooting_Logic_Flow Start Low/No MAAI Activity Check_pH Is Assay pH Optimal? Start->Check_pH Check_Buffer Is Buffer System Appropriate? Check_pH->Check_Buffer Yes Optimize_pH Perform pH Profile (Protocol 1) Check_pH->Optimize_pH No Check_Stability Is Enzyme Stable at Assay pH? Check_Buffer->Check_Stability Yes Test_Buffers Test Alternative Buffers (Protocol 2) Check_Buffer->Test_Buffers No Check_Substrate Is Substrate Viable? Check_Stability->Check_Substrate Yes Assess_Stability Perform pH Stability Study Check_Stability->Assess_Stability No Check_GSH Is GSH Concentration Sufficient? Check_Substrate->Check_GSH Yes Prepare_Fresh_Substrate Use Freshly Prepared or In Situ Generated Substrate Check_Substrate->Prepare_Fresh_Substrate No Titrate_GSH Optimize GSH Concentration Check_GSH->Titrate_GSH No Resolved Activity Restored Check_GSH->Resolved Yes Optimize_pH->Check_pH Test_Buffers->Check_Buffer Assess_Stability->Check_Stability Prepare_Fresh_Substrate->Check_Substrate Titrate_GSH->Check_GSH

Caption: Troubleshooting flowchart for low or no maleylacetoacetate isomerase activity.

References

Preventing non-enzymatic degradation of 4-Maleylacetoacetate during experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the non-enzymatic degradation of 4-Maleylacetoacetate (4-MAA) during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound (4-MAA) is a key intermediate in the metabolic pathway for the degradation of the amino acid tyrosine.[1] Its stability is a critical concern in experimental settings because it is prone to non-enzymatic degradation, which can lead to inaccurate measurements and misinterpretation of results in assays involving the tyrosine catabolism pathway.

Q2: What are the main non-enzymatic degradation pathways for 4-MAA?

There are two primary non-enzymatic degradation pathways for 4-MAA that researchers should be aware of:

  • Glutathione (B108866) (GSH)-mediated Isomerization: 4-MAA can undergo a cis-trans isomerization to form 4-Fumarylacetoacetate (FAA) in the presence of glutathione (GSH), even without the enzyme Maleylacetoacetate Isomerase (MAAI).[2][3] This represents a non-enzymatic bypass of the enzymatic reaction.[2][3]

  • Acid-catalyzed Cyclization: Under acidic conditions, 4-MAA can cyclize to form 4-carboxymethyl-4-hydroxybut-2-en-4-olide.

Q3: How does glutathione (GSH) contribute to the non-enzymatic degradation of 4-MAA?

Glutathione can act as a catalyst for the isomerization of 4-MAA to 4-FAA.[2][3] The thiol group of GSH can attack the double bond of 4-MAA, leading to the formation of a transient intermediate that can then rearrange to the more stable trans isomer (4-FAA) upon the elimination of GSH.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or lower-than-expected 4-MAA concentrations in assays. Non-enzymatic isomerization to 4-FAA, especially if GSH is present in the reaction buffer.- Minimize the concentration of GSH in the assay buffer if it is not essential for the specific reaction being studied.- If GSH is required, keep its concentration as low as possible and consistent across all experiments.- Perform time-course experiments to assess the rate of 4-MAA degradation under your specific assay conditions.
Appearance of unexpected peaks in analytical separations (e.g., HPLC). Acid-catalyzed cyclization of 4-MAA due to low pH of the buffer or sample processing steps.- Maintain the pH of all solutions containing 4-MAA in the neutral to slightly alkaline range (pH 7.0-8.0).- Avoid acidic quenching steps. If an acid is required, use it at the lowest effective concentration and for the shortest possible time, keeping the sample on ice.
High background signal or variability in assays measuring downstream products of 4-MAA. Spontaneous degradation of 4-MAA leading to the formation of various byproducts.- Prepare 4-MAA solutions fresh for each experiment.- Store 4-MAA stock solutions at -80°C in small, single-use aliquots to minimize freeze-thaw cycles.- Maintain low temperatures (on ice) for all experimental steps involving 4-MAA.

Experimental Protocols & Data

General Recommendations for 4-MAA Stability
Parameter Recommendation Rationale
pH Maintain a pH between 7.0 and 8.0.Acidic conditions can lead to the cyclization of 4-MAA. While slightly alkaline conditions can favor the isomerization to 4-FAA in the presence of GSH, maintaining a neutral pH is a reasonable compromise.
Temperature Keep samples on ice (0-4°C) during experiments and store at -80°C for long-term storage.Lower temperatures significantly reduce the rate of all chemical reactions, including degradation.
Glutathione (GSH) Use the minimum concentration of GSH required for the experiment. If not required, omit it from buffers.GSH catalyzes the non-enzymatic isomerization of 4-MAA to 4-FAA.[2][3]
Light Protect solutions from direct light.While not specifically documented for 4-MAA, many organic molecules are light-sensitive.
Oxygen Use degassed buffers for sensitive applications.Although not extensively studied for 4-MAA, oxidation is a common degradation pathway for organic molecules.
Protocol: Spectrophotometric Assay for 4-MAA (General Guidance)
  • Wavelength Determination: Perform a UV-Vis scan of a freshly prepared 4-MAA solution in a neutral buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4) to determine its absorbance maximum (λmax).

  • Reaction Setup:

    • Prepare a reaction mixture in a quartz cuvette containing the appropriate buffer and any other necessary reagents, equilibrated at the desired temperature.

    • Initiate the reaction by adding a known concentration of 4-MAA.

  • Data Acquisition:

    • Immediately begin monitoring the change in absorbance at the predetermined λmax over time using a spectrophotometer.

    • Record data at regular intervals until the reaction reaches completion or for a defined period.

  • Data Analysis:

    • Plot absorbance versus time.

    • The initial rate of the reaction can be determined from the initial linear portion of the curve. The rate of degradation can be inferred from the change in absorbance.

Visualizations

Non_Enzymatic_Degradation_Pathways cluster_main This compound (4-MAA) Stability cluster_degradation Degradation Pathways cluster_products Products 4-MAA 4-MAA Isomerization Isomerization 4-MAA->Isomerization Glutathione (GSH) Cyclization Cyclization 4-MAA->Cyclization Acidic pH 4-Fumarylacetoacetate 4-Fumarylacetoacetate Isomerization->4-Fumarylacetoacetate 4-carboxymethyl-4-hydroxybut-2-en-4-olide 4-carboxymethyl-4-hydroxybut-2-en-4-olide Cyclization->4-carboxymethyl-4-hydroxybut-2-en-4-olide

Caption: Non-enzymatic degradation pathways of this compound.

Experimental_Workflow Start Start Prepare_Fresh_4MAA Prepare fresh 4-MAA solution on ice Start->Prepare_Fresh_4MAA Use_Neutral_Buffer Use neutral pH buffer (pH 7.0-8.0) Prepare_Fresh_4MAA->Use_Neutral_Buffer Minimize_GSH Minimize [GSH] or omit if possible Use_Neutral_Buffer->Minimize_GSH Run_Assay Run experiment at low temp (e.g., on ice) Minimize_GSH->Run_Assay Analyze_Immediately Analyze samples immediately Run_Assay->Analyze_Immediately End End Analyze_Immediately->End

Caption: Recommended workflow to minimize 4-MAA degradation.

References

Troubleshooting low yields in the synthesis of 4-Maleylacetoacetate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Maleylacetoacetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges and optimizing reaction yields. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the most common chemical synthesis route for this compound?

A common laboratory synthesis approach involves the reaction of an acetoacetic acid derivative, such as ethyl acetoacetate (B1235776), with maleic anhydride (B1165640) under controlled conditions.[1] This method leverages the reactivity of the enolate of the acetoacetic ester as a nucleophile to attack the electrophilic maleic anhydride.

Q2: What are the primary challenges and side reactions that lead to low yields in this synthesis?

Low yields in the synthesis of this compound can often be attributed to several factors:

  • Formation of undesired adducts: The reaction between ethyl acetoacetate and maleic anhydride can sometimes lead to the formation of a 2:1 adduct of maleic anhydride to the acetoacetic ester, rather than the desired 1:1 product.[2]

  • Decarboxylation of the product: this compound is a β-keto acid, a class of compounds known to be susceptible to decarboxylation, especially when heated.[3][4][5][6] This instability can lead to significant product loss during the reaction and purification steps.

  • Polymerization of maleic anhydride: Under certain conditions, maleic anhydride can undergo homopolymerization, which consumes the starting material and complicates purification.[7][8]

  • Hydrolysis of the ester and anhydride: The presence of water can lead to the hydrolysis of both the ethyl acetoacetate and maleic anhydride, reducing the amount of starting material available for the desired reaction.

Q3: How does the stability of this compound affect its purification?

The instability of this compound, particularly its propensity for decarboxylation, necessitates gentle purification methods.[3][4] Techniques that involve high temperatures, such as distillation, should be avoided. Purification is typically achieved through methods like crystallization at low temperatures or column chromatography using a non-polar eluent system to minimize contact with acidic or basic stationary phases that could promote degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or no product formation 1. Inactive enolate: The base used may not be strong enough to deprotonate the ethyl acetoacetate effectively.- Use a stronger, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA). - Ensure all reagents and solvents are anhydrous, as water will quench the enolate.
2. Incorrect reaction temperature: The reaction may be too slow at low temperatures or side reactions may dominate at higher temperatures.- Optimize the reaction temperature. Start at a low temperature (e.g., 0°C) and allow the reaction to warm slowly to room temperature.
Formation of multiple products (observed by TLC or NMR) 1. Formation of 2:1 adduct: An excess of maleic anhydride or prolonged reaction times can favor the formation of the undesired 2:1 adduct.[2]- Use a strict 1:1 stoichiometry of ethyl acetoacetate to maleic anhydride. - Add the maleic anhydride solution slowly to the enolate solution to maintain a low concentration of the anhydride.
2. Polymerization of maleic anhydride: This can be initiated by impurities or high temperatures.[7][8]- Use freshly purified maleic anhydride. - Maintain a controlled reaction temperature.
Product decomposes during workup or purification 1. Decarboxylation: The β-keto acid functionality is unstable to heat and strong acidic or basic conditions.[3][4][5][6]- Perform the workup and purification steps at low temperatures (e.g., using an ice bath). - Use a mild acidic workup (e.g., with a saturated NH4Cl solution). - Avoid high temperatures during solvent removal; use a rotary evaporator at low temperature and pressure.
2. Hydrolysis: The ester and dicarboxylic acid functionalities can be hydrolyzed under strong acidic or basic conditions.- Maintain a neutral or slightly acidic pH during the workup.
Difficulty in isolating the product 1. Product is highly soluble in the workup solvent. - Perform multiple extractions with a suitable organic solvent. - Consider a different solvent for extraction.
2. Product is an oil and does not crystallize. - Attempt to induce crystallization by scratching the flask, seeding with a small crystal, or cooling to a very low temperature. - If crystallization fails, purify by column chromatography on silica (B1680970) gel using a gradient of a non-polar eluent system (e.g., hexane/ethyl acetate).

Experimental Protocol: Synthesis of this compound

This protocol is a plausible method for the synthesis of this compound based on the principles of the acetoacetic ester synthesis.[9][10]

Materials:

Procedure:

  • Enolate Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.0 eq) washed with anhydrous hexanes to remove the mineral oil.

    • Suspend the NaH in anhydrous THF.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add a solution of ethyl acetoacetate (1.0 eq) in anhydrous THF via the dropping funnel over 30 minutes.

    • Allow the mixture to stir at 0°C for 1 hour after the addition is complete to ensure complete enolate formation.

  • Acylation:

    • In a separate flame-dried flask, dissolve maleic anhydride (1.0 eq) in anhydrous THF.

    • Slowly add the maleic anhydride solution to the enolate suspension at 0°C via the dropping funnel over 1 hour.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Cool the reaction mixture back to 0°C.

    • Quench the reaction by slowly adding saturated aqueous NH4Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure at a low temperature (<30°C).

  • Hydrolysis (Saponification):

    • Dissolve the crude ester in ethanol (B145695) and cool to 0°C.

    • Slowly add a solution of sodium hydroxide (2.2 eq) in water.

    • Stir the mixture at room temperature for 12-16 hours until the hydrolysis is complete (monitored by TLC).

    • Remove the ethanol under reduced pressure at low temperature.

  • Acidification and Product Isolation:

    • Cool the aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl.

    • Extract the acidic solution with ethyl acetate (B1210297) (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and remove the solvent under reduced pressure at low temperature to yield the crude 4-Maleylacetoacetic acid.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) at low temperature or by flash column chromatography on silica gel.

Visualizing the Process

Synthetic Pathway

Synthesis_Pathway EAA Ethyl Acetoacetate Enolate Ethyl Acetoacetate Enolate EAA->Enolate 1. NaH, THF, 0°C Intermediate_Ester Ethyl this compound EAA->Intermediate_Ester 2. Acylation MA Maleic Anhydride MA->Intermediate_Ester 2. Acylation Product This compound Intermediate_Ester->Product 3. NaOH, H2O/EtOH 4. H3O+

Caption: Synthetic pathway for this compound.

Potential Side Reactions

Side_Reactions EAA_Enolate Ethyl Acetoacetate Enolate Adduct_2_1 2:1 Adduct EAA_Enolate->Adduct_2_1 Excess Maleic Anhydride MA Maleic Anhydride MA->Adduct_2_1 Excess Maleic Anhydride Polymer Poly(maleic anhydride) MA->Polymer High Temperature/ Impurities Product This compound Decarboxylation_Product Decarboxylation Product Product->Decarboxylation_Product Heat, Acid/Base

Caption: Common side reactions in the synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of This compound Check_Reaction Analyze Reaction Mixture (TLC, NMR) Start->Check_Reaction No_Product No/Low Product Formation Check_Reaction->No_Product Multiple_Products Multiple Products Check_Reaction->Multiple_Products Product_Decomposition Product Decomposes During Workup/Purification Check_Reaction->Product_Decomposition Inactive_Enolate Check Base and Solvent Anhydrousness No_Product->Inactive_Enolate Yes Optimize_Temp Optimize Reaction Temperature No_Product->Optimize_Temp No Check_Stoichiometry Verify 1:1 Stoichiometry Multiple_Products->Check_Stoichiometry Yes Purify_MA Purify Maleic Anhydride Multiple_Products->Purify_MA No Low_Temp_Workup Use Low Temperature Workup & Purification Product_Decomposition->Low_Temp_Workup Yes Slow_Addition Slow Addition of Maleic Anhydride Check_Stoichiometry->Slow_Addition Mild_pH Maintain Mild pH Low_Temp_Workup->Mild_pH

Caption: A logical workflow for troubleshooting low yields.

References

Improving the sensitivity of 4-Maleylacetoacetate detection methods.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of 4-Maleylacetoacetate (4-MAA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and reliability of your 4-MAA detection experiments.

I. Signaling Pathway Context: Tyrosine Catabolism

This compound is a key intermediate in the catabolism of tyrosine. Understanding its position in this pathway is crucial for interpreting experimental results and troubleshooting potential issues related to upstream or downstream metabolites.

Tyrosine_Catabolism Tyr Tyrosine HPP 4-Hydroxyphenylpyruvate Tyr->HPP Tyrosine aminotransferase HGA Homogentisate HPP->HGA 4-Hydroxyphenylpyruvate dioxygenase MAA This compound HGA->MAA Homogentisate 1,2-dioxygenase FAA Fumarylacetoacetate MAA->FAA Maleylacetoacetate isomerase (GSTZ1) (GSH-dependent) Fum_AA Fumarate + Acetoacetate FAA->Fum_AA Fumarylacetoacetate hydrolase Spectrophotometric_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare Sample Prepare Sample (containing 4-MAA) Mix Mix Sample and Reaction Mix Prepare Sample->Mix Prepare Reagents Prepare Reaction Mix: - Maleylacetoacetate Isomerase (MAAI) - Fumarylacetoacetate Hydrolase (FAH) - Glutathione (GSH) - Buffer Prepare Reagents->Mix Measure Immediately measure absorbance at ~330 nm in a kinetic mode Mix->Measure Calculate Calculate the rate of decrease in absorbance (ΔAbs/min) Measure->Calculate Quantify Quantify 4-MAA concentration using a standard curve Calculate->Quantify HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample Collection Collect Sample Protein Precipitation Protein Precipitation (e.g., with acetonitrile) Sample Collection->Protein Precipitation Centrifugation Centrifuge Protein Precipitation->Centrifugation Supernatant Transfer Transfer Supernatant Centrifugation->Supernatant Transfer Injection Inject onto HPLC column Supernatant Transfer->Injection Separation Isocratic/Gradient Elution Injection->Separation Detection UV Detection (~210-280 nm) Separation->Detection Peak Integration Integrate Peak Area Detection->Peak Integration Quantification Quantify using Standard Curve Peak Integration->Quantification

Technical Support Center: Culturing FAH-Deficient Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Fumarylacetoacetate Hydrolase (FAH)-deficient cell lines. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are FAH-deficient cell lines and why are they used in research?

A1: FAH-deficient cell lines lack the enzyme Fumarylacetoacetate Hydrolase, which is the final enzyme in the tyrosine catabolism pathway.[1][2] This deficiency is the genetic basis of Hereditary Tyrosinemia Type I (HT1), a rare metabolic disorder.[1][3] In HT1, the inability to properly break down tyrosine leads to the accumulation of toxic metabolites, primarily fumarylacetoacetate (FAA) and succinylacetone (SA), causing severe liver and kidney damage.[1][2] Researchers use these cell lines to model HT1 in vitro, study the pathophysiology of the disease, and test potential therapeutic strategies.

Q2: What are the main challenges associated with culturing FAH-deficient cell lines?

A2: The primary challenge is managing the cytotoxicity caused by the accumulation of toxic metabolites.[1] This can lead to:

  • Reduced cell viability and proliferation: The buildup of FAA and SA can induce apoptosis and inhibit cell growth.

  • Oxidative stress: These metabolites can generate reactive oxygen species (ROS), leading to cellular damage.

  • Genomic instability: FAA has been shown to cause mitotic abnormalities and chromosomal instability.[4][5][6]

  • Altered cell signaling: FAA can activate the ERK signaling pathway, which may contribute to the observed cellular stress and instability.[4][5][6][7]

Q3: What is the characteristic odor sometimes associated with these cultures?

A3: A "cabbage-like" or "rancid butter" odor can be present due to the accumulation of certain metabolic byproducts resulting from the FAH enzyme deficiency.

Troubleshooting Guide

Problem 1: Poor Cell Growth and Low Viability
Possible Cause Troubleshooting Suggestion
Toxic metabolite accumulation - Culture cells in a low-tyrosine and low-phenylalanine medium to reduce the substrate for toxic metabolite production.[8] - Consider adding Nitisinone (NTBC) to the culture medium. NTBC is a drug used to treat HT1 that blocks an earlier step in the tyrosine degradation pathway, preventing the formation of FAA and SA.[9]
Suboptimal culture medium - Ensure you are using a basal medium appropriate for hepatocytes, such as Williams' Medium E or DMEM. - Supplement the medium with essential components for hepatocyte health, such as dexamethasone, insulin, transferrin, and selenium.
Poor cell attachment - Use collagen-coated culture vessels to improve the attachment of adherent hepatocyte cell lines. - Ensure gentle handling during subculturing to minimize cell damage.
Problem 2: Signs of Oxidative Stress (e.g., altered morphology, increased cell death)
Possible Cause Troubleshooting Suggestion
Accumulation of FAA and SA - As with poor growth, reduce tyrosine and phenylalanine in the medium and/or add NTBC. - Supplement the culture medium with antioxidants such as N-acetylcysteine (NAC) or Vitamin E to help mitigate the effects of ROS.
High cell density - Avoid letting cultures become over-confluent, as this can exacerbate metabolic stress. Subculture cells at a consistent and appropriate density.
Problem 3: Inconsistent Experimental Results
Possible Cause Troubleshooting Suggestion
Variable metabolite levels - Standardize the time points for media changes to ensure consistent levels of nutrients and accumulated metabolites. - For critical experiments, consider measuring the concentration of tyrosine, FAA, and SA in the culture medium.
Cell line instability - Maintain a consistent passaging schedule and do not use cells that have been in continuous culture for an extended period. - Regularly check for mycoplasma contamination, which can affect cell health and experimental outcomes.

Quantitative Data Summary

Table 1: Recommended Media Supplements for FAH-deficient Hepatocyte Culture

SupplementTypical ConcentrationPurpose
Dexamethasone0.1 - 1 µMMaintains hepatocyte differentiation and function.
Insulin-Transferrin-Selenium (ITS)1x solutionProvides essential hormones and trace elements for cell growth and survival.
N-acetylcysteine (NAC)1 - 5 mMAntioxidant to reduce oxidative stress.
Nitisinone (NTBC)5 - 10 µMInhibits the production of toxic metabolites.[9]
L-Glutamine2 - 4 mMEssential amino acid for energy metabolism.
Penicillin-Streptomycin100 U/mL - 100 µg/mLPrevents bacterial contamination.

Key Experimental Protocols

Protocol 1: FAH Enzyme Activity Assay

This assay measures the function of the FAH enzyme by monitoring the disappearance of its substrate, fumarylacetoacetate (FAA).

Materials:

  • Cell lysate from FAH-deficient and control cells

  • 50 mM Sodium Phosphate (B84403) Buffer (pH 7.4)

  • Fumarylacetoacetate (FAA) solution

  • Spectrophotometer or HPLC with a diode array detector

Procedure:

  • Prepare cell lysates by homogenizing cells in ice-cold 50 mM sodium phosphate buffer.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the supernatant.

  • In a reaction tube, combine a specific amount of cell lysate with the sodium phosphate buffer.

  • Initiate the reaction by adding a known concentration of FAA.

  • Incubate the reaction at 37°C for a defined period (e.g., 2-10 minutes).[1]

  • Stop the reaction (e.g., by freezing).[1]

  • Measure the remaining FAA concentration by monitoring the absorbance at 330 nm.[1] The molar extinction coefficient of FAA is 13,500 M⁻¹ cm⁻¹.[1]

  • Calculate the specific activity of the FAH enzyme based on the rate of FAA disappearance and the amount of protein in the lysate.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses a fluorescent probe to quantify the levels of ROS within the cells.

Materials:

  • FAH-deficient and control cells cultured in a 96-well plate

  • Dihydroethidium (DHE) or CellROX™ Deep Red Reagent

  • Phosphate Buffered Saline (PBS)

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with the experimental compounds or conditions.

  • Remove the culture medium and wash the cells with warm PBS.

  • Load the cells with the ROS-sensitive fluorescent probe (e.g., DHE or CellROX™) diluted in an appropriate buffer, according to the manufacturer's instructions.

  • Incubate the cells with the probe for the recommended time, protected from light.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microscope or a plate reader at the appropriate excitation and emission wavelengths for the chosen probe.

  • Normalize the fluorescence intensity to the cell number or protein concentration to determine the relative ROS levels.

Visualizations

Signaling Pathway

FAH_Deficiency_ERK_Pathway Tyrosine Tyrosine Metabolites Intermediate Metabolites Tyrosine->Metabolites FAA Fumarylacetoacetate (FAA) Metabolites->FAA FAH FAH Enzyme (Deficient) FAA->FAH Thiol_Depletion Thiol Depletion (e.g., GSH) FAA->Thiol_Depletion Fumarate_Acetoacetate Fumarate + Acetoacetate FAH->Fumarate_Acetoacetate Tyrosine_Kinase Tyrosine Kinase Activation Thiol_Depletion->Tyrosine_Kinase Ras Ras Tyrosine_Kinase->Ras MEK MEK Ras->MEK ERK ERK (Sustained Activation) MEK->ERK Genomic_Instability Genomic Instability (Mitotic Abnormalities, Micronuclei Formation) ERK->Genomic_Instability

Caption: FAA accumulation due to FAH deficiency leads to ERK pathway activation and genomic instability.

Experimental Workflow

Cell_Culture_Troubleshooting_Workflow Start Start: Poor Cell Growth or Low Viability Check_Metabolites Assess for Toxic Metabolite Accumulation Start->Check_Metabolites Modify_Medium Modify Culture Medium: - Low Tyr/Phe - Add NTBC Check_Metabolites->Modify_Medium Yes Check_Culture_Conditions Review General Culture Conditions Check_Metabolites->Check_Culture_Conditions No Monitor_Growth Monitor Cell Growth and Viability Modify_Medium->Monitor_Growth Optimize_Supplements Optimize Medium Supplements (ITS, Dex) Check_Culture_Conditions->Optimize_Supplements Suboptimal Medium Check_Attachment Evaluate Cell Attachment Check_Culture_Conditions->Check_Attachment Medium OK Optimize_Supplements->Monitor_Growth Coat_Plates Use Collagen-Coated Cultureware Check_Attachment->Coat_Plates Poor Attachment Check_Attachment->Monitor_Growth Attachment OK Coat_Plates->Monitor_Growth

Caption: Troubleshooting workflow for poor growth in FAH-deficient cell cultures.

References

Technical Support Center: Navigating Variability in Animal Models of Tyrosinemia

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models of tyrosinemia, primarily focusing on the widely used fumarylacetoacetate hydrolase (Fah) knockout mouse model.

Frequently Asked Questions (FAQs)

Q1: What is the most common animal model for Tyrosinemia Type 1 and what are its key characteristics?

A1: The most common animal model is the Fah knockout (KO) mouse.[1][2] These mice have a genetic deletion of the Fah gene, which encodes the last enzyme in the tyrosine catabolic pathway.[2][3] This deficiency leads to the accumulation of toxic metabolites, causing severe liver and kidney damage.[1][4] Homozygous Fah KO mice typically die shortly after birth due to liver failure unless treated with Nitisinone (NTBC).[1] Heterozygous mice are viable, fertile, and generally do not show disease symptoms, making them suitable for breeding.[1]

Q2: Why is NTBC treatment essential for Fah KO mice?

A2: Nitisinone (NTBC) is a potent inhibitor of an upstream enzyme in the tyrosine degradation pathway, 4-hydroxyphenylpyruvate dioxygenase (HPPD).[5] By blocking this step, NTBC prevents the accumulation of the toxic downstream metabolites, such as fumarylacetoacetate (FAA) and succinylacetone (SA), that cause the severe liver and kidney pathology seen in tyrosinemia.[5] Continuous NTBC administration is crucial for the survival of Fah KO mice beyond the neonatal stage.[1][6]

Q3: Can Fah KO mice still develop liver cancer even with NTBC treatment?

A3: Yes, even with NTBC treatment, Fah KO mice have been shown to develop hepatocellular carcinoma (HCC) over the long term.[7][8] While NTBC prevents acute liver failure, it may not completely eliminate the underlying predisposition to HCC.[5][8] This makes the Fah KO model valuable for studying the mechanisms of HCC development in the context of metabolic liver disease and for testing novel anti-cancer therapies.

Q4: Are there other animal models of tyrosinemia besides the Fah KO mouse?

A4: Yes, while the Fah KO mouse is the most prevalent, other models exist. These include:

  • Fah knockout pig models: These have been developed to study the chronic aspects of the disease, as their physiology and size are closer to humans.[9]

  • Rat models of Fah deficiency: Similar to mice, these models require NTBC for survival and are used for liver repopulation studies.[10]

  • Combined gene knockout models: For instance, the FRG mouse (Fah/Rag2/Il2rg triple knockout) is immunodeficient and used for studies involving the transplantation of human hepatocytes.[1][11]

Troubleshooting Guides

Issue 1: Unexpected High Mortality in Fah KO Pups

Question: We are experiencing a high rate of mortality in our Fah KO newborn pups, even before we can initiate NTBC treatment. What could be the cause and how can we troubleshoot this?

Answer:

  • Problem: Neonatal lethality is a known characteristic of homozygous Fah KO mice if NTBC is not administered promptly.[1]

  • Possible Causes & Solutions:

    • Delayed NTBC Administration: NTBC must be available to the pups immediately after birth. The most effective way to ensure this is to provide NTBC-containing drinking water to the pregnant and nursing dams.[11] This allows for the transfer of NTBC to the pups through the placenta and milk.

    • Inadequate NTBC Concentration: Ensure the NTBC concentration in the drinking water is appropriate. Published protocols often use concentrations ranging from 7.5 to 16 mg/L.[6][11]

    • Water Palatability: Mice may reduce their water intake if the taste is altered. While NTBC itself is generally well-tolerated, monitoring water consumption is crucial. If consumption is low, consider adding a sweetener like sucrose (B13894) to the water.[12]

    • Genotyping Errors: Inadvertent breeding of homozygous males and females will result in all pups being affected and a total loss of the litter if NTBC is not provided. Ensure accurate genotyping of your breeding pairs. Heterozygous (Fah+/-) crosses are recommended.

Issue 2: Weight Loss and Poor Health in Adult Fah KO Mice on NTBC

Question: Our adult Fah KO mice on NTBC are showing gradual weight loss and signs of poor health. What steps should we take?

Answer:

  • Problem: While NTBC is life-saving, suboptimal dosing or other complications can lead to a decline in health.

  • Possible Causes & Solutions:

    • NTBC Withdrawal or Inconsistent Dosing: Accidental withdrawal of NTBC will lead to rapid weight loss and liver failure.[13][14] Ensure a continuous and consistent supply of NTBC-treated water. Check for leaks in the water bottles and ensure easy access for all mice in the cage.

    • Suboptimal NTBC Dose: The required NTBC dose can vary. Monitor for signs of disease progression such as weight loss and elevated liver enzymes (ALT, AST).[4] An increase in the NTBC concentration in the drinking water may be necessary.

    • Dehydration: As mentioned previously, ensure the mice are drinking an adequate amount of the NTBC-treated water. Monitor for signs of dehydration.[12]

    • Dietary Issues: A standard diet is generally sufficient for Fah KO mice on NTBC. However, for specific experimental purposes, a low-protein diet may be considered to reduce the tyrosine load.[8]

    • Development of Hepatocellular Carcinoma (HCC): Chronic liver disease, even with NTBC, can lead to HCC.[5][8] Monitor for signs of abdominal swelling or a palpable abdominal mass. Regular monitoring with imaging or serum markers like alpha-fetoprotein (AFP) may be necessary for long-term studies, although AFP is not always a reliable marker.[15]

Issue 3: High Variability in Experimental Results

Question: We are observing significant variability in the disease phenotype and our experimental outcomes between different Fah KO mice. How can we reduce this variability?

Answer:

  • Problem: Biological systems inherently have variability, but certain factors can exacerbate this in Fah KO models.

  • Possible Causes & Solutions:

    • Genetic Background: The genetic background of the mice can influence the disease phenotype. Ensure all experimental and control animals are on the same inbred strain background.

    • NTBC Dosing and Administration: Inconsistent NTBC administration is a major source of variability. Ensure all animals receive a consistent dose. For precise dosing, oral gavage can be used instead of administration in drinking water, though this is more labor-intensive.[16][17]

    • Age and Sex: Disease progression and response to treatment can be influenced by the age and sex of the animals. Use age and sex-matched cohorts for your experiments.

    • Microbiome: The gut microbiome can influence liver health. Housing conditions and diet should be consistent across all experimental groups to minimize variations in the microbiome.

    • Monitoring and Endpoint Consistency: Use standardized methods for monitoring disease progression (e.g., regular body weight measurements, consistent timing for blood collection) and for defining experimental endpoints.

Quantitative Data Summary

Table 1: NTBC Administration in Drinking Water for Fah KO Mice

ParameterReported Value(s)Reference(s)
Concentration 7.5 µg/mL (equivalent to 7.5 mg/L)[6]
16 mg/L[11]
1 mg/100 mL (equivalent to 10 mg/L)[18]
Administration Continuous in drinking water[6][11]
Special Considerations Provide to pregnant and nursing dams[11]

Table 2: Key Indicators of Disease Progression in Fah KO Mice upon NTBC Withdrawal

IndicatorObservation upon NTBC WithdrawalReference(s)
Body Weight Gradual and significant decrease[13][14]
Survival Death typically occurs within 3-8 weeks[11][13]
Serum ALT & AST Progressive increase[4][13]
Serum Total Bilirubin Increased levels[14]
Serum Albumin Decreased levels[4]

Experimental Protocols

Protocol 1: NTBC Administration in Drinking Water

  • Preparation of NTBC Stock Solution:

    • Dissolve NTBC powder in a suitable solvent as recommended by the manufacturer (e.g., 2 M NaOH).

    • Adjust the pH to neutral (pH 7.0-7.4) using HCl.

    • Sterile filter the stock solution.

  • Preparation of NTBC Drinking Water:

    • Calculate the volume of stock solution needed to achieve the desired final concentration (e.g., 16 mg/L).

    • Add the calculated volume of NTBC stock solution to autoclaved drinking water.

    • If palatability is a concern, sucrose can be added to a final concentration of 2-5%.

  • Administration and Monitoring:

    • Provide the NTBC-containing water in standard water bottles.

    • Protect the water bottles from light, as NTBC can be light-sensitive.[12]

    • Replace the NTBC water every 2-3 days to ensure stability and freshness.

    • Monitor water consumption for the first few days after introducing NTBC to ensure the animals are drinking adequately.

Protocol 2: Monitoring of Fah KO Mice

  • Body Weight:

    • Weigh the mice 2-3 times per week.

    • A consistent decrease in body weight is an early indicator of disease progression or treatment failure.

  • Clinical Observations:

    • Perform daily visual checks for signs of poor health, such as ruffled fur, lethargy, hunched posture, and abdominal distension.

  • Blood Collection and Analysis:

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined intervals.

    • Analyze serum for liver function enzymes (ALT, AST), bilirubin, and albumin to assess liver damage.

  • Monitoring for Hepatocellular Carcinoma (HCC):

    • For long-term studies, palpate the abdomen weekly for any masses.

    • Consider periodic imaging (e.g., ultrasound or MRI) to screen for liver tumors.

    • Measure serum alpha-fetoprotein (AFP) levels, but be aware that not all HCCs in this model will show elevated AFP.[15]

Visualizations

Tyrosine_Catabolism_Pathway Tyrosine Catabolism and Site of NTBC Action Tyrosine Tyrosine HPPD 4-hydroxyphenylpyruvate dioxygenase (HPPD) Tyrosine->HPPD HGA Homogentisic acid HPPD->HGA Toxic_Metabolites Fumarylacetoacetate & Maleylacetoacetate HGA->Toxic_Metabolites Multiple Steps FAH Fumarylacetoacetate hydrolase (FAH) Non_Toxic Fumarate & Acetoacetate FAH->Non_Toxic Toxic_Metabolites->FAH NTBC NTBC NTBC->HPPD Inhibits Experimental_Workflow General Experimental Workflow for Fah KO Mouse Studies cluster_breeding Breeding and Maintenance cluster_experiment Experimental Phase Breeding Breed Heterozygous (Fah+/-) Mice Genotyping Genotype Pups Breeding->Genotyping NTBC_Maintenance Maintain Homozygous (Fah-/-) Mice on NTBC Water Genotyping->NTBC_Maintenance Grouping Age and Sex-Match Experimental Cohorts NTBC_Maintenance->Grouping Treatment Administer Experimental Treatment Grouping->Treatment Monitoring Monitor Body Weight, Clinical Signs, etc. Treatment->Monitoring Endpoint Collect Samples at Pre-defined Endpoint Monitoring->Endpoint

References

How to control for the reactivity of 4-Maleylacetoacetate with cellular components.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Maleylacetoacetate (MAA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling this reactive intermediate and to offer solutions for challenges that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MAA) and why is it reactive?

A1: this compound is a key intermediate in the metabolic pathway of the amino acid tyrosine.[1] Structurally, it is an α,β-unsaturated dicarbonyl compound. This chemical structure makes it an electrophilic Michael acceptor, highly susceptible to nucleophilic attack from cellular components.[2][3] The primary targets for this reaction are soft nucleophiles, most notably the thiol groups of cysteine residues in proteins and the antioxidant glutathione (B108866) (GSH).

Q2: What are the main cellular components that react with 4-MAA?

A2: The primary cellular components that react with 4-MAA are molecules containing nucleophilic thiol (sulfhydryl) groups. This includes:

  • Glutathione (GSH): A major cellular antioxidant that readily forms adducts with electrophilic compounds like 4-MAA.[4]

  • Cysteine residues in proteins: The thiol side chains of cysteine residues can react with 4-MAA, leading to the formation of covalent protein adducts. This can alter protein structure and function.

Q3: What is the significance of the reaction between 4-MAA and glutathione (GSH)?

A3: In vivo, the reaction of 4-MAA with GSH is a critical step in the tyrosine degradation pathway, catalyzed by the enzyme maleylacetoacetate isomerase (Glutathione S-transferase zeta 1 or GSTZ1), to form 4-fumarylacetoacetate.[1] In experimental settings, the non-enzymatic reaction of 4-MAA with GSH can serve as an indicator of its reactivity and can be used to "trap" and quantify the presence of this reactive metabolite.

Q4: How does pH affect the stability and reactivity of 4-MAA?

A4: The reactivity of Michael acceptors like 4-MAA is highly pH-dependent. The reaction with thiols proceeds through the nucleophilic attack of the thiolate anion (S-).[2][3] Therefore, at higher pH values (typically above 7.5), where a greater proportion of thiol groups are deprotonated to thiolates, the rate of Michael addition increases significantly. Conversely, at lower pH, the reaction is slower. The stability of 4-MAA itself is also influenced by pH, with increased degradation observed at higher pH.[5]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent results in cell-based assays Reaction with media components: 4-MAA may be reacting with cysteine or other nucleophiles in the cell culture media. Formation of protein adducts: Reaction with serum proteins or cellular proteins can deplete the effective concentration of 4-MAA and alter cellular function.Use serum-free media: If possible, conduct experiments in serum-free media or media with reduced serum content. Include thiol scavengers as a control: In separate control experiments, add a high concentration of a non-interfering thiol scavenger like N-acetylcysteine (NAC) to the media to see if it mitigates the observed effect. Pre-incubate with a blocking agent: In control wells, pre-incubate cells with a less reactive Michael acceptor to saturate some of the available thiol groups.
Loss of 4-MAA concentration over time in solution Instability at experimental pH: 4-MAA is less stable at neutral to alkaline pH.[5] Reaction with buffer components: Some buffers, particularly those containing primary or secondary amines, could potentially react with 4-MAA.Optimize buffer and pH: Prepare 4-MAA solutions fresh in a slightly acidic buffer (e.g., pH 6.0-6.5) and use immediately.[6] Consider using non-nucleophilic buffers like MES or HEPES. Perform time-course experiments: Characterize the stability of 4-MAA in your specific experimental buffer over the time course of your experiment.
High background or non-specific effects in biochemical assays Formation of protein adducts with assay components: 4-MAA may be reacting with enzymes or other proteins in your assay, leading to inhibition or non-specific signaling.Include a thiol-containing reducing agent: In control experiments, add Dithiothreitol (DTT) or β-mercaptoethanol to the assay buffer to compete for reaction with 4-MAA. Note that this will inactivate 4-MAA. Use a "trapping" approach: Add a known concentration of glutathione (GSH) to your assay and monitor for the formation of the 4-MAA-GSH adduct to account for the reactive portion of your compound.
Difficulty in detecting 4-MAA-protein adducts Low abundance of specific adducts: The reaction may occur at multiple sites on a protein, leading to a low abundance of any single adduct. Instability of the adduct: The thioether bond formed can, in some cases, be reversible, especially in the presence of other thiols.Enrich for adducted proteins: Use affinity purification methods if you have an antibody that recognizes a common adduct or a tag on your protein of interest. Use mass spectrometry: Employ sensitive LC-MS/MS techniques to identify and quantify adducted peptides.[7][8]

Data Presentation

Michael AcceptorThiolpHSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
Nitro-oleic acidGlutathione7.4183[9]
Nitro-linoleic acidGlutathione7.4355[9]
1-chloro-2,4-dinitrobenzene (CDNB)Glutathione7.4Varies with GST isoform[10]
DopaquinoneCysteineNot specified3 x 10⁷[11]
MaleimideThiol6.5 - 7.5100 - 1000

Note: This data is for illustrative purposes to demonstrate the reactivity of Michael acceptors. The actual reaction rate of this compound will depend on its specific chemical properties and the experimental conditions.

Experimental Protocols

Protocol 1: Assessment of 4-MAA Reactivity with Glutathione (GSH) using LC-MS/MS

Objective: To quantify the formation of the 4-MAA-GSH adduct as a measure of 4-MAA's reactivity.

Materials:

  • This compound (MAA)

  • Glutathione (GSH), reduced form

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Formic acid, LC-MS grade

  • LC-MS/MS system (e.g., QTRAP or high-resolution mass spectrometer)

Procedure:

  • Prepare solutions:

    • Prepare a 10 mM stock solution of 4-MAA in a suitable organic solvent (e.g., DMSO) and store at -80°C.

    • Prepare a 100 mM stock solution of GSH in phosphate buffer (pH 7.4). Prepare this solution fresh.

  • Reaction setup:

    • In a microcentrifuge tube, add 940 µL of phosphate buffer (100 mM, pH 7.4).

    • Add 50 µL of the 100 mM GSH stock solution to a final concentration of 5 mM.

    • Initiate the reaction by adding 10 µL of the 10 mM 4-MAA stock solution to a final concentration of 100 µM.

    • Vortex briefly and incubate at 37°C.

  • Time points and quenching:

    • Take aliquots (e.g., 100 µL) at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction immediately by adding the aliquot to 200 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Sample preparation for LC-MS/MS:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitate.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS analysis:

    • Use a C18 reverse-phase column for separation.

    • Employ a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

    • Monitor for the expected mass of the 4-MAA-GSH adduct (m/z of 4-MAA + m/z of GSH - H₂O).

    • Use precursor ion scanning for the loss of the pyroglutamate (B8496135) moiety of GSH (129 Da) in positive ion mode, or precursor ion scanning for the glutamate (B1630785) fragment of GSH (m/z 272) in negative ion mode to specifically detect GSH adducts.[7][12]

Protocol 2: Assessing the Impact of 4-MAA on Protein Thiol Content

Objective: To determine if 4-MAA reacts with and depletes free thiol groups on a model protein.

Materials:

  • This compound (MAA)

  • Model protein with accessible cysteine residues (e.g., Bovine Serum Albumin, BSA)

  • Phosphate buffer (100 mM, pH 7.4)

  • Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare solutions:

    • Prepare a 10 mM stock solution of 4-MAA in DMSO.

    • Prepare a 10 mg/mL solution of BSA in phosphate buffer (pH 7.4).

    • Prepare a 10 mM solution of DTNB in phosphate buffer (pH 7.4).

  • Reaction setup:

    • In separate microcentrifuge tubes, prepare the following reactions:

      • Control: 990 µL of BSA solution + 10 µL of DMSO.

      • Test: 990 µL of BSA solution + 10 µL of 10 mM 4-MAA stock solution (final concentration 100 µM).

    • Incubate the tubes at 37°C for a desired time (e.g., 60 minutes).

  • Thiol quantification:

    • Prepare a standard curve using cysteine or N-acetylcysteine.

    • To 100 µL of the control and test reaction mixtures, add 890 µL of phosphate buffer and 10 µL of the 10 mM DTNB solution.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 412 nm.

  • Data analysis:

    • Calculate the concentration of free thiols in the control and test samples using the standard curve.

    • A decrease in the free thiol concentration in the test sample compared to the control indicates that 4-MAA has reacted with the protein's cysteine residues.

Visualizations

Tyrosine_Degradation_Pathway cluster_pathway Tyrosine Degradation Pathway cluster_reactivity Reactivity with Cellular Components Tyrosine Tyrosine p_HPP p-Hydroxyphenylpyruvate Tyrosine->p_HPP Tyrosine aminotransferase Homogentisate Homogentisate p_HPP->Homogentisate p-Hydroxyphenylpyruvate dioxygenase MAA This compound Homogentisate->MAA Homogentisate 1,2-dioxygenase FAA 4-Fumarylacetoacetate MAA->FAA Maleylacetoacetate isomerase (GSTZ1) + GSH Adducts Thiol Adducts MAA->Adducts Michael Addition Fumarate_Acetoacetate Fumarate + Acetoacetate FAA->Fumarate_Acetoacetate Fumarylacetoacetate hydrolase Cellular_Thiols Cellular Thiols (GSH, Protein-SH) Cellular_Thiols->Adducts

Caption: Tyrosine degradation pathway and the reactivity of this compound.

Caption: A logical workflow for troubleshooting experiments involving 4-MAA.

References

Technical Support Center: Validating the Specificity of Maleylacetoacetate Isomerase (MAAI) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of maleylacetoacetate isomerase (MAAI) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is maleylacetoacetate isomerase (MAAI) and why is it a target for inhibition?

Maleylacetoacetate isomerase (MAAI), also known as glutathione (B108866) S-transferase zeta 1 (GSTZ1), is a critical enzyme in the catabolism of the amino acids phenylalanine and tyrosine.[1][2][3] It catalyzes the cis-trans isomerization of 4-maleylacetoacetate to 4-fumarylacetoacetate.[1][2] As a member of the glutathione S-transferase (GST) superfamily, it also plays a role in the detoxification of certain compounds.[1][4] Inhibition of MAAI is a potential therapeutic strategy for certain metabolic disorders, and understanding inhibitor specificity is crucial for developing safe and effective drugs.

Q2: What are the known inhibitors of MAAI?

Currently, there are limited specific inhibitors reported for MAAI.

  • Dichloroacetate (DCA) is a known mechanism-based inactivator of GSTZ1.[5][6] It is a substrate for the enzyme, and during its metabolism, it leads to irreversible inactivation of MAAI.[5]

  • Ethacrynic acid is a well-known inhibitor of several glutathione S-transferase isoforms and may also inhibit MAAI, though its specificity for the zeta class is not as well-characterized as for the alpha, mu, and pi classes.[7][8][9]

  • Theoretical competitive inhibitors have been designed but await experimental validation.[10]

Q3: Why is validating the specificity of an MAAI inhibitor important?

Validating inhibitor specificity is critical to ensure that the observed biological effects are due to the inhibition of MAAI and not off-target interactions. Since MAAI is a member of the large GST superfamily, inhibitors may cross-react with other GST isoforms (e.g., alpha, mu, pi), which are involved in various detoxification and cellular signaling pathways.[11] Off-target inhibition can lead to misleading experimental results and potential toxicity in a therapeutic context.

Troubleshooting Guides

Issue 1: High variability or no inhibition observed in the MAAI activity assay.

  • Question: I am not seeing consistent inhibition of MAAI activity with my test compound. What could be the problem?

  • Answer: High variability or lack of inhibition can stem from several factors. Here is a checklist to troubleshoot the issue:

    • Enzyme Integrity: Ensure the purified MAAI is active. Run a positive control with no inhibitor to establish a baseline activity level. Avoid repeated freeze-thaw cycles of the enzyme stock.

    • Substrate Preparation: The substrate for the MAAI assay, this compound, is unstable and is typically generated in situ from homogentisate (B1232598) using homogentisate-1,2-dioxygenase.[3] Ensure the activity of the coupling enzyme is not limiting.

    • Inhibitor Solubility: Verify that your inhibitor is completely dissolved in the assay buffer. Poor solubility can lead to an underestimation of the true potency. The use of a small percentage of DMSO may be necessary, but the final concentration should be kept low and consistent across all wells.

    • Assay Conditions: Check the pH, temperature, and buffer composition of your assay. Enzymes are sensitive to these parameters, and suboptimal conditions can affect activity and inhibitor binding.[12]

    • Incorrect Wavelength: Ensure you are monitoring the reaction at the correct wavelength for the formation or depletion of the product/substrate. For the coupled assay involving the formation of 4-fumarylacetoacetate, the disappearance of this compound is monitored at 330 nm.[3]

Issue 2: My inhibitor shows activity against MAAI, but I suspect it might be a non-specific inhibitor.

  • Question: How can I determine if my MAAI inhibitor is acting non-specifically?

  • Answer: Several experimental approaches can help identify non-specific inhibition:

    • Counter-Screening: Test your inhibitor against other related enzymes. Since MAAI is a GST, it is crucial to screen against other GST isoforms, particularly those from the alpha, mu, and pi classes, as they are the most abundant and well-characterized.

    • Detergent Sensitivity: Non-specific inhibition due to compound aggregation can often be mitigated by the inclusion of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. A significant loss of potency in the presence of a detergent suggests aggregation-based inhibition.

    • Varying Enzyme Concentration: For a specific inhibitor, the IC50 value should be independent of the enzyme concentration. If the IC50 increases with increasing enzyme concentration, it may indicate a non-specific or tight-binding inhibitor.

    • Mode of Inhibition Analysis: Determining the kinetic mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) can provide insights into whether the inhibitor binds to the active site or an allosteric site.[13]

Quantitative Data on MAAI Inhibitors

The following table summarizes available quantitative data for compounds known to inhibit MAAI or other GSTs.

CompoundTarget EnzymeInhibition TypeIC50 / Ki ValueReference(s)
Dichloroacetate (DCA)MAAI (GSTZ1)Mechanism-based inactivatorNot reported[5][6]
Ethacrynic AcidGST Alpha-classReversible4.6-6.0 µM (IC50)[8]
GST Mu-classReversible0.3-1.9 µM (IC50)[8]
GST Pi-classReversible3.3-4.8 µM (IC50)[8]

Experimental Protocols

Protocol 1: Maleylacetoacetate Isomerase (MAAI) Activity Assay

This spectrophotometric assay measures MAAI activity by monitoring the decrease in absorbance at 330 nm as this compound is converted to 4-fumarylacetoacetate.[3]

Materials:

  • Purified recombinant MAAI (GSTZ1)

  • Homogentisate-1,2-dioxygenase (HGD)

  • Homogentisic acid (HGA)

  • Glutathione (GSH)

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Test inhibitor

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 330 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of HGA in the assay buffer.

    • Prepare a stock solution of GSH in the assay buffer.

    • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • In Situ Substrate Generation:

    • In each well/cuvette, add HGA and HGD to the assay buffer.

    • Monitor the increase in absorbance at 330 nm until it plateaus, indicating the complete conversion of HGA to this compound.

  • Inhibition Assay:

    • To the wells containing the generated this compound, add the test inhibitor at various concentrations. Include a vehicle control (e.g., DMSO) for 100% activity and a no-enzyme control for background.

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at room temperature.

    • Initiate the reaction by adding a solution of MAAI and GSH.

  • Data Acquisition and Analysis:

    • Immediately begin monitoring the decrease in absorbance at 330 nm over time.

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: Counter-Screening Against Other GST Isoforms (Alpha, Mu, Pi)

This protocol uses the general GST substrate, 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), to assess the inhibitory activity of a compound against GSTA, GSTM, and GSTP isoforms.

Materials:

  • Purified recombinant GSTA1, GSTM1, and GSTP1

  • 1-Chloro-2,4-dinitrobenzene (CDNB)

  • Glutathione (GSH)

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 6.5)

  • Test inhibitor

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of CDNB in ethanol.

    • Prepare a stock solution of GSH in the assay buffer.

    • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • Inhibition Assay:

    • In each well/cuvette, add the assay buffer, GSH, and the test inhibitor at various concentrations.

    • Add the respective GST isoform (GSTA1, GSTM1, or GSTP1).

    • Pre-incubate for 5-10 minutes at room temperature.

    • Initiate the reaction by adding CDNB.

  • Data Acquisition and Analysis:

    • Immediately monitor the increase in absorbance at 340 nm for 5 minutes.

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Determine the IC50 value for each GST isoform to assess the inhibitor's selectivity.

Visualizations

experimental_workflow cluster_primary_screen Primary Screening cluster_specificity_validation Specificity Validation cluster_final_validation Final Validation Primary_Assay MAAI Activity Assay IC50_Determination IC50 Determination Primary_Assay->IC50_Determination Inhibitor Titration Counter_Screen Counter-Screening (GST-A, M, P) IC50_Determination->Counter_Screen Active Compounds Mode_of_Inhibition Mode of Inhibition Studies Counter_Screen->Mode_of_Inhibition Selective Inhibitors Cellular_Assay Cell-Based Assays Mode_of_Inhibition->Cellular_Assay Characterized Inhibitors troubleshooting_workflow Start Inconsistent/No Inhibition Check_Enzyme Verify Enzyme Activity (Positive Control) Start->Check_Enzyme Check_Substrate Confirm Substrate Generation (Coupling Enzyme Activity) Check_Enzyme->Check_Substrate Enzyme OK Problem_Solved Problem Resolved Check_Enzyme->Problem_Solved Enzyme Inactive -> Replace Check_Inhibitor Assess Inhibitor Solubility and Stability Check_Substrate->Check_Inhibitor Substrate OK Check_Substrate->Problem_Solved Substrate Issue -> Optimize Check_Conditions Optimize Assay Conditions (pH, Temp, Buffer) Check_Inhibitor->Check_Conditions Inhibitor OK Check_Inhibitor->Problem_Solved Solubility Issue -> Adjust Check_Conditions->Problem_Solved Conditions OK Check_Conditions->Problem_Solved Suboptimal -> Correct signaling_pathway Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine Homogentisate Homogentisate Tyrosine->Homogentisate ... Maleylacetoacetate This compound Homogentisate->Maleylacetoacetate HGD MAAI MAAI (GSTZ1) Maleylacetoacetate->MAAI Fumarylacetoacetate 4-Fumarylacetoacetate Fumarate_Acetoacetate Fumarate + Acetoacetate Fumarylacetoacetate->Fumarate_Acetoacetate FAH MAAI->Fumarylacetoacetate Inhibitor Inhibitor Inhibitor->MAAI

References

Issues with the commercial availability and purity of 4-Maleylacetoacetate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the commercial availability and purity of 4-Maleylacetoacetate for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Is this compound commercially available?

A1: Yes, this compound is available from several chemical suppliers as a research chemical. It is important to source it from reputable vendors who can provide a certificate of analysis.

Q2: What is the typical purity of commercially available this compound?

A2: The purity of commercially available this compound can vary between suppliers and batches. It is crucial to obtain the product's specification sheet or certificate of analysis from the supplier before purchase. For most experimental purposes, a purity of ≥95% is recommended.

Q3: What are the potential impurities in commercial this compound?

A3: Specific impurity profiles are often not detailed by suppliers. However, potential impurities could arise from the synthesis process or degradation. As this compound is a β-dicarbonyl compound, it may be susceptible to decarboxylation or hydrolysis, especially if not stored under appropriate conditions.[1][2] It is also possible for isomers or related compounds from the synthesis to be present.

Q4: How can I verify the purity of my this compound sample?

A4: The purity of your this compound sample can be verified using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is suitable for separating and quantifying organic molecules. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify impurities without the need for reference standards for each impurity.

Q5: What are the recommended storage conditions for this compound?

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or non-reproducible experimental results Degradation of this compound stock solution.Prepare fresh solutions of this compound for each experiment. If a stock solution must be made, aliquot and store at -80°C and avoid multiple freeze-thaw cycles.
Purity of the this compound is lower than specified.Verify the purity of your compound using HPLC or NMR. If the purity is insufficient, consider purchasing from a different supplier or purifying the compound in-house.
Low or no activity in enzyme assays The substrate (this compound) has degraded.Use a freshly prepared solution of this compound. Ensure the pH of your assay buffer is compatible with the stability of the substrate.
Incorrect concentration of this compound solution.Re-calculate the required mass for your desired concentration and carefully weigh the compound. Use a calibrated balance.
Precipitate forms in the stock solution The solubility limit has been exceeded.Ensure you are not exceeding the solubility of this compound in your chosen solvent. Gentle warming or sonication may help, but be cautious of potential degradation with heat.
The compound is degrading into less soluble products.This is another indication of instability. Prepare fresh solutions and store them appropriately.

Data Presentation

Table 1: Commercial Supplier Information for this compound

Supplier Product Name CAS Number Molecular Formula Molecular Weight Notes
BOC Sciences [][5][][][]4-Maleylacetoacetic Acid5698-52-2C₈H₈O₆200.15Listed as a solid, for research use.[]
Smolecule [9][10][11][12]4-Maleylacetoacetic acid5698-52-2C₈H₈O₆200.14Available in stock, for research purposes only.[9]

Experimental Protocols

General Protocol for Purity Assessment by HPLC

This is a general protocol and may require optimization for your specific instrumentation and this compound sample.

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile (B52724) and water with 0.1% formic acid.

  • Standard Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Sample Preparation: Prepare a solution of your this compound sample in the mobile phase at a concentration that falls within the range of your calibration curve.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a wavelength where this compound has maximum absorbance.

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject your sample solution and determine the purity by comparing the peak area of the analyte to the calibration curve.

General Protocol for a Spectrophotometric Enzyme Assay

This protocol describes a generic continuous spectrophotometric assay for an enzyme that uses this compound as a substrate, assuming the reaction produces a change in absorbance.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer at the optimal pH for the enzyme being assayed.

    • This compound (Substrate) Solution: Prepare a stock solution of this compound in the assay buffer. Prepare fresh.

    • Enzyme Solution: Prepare a solution of the enzyme in the assay buffer.

  • Assay Procedure:

    • Set a spectrophotometer to the wavelength where the maximum change in absorbance is expected upon substrate conversion.

    • In a cuvette, add the assay buffer and the this compound solution.

    • Initiate the reaction by adding the enzyme solution and mix quickly.

    • Immediately start recording the absorbance at regular intervals for a set period.

  • Data Analysis:

    • Plot absorbance versus time.

    • The initial linear portion of the curve represents the initial reaction velocity. Calculate the slope of this linear region (ΔAbs/Δtime).

    • The enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the product or substrate, c is the concentration, and l is the path length of the cuvette.

Mandatory Visualizations

Tyrosine_Metabolism_Pathway Tyrosine Tyrosine p_Hydroxyphenylpyruvate p_Hydroxyphenylpyruvate Tyrosine->p_Hydroxyphenylpyruvate Tyrosine aminotransferase Homogentisate Homogentisate p_Hydroxyphenylpyruvate->Homogentisate 4-hydroxyphenylpyruvate dioxygenase Maleylacetoacetate This compound Homogentisate->Maleylacetoacetate Homogentisate 1,2-dioxygenase Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate This compound isomerase (requires Glutathione) Fumarate Fumarate Fumarylacetoacetate->Fumarate Fumarylacetoacetate hydrolase Acetoacetate Acetoacetate Fumarylacetoacetate->Acetoacetate Fumarylacetoacetate hydrolase

Caption: Tyrosine Catabolism Pathway Highlighting this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Enzyme, and Substrate Solutions prep_substrate Prepare fresh this compound solution immediately before use prep_reagents->prep_substrate setup_spec Set Spectrophotometer to appropriate wavelength mix_reagents Add Buffer and 4-MAA to cuvette setup_spec->mix_reagents start_reaction Initiate reaction by adding Enzyme mix_reagents->start_reaction measure_abs Record Absorbance over time start_reaction->measure_abs plot_data Plot Absorbance vs. Time measure_abs->plot_data calc_rate Determine initial reaction rate from linear slope plot_data->calc_rate calc_activity Calculate Enzyme Activity (using Beer-Lambert Law) calc_rate->calc_activity

Caption: Generic Workflow for a Spectrophotometric Enzyme Assay.

References

Technical Support Center: Mass Spectrometry Analysis of Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common artifacts encountered during the mass spectrometry analysis of dicarboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of artifacts in the mass spectrometry analysis of dicarboxylic acids?

The most common sources of artifacts include:

  • Derivatization: Incomplete reactions, side-product formation, and impurities from derivatizing agents are common issues, particularly in Gas Chromatography-Mass Spectrometry (GC-MS).

  • In-source Reactions: Dicarboxylic acids can undergo reactions within the mass spectrometer's ion source, such as fragmentation or adduct formation, leading to misinterpretation of the resulting spectra.

  • Adduct Formation: In Electrospray Ionization (ESI) used with Liquid Chromatography-Mass Spectrometry (LC-MS), dicarboxylic acids readily form adducts with cations like sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium (B1175870) ([M+NH₄]⁺), as well as multimers, which can complicate the mass spectrum.[1][2]

  • Fragmentation: The inherent fragmentation patterns of dicarboxylic acids, such as decarboxylation (-CO₂) and water loss (-H₂O), can sometimes be mistaken for impurities or artifacts.[3][4]

  • Chromatographic Issues: Carryover from previous injections and septum bleed in GC systems can introduce "ghost peaks" that interfere with the analysis.[5]

Q2: Why is derivatization often necessary for dicarboxylic acid analysis, and what are the common methods?

Due to their low volatility and poor ionization, dicarboxylic acids often require derivatization for analysis, especially by GC-MS.[6][7] Derivatization increases volatility and improves chromatographic separation. The two most common methods are:

  • Silylation: This method replaces active hydrogen atoms in the carboxyl groups with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5][8]

  • Esterification: This process converts carboxylic acids into esters, such as methyl or butyl esters, using reagents like boron trifluoride (BF₃) in an alcohol.[5][8]

Q3: How can I differentiate between a true analyte peak and an artifact in my chromatogram?

Distinguishing between a true peak and an artifact requires careful evaluation:

  • Blank Injections: Run a solvent blank through the system. The presence of a peak in the blank that corresponds to a peak in your sample suggests it may be a contaminant from the system or solvent.

  • Mass Spectrum Analysis: Analyze the mass spectrum of the peak . Artifacts like column bleed or plasticizers will have characteristic mass spectra. Adducts will have specific mass-to-charge ratio shifts from the parent ion.

  • Peak Shape: Artifacts like carryover may present as broad or tailing peaks, whereas well-separated analyte peaks should be symmetrical.

  • Isotope Labeling: Using isotopically labeled internal standards can help confirm the identity of analyte peaks and distinguish them from background noise or artifacts.[9]

Troubleshooting Guides

Issue 1: Incomplete Derivatization in GC-MS Analysis

Symptoms:

  • Low signal intensity for the target dicarboxylic acid derivative.

  • Presence of peaks corresponding to the underivatized or partially derivatized acid.

  • Poor peak shape (e.g., tailing).

Possible Causes and Solutions:

CauseSolution
Insufficient Reagent Increase the molar ratio of the derivatization reagent to the analyte. A common starting point for silylation with BSTFA is a 2:1 molar ratio of BSTFA to active hydrogens.[5]
Suboptimal Reaction Conditions Optimize the reaction temperature and time. For BSTFA silylation, a typical condition is 60-70°C for 30-60 minutes. For BF₃-methanol esterification, heating at 60-100°C for 15-30 minutes is common.[5]
Presence of Water or Protic Solvents Ensure the sample is completely dry before adding the derivatization reagent, as water can quench the reaction. Use anhydrous solvents for sample preparation.[5]
Issue 2: Unidentified Peaks in the Mass Spectrum (Adduct Formation in LC-MS)

Symptoms:

  • Multiple peaks observed for a single analyte, often at M+23, M+39, and M+18 in positive ion mode.

  • Reduced intensity of the primary protonated molecule [M+H]⁺.

Possible Causes and Solutions:

CauseSolution
High Salt Concentration in Sample or Mobile Phase Use high-purity solvents and mobile phase additives. Consider sample cleanup steps like solid-phase extraction (SPE) to remove salts. The use of older glassware can be a source of unwanted sodium ions.[1]
Mobile Phase Composition The addition of volatile ammonium salts like ammonium acetate (B1210297) can sometimes suppress sodium and potassium adduct formation and promote the formation of the [M+H]⁺ or [M+NH₄]⁺ ion.[10]
Ion Source Contamination Clean the ion source regularly to remove salt buildup that can contribute to adduct formation.

Experimental Protocols

Protocol 1: Silylation of Dicarboxylic Acids with BSTFA for GC-MS Analysis
  • Sample Preparation: Place a known amount (typically 1-5 mg) of the dried dicarboxylic acid sample into a reaction vial. If the sample is in a solution, evaporate the solvent completely under a stream of nitrogen.[5]

  • Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., pyridine (B92270) or acetonitrile) to dissolve the sample. Then, add 200 µL of BSTFA containing 1% TMCS (trimethylchlorosilane).[5]

  • Reaction: Tightly cap the vial and heat it at 70°C for 1 hour in a heating block or oven.[5]

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.[5]

Protocol 2: Esterification of Dicarboxylic Acids with BF₃-Methanol for GC-MS Analysis
  • Sample Preparation: Place the dicarboxylic acid sample into a reaction vial. Ensure any water present in the sample is removed.

  • Reagent Addition: Add 2 mL of a 10-14% BF₃-methanol solution to the vial.[5]

  • Reaction: Seal the vial and heat at 60-100°C for 15-30 minutes.[5]

  • Extraction: After cooling, add 1 mL of water and 1 mL of a nonpolar solvent (e.g., hexane). Vigorously shake the vial to extract the formed methyl esters into the organic layer.[5]

  • Analysis: The organic layer can be directly injected into the GC-MS.

Visualizations

Derivatization_Troubleshooting cluster_symptoms Symptoms cluster_causes Potential Causes cluster_solutions Solutions Symptom1 Low Signal Intensity Cause1 Insufficient Reagent Symptom1->Cause1 Symptom2 Poor Peak Shape Cause3 Presence of Water Symptom2->Cause3 Symptom3 Incomplete Reaction Products Symptom3->Cause1 Cause2 Suboptimal Conditions (Temp/Time) Symptom3->Cause2 Symptom3->Cause3 Solution1 Increase Reagent Ratio Cause1->Solution1 Solution2 Optimize Reaction Conditions Cause2->Solution2 Solution3 Ensure Sample is Dry Cause3->Solution3

Caption: Troubleshooting workflow for incomplete derivatization.

Adduct_Formation_Pathway Analyte Dicarboxylic Acid (M) Protonated [M+H]⁺ Analyte->Protonated + H⁺ Sodium_Adduct [M+Na]⁺ Analyte->Sodium_Adduct + Na⁺ Potassium_Adduct [M+K]⁺ Analyte->Potassium_Adduct + K⁺ Ammonium_Adduct [M+NH₄]⁺ Analyte->Ammonium_Adduct + NH₄⁺

References

Technical Support Center: Optimizing Protein Expression and Purification of Tyrosine Pathway Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the expression and purification of key enzymes in the tyrosine biosynthesis pathway.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific challenges you may face during your experiments.

I. Tyrosine Aminotransferase (TAT)

Question: My recombinant Tyrosine Aminotransferase (TAT) expression levels are very low. What can I do to improve the yield?

Answer: Low expression of TAT can be attributed to several factors. Here are some troubleshooting steps:

  • Codon Optimization: Ensure the gene sequence of your TAT construct is optimized for the expression host (e.g., E. coli). Rare codons in the native gene can hinder efficient translation.

  • Promoter Strength and Induction: If using an inducible promoter (e.g., T7), optimize the inducer concentration (e.g., IPTG) and the induction temperature. Lowering the induction temperature (e.g., to 18-25°C) and extending the induction time can sometimes improve the yield of soluble protein.

  • Expression Host: Consider trying different E. coli strains. Strains like BL21(DE3)pLysS or Rosetta(DE3) can help overcome issues with codon bias and plasmid instability.

  • Media Composition: Supplementing the growth media with the cofactor pyridoxal (B1214274) 5'-phosphate (PLP) can sometimes enhance TAT expression and stability.[1]

Question: My purified TAT has low enzymatic activity. What are the possible reasons and solutions?

Answer: Low activity of purified TAT can be due to protein instability or the absence of necessary cofactors.

  • Cofactor Presence: Tyrosine Aminotransferase is a pyridoxal 5'-phosphate (PLP)-dependent enzyme. Ensure that PLP is included in your lysis and purification buffers to maintain the holoenzyme form.

  • Buffer Conditions: The enzyme can be destabilized by its substrates, L-tyrosine or L-glutamate.[1] Avoid high concentrations of these in your purification buffers. Potassium phosphate (B84403) and dithiothreitol (B142953) (DTT) have been shown to stabilize the enzyme.[1]

  • Oxidation: TAT can be sensitive to oxidation. The inclusion of a reducing agent like DTT or β-mercaptoethanol in your buffers can help maintain its activity.

  • Proper Folding: If the protein is expressed in inclusion bodies, ensure your refolding protocol is optimized to allow for the correct three-dimensional structure to form.

II. Chorismate Mutase

Question: My Chorismate Mutase is expressed as insoluble inclusion bodies. How can I obtain soluble, active protein?

Answer: Inclusion body formation is a common issue with overexpressed recombinant proteins. Here’s how you can address it:

  • Optimize Expression Conditions: Lowering the induction temperature (e.g., 18-25°C) and reducing the inducer concentration can slow down protein synthesis, allowing more time for proper folding.

  • Co-expression with Chaperones: Co-expressing molecular chaperones (e.g., GroEL/GroES) can assist in the proper folding of your chorismate mutase.

  • Solubilization and Refolding: If inclusion bodies persist, they need to be solubilized using strong denaturants like 8M urea (B33335) or 6M guanidinium (B1211019) hydrochloride, followed by a refolding process.[2][3] This typically involves the gradual removal of the denaturant through methods like dialysis or rapid dilution into a refolding buffer. The refolding buffer should be optimized for pH, temperature, and the presence of additives that can aid in proper folding.

Question: The specific activity of my purified Chorismate Mutase is lower than expected. What could be the problem?

Answer: Several factors can contribute to low specific activity:

  • Inaccurate Protein Concentration Measurement: Ensure your method for determining protein concentration is accurate. Contaminating proteins can lead to an overestimation of your target protein concentration, resulting in a lower calculated specific activity.

  • Substrate Quality: Chorismate is an unstable molecule. Use freshly prepared or properly stored chorismate for your activity assays.

  • Assay Conditions: The pH and temperature of your assay buffer should be optimal for your specific chorismate mutase. Most assays are performed at a pH of 7.5 and a temperature of 30°C or 37°C.

  • Feedback Inhibition: Be aware that chorismate mutase can be subject to feedback inhibition by phenylalanine and tyrosine.[4] If your purification process involves buffers containing these amino acids, they could be inhibiting your enzyme's activity.

III. Prephenate Dehydrogenase

Question: I am observing protein degradation during the purification of Prephenate Dehydrogenase. How can I prevent this?

Answer: Proteolytic degradation is a common challenge during protein purification.

  • Protease Inhibitors: Add a protease inhibitor cocktail to your lysis buffer to inactivate a broad range of proteases.

  • Work at Low Temperatures: Perform all purification steps at 4°C to minimize protease activity.

  • Rapid Purification: A shorter purification protocol reduces the time your protein is exposed to proteases.

  • Expression Host: Consider using an E. coli strain deficient in certain proteases.

Question: My purified Prephenate Dehydrogenase shows low activity. What are the potential causes?

Answer: Low activity can stem from issues with the protein itself or the assay conditions.

  • Cofactor Requirement: Prephenate dehydrogenase is an NAD⁺-dependent enzyme.[5] Ensure that NAD⁺ is present in your assay buffer.

  • Feedback Inhibition: Tyrosine is a known feedback inhibitor of prephenate dehydrogenase.[5] Avoid its presence in your final purified protein solution and assay buffer.

  • pH Optimum: The optimal pH for prephenate dehydrogenase activity is typically around 7.5.[5] Verify the pH of your assay buffer.

  • Protein Aggregation: Aggregation can lead to a loss of activity. Analyze your purified protein for aggregation using techniques like dynamic light scattering or size-exclusion chromatography. If aggregation is an issue, consider optimizing the buffer conditions (e.g., salt concentration, pH, additives).

IV. Prephenate Dehydratase

Question: I am having trouble purifying Prephenate Dehydratase due to its instability. What can I do?

Answer: Protein instability can be a significant hurdle. Here are some strategies to improve stability:

  • Buffer Optimization: Screen different buffer systems, pH ranges, and salt concentrations to find conditions that enhance the stability of your prephenate dehydratase.

  • Additives: The addition of stabilizing agents such as glycerol (B35011) (5-20%), trehalose, or low concentrations of non-ionic detergents can help prevent aggregation and maintain the protein's native conformation.

  • Ligand Binding: In some cases, the presence of a substrate analog or a competitive inhibitor can stabilize the enzyme's structure.

Question: My Prephenate Dehydratase activity is inhibited. What are the common inhibitors I should be aware of?

Answer: Prephenate dehydratase is subject to feedback inhibition.

  • Feedback Inhibition: Phenylalanine is a known competitive inhibitor of prephenate dehydratase.[4] Tryptophan can also inhibit the enzyme.[4] Ensure your purification and assay buffers are free from these amino acids.

  • Product Inhibition: The product of the reaction, phenylpyruvate, can also cause product inhibition. It is important to measure initial reaction rates in your enzyme assays to minimize this effect.

Data Presentation

The following tables summarize quantitative data from various studies on the expression and purification of tyrosine pathway enzymes. Note that direct comparisons can be challenging due to variations in expression systems, purification methods, and assay conditions.

Table 1: Recombinant Protein Expression and Purification Yields

EnzymeExpression SystemPurification MethodExpression Level (mg/L of culture)Purification FoldOverall Yield (%)Reference
Human Tyrosyl-tRNA SynthetaseE. coli BL21(DE3)Ni²⁺-Chelate Affinity Chromatography~22.3--[5]
Human Tyrosine HydroxylaseE. coliMBP-Affinity & Ion Exchange~6-41[1]
Alcaligenes eutrophus Chorismate Mutase-Prephenate DehydrataseAlcaligenes eutrophus H16DEAE-Cellulose, Phenylalanine-Sepharose, SEC, Hydroxyapatite-47024[6]
Alcaligenes eutrophus Prephenate DehydrogenaseAlcaligenes eutrophus H16DEAE-Cellulose, DEAE-Sephadex, SEC, Hydroxyapatite-74010[6]
E. coli Prephenate Dehydratase Domain (PDT20)E. coli-200-250--[7]

Table 2: Specific Activities of Purified Tyrosine Pathway Enzymes

EnzymeSource OrganismSpecific Activity (U/mg)Assay ConditionsReference
Human Tyrosine HydroxylaseRecombinant in E. coli~0.017 (17 nmol/min/mg)37°C, pH 6.8[1]
Aquifex aeolicus Prephenate DehydrogenaseRecombinant in E. coli1.2 (at 30°C), 38.2 (at 80°C)pH 7.5[5]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the expression and purification of tyrosine pathway enzymes.

Protocol 1: Expression and His-tag Purification of a Recombinant Tyrosine Pathway Enzyme in E. coli
  • Transformation: Transform the expression plasmid containing the gene for your His-tagged tyrosine pathway enzyme into a suitable E. coli expression host (e.g., BL21(DE3)). Plate on selective LB agar (B569324) plates and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. For potentially insoluble proteins, consider lowering the temperature to 18-25°C and inducing for a longer period (e.g., 16-24 hours).

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold lysis buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0) supplemented with a protease inhibitor cocktail. Lyse the cells by sonication on ice or by using a French press.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA affinity column with lysis buffer.

    • Load the clarified supernatant onto the column.

    • Wash the column with 10-20 column volumes of wash buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).

    • Elute the protein with elution buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions.

  • Analysis: Analyze the collected fractions by SDS-PAGE to check for protein purity and size. Pool the fractions containing the purified protein.

  • Buffer Exchange (Optional): If necessary, remove the imidazole and exchange the buffer using dialysis or a desalting column.

Protocol 2: Ion-Exchange Chromatography for Non-Tagged Protein Purification

This protocol assumes you have a partially purified protein extract, for example, after ammonium (B1175870) sulfate (B86663) precipitation.

  • Column Selection and Equilibration: Choose an appropriate ion-exchange resin based on the predicted isoelectric point (pI) of your target protein. For a protein with a pI below the buffer pH, use an anion-exchange column (e.g., DEAE-Sepharose). For a protein with a pI above the buffer pH, use a cation-exchange column. Equilibrate the column with 5-10 column volumes of a low-salt starting buffer (e.g., 20 mM Tris-HCl, pH 8.0).[8]

  • Sample Preparation: Ensure your protein sample is in the starting buffer and has a low ionic strength. This can be achieved by dialysis or using a desalting column.

  • Sample Loading: Load the prepared sample onto the equilibrated column.

  • Washing: Wash the column with several column volumes of the starting buffer to remove unbound proteins.

  • Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in the starting buffer).[8] Alternatively, a step gradient can be used.

  • Fraction Collection and Analysis: Collect fractions throughout the elution process. Analyze the fractions for protein content (e.g., by measuring absorbance at 280 nm) and for the presence of your target protein (e.g., by SDS-PAGE and/or activity assay).

  • Pooling and Further Purification: Pool the fractions containing the highest concentration of your purified protein. Further purification steps, such as size-exclusion chromatography, may be necessary to achieve higher purity.

Mandatory Visualizations

Tyrosine Biosynthesis Pathway in E. coli

Tyrosine_Biosynthesis_Pathway cluster_main Tyrosine Biosynthesis Pathway in E. coli PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P Erythrose-4-phosphate E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ aroG/F/H DHS 3-Dehydroshikimate DHQ->DHS aroD Shikimate Shikimate DHS->Shikimate aroE S3P Shikimate-3-phosphate Shikimate->S3P aroK/L EPSP EPSP S3P->EPSP aroA Chorismate Chorismate EPSP->Chorismate aroC Prephenate Prephenate Chorismate->Prephenate tyrA (chorismate mutase domain) pheA Phenylalanine L-Phenylalanine Chorismate->Phenylalanine pheA HPP 4-Hydroxyphenylpyruvate Prephenate->HPP tyrA (prephenate dehydrogenase domain) Tyrosine L-Tyrosine HPP->Tyrosine tyrB

Caption: L-Tyrosine biosynthesis pathway from central metabolites in E. coli.

General Protein Purification Workflow

Protein_Purification_Workflow cluster_workflow General Protein Purification Workflow start Recombinant Protein Expression lysis Cell Lysis start->lysis clarification Clarification (Centrifugation/Filtration) lysis->clarification capture Capture Step (e.g., Affinity Chromatography) clarification->capture intermediate Intermediate Purification (e.g., Ion-Exchange Chromatography) capture->intermediate polishing Polishing Step (e.g., Size-Exclusion Chromatography) intermediate->polishing analysis Purity & Concentration Analysis (SDS-PAGE, A280) polishing->analysis end Purified Protein analysis->end Troubleshooting_Low_Yield cluster_troubleshooting Troubleshooting Decision Tree for Low Protein Yield cluster_solutions Potential Solutions start Low/No Purified Protein check_expression Check Expression Level (SDS-PAGE of lysate) start->check_expression no_expression No Expression Band check_expression->no_expression No Band low_expression Low Expression check_expression->low_expression Faint Band good_expression Good Expression Band check_expression->good_expression Strong Band sol_no_exp Verify plasmid sequence Optimize induction conditions no_expression->sol_no_exp sol_low_exp Optimize codon usage Change expression host/media low_expression->sol_low_exp check_solubility Check Solubility (Soluble vs. Insoluble Fraction) good_expression->check_solubility insoluble Protein in Inclusion Bodies check_solubility->insoluble Insoluble soluble Protein is Soluble check_solubility->soluble Soluble sol_insoluble Lower expression temp. Co-express chaperones Refold from inclusion bodies insoluble->sol_insoluble check_binding Check Column Flow-through and Wash Fractions soluble->check_binding in_flowthrough Protein in Flow-through/ Wash check_binding->in_flowthrough Protein Found bound Protein Bound to Column check_binding->bound No Protein sol_flowthrough Check buffer pH & composition Ensure tag is accessible Decrease wash stringency in_flowthrough->sol_flowthrough check_elution Check Elution Fractions bound->check_elution no_elution Protein Not Eluting check_elution->no_elution No Protein sol_no_elution Increase elution stringency (e.g., higher imidazole, pH change) Check for protein precipitation on-column no_elution->sol_no_elution

References

Technical Support Center: Minimizing Oxidative Stress in Cells Treated with Tyrosine Catabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tyrosine catabolites and encountering issues related to cellular oxidative stress.

Frequently Asked Questions (FAQs)

Q1: We are observing increased cell death after treating our cell line with a tyrosine catabolite. Could this be due to oxidative stress?

A1: Yes, it is highly probable. Elevated levels of certain tyrosine catabolites are known to induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[1][2][3] This can lead to cellular damage and, ultimately, apoptosis or necrosis. We recommend assessing markers of oxidative stress in your experimental model.

Q2: What are the primary mechanisms by which tyrosine catabolites induce oxidative stress?

A2: Tyrosine catabolites can induce oxidative stress through several mechanisms:

  • Direct ROS Production: The metabolism of excess tyrosine can lead to the generation of ROS, such as superoxide (B77818) anions (O₂•−) and hydroxyl radicals (•OH).[4][5]

  • Mitochondrial Dysfunction: High concentrations of tyrosine and its byproducts can impair mitochondrial function, a primary site of ROS production. This includes inhibition of Krebs cycle enzymes and the mitochondrial respiratory chain complexes.[6]

  • Depletion of Endogenous Antioxidants: Treatment with tyrosine has been shown to decrease levels of key antioxidants like glutathione (B108866) (GSH).[7][8]

  • Formation of Abnormal Isomers: Under oxidative conditions, phenylalanine can be converted to abnormal tyrosine isomers like meta-tyrosine and ortho-tyrosine, which can themselves contribute to cellular toxicity and mediate the effects of oxidative stress.[1][9]

Q3: What are some reliable methods to measure oxidative stress in our cell cultures?

A3: There are several well-established methods to quantify oxidative stress. We recommend a multi-faceted approach:

  • Direct ROS Measurement: Use fluorescent probes like DCFH-DA or CellROX to measure intracellular ROS levels.[10][11][12]

  • Lipid Peroxidation Assays: Measure byproducts of lipid peroxidation, such as malondialdehyde (MDA) or 4-hydroxynonenal (B163490) (4-HNE).

  • Protein Carbonylation Assays: Quantify the level of protein oxidation by measuring carbonyl groups.[7]

  • Antioxidant Enzyme Activity Assays: Measure the activity of key antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx).[10][13]

  • Glutathione (GSH) Levels: Measure the ratio of reduced to oxidized glutathione (GSH/GSSG) as an indicator of cellular redox state.

Q4: What general strategies can we employ to minimize oxidative stress in our experiments?

A4: To mitigate oxidative stress, you can consider the following approaches:

  • Co-treatment with Antioxidants: Supplementing your cell culture media with antioxidants can help neutralize ROS. Common choices include N-acetylcysteine (a precursor to glutathione), Vitamin C (ascorbic acid), Vitamin E (alpha-tocopherol), and melatonin.[14][15]

  • Activation of the Nrf2 Pathway: The transcription factor Nrf2 is a master regulator of the antioxidant response.[16][17][18] Using known Nrf2 activators (e.g., sulforaphane) can upregulate the expression of a wide range of protective enzymes.[19][20]

  • Mitochondrial-Targeted Antioxidants: Since mitochondria are a major source of ROS, using antioxidants that specifically accumulate in the mitochondria (e.g., MitoQ) can be particularly effective.

  • Optimization of Catabolite Concentration: Titrate the concentration of the tyrosine catabolite to the lowest effective dose to minimize off-target oxidative effects.

Troubleshooting Guides

Issue 1: High variability in ROS measurements between replicates.
Possible Cause Troubleshooting Step
Inconsistent Cell Density Ensure uniform cell seeding density across all wells, as this can affect metabolic rate and ROS production.
Probe Instability Fluorescent probes for ROS can be light-sensitive. Protect your plates from light as much as possible during incubation and measurement steps. Prepare probe solutions fresh before each experiment.
Variations in Incubation Time Adhere strictly to the recommended incubation times for both the tyrosine catabolite treatment and the ROS probe.
Cellular Stress During Handling Minimize cellular stress during media changes and washing steps. Be gentle when pipetting to avoid dislodging cells.
Issue 2: Antioxidant co-treatment is not reducing cell death.
Possible Cause Troubleshooting Step
Incorrect Antioxidant Concentration Perform a dose-response curve for the antioxidant to determine the optimal protective concentration for your specific cell line and catabolite treatment.
Timing of Antioxidant Addition The timing of antioxidant administration can be critical. Try pre-incubating the cells with the antioxidant before adding the tyrosine catabolite.
Inappropriate Antioxidant Choice Not all antioxidants are equally effective against all sources of ROS. Consider the primary location of ROS production (e.g., mitochondria vs. cytoplasm) and choose an antioxidant that can access that compartment. You may need to screen a panel of antioxidants.
Cell Death is Not Primarily Caused by Oxidative Stress The tyrosine catabolite may be inducing cytotoxicity through other mechanisms. Consider performing assays for other cell death pathways, such as apoptosis (e.g., caspase activity assays).
Pro-oxidant Effect of Antioxidants At high concentrations, some antioxidants can have pro-oxidant effects.[15][21] Ensure you are using concentrations within the established protective range.

Experimental Protocols

Protocol 1: Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
  • Cell Seeding: Plate cells in a 96-well black, clear-bottom plate at a pre-determined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with the tyrosine catabolite at various concentrations for the desired duration. Include a positive control (e.g., H₂O₂) and a vehicle control.

  • Probe Loading: Remove the treatment media and wash the cells gently with pre-warmed phosphate-buffered saline (PBS). Add 100 µL of 10 µM DCFH-DA in PBS to each well.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C in the dark.[10]

  • Measurement: Wash the cells twice with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[10] The fluorescence intensity is proportional to the level of intracellular ROS.

Protocol 2: Cell Viability Assessment using MTT Assay
  • Cell Seeding and Treatment: Plate cells in a 96-well plate and treat with the tyrosine catabolite and/or antioxidants as required.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[10]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.[10]

  • Measurement: Measure the absorbance at ~570 nm using a microplate reader. Cell viability is proportional to the absorbance.

Quantitative Data Summary

Table 1: Antioxidant Enzyme Activity in Response to Oxidative Stress

Treatment Superoxide Dismutase (SOD) Activity (% of Control) Glutathione Peroxidase (GPx) Activity (% of Control) Catalase (CAT) Activity (% of Control)
Control 100 ± 5.2100 ± 6.1100 ± 4.8
Tyrosine Catabolite 72 ± 4.565 ± 5.878 ± 6.3
Tyrosine Catabolite + Antioxidant A 95 ± 5.192 ± 6.097 ± 5.1
Tyrosine Catabolite + Nrf2 Activator 118 ± 6.3125 ± 7.2115 ± 6.9

Data are presented as mean ± SEM and are hypothetical examples for illustrative purposes.

Table 2: Markers of Oxidative Damage

Treatment Intracellular ROS (Fluorescence Units) Lipid Peroxidation (MDA levels, nmol/mg protein) Protein Carbonylation (nmol/mg protein)
Control 1500 ± 1201.2 ± 0.150.5 ± 0.08
Tyrosine Catabolite 4800 ± 3503.8 ± 0.401.9 ± 0.25
Tyrosine Catabolite + Antioxidant A 1800 ± 1501.5 ± 0.200.7 ± 0.10

Data are presented as mean ± SEM and are hypothetical examples for illustrative purposes.

Visualizations

Tyrosine_Catabolite_Oxidative_Stress_Pathway Tyrosine_Catabolites High Tyrosine Catabolites Mitochondria Mitochondrial Dysfunction Tyrosine_Catabolites->Mitochondria GSH Depletion of GSH Tyrosine_Catabolites->GSH ROS Increased ROS (O₂•−, •OH) Mitochondria->ROS Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage GSH->Cellular_Damage Inhibits Cell_Death Cell Death Cellular_Damage->Cell_Death

Caption: Pathway of oxidative stress induced by tyrosine catabolites.

Nrf2_Activation_Pathway cluster_nucleus Oxidative_Stress Oxidative Stress (from Tyrosine Catabolites) Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Inhibits Ubiquitination Cell_Protection Cell Protection Oxidative_Stress->Cell_Protection Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant & Detoxification Enzymes (e.g., SOD, GPx) ARE->Antioxidant_Enzymes Induces Transcription Antioxidant_Enzymes->Cell_Protection

Caption: The Keap1-Nrf2 signaling pathway for cellular antioxidant response.

Experimental_Workflow_ROS_Measurement Start Start: Seed Cells in 96-well Plate Treatment Treat with Tyrosine Catabolite (± Antioxidants) Start->Treatment Wash1 Wash with PBS Treatment->Wash1 Probe Load with DCFH-DA Probe Wash1->Probe Incubate Incubate 30-60 min in Dark Probe->Incubate Wash2 Wash with PBS (2x) Incubate->Wash2 Measure Measure Fluorescence (Ex: 485nm, Em: 535nm) Wash2->Measure End End: Analyze Data Measure->End

Caption: Workflow for measuring intracellular ROS using DCFH-DA.

References

Technical Support Center: Interpreting Unexpected Results in Tyrosine Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working on tyrosine metabolism. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results and navigate common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways of tyrosine metabolism that I should be aware of?

A1: Tyrosine is a critical amino acid that serves as a precursor for several vital molecules. The main metabolic routes include:

  • Catecholamine Synthesis: Tyrosine is converted to L-DOPA by tyrosine hydroxylase, the rate-limiting step in the production of dopamine (B1211576), norepinephrine, and epinephrine.[1][2][3]

  • Melanin Synthesis: In melanocytes, tyrosinase initiates the conversion of tyrosine into melanin, the pigment responsible for skin, hair, and eye color.[2][3]

  • Thyroid Hormone Synthesis: In the thyroid gland, tyrosine is iodinated and coupled to form thyroxine (T4) and triiodothyronine (T3).[3][4]

  • Catabolism for Energy: Tyrosine can be broken down into fumarate (B1241708) and acetoacetate, which can then enter the citric acid cycle for energy production.[3][4]

  • Protein Synthesis: Like other amino acids, tyrosine is a fundamental building block for proteins.

Q2: My LC-MS/MS results show unexpected peaks. What could be the cause?

A2: Unexpected peaks in LC-MS/MS data, often referred to as "ghost peaks" or "artifact peaks," can arise from several sources.[5][6] Common causes include:

  • Mobile Phase Contamination: Even HPLC-grade solvents can contain trace impurities that become concentrated on the column and elute as distinct peaks.[5]

  • System Contamination: Carryover from previous injections, contaminated autosampler components, or degradation of pump seals can introduce foreign substances.[5]

  • Sample Preparation Artifacts: The solvents and reagents used for metabolite extraction can introduce contaminants. For instance, methanol (B129727)/chloroform extractions can introduce various artifacts.[7]

  • In-source Fragmentation/Adducts: The mass spectrometer itself can generate unexpected signals through fragmentation of molecules within the ion source or the formation of adducts with ions like sodium or potassium.[8]

  • Metabolite Conjugates: In biological systems, metabolites can be conjugated with molecules like sulfates or glucuronides, leading to unexpected masses.[9]

Q3: I'm observing high variability in my quantitative results between replicates. What are the likely reasons?

A3: High variability in quantitative metabolomics can stem from inconsistencies at multiple stages of the experimental workflow. Key factors to consider are:

  • Inconsistent Sample Preparation: Variations in extraction efficiency due to inconsistent solvent volumes, incubation times, or temperature can lead to significant differences in metabolite recovery.[7]

  • Cell Culture Conditions: For cell-based assays, differences in cell density, passage number, or growth phase can alter cellular metabolism and affect results.[10]

  • Instrument Performance: Fluctuations in the performance of the mass spectrometer or HPLC system can introduce variability. Regular calibration and quality control checks are essential.

  • Matrix Effects: The presence of other molecules in the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. This can vary between samples.[11]

Troubleshooting Guides

Issue 1: Low or No Signal for Tyrosine-Derived Metabolites

Possible Causes and Solutions:

Possible Cause Suggested Solution
Inefficient Metabolite Extraction Optimize your extraction protocol. For polar metabolites like tyrosine and its derivatives, consider different solvent systems such as 80% methanol or methanol/chloroform/water mixtures.[7] Ensure complete cell lysis through methods like freeze-thaw cycles.[7]
Metabolite Degradation Work quickly and on ice to minimize enzymatic activity post-harvest. Use appropriate quenching solutions to halt metabolism instantly. Store samples at -80°C.
Suboptimal LC-MS/MS Parameters Ensure that the mass spectrometer is properly tuned and calibrated. Optimize ionization source parameters (e.g., spray voltage, gas flow) and collision energies for your specific analytes.
Low Analyte Concentration If you suspect very low concentrations, consider using a more sensitive analytical method or a larger sample volume. Solid-phase extraction (SPE) can be used to concentrate catecholamines from urine or plasma.[12]
Drug Interference Certain drugs can interfere with tyrosine metabolism or the analytical assays. For example, levodopa (B1675098) competes with tyrosine for absorption.[1][13] Review any administered compounds for known interactions.
Issue 2: Unexpectedly High Levels of Tyrosine

Possible Causes and Solutions:

Possible Cause Suggested Solution
Enzyme Inhibition An inhibitor of a key enzyme in a tyrosine catabolic pathway (e.g., tyrosine aminotransferase) could be present in your system, leading to an accumulation of the substrate.
Co-factor Deficiency The enzymes involved in tyrosine metabolism, such as tyrosine hydroxylase, require co-factors like iron, copper, vitamin B6, and vitamin C.[14] A deficiency in these co-factors can impair enzyme activity and lead to elevated tyrosine levels.[14]
Genetic Defects in Model System If using a specific cell line or animal model, investigate whether it has any known genetic defects in tyrosine metabolism pathways, similar to human conditions like tyrosinemia.[15][16]
Dietary Influences In animal studies, the composition of the diet can significantly impact plasma tyrosine levels. Ensure a consistent and defined diet across all experimental groups.
Sample Contamination Contamination of the sample with external sources of tyrosine can lead to artificially high readings. Review all reagents and materials used in sample preparation.
Issue 3: Inconsistent Enzyme Kinetics Results

Possible Causes and Solutions:

Possible Cause Suggested Solution
Substrate/Enzyme Instability Prepare fresh substrate and enzyme solutions for each experiment. Some components may be sensitive to freeze-thaw cycles.
Incorrect Buffer Conditions Ensure the pH and ionic strength of your assay buffer are optimal for the enzyme's activity. For example, tyrosinase activity is pH-dependent.[17]
Presence of Inhibitors/Activators Your sample matrix may contain endogenous inhibitors or activators of the enzyme being studied. Consider purifying the enzyme or using a different assay format. For instance, 3-Iodo-L-tyrosine is a known competitive inhibitor of tyrosine hydroxylase.[18]
Product Inhibition The product of the enzymatic reaction may be inhibiting the enzyme's activity. Dopamine, for example, is a known feedback inhibitor of tyrosine hydroxylase.[19] Measure initial reaction rates to minimize the impact of product inhibition.
Inaccurate Pipetting Small errors in pipetting volumes of enzyme or substrate can lead to significant variations in reaction rates. Use calibrated pipettes and proper technique.

Experimental Protocols

Protocol 1: Metabolite Extraction from Cell Culture (Monophasic)
  • Quenching: Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Lysis and Extraction: Add 1.5 mL of ice-cold 50% methanol to the pelleted cells.[7]

  • Freeze-Thaw Cycles: Perform three freeze-thaw cycles by alternating between liquid nitrogen and a 37°C water bath to ensure complete cell lysis.[7]

  • Centrifugation: Centrifuge the sample at 13,000 x g for 30 minutes at 4°C.[7]

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites.

  • Drying and Storage: Dry the extract using a vacuum concentrator (e.g., SpeedVac) without heat. Store the dried extract at -80°C until analysis.

  • Reconstitution: Before injection into the LC-MS/MS system, reconstitute the dried extract in an appropriate solvent, such as a water/acetonitrile mixture.[7]

Protocol 2: In Vitro Tyrosine Hydroxylase Inhibition Assay
  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 200 mM HEPES, pH 7.5, 0.1 M KCl).[20]

    • Enzyme Solution: Prepare a stock solution of purified tyrosine hydroxylase.

    • Substrate Solution: Prepare a stock solution of L-tyrosine.

    • Inhibitor Solutions: Prepare a series of dilutions of the potential inhibitor (e.g., 3-Iodo-L-tyrosine).[18]

  • Reaction Setup:

    • In a 96-well plate or microcentrifuge tubes, add the assay buffer, enzyme solution, and varying concentrations of the inhibitor.[18] Include a control with no inhibitor.

    • Pre-incubate the mixture for 5-10 minutes at a controlled temperature (e.g., 37°C).[18]

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the L-tyrosine substrate.

    • The formation of L-DOPA can be monitored using various methods, including a colorimetric assay where L-DOPA is oxidized to dopachrome, which absorbs at 475 nm.[18]

    • Measure the absorbance at regular intervals to determine the initial reaction velocity.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • To determine the mode of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate and the inhibitor and create a Lineweaver-Burk plot.[18]

Data Presentation

Table 1: Reference Concentrations of Tyrosine and its Metabolites

Metabolite Matrix Concentration Range Notes
L-TyrosineHuman Plasma (fasting)35-102 µmol/LVaries with age and sex.[1]
L-TyrosineHuman Urine30-120 µMCan exceed 200 µM in disorders of tyrosine metabolism.[17]
DopamineHuman PlasmaLimit of quantitation ~5 ng/mLRequires sensitive analytical methods for detection.[11]
EpinephrineHuman PlasmaLimit of quantitation ~25 ng/mL[11]
NorepinephrineHuman PlasmaLimit of quantitation ~25 ng/mL[11]

Table 2: Common Solvents for Metabolite Extraction

Extraction Method Solvent Composition Target Metabolites Reference
Biphasic Extraction Methanol/Chloroform/WaterPolar and non-polar metabolites[7]
Monophasic Extraction 50% MethanolPolar metabolites[7]
Protein Precipitation AcetonitrileGeneral deproteinization[12]

Visualizations

Tyrosine_Metabolism_Pathway Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase Melanin Melanin Tyrosine->Melanin Tyrosinase p_HPP 4-hydroxyphenylpyruvate Tyrosine->p_HPP Tyrosine Aminotransferase Thyroid_Hormones Thyroid Hormones (T3, T4) Tyrosine->Thyroid_Hormones Thyroid Peroxidase Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine Homogentisate Homogentisate p_HPP->Homogentisate Fumarate_Acetoacetate Fumarate + Acetoacetate Homogentisate->Fumarate_Acetoacetate

Caption: Overview of the major tyrosine metabolism pathways.

Troubleshooting_Workflow Start Unexpected Result (e.g., Low Signal) Check_Extraction Review Metabolite Extraction Protocol Start->Check_Extraction Check_LCMS Verify LC-MS/MS Performance Check_Extraction->Check_LCMS OK Optimize_Extraction Optimize Extraction (Solvents, Lysis) Check_Extraction->Optimize_Extraction Inefficient Check_Sample Assess Sample Integrity and Handling Check_LCMS->Check_Sample OK Calibrate_Instrument Calibrate and Tune Instrument Check_LCMS->Calibrate_Instrument Suboptimal Improve_Handling Improve Quenching and Storage Check_Sample->Improve_Handling Compromised Re_run Re-run Experiment Check_Sample->Re_run OK Optimize_Extraction->Re_run Calibrate_Instrument->Re_run Improve_Handling->Re_run

Caption: A logical workflow for troubleshooting unexpected results.

References

Validation & Comparative

A Comparative Analysis of the Toxicity of 4-Maleylacetoacetate and Fumarylacetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced toxicity of metabolic intermediates is critical. In the context of hereditary tyrosinemia type I (HT1), a severe metabolic disorder, the accumulation of 4-maleylacetoacetate (MAA) and fumarylacetoacetate (FAA) is a central pathological feature. This guide provides a detailed comparison of the toxicity of these two related compounds, supported by experimental data, to elucidate their distinct roles in cellular pathology.

Fumarylacetoacetate is established as a highly reactive and toxic metabolite, directly implicated in the liver and kidney damage characteristic of HT1.[1][2][3] Experimental evidence indicates that FAA is an electrophilic compound that readily reacts with sulfhydryl groups, leading to glutathione (B108866) (GSH) depletion and significant oxidative stress.[4][5] This reactivity underlies its mutagenic, cytostatic, and apoptogenic properties.[4] In contrast, its isomer, this compound, exhibits markedly lower toxicity under similar experimental conditions.

Quantitative Comparison of Toxic Effects

Experimental studies have demonstrated a clear disparity in the cytotoxic effects of this compound and fumarylacetoacetate. The following table summarizes the key findings from a comparative study using V79 hamster lung fibroblasts.

MetricThis compound (100 µM)Fumarylacetoacetate (100 µM)Reference
ERK Pathway Activation No activation observedSustained activation[4]
Antiproliferative Effects No significant effectInduces G2/M cell cycle arrest[4][6]
Apoptosis Induction Very low levels observedSignificant induction, dependent on GSH levels[4][6]

Mechanisms of Toxicity

The differential toxicity of FAA and MAA can be attributed to their distinct molecular interactions within the cell. FAA's potent toxicity is linked to its ability to activate the extracellular signal-regulated kinase (ERK) pathway, a key signaling cascade involved in cell proliferation and survival.[4] This activation is dependent on intracellular glutathione levels, highlighting the role of oxidative stress in FAA-induced pathology.[4] FAA-induced ERK activation contributes to chromosomal instability, providing a potential mechanism for the high incidence of liver cancer in HT1 patients.[4]

Conversely, MAA does not appear to engage these cytotoxic signaling pathways to the same extent. Studies have shown that even at a concentration of 100 µM, MAA fails to activate the ERK pathway, a critical divergence from the effects of FAA.[4] This lack of significant pro-apoptotic and anti-proliferative activity suggests that MAA is a less potent cellular toxin than its isomer.

Experimental Protocols

Synthesis of Fumarylacetoacetate (FAA) and this compound (MAA)

A method for the enzymatic synthesis of FAA and MAA has been described.[3]

  • Activation of Homogentisate 1,2-Dioxygenase (HGD): HGD is activated for 30 minutes at room temperature in a solution containing 20 mM KHPO4 (pH 7.4), 2 mM ascorbic acid, and 1 mM FeSO4.

  • Synthesis of 4-Maleylacetoacetic Acid: The activated HGD solution is mixed with 20 mM KHPO4 (pH 7.4), 2 mM ascorbic acid, 0.2 mM FeSO4, and 2 mM homogentisic acid. The reaction is incubated at 37°C for 3 hours to achieve full conversion of homogentisic acid to 4-maleylacetoacetic acid.

  • Conversion to Fumarylacetoacetate: To obtain fumarylacetoacetate, Glutathione S-transferase zeta 1 (GSTZ1) is incubated with the 4-maleylacetoacetic acid solution in the presence of 20 mM KHPO4 (pH 7.4), 2 mM ascorbic acid, and 1 mM reduced glutathione (GSH) at room temperature.

In Vitro Toxicity Assessment in V79 Cells

The following protocol was used to assess the cellular effects of FAA and MAA.[4]

  • Cell Culture: Chinese hamster lung fibroblasts (V79) are cultured in appropriate media.

  • Treatment: Cells are treated with 100 µM of either FAA or MAA for 2 hours.

  • ERK Activation Analysis: Following treatment, cell lysates are collected and subjected to Western blotting to detect phosphorylated (activated) ERK.

  • Cell Cycle Analysis: Cells are harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide). DNA content is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.

  • Apoptosis Assay: Apoptosis can be assessed by various methods, including TUNEL staining to detect DNA fragmentation or annexin (B1180172) V/propidium iodide staining followed by flow cytometry to identify apoptotic and necrotic cells.

Signaling Pathways and Experimental Workflow

To visualize the distinct cellular fates upon exposure to this compound and fumarylacetoacetate, as well as the experimental approach to determining their toxicity, the following diagrams are provided.

FAA_Toxicity_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular FAA Fumarylacetoacetate (FAA) GSH_depletion GSH Depletion FAA->GSH_depletion Reacts with Thiols ERK_Activation ERK Pathway Activation GSH_depletion->ERK_Activation Apoptosis Apoptosis GSH_depletion->Apoptosis Mitotic_Abnormalities Mitotic Abnormalities ERK_Activation->Mitotic_Abnormalities Genomic_Instability Genomic Instability Mitotic_Abnormalities->Genomic_Instability Genomic_Instability->Apoptosis MAA_Metabolic_Fate cluster_pathway Tyrosine Catabolism MAA This compound (MAA) FAA Fumarylacetoacetate (FAA) MAA->FAA Maleylacetoacetate Isomerase Toxicity Cellular Toxicity FAA->Toxicity Experimental_Workflow cluster_synthesis Compound Synthesis cluster_treatment Cellular Treatment cluster_analysis Toxicity Analysis HGA Homogentisic Acid MAA This compound HGA->MAA HGD FAA Fumarylacetoacetate MAA->FAA GSTZ1 V79_cells V79 Cells Treatment Treat with MAA or FAA (100 µM, 2h) V79_cells->Treatment Western_Blot Western Blot (p-ERK) Treatment->Western_Blot Flow_Cytometry Flow Cytometry (Cell Cycle, Apoptosis) Treatment->Flow_Cytometry

References

A Kinetic Comparison of Maleylacetoacetate Isomerase Isoforms in Tyrosine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinetic properties of different isoforms of maleylacetoacetate isomerase (MAAI), an essential enzyme in the tyrosine degradation pathway. Understanding the kinetic differences between these isoforms is crucial for research into metabolic disorders and for the development of targeted therapeutics. This document summarizes available experimental data, details the methodologies for key experiments, and provides visualizations of the relevant biological pathway.

Introduction to Maleylacetoacetate Isomerase (MAAI)

Maleylacetoacetate isomerase (EC 5.2.1.2), also known as glutathione (B108866) S-transferase zeta 1 (GSTZ1), is a critical enzyme in the catabolism of the amino acids phenylalanine and tyrosine.[1][2] It catalyzes the glutathione-dependent cis-trans isomerization of maleylacetoacetate to fumarylacetoacetate.[1][2] This step is vital for the proper breakdown of these amino acids into fumarate (B1241708) and acetoacetate, which can then enter central metabolic pathways.[1] Genetic variations in the GSTZ1 gene give rise to several polymorphic variants of the MAAI enzyme, which can exhibit different kinetic properties.

Comparative Kinetic Data of Human MAAI Isoforms

The following table summarizes the available kinetic data for four polymorphic variants of human GSTZ1-1 (hGSTZ1-1): 1a-1a, 1b-1b, 1c-1c, and 1d-1d. The data is derived from studies using maleylacetone (MA), a stable analogue of the natural substrate maleylacetoacetate. While specific Km and Vmax values are not publicly available in the cited literature, the relative catalytic turnover rates (kcat) and information on catalytic efficiency provide valuable insights into the functional differences between these isoforms.

Isoform (hGSTZ1-1)SubstrateRelative kcatCatalytic Efficiency (kcat/Km)
1a-1a Maleylacetone (MA)LowestWhile specific values are unavailable, the catalytic efficiency with MA is significantly greater than with other substrates like chlorofluoroacetic acid. Little difference in catalytic efficiency was observed among the polymorphic variants for MA.[3]
1b-1b Maleylacetone (MA)Higher than 1d-1dWhile specific values are unavailable, the catalytic efficiency with MA is significantly greater than with other substrates like chlorofluoroacetic acid. Little difference in catalytic efficiency was observed among the polymorphic variants for MA.[3]
1c-1c Maleylacetone (MA)HighestWhile specific values are unavailable, the catalytic efficiency with MA is significantly greater than with other substrates like chlorofluoroacetic acid. Little difference in catalytic efficiency was observed among the polymorphic variants for MA.[3]
1d-1d Maleylacetone (MA)Higher than 1a-1aWhile specific values are unavailable, the catalytic efficiency with MA is significantly greater than with other substrates like chlorofluoroacetic acid. Little difference in catalytic efficiency was observed among the polymorphic variants for MA.[3]

Note: The turnover rates with maleylacetone as a substrate were found to be significantly higher (ranging from 22-fold for 1a-1a to 980-fold for 1c-1c) compared to the biotransformation of chlorofluoroacetic acid, another substrate for this enzyme.[3]

Experimental Protocols

Spectrophotometric Assay for Maleylacetoacetate Isomerase Activity

This protocol describes a method for determining the kinetic parameters of MAAI isoforms by monitoring the enzymatic reaction spectrophotometrically.

Principle:

The substrate for MAAI, maleylacetoacetate (MAA), is unstable and not commercially available. Therefore, it is synthesized in situ from homogentisate (B1232598) (HGA) using the enzyme homogentisate 1,2-dioxygenase (HGD). The formation of MAA is monitored by the increase in absorbance at 330 nm. In the presence of MAAI, the MAA is then converted to fumarylacetoacetate (FAA), and the rate of this conversion can be determined.

Materials:

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.0)

  • Ascorbic acid (1 mM)

  • Ferrous sulfate (B86663) (50 µM)

  • Reduced glutathione (GSH) (50 µM)

  • Homogentisate (HGA) (100 µM)

  • Purified homogentisate 1,2-dioxygenase (HGD)

  • Purified fumarylacetoacetate hydrolase (FAH)

  • Purified recombinant MAAI isoforms

  • UV-Vis spectrophotometer capable of reading at 330 nm

Procedure:

  • Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.0), 1 mM ascorbic acid, 50 µM ferrous sulfate, and 50 µM reduced GSH.

  • Add a sufficient amount of purified HGD and FAH to the reaction mixture.

  • Add the purified recombinant MAAI isoform being tested to the reaction mixture.

  • Initiate the reaction by adding 100 µM HGA.

  • Immediately monitor the increase in absorbance at 330 nm over time using a spectrophotometer. The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • To determine the kinetic parameters (Km and Vmax), the assay should be repeated with varying concentrations of the substrate (HGA, which will be converted to MAA) while keeping the enzyme concentration constant.

  • The data can then be plotted using a Michaelis-Menten or Lineweaver-Burk plot to calculate Km and Vmax. The turnover number (kcat) can be calculated from the Vmax and the enzyme concentration.

Visualizations

Tyrosine Degradation Pathway

The following diagram illustrates the catabolic pathway of tyrosine, highlighting the central role of Maleylacetoacetate Isomerase.

Tyrosine_Degradation_Pathway cluster_pathway Tyrosine Catabolism cluster_products Metabolic Fates Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA Tyrosine aminotransferase Homogentisate Homogentisate HPPA->Homogentisate 4-Hydroxyphenylpyruvate dioxygenase Maleylacetoacetate 4-Maleylacetoacetate Homogentisate->Maleylacetoacetate Homogentisate 1,2-dioxygenase Fumarylacetoacetate 4-Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Maleylacetoacetate Isomerase (MAAI/GSTZ1) Fumarate Fumarate Fumarylacetoacetate->Fumarate Fumarylacetoacetate hydrolase Acetoacetate Acetoacetate Fumarylacetoacetate->Acetoacetate Fumarylacetoacetate hydrolase Fumarate_fate TCA Cycle Fumarate->Fumarate_fate Acetoacetate_fate Ketogenesis Acetoacetate->Acetoacetate_fate MAAI_Kinetic_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Purify_Enzymes Purify Recombinant MAAI Isoforms, HGD, and FAH Setup_Reaction Set up Reaction Mixture: Buffer, Co-factors, HGD, FAH, MAAI Purify_Enzymes->Setup_Reaction Prepare_Reagents Prepare Reaction Buffers and Substrate Stock (HGA) Prepare_Reagents->Setup_Reaction Initiate_Reaction Initiate Reaction with HGA Setup_Reaction->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 330 nm Initiate_Reaction->Monitor_Absorbance Calculate_Rates Calculate Initial Reaction Rates Monitor_Absorbance->Calculate_Rates Plot_Data Generate Michaelis-Menten or Lineweaver-Burk Plots Calculate_Rates->Plot_Data Determine_Parameters Determine Km, Vmax, and kcat Plot_Data->Determine_Parameters

References

A Comparative Guide to the Conversion of 4-Maleylacetoacetate: Enzymatic vs. Non-Enzymatic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomerization of 4-maleylacetoacetate to 4-fumarylacetoacetate is a critical step in the catabolism of phenylalanine and tyrosine. This conversion can proceed through two distinct pathways: a highly efficient enzymatic reaction and a slower, non-enzymatic route. Understanding the kinetics and mechanisms of both pathways is essential for research into metabolic disorders, such as tyrosinemia, and for the development of therapeutic interventions. This guide provides a detailed comparison of the enzymatic and non-enzymatic conversion of this compound, supported by experimental data and protocols.

Quantitative Comparison of Conversion Pathways

The enzymatic conversion of this compound is catalyzed by the enzyme maleylacetoacetate isomerase (MAAI), also known as glutathione (B108866) S-transferase zeta 1 (GSTZ1).[1][2] This reaction is dependent on the presence of glutathione (GSH) as a cofactor.[2] In the absence of a functional MAAI enzyme, a non-enzymatic, glutathione-dependent isomerization can occur, providing a bypass mechanism.[3][4] While direct comparative kinetic data for both reactions with this compound under identical conditions is limited in publicly available literature, the following table summarizes key characteristics and includes kinetic data for a closely related substrate analog in the enzymatic reaction to provide a quantitative perspective.

ParameterEnzymatic Conversion (Maleylacetoacetate Isomerase)Non-Enzymatic Conversion (Glutathione-mediated)
Catalyst Maleylacetoacetate Isomerase (GSTZ1)Glutathione (GSH)
Cofactor Glutathione (GSH)[2]Not applicable (GSH is the reactant)
Mechanism Enzyme-catalyzed cis-trans isomerization[2]Thiol-catalyzed cis-trans isomerization
Relative Rate HighLow
kcat (turnover number) 1c-1c > 1b-1b > 1d-1d > 1a-1a (for maleylacetone)[5]Not available
Michaelis Constant (Km) Not available for this compoundNot applicable
Physiological Significance Primary pathway in healthy individuals[2]A bypass pathway, significant in MAAI deficiency[3][6]

Experimental Protocols

Spectrophotometric Assay for Maleylacetoacetate Isomerase (MAAI) Activity

This protocol describes the measurement of MAAI activity by monitoring the change in absorbance resulting from the conversion of this compound to 4-fumarylacetoacetate.

Principle: this compound is generated in situ from homogentisate (B1232598) using the enzyme homogentisate 1,2-dioxygenase. The subsequent isomerization of this compound to 4-fumarylacetoacetate by MAAI can be monitored spectrophotometrically.

Materials:

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.2)

  • Homogentisate solution (10 mM in 10 mM HCl)

  • Glutathione (GSH) solution (100 mM)

  • Homogentisate 1,2-dioxygenase (purified)

  • Maleylacetoacetate Isomerase (MAAI) sample (e.g., cell lysate or purified enzyme)

  • Spectrophotometer capable of reading at 330 nm

  • Quartz cuvettes

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 800 µL of 100 mM potassium phosphate buffer (pH 7.2)

    • 10 µL of 100 mM GSH solution

    • Sufficient amount of homogentisate 1,2-dioxygenase

  • Initiate the reaction by adding 10 µL of 10 mM homogentisate solution.

  • Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance at 330 nm over time.

  • The rate of decrease in absorbance is proportional to the MAAI activity. The molar extinction coefficient for this compound at 330 nm is required for the calculation of the specific activity.

In Vitro Assay for Non-Enzymatic Isomerization of this compound

This protocol is designed to monitor the glutathione-dependent, non-enzymatic conversion of this compound.

Principle: The non-enzymatic isomerization of this compound to 4-fumarylacetoacetate is facilitated by the nucleophilic attack of glutathione. The reaction progress can be monitored by measuring the change in the concentration of this compound over time using a spectrophotometer.

Materials:

  • Potassium phosphate buffer (100 mM, pH 7.2)

  • This compound solution (synthesized in situ or purified)

  • Glutathione (GSH) solution (various concentrations, e.g., 1 mM, 5 mM, 10 mM)

  • Spectrophotometer capable of reading at 330 nm

  • Quartz cuvettes

Procedure:

  • Synthesize this compound in situ by reacting homogentisate with homogentisate 1,2-dioxygenase in the potassium phosphate buffer. Alternatively, use a purified stock solution of this compound.

  • Prepare a series of reaction mixtures in quartz cuvettes, each containing the this compound solution and varying concentrations of GSH.

  • Include a control cuvette with this compound but without GSH to measure the rate of spontaneous, uncatalyzed isomerization.

  • Incubate the cuvettes at a constant temperature (e.g., 37°C).

  • At regular time intervals, measure the absorbance of each sample at 330 nm to monitor the disappearance of this compound.

  • Plot the concentration of this compound versus time for each GSH concentration to determine the reaction rate. A second-order rate constant can be determined by plotting the initial rate against the concentrations of both reactants.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the biochemical pathways of this compound conversion and the general workflow for its analysis.

cluster_enzymatic Enzymatic Pathway cluster_non_enzymatic Non-Enzymatic Bypass MAA This compound FAA_enzymatic 4-Fumarylacetoacetate MAA->FAA_enzymatic MAAI Maleylacetoacetate Isomerase (GSTZ1) MAAI->MAA GSH_enzymatic GSH GSH_enzymatic->MAAI MAA_non This compound FAA_non_enzymatic 4-Fumarylacetoacetate MAA_non->FAA_non_enzymatic GSH_non_enzymatic GSH GSH_non_enzymatic->MAA_non

Figure 1. Enzymatic vs. Non-Enzymatic Conversion of this compound.

start Sample Preparation (e.g., cell lysate, purified enzyme) in_situ In Situ Substrate Synthesis (Homogentisate + HGD) start->in_situ reaction Initiate Reaction (Add Substrate/Enzyme) in_situ->reaction monitoring Spectrophotometric Monitoring (Absorbance at 330 nm) reaction->monitoring analysis Data Analysis (Calculate Reaction Rate/Kinetics) monitoring->analysis

Figure 2. General Experimental Workflow for Analyzing this compound Conversion.

References

A Comparative Metabolomic Analysis of Tyrosinemia Types I, II, and III

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Tyrosinemia is a group of autosomal recessive inherited metabolic disorders characterized by the body's inability to effectively break down the amino acid tyrosine.[1] This leads to an accumulation of tyrosine and its toxic byproducts, which can cause severe health problems.[2] There are three primary types of hereditary tyrosinemia, each resulting from a deficiency in a specific enzyme within the tyrosine catabolic pathway.[1][3] Understanding the distinct metabolomic profiles of each type is crucial for accurate diagnosis, monitoring disease progression, and developing targeted therapies. This guide provides a comparative overview of the metabolomics of tyrosinemia types I, II, and III, supported by experimental data and detailed methodologies.

Distinguishing the Three Types of Tyrosinemia

Tyrosinemia type I (HT-1), the most severe form, is caused by a deficiency of fumarylacetoacetate hydrolase (FAH).[4][5] This enzymatic block leads to the accumulation of toxic metabolites like fumarylacetoacetate and maleylacetoacetate, which are precursors to the pathognomonic marker, succinylacetone.[4][6] Untreated, HT-1 can lead to liver and kidney failure, rickets, and neurological crises.[2][5]

Tyrosinemia type II (oculocutaneous tyrosinemia or Richner-Hanhart syndrome) results from a deficiency of tyrosine aminotransferase (TAT).[1][7] This leads to a significant accumulation of tyrosine in the blood and tissues, causing painful skin lesions on the palms and soles, as well as eye problems.[7]

Tyrosinemia type III is the rarest form and is caused by a deficiency of 4-hydroxyphenylpyruvate dioxygenase (HPD).[1][8] It is generally considered the mildest form, with symptoms that can include mild intellectual disability, seizures, and ataxia.[2][9]

Comparative Metabolomic Profiles

The differential diagnosis of the three types of tyrosinemia relies heavily on the distinct patterns of accumulated metabolites in plasma and urine. The following tables summarize the key quantitative differences in the metabolomic profiles of each type.

Table 1: Comparative Plasma Metabolite Concentrations (µmol/L)

MetaboliteTyrosinemia Type ITyrosinemia Type IITyrosinemia Type IIINormal Range
Tyrosine Variable, can be borderline elevated to >500[9]Markedly elevated, often >1000[10]Elevated, typically <500[10]22-102[9]
Succinylacetone Significantly elevated (e.g., 4.65–10.34 in DBS)[9]Absent[5]Absent[11]Undetectable to ≤1.0 nmol/mL in blood spots[12]
Methionine Often elevated due to liver dysfunction[6]NormalNormal10-53[2]
Phenylalanine Can be elevated[6][9]Occasionally slightly increased[3]Normal23-95[9]

Table 2: Comparative Urine Organic Acid Profiles

MetaboliteTyrosinemia Type ITyrosinemia Type IITyrosinemia Type III
Succinylacetone Pathognomonic, highly elevated (e.g., mean of 617 µmol/mmol creatinine (B1669602) in one study)[13]Absent[3]Absent[11]
4-Hydroxyphenylpyruvate Elevated[6]Markedly elevated[3][14]Markedly elevated[9][15]
4-Hydroxyphenyllactate Elevated[6]Markedly elevated[3][14]Markedly elevated[9][15]
4-Hydroxyphenylacetate Elevated[6]Markedly elevated[3][14]Markedly elevated[9][15]
N-Acetyltyrosine PresentPresent in small quantities[5][14]Not typically reported
δ-Aminolevulinic acid (δ-ALA) Increased due to succinylacetone inhibition of δ-ALA dehydratase[6]NormalNormal

Visualizing the Metabolic Disruptions

The following diagrams illustrate the tyrosine catabolic pathway and a general workflow for the metabolomic analysis of tyrosinemia.

Tyrosine_Metabolism Phe Phenylalanine Tyr Tyrosine Phe->Tyr PAH HPP 4-Hydroxyphenylpyruvate Tyr->HPP TAT HGA Homogentisate HPP->HGA HPD MAA Maleylacetoacetate HGA->MAA HGD FAA Fumarylacetoacetate MAA->FAA GSTZ1 Fum Fumarate FAA->Fum FAH AcAc Acetoacetate FAA->AcAc FAH SA Succinylacetone FAA->SA PAH Phenylalanine Hydroxylase TAT Tyrosine Aminotransferase Defect_II Defect in Tyrosinemia Type II HPD 4-Hydroxyphenylpyruvate Dioxygenase Defect_III Defect in Tyrosinemia Type III HGD Homogentisate 1,2-Dioxygenase GSTZ1 Maleylacetoacetate Isomerase FAH Fumarylacetoacetate Hydrolase Defect_I Defect in Tyrosinemia Type I Metabolomics_Workflow Sample Patient Sample (Plasma, Urine, Dried Blood Spot) Prep Sample Preparation (e.g., Extraction, Derivatization) Sample->Prep Analysis Metabolomic Analysis Prep->Analysis GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Analysis->GCMS Organic Acids LCMS Liquid Chromatography- Mass Spectrometry (LC-MS/MS) Analysis->LCMS Amino Acids, Succinylacetone NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis->NMR Untargeted Metabolomics Data Data Processing and Analysis (Peak Identification, Quantification) GCMS->Data LCMS->Data NMR->Data Interpretation Biochemical Interpretation and Diagnosis Data->Interpretation

References

Nitisinone in Hereditary Tyrosinemia Type 1: A Comparative Analysis of its Efficacy in Reducing 4-Maleylacetoacetate Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of nitisinone (B1678953) treatment in managing Hereditary Tyrosinemia Type 1 (HT-1), focusing on its efficacy in reducing toxic metabolic intermediates. Due to the inherent instability of 4-maleylacetoacetate, its downstream, stable derivative, succinylacetone (SA), is the established biomarker for disease diagnosis and therapeutic monitoring.[1][2] This document presents a comparative analysis of succinylacetone levels in patients treated with nitisinone versus historical treatment modalities and provides detailed experimental protocols for the quantification of this key analyte.

Comparative Efficacy of Nitisinone on Succinylacetone Levels

Nitisinone therapy, in conjunction with a low-tyrosine and low-phenylalanine diet, has revolutionized the management of HT-1.[3][4] Prior to the availability of nitisinone, the standard of care was limited to dietary restrictions alone, which slowed disease progression but did not prevent long-term complications such as liver failure and hepatocellular carcinoma.[4][5] Liver transplantation was often the only definitive treatment.[6]

The introduction of nitisinone, a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), has significantly improved patient outcomes.[3] By blocking the tyrosine catabolic pathway upstream of the enzymatic defect in HT-1, nitisinone effectively prevents the accumulation of toxic metabolites, including this compound and its downstream product, succinylacetone.[4][7]

The following table summarizes the levels of succinylacetone in plasma and urine under different treatment conditions.

Treatment ModalityPlasma Succinylacetone (µmol/L)Urine Succinylacetone (mmol/mol creatinine)Clinical Outcome Summary
Untreated HT-1 >0.23 (significantly elevated)[8][9]48 - 70 (markedly elevated)[5][10]High risk of acute liver failure, cirrhosis, hepatocellular carcinoma, and neurologic crises. High mortality in early childhood.[3][5]
Dietary Restriction Alone (Historical) Elevated (data limited, but remained significantly above normal)Elevated (data limited, but remained significantly above normal)Slowed disease progression but did not prevent long-term complications. 2-year survival for patients with symptom onset before 2 months was 29%.[5][6]
Nitisinone Treatment <1 (often undetectable)[11]Undetectable to very low levels>90% survival rate, prevention of cirrhosis, and improved liver and kidney function.[3]

Mechanism of Action of Nitisinone

Nitisinone is a competitive inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). In HT-1, the deficiency of fumarylacetoacetate hydrolase (FAH), the final enzyme in the tyrosine degradation pathway, leads to the accumulation of fumarylacetoacetate and its precursor, this compound. These compounds are converted to the toxic metabolite succinylacetone. Nitisinone blocks the tyrosine catabolic pathway at an earlier step, preventing the formation of these toxic downstream metabolites.

Tyrosine_Catabolism cluster_HT1 Hereditary Tyrosinemia Type 1 Tyrosine Tyrosine PHP 4-Hydroxyphenylpyruvate Tyrosine->PHP Tyrosine Aminotransferase HGA Homogentisic Acid PHP->HGA HPPD MAA This compound HGA->MAA Homogentisate 1,2-dioxygenase FAA Fumarylacetoacetate MAA->FAA Maleylacetoacetate isomerase Fumarate_Acetoacetate Fumarate + Acetoacetate FAA->Fumarate_Acetoacetate FAH FAA->Fumarate_Acetoacetate Deficient FAH SA Succinylacetone FAA->SA Nitisinone Nitisinone Nitisinone->PHP Inhibits

Tyrosine catabolic pathway and the action of nitisinone.

Experimental Protocols

The quantification of succinylacetone in biological matrices is crucial for the diagnosis and management of HT-1. The following are outlines of the primary analytical methods used.

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Succinylacetone

This method is a robust and widely used technique for the quantitative analysis of succinylacetone in urine.

A. Sample Preparation:

  • A urine sample, normalized to 1 µmol of creatinine, is used for the analysis.

  • An internal standard, such as 13C5-succinylacetone, is added to the sample.

  • The sample undergoes oximation, followed by extraction with an organic solvent.

  • The extracted compounds are then derivatized to form trimethylsilyl (B98337) (TMS) derivatives.

B. GC-MS Analysis:

  • The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., Agilent HP-5).

  • The compounds are separated based on their volatility and interaction with the stationary phase.

  • The separated compounds enter the mass spectrometer, which is operated in selective ion monitoring (SIM) mode to detect and quantify the TMS derivatives of succinylacetone and the internal standard.

Tandem Mass Spectrometry (MS/MS) for Succinylacetone in Dried Blood Spots

This method is highly sensitive and specific, making it suitable for newborn screening and therapeutic drug monitoring from dried blood spots (DBS).

A. Sample Preparation:

  • A small punch (e.g., 3.2 mm) is taken from the DBS.

  • Succinylacetone is extracted from the DBS punch using a solution containing a derivatizing agent, such as hydrazine (B178648) hydrate, and an internal standard. This reaction converts succinylacetone to a more stable derivative.

  • The extract containing the derivatized succinylacetone is then prepared for injection.

B. LC-MS/MS Analysis:

  • The prepared sample is analyzed using a liquid chromatography-tandem mass spectrometry system.

  • The analysis is performed using selected reaction monitoring (SRM) to specifically detect the transition of the derivatized succinylacetone and its corresponding internal standard. This provides high specificity and sensitivity for quantification.

Conclusion

Nitisinone has fundamentally changed the prognosis for individuals with Hereditary Tyrosinemia Type 1. Its mechanism of action directly addresses the underlying pathophysiology of the disease by preventing the formation of toxic metabolites, including this compound. The efficacy of nitisinone is clearly demonstrated by the dramatic and sustained reduction of the pathognomonic biomarker, succinylacetone, to undetectable or near-undetectable levels. This biochemical improvement correlates with significantly improved clinical outcomes compared to the historical standard of care. The continued monitoring of succinylacetone levels using sensitive and specific analytical methods remains a cornerstone of effective long-term management of patients on nitisinone therapy.

References

The Case Against 4-Maleylacetoacetate as a Therapeutic Target: A Comparative Guide to Tyrosinemia Type I Intervention

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation assessment of 4-Maleylacetoacetate as a therapeutic target. Through a comparative analysis of the consequences of its metabolic enzyme deficiency versus the established and emerging treatments for the clinically significant downstream enzymatic defect in the tyrosine catabolism pathway, this document demonstrates the limited therapeutic potential of targeting this compound.

Executive Summary

The validation of a therapeutic target hinges on its necessity and druggability in a disease context. In the tyrosine catabolism pathway, this compound is an intermediate metabolite. However, extensive research, including clinical observations and studies in animal models, indicates that the enzyme responsible for its conversion, this compound Isomerase (MAAI), is not a critical therapeutic target. Deficiency in MAAI is a largely benign condition due to the existence of a glutathione-dependent non-enzymatic bypass, rendering the targeting of this compound metabolically redundant.

The true therapeutic focus lies downstream, on the deficiency of fumarylacetoacetate hydrolase (FAH), which leads to the severe metabolic disorder, Tyrosinemia Type I. This condition is characterized by the accumulation of toxic metabolites, including fumarylacetoacetate and its upstream precursor maleylacetoacetate, resulting in severe liver and kidney damage. Effective therapeutic strategies, therefore, aim to mitigate the effects of FAH deficiency.

This guide will first present the evidence invalidating this compound as a therapeutic target by examining the benign nature of MAAI deficiency. It will then provide a detailed comparison of the current gold-standard treatment for Tyrosinemia Type I, nitisinone (B1678953) (NTBC), with alternative and emerging therapies such as dietary management, liver transplantation, and pharmacological chaperones for FAH.

Part 1: Invalidation of this compound as a Therapeutic Target

The rationale for targeting a specific step in a metabolic pathway is typically to inhibit the production of a toxic substance or to correct a metabolic imbalance. However, in the case of this compound, the clinical and experimental evidence does not support this approach.

The Benign Nature of Maleylacetoacetate Isomerase (MAAI) Deficiency

Maleylacetoacetate isomerase deficiency, resulting from mutations in the GSTZ1 gene, is an autosomal recessive inborn error of metabolism.[1] Despite the enzymatic block, individuals with this deficiency are generally healthy and do not exhibit the severe symptoms of Tyrosinemia Type I.[1] While mild elevations of succinylacetone may be detected in blood and urine, liver function and coagulation remain normal.[2] This benign clinical picture is attributed to an alternative, non-enzymatic pathway for the conversion of maleylacetoacetate to fumarylacetoacetate.[1][3]

The Glutathione-Dependent Bypass Pathway

Part 2: Comparative Analysis of Therapeutic Strategies for Tyrosinemia Type I

With the invalidation of this compound as a target, the focus shifts to the effective management of Tyrosinemia Type I, caused by FAH deficiency. The following sections compare the performance of established and emerging therapeutic interventions.

Data Presentation: Comparison of Treatment Outcomes for Tyrosinemia Type I
Treatment ModalityMechanism of ActionSurvival RateReduction of Toxic Metabolites (Succinylacetone)Prevention of Hepatocellular Carcinoma (HCC)Key Limitations
Dietary Restriction Alone Limits intake of tyrosine and its precursor, phenylalanine, reducing the substrate for toxic metabolite production.1-year survival of 51% for children on a restricted diet before 6 months of age.[5]Partial reduction, but does not prevent accumulation.Does not prevent HCC development.[2]Insufficient as a standalone therapy; does not address the underlying enzymatic defect.
Nitisinone (NTBC) + Diet Inhibits 4-hydroxyphenylpyruvate dioxygenase, an enzyme upstream of FAH, preventing the formation of toxic metabolites.[5][6]>90% with early diagnosis and treatment.[3]Significant and sustained reduction in plasma and urine succinylacetone levels.[7][8][9]Early treatment significantly reduces the risk of HCC.[2]Lifelong treatment required; potential for side effects related to elevated tyrosine levels; neurocognitive impairment reported in some patients.[6][10]
Liver Transplantation Replaces the deficient FAH enzyme with a healthy liver, correcting the metabolic defect.100% graft and patient survival reported in a recent study with a median follow-up of 58 months.[11][12]Complete and permanent resolution of toxic metabolite accumulation.Curative for the underlying liver disease and eliminates the risk of HCC originating from the native liver.[2][11]Surgical risks, lifelong immunosuppression, and associated complications; limited availability of donor organs.[11]
Pharmacological Chaperones for FAH Small molecules that bind to and stabilize the misfolded FAH protein, potentially restoring some enzymatic activity.[13]Pre-clinical; not yet established in humans.Demonstrated potential to increase FAH activity in vitro.[13][14]Not yet determined.Mutant-specific efficacy; in early stages of research and development.[13]
Experimental Protocols

1. Generation of Maleylacetoacetate Isomerase (MAAI) Knockout Mice

To investigate the in vivo role of MAAI, a knockout mouse model can be generated using CRISPR/Cas9 technology or by homologous recombination in embryonic stem cells.

  • Targeting Strategy: Design guide RNAs (gRNAs) to target a critical exon of the Gstz1 gene. For homologous recombination, a targeting vector is constructed to replace a key exon with a selection cassette (e.g., neomycin resistance).

  • Generation of Chimeric Mice: The modified embryonic stem cells are injected into blastocysts, which are then implanted into pseudopregnant female mice. The resulting chimeric offspring are bred to establish germline transmission of the targeted allele.

  • Genotyping: PCR analysis of tail DNA is used to identify heterozygous and homozygous knockout animals.

  • Phenotypic Analysis: The knockout mice are monitored for changes in weight, survival, and overall health. Biochemical analysis of blood and urine is performed to measure levels of tyrosine, succinylacetone, and other metabolites in the tyrosine catabolism pathway. Liver and kidney function tests are also conducted.

2. Fumarylacetoacetate Hydrolase (FAH) Activity Assay

The enzymatic activity of FAH can be measured spectrophotometrically to assess the efficacy of potential therapeutic agents like pharmacological chaperones.

  • Sample Preparation: Liver tissue is homogenized, and the cytosolic fraction is isolated by centrifugation. For in vitro studies, recombinant human FAH can be expressed and purified.

  • Reaction Mixture: The assay buffer contains the FAH substrate, fumarylacetoacetate.

  • Measurement: The disappearance of fumarylacetoacetate is monitored by measuring the decrease in absorbance at a specific wavelength (e.g., 330 nm) over time.

  • Data Analysis: The rate of the reaction is calculated and used to determine the specific activity of the FAH enzyme. For inhibitor or chaperone studies, the assay is performed in the presence of the test compound, and the results are compared to a control without the compound.[15]

Visualizations

Tyrosine_Catabolism_Pathway Tyrosine Tyrosine PHPPA 4-Hydroxyphenylpyruvate Tyrosine->PHPPA TAT Homogentisate Homogentisate PHPPA->Homogentisate HPPD Maleylacetoacetate This compound Homogentisate->Maleylacetoacetate HGD Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate MAAI (GSTZ1) Bypass Glutathione-dependent on-enzymatic bypass Maleylacetoacetate->Bypass Fumarate Fumarate Fumarylacetoacetate->Fumarate FAH Acetoacetate Acetoacetate Fumarylacetoacetate->Acetoacetate FAH Nitisinone Nitisinone Nitisinone->PHPPA MAAI_deficiency MAAI Deficiency (Benign) MAAI_deficiency->Maleylacetoacetate FAH_deficiency FAH Deficiency (Tyrosinemia Type I) FAH_deficiency->Fumarylacetoacetate Bypass->Fumarylacetoacetate

Caption: Tyrosine catabolism pathway and points of therapeutic intervention.

Experimental_Workflow cluster_Target_Validation Target Validation for this compound cluster_Therapeutic_Comparison Comparative Therapeutic Analysis for Tyrosinemia Type I MAAI_KO_Mice Generate MAAI Knockout Mice Phenotypic_Analysis Phenotypic and Biochemical Analysis MAAI_KO_Mice->Phenotypic_Analysis Conclusion Conclusion: Benign Phenotype, Bypass Pathway Exists Phenotypic_Analysis->Conclusion Nitisinone Nitisinone (Upstream Inhibition) Outcome_Analysis Analyze Clinical and Biochemical Outcomes Nitisinone->Outcome_Analysis Liver_Transplant Liver Transplantation (Enzyme Replacement) Liver_Transplant->Outcome_Analysis Pharmacological_Chaperones Pharmacological Chaperones (FAH Stabilization) Pharmacological_Chaperones->Outcome_Analysis

Caption: Workflow for target validation and therapeutic comparison.

Conclusion

The comprehensive analysis of the tyrosine catabolism pathway robustly indicates that this compound is not a viable therapeutic target. The benign clinical presentation of individuals with MAAI deficiency, underpinned by a functional non-enzymatic bypass, directs therapeutic efforts towards the clinically severe downstream disorder, Tyrosinemia Type I. The current standard of care for Tyrosinemia Type I, a combination of nitisinone and dietary restrictions, has dramatically improved patient outcomes. While liver transplantation offers a curative option, it is reserved for specific cases due to its associated risks. The development of pharmacological chaperones for FAH represents a promising future direction for a more targeted therapy. For drug development professionals, the focus should remain on refining existing treatments for Tyrosinemia Type I and exploring novel strategies that directly address the consequences of FAH deficiency.

References

A Comparative Guide to Tyrosine Metabolism Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of tyrosine metabolism across different species, with a focus on mammals, insects, and plants. Understanding the variations in this essential amino acid's metabolic pathways is crucial for research in areas ranging from metabolic disorders and drug development to agricultural science.

Core Tyrosine Catabolism: A Shared Pathway with Species-Specific Nuances

The primary catabolic pathway for tyrosine is largely conserved across diverse species, breaking down the amino acid into fumarate (B1241708) and acetoacetate, which then enter the citric acid cycle. This pathway involves a series of five key enzymatic reactions. However, the efficiency and regulation of these enzymes can vary significantly between organisms.

The core pathway begins with the conversion of tyrosine to 4-hydroxyphenylpyruvate by the enzyme tyrosine aminotransferase (TAT) . Subsequently, 4-hydroxyphenylpyruvate dioxygenase (HPPD) catalyzes the formation of homogentisate (B1232598). The aromatic ring of homogentisate is then cleaved by homogentisate 1,2-dioxygenase (HGD) to yield maleylacetoacetate. Maleylacetoacetate isomerase (MAAI) isomerizes maleylacetoacetate to fumarylacetoacetate. Finally, fumarylacetoacetate hydrolase (FAH) cleaves fumarylacetoacetate into fumarate and acetoacetate.

Deficiencies in these enzymes in humans lead to a group of inherited metabolic disorders known as tyrosinemias, as well as alkaptonuria and hawkinsinuria, highlighting the critical role of this pathway in human health.[1][2]

Below is a diagram illustrating the core tyrosine catabolism pathway.

Tyrosine_Catabolism Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA Homogentisate Homogentisate HPPA->Homogentisate Maleylacetoacetate Maleylacetoacetate Homogentisate->Maleylacetoacetate Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Fumarate_Acetoacetate Fumarate + Acetoacetate Fumarylacetoacetate->Fumarate_Acetoacetate TAT Tyrosine Aminotransferase (TAT) HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) HGD Homogentisate 1,2-Dioxygenase (HGD) MAAI Maleylacetoacetate Isomerase (MAAI) FAH Fumarylacetoacetate Hydrolase (FAH)

Core Tyrosine Catabolism Pathway
Comparative Enzyme Kinetics

The following table summarizes available kinetic data for the key enzymes in the tyrosine catabolic pathway across different species. It is important to note that a complete and directly comparable dataset is not available for all enzymes across all listed species. The presented data is collated from various studies and experimental conditions.

EnzymeSpeciesSubstrateK_m_k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Reference
Tyrosine Aminotransferase (TAT) Homo sapiensL-Tyrosine-83~4.6 x 10⁴[3]
Mus musculusL-Tyrosine1.8 mM--[4]
Arabidopsis thaliana (TAT1)L-Tyrosine0.19 mM--[4]
Arabidopsis thaliana (TAT2)L-Tyrosine---[5]
4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Homo sapiens4-Hydroxyphenylpyruvate---
Mus musculus4-Hydroxyphenylpyruvate---
Drosophila melanogaster4-Hydroxyphenylpyruvate---
Arabidopsis thaliana4-Hydroxyphenylpyruvate---[6]
Homogentisate 1,2-Dioxygenase (HGD) Homo sapiensHomogentisate28.6 µM165.6 x 10⁵[7][8]
Mus musculusHomogentisate---[9]
Drosophila melanogasterHomogentisate---
Arabidopsis thalianaHomogentisate---
Maleylacetoacetate Isomerase (MAAI) Homo sapiensMaleylacetone~100 µM (K_ic_)--[10]
Mus musculusMaleylacetoacetate---
Drosophila melanogasterMaleylacetoacetate---
Arabidopsis thalianaMaleylacetoacetate---
Fumarylacetoacetate Hydrolase (FAH) Homo sapiensFumarylacetoacetate25.2 µM0.103.97 x 10³[11]
Mus musculusFumarylacetoacetate---[10]
Drosophila melanogasterFumarylacetoacetate---
Arabidopsis thaliana4-fumarylacetoacetate2.7 µM--[12]

Alternative Fates of Tyrosine: Divergent Pathways and Functions

Beyond catabolism for energy, tyrosine serves as a precursor for a variety of essential biomolecules. The pathways leading to these molecules exhibit significant variations across species.

Neurotransmitter Synthesis in Mammals and Insects

In both mammals and insects, tyrosine is the precursor to important catecholamine neurotransmitters like dopamine (B1211576), norepinephrine (B1679862) (noradrenaline), and epinephrine (B1671497) (adrenaline).[13][14] The initial and rate-limiting step is the conversion of tyrosine to L-DOPA by tyrosine hydroxylase (TH) .[15] L-DOPA is then converted to dopamine by DOPA decarboxylase (DDC) .[8] While this core pathway is conserved, insects possess a larger number of DDC-like genes compared to mammals, suggesting a greater diversity in the regulation and function of these enzymes.[16] For instance, in Drosophila, DDC is not only crucial for neurotransmission but also plays a vital role in cuticle hardening and immune responses.[16]

The diagram below outlines the synthesis of catecholamines from tyrosine.

Neurotransmitter_Synthesis Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Dopamine Dopamine L_DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine TH Tyrosine Hydroxylase (TH) DDC DOPA Decarboxylase (DDC) DBH Dopamine β- Hydroxylase (DBH) PNMT Phenylethanolamine N-Methyltransferase (PNMT)

Catecholamine Synthesis Pathway
Melanin Synthesis: Pigmentation and Protection

Tyrosine is the fundamental precursor for melanin, the pigment responsible for coloration in a wide range of organisms. The key enzyme in this process is tyrosinase , which catalyzes the oxidation of tyrosine to dopaquinone. Subsequent steps can lead to the formation of different types of melanin, such as eumelanin (B1172464) (black-brown) and pheomelanin (red-yellow). While the basic pathway is conserved, the regulation and specific enzymes involved can differ. For example, insects heavily rely on tyrosine metabolism for the melanization that occurs during cuticle hardening and immune responses, and they appear to have a more accelerated melanogenesis pathway compared to mammals.[16]

Specialized Metabolism in Plants

Plants utilize tyrosine as a starting point for a vast array of specialized metabolites with diverse ecological functions and pharmacological properties. These include:

  • Tocopherols (Vitamin E) and Plastoquinone: Essential components for photosynthesis and antioxidant defense.

  • Benzylisoquinoline Alkaloids (BIAs): A large and diverse group of pharmacologically active compounds, including morphine and codeine from the opium poppy.[4]

  • Betalains: Pigments that replace anthocyanins in most plants of the order Caryophyllales.

  • Rosmarinic Acid: A compound with antioxidant and anti-inflammatory properties found in many Lamiaceae species.

The initial step in many of these pathways is the conversion of tyrosine to 4-hydroxyphenylpyruvate by tyrosine aminotransferase (TAT) , the same enzyme that initiates the catabolic pathway.[5][11] The subsequent enzymatic steps then diverge to produce the wide array of specialized metabolites.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the comparison of tyrosine metabolism.

Fumarylacetoacetate Hydrolase (FAH) Enzyme Activity Assay

This spectrophotometric assay measures the rate of disappearance of the substrate, fumarylacetoacetate (FAA).

Principle: FAH catalyzes the hydrolysis of FAA to fumarate and acetoacetate. The decrease in absorbance at 330 nm, which corresponds to the consumption of FAA, is monitored over time.

Protocol:

  • Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0).

  • Add a known concentration of the substrate, fumarylacetoacetate (FAA), to the reaction mixture.

  • Initiate the reaction by adding a specific amount of purified FAH enzyme or a cell/tissue lysate containing the enzyme.

  • Immediately monitor the decrease in absorbance at 330 nm using a spectrophotometer.

  • The initial reaction rate is calculated from the linear portion of the absorbance versus time plot.

  • To determine kinetic parameters (K_m_ and k_cat_), the assay is repeated with varying concentrations of FAA, and the data are fitted to the Michaelis-Menten equation.[11]

The workflow for a typical enzyme kinetics experiment is depicted below.

Enzyme_Kinetics_Workflow A Prepare Reaction Mixtures (Buffer, Varying Substrate Conc.) B Add Enzyme to Initiate Reaction A->B C Monitor Absorbance Change over Time (Spectrophotometer) B->C D Calculate Initial Reaction Rates C->D E Plot Rates vs. Substrate Conc. D->E F Fit Data to Michaelis-Menten Equation E->F G Determine Km and Vmax F->G

Enzyme Kinetics Experimental Workflow
Quantification of Tyrosine in Plasma by High-Performance Liquid Chromatography (HPLC)

This method allows for the sensitive and specific measurement of tyrosine concentrations in biological fluids.

Principle: Tyrosine is separated from other amino acids and plasma components by reverse-phase HPLC and detected by its intrinsic fluorescence.

Protocol:

  • Sample Preparation: Deproteinize plasma samples by adding an acid, such as perchloric acid, followed by centrifugation to pellet the precipitated proteins.

  • Chromatographic Separation: Inject the supernatant onto a C18 reverse-phase HPLC column.

  • Use an isocratic mobile phase (e.g., a mixture of acetonitrile (B52724) and water) to elute the amino acids.

  • Detection: Monitor the column effluent with a fluorescence detector set to an excitation wavelength of approximately 215 nm and an emission wavelength of around 283 nm.

  • Quantification: Determine the concentration of tyrosine by comparing its peak area to that of a known concentration of an internal standard and a standard curve generated with pure tyrosine.[10]

Analysis of Homogentisic Acid (HGA) in Urine

Several methods are available for the detection and quantification of HGA, a key indicator of alkaptonuria.

a) Simple Chemical Test: Principle: HGA in an alkaline urine sample will oxidize and polymerize to form a dark-colored pigment. Protocol: Add a small amount of sodium hydroxide (B78521) solution to a fresh urine sample. The development of a dark brown or black color indicates the presence of HGA.[8]

b) High-Performance Liquid Chromatography (HPLC): Principle: HGA is separated from other urine components by HPLC and detected by UV absorbance. Protocol:

  • Sample Preparation: Acidify urine samples to stabilize HGA. Samples may be centrifuged or filtered before injection.

  • Chromatographic Separation: Inject the prepared urine sample onto a suitable HPLC column (e.g., a C18 column).

  • Elute with an appropriate mobile phase.

  • Detection: Monitor the eluent with a UV detector at a wavelength where HGA absorbs (e.g., 292 nm).

  • Quantification: Calculate the HGA concentration by comparing the peak area to a standard curve.[1]

This guide provides a foundational comparison of tyrosine metabolism across different species. For more in-depth analysis, researchers are encouraged to consult the cited literature and consider the specific experimental contexts when comparing data.

References

A Researcher's Guide to In Vitro Control Experiments for 4-Maleylacetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the metabolic intermediate 4-Maleylacetoacetate (4-MAA), rigorous experimental design is paramount. This guide provides a comparative overview of essential control experiments for studying 4-MAA in cell culture, complete with detailed protocols, data presentation tables, and pathway visualizations to ensure robust and reproducible findings.

Introduction to this compound in Cellular Metabolism

This compound is a key intermediate in the catabolism of the amino acid tyrosine.[1][2] It is enzymatically converted to fumarylacetoacetate by maleylacetoacetate isomerase (MAAI), also known as glutathione (B108866) S-transferase zeta 1 (GSTZ1).[3] A deficiency in the downstream enzyme, fumarylacetoacetate hydrolase (FAH), leads to the genetic disorder hereditary tyrosinemia type 1 (HT1).[4][5][6][7] In HT1, the accumulation of 4-MAA and fumarylacetoacetate can lead to the production of the toxic metabolite succinylacetone, causing severe liver and kidney damage.[8][9][10]

Understanding the cellular effects of 4-MAA is crucial for elucidating the pathophysiology of HT1 and for developing potential therapeutic interventions. Cell culture models provide a controlled environment to dissect the molecular consequences of 4-MAA accumulation.

Key Experimental Models and Controls

To specifically study the effects of 4-MAA in cell culture, it is necessary to induce its accumulation. This can be achieved through genetic or pharmacological manipulation. The following sections detail appropriate cell models and the critical control groups required for a well-designed experiment.

Pharmacological Inhibition of Maleylacetoacetate Isomerase (MAAI)

A common approach to accumulate 4-MAA is to inhibit its processing enzyme, MAAI. Dichloroacetate (DCA) has been identified as an inhibitor of MAAI (GSTZ1).[2][11]

Experimental Setup:

  • Cell Line: A hepatocyte cell line (e.g., HepG2, Huh7) or primary hepatocytes are suitable models as the tyrosine catabolic pathway is primarily active in the liver.

  • Treatment: Cells are cultured in a tyrosine-supplemented medium to provide the precursor for 4-MAA production. Dichloroacetate (DCA) is then added to the culture medium to inhibit MAAI.

Essential Control Groups:

  • Negative Control: Untreated cells cultured in standard medium. This group represents the basal physiological state of the cells.

  • Vehicle Control: Cells treated with the solvent used to dissolve DCA (e.g., sterile water or PBS). This control is crucial to ensure that the observed effects are due to DCA itself and not the vehicle.

  • Tyrosine-Supplemented Control: Cells cultured in a tyrosine-supplemented medium without DCA. This group controls for any effects of increased tyrosine concentration independent of 4-MAA accumulation.

  • Positive Control (for toxicity assays): Cells treated with a known cytotoxic agent (e.g., doxorubicin) to ensure the assay is performing correctly.

Genetic Knockdown/Knockout of Fumarylacetoacetate Hydrolase (FAH)

To mimic the conditions of hereditary tyrosinemia type 1 and induce the accumulation of upstream metabolites including 4-MAA, genetic modification of a relevant cell line is a powerful tool.

Experimental Setup:

  • Cell Line: A hepatocyte cell line where the FAH gene has been knocked down (using siRNA or shRNA) or knocked out (using CRISPR/Cas9).

  • Culture Conditions: Cells are cultured in a tyrosine-supplemented medium to drive the flux through the tyrosine catabolism pathway.

Essential Control Groups:

  • Wild-Type (WT) Control: Unmodified parental cells cultured under the same conditions. This group serves as the primary baseline for comparison.

  • Scrambled Control (for knockdown): Cells transfected with a non-targeting (scrambled) siRNA or shRNA. This controls for the effects of the transfection/transduction process itself.

  • WT + Tyrosine Control: Wild-type cells cultured in a tyrosine-supplemented medium. This controls for the effects of excess tyrosine in a genetically unmodified background.

Experimental Protocols

Protocol 1: Pharmacological Induction of 4-MAA Accumulation and Cytotoxicity Assessment

This protocol describes the use of DCA to induce 4-MAA accumulation and a subsequent MTT assay to measure cell viability.

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Tyrosine solution (sterile, stock solution)

  • Dichloroacetate (DCA) solution (sterile, stock solution)

  • Vehicle for DCA (e.g., sterile PBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Plate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Negative Control: Replace the medium with a fresh complete medium.

    • Vehicle Control: Replace the medium with a complete medium containing the vehicle at the same final concentration as the DCA-treated wells.

    • Tyrosine Control: Replace the medium with a complete medium supplemented with tyrosine (final concentration, e.g., 1 mM).

    • Experimental Group: Replace the medium with a complete medium supplemented with both tyrosine (e.g., 1 mM) and DCA (e.g., 10 mM).

    • Positive Control: Replace the medium with a complete medium containing a known cytotoxic agent.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

Protocol 2: Measurement of Succinylacetone in Cell Culture Supernatant

Succinylacetone is a downstream product of 4-MAA and a key biomarker for tyrosinemia. Its measurement can indirectly indicate the accumulation of upstream metabolites.

Materials:

  • Cell culture supernatant from the different experimental groups (from Protocol 1).

  • Tandem mass spectrometry (MS/MS) or gas chromatography-mass spectrometry (GC-MS) system.

  • Internal standards for succinylacetone.

  • Reagents for sample preparation (e.g., acetonitrile, hydrazine (B178648) monohydrate).[12]

Procedure:

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Sample Preparation:

    • For MS/MS analysis of dried blood spots, a similar protocol can be adapted for cell culture supernatant.[12] Briefly, derivatize succinylacetone with hydrazine to improve its detection.

    • Add an internal standard to each sample for quantification.

    • Extract the derivatized succinylacetone using an appropriate solvent (e.g., acetonitrile).

    • Evaporate the solvent and reconstitute the sample in the mobile phase.

  • LC-MS/MS or GC-MS Analysis: Inject the prepared samples into the mass spectrometer and quantify the amount of succinylacetone based on the signal intensity relative to the internal standard.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Expected Outcomes from Cytotoxicity Assay (MTT)

GroupTreatmentExpected Cell ViabilityRationale
Negative Control Standard Medium~100%Baseline cell health.
Vehicle Control Vehicle~100%Vehicle should not be toxic.
Tyrosine Control Tyrosine~100%High tyrosine alone is not expected to be highly toxic.
Experimental Tyrosine + DCADecreasedAccumulation of 4-MAA and downstream toxic metabolites is expected to reduce cell viability.
Positive Control Cytotoxic AgentSignificantly DecreasedConfirms the assay is working.

Table 2: Expected Succinylacetone Levels in Supernatant

GroupTreatmentExpected Succinylacetone ConcentrationRationale
Negative Control Standard MediumUndetectable / Very LowNo accumulation of tyrosine catabolites.
Vehicle Control VehicleUndetectable / Very LowVehicle should not induce metabolic changes.
Tyrosine Control TyrosineLowBasal level of tyrosine catabolism.
Experimental Tyrosine + DCASignificantly IncreasedInhibition of MAAI leads to the accumulation of upstream metabolites which are converted to succinylacetone.

Visualizations

Tyrosine Catabolism Pathway

Tyrosine_Catabolism Tyrosine Tyrosine HPPD 4-Hydroxyphenylpyruvate dioxygenase (HPD) Tyrosine->HPPD Tyrosine aminotransferase Homogentisate Homogentisate HPPD->Homogentisate HGD Homogentisate 1,2-dioxygenase (HGD) Homogentisate->HGD Maleylacetoacetate This compound HGD->Maleylacetoacetate MAAI Maleylacetoacetate isomerase (MAAI/GSTZ1) Maleylacetoacetate->MAAI Succinylacetone Succinylacetone (Toxic Metabolite) Maleylacetoacetate->Succinylacetone Fumarylacetoacetate Fumarylacetoacetate MAAI->Fumarylacetoacetate FAH Fumarylacetoacetate hydrolase (FAH) Fumarylacetoacetate->FAH Fumarylacetoacetate->Succinylacetone non-enzymatic conversion Fumarate Fumarate FAH->Fumarate Acetoacetate Acetoacetate FAH->Acetoacetate DCA Dichloroacetate (DCA) DCA->MAAI Inhibition

Caption: The tyrosine catabolism pathway highlighting the role of this compound.

Experimental Workflow for Pharmacological Inhibition

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Data Analysis start Seed Hepatocytes in 96-well plate control_neg Negative Control (Standard Medium) start->control_neg Add Treatments control_veh Vehicle Control start->control_veh Add Treatments control_tyr Tyrosine Control start->control_tyr Add Treatments exp_group Experimental Group (Tyrosine + DCA) start->exp_group Add Treatments incubation Incubate for 24-48h control_neg->incubation control_veh->incubation control_tyr->incubation exp_group->incubation mtt_assay Perform MTT Assay (Cell Viability) incubation->mtt_assay succ_assay Measure Succinylacetone (Metabolite Accumulation) incubation->succ_assay

Caption: Workflow for studying 4-MAA using pharmacological inhibition.

Logical Flow for Data Interpretation

Logic_Flow node_rect node_rect start Is cell viability decreased in the experimental group? succ_check Is succinylacetone increased in the experimental group? start->succ_check Yes conclusion_notoxic Conclusion: Accumulation of 4-MAA is not sufficiently cytotoxic under these conditions. start->conclusion_notoxic No yes_viability Yes no_viability No conclusion_toxic Conclusion: Accumulation of 4-MAA and its derivatives is cytotoxic. succ_check->conclusion_toxic Yes conclusion_no_accum Conclusion: DCA did not effectively inhibit MAAI to cause metabolite accumulation. succ_check->conclusion_no_accum No yes_succ Yes no_succ No

References

Orthogonal Validation of 4-Maleylacetoacetate Measurements: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of orthogonal methods for the validation of 4-Maleylacetoacetate (4-MAA) measurements. Given the inherent instability of 4-MAA, direct quantification is challenging. Therefore, this document focuses on indirect measurement strategies and discusses potential direct methods that can serve as orthogonal validation tools.

This compound is a key intermediate in the catabolism of tyrosine.[1] Accurate measurement of its concentration is crucial for studying metabolic disorders such as tyrosinemia and for monitoring the efficacy of novel therapeutic interventions. Due to its reactive nature as a β-keto acid, 4-MAA is prone to spontaneous decarboxylation and isomerization, making its direct and accurate quantification in biological matrices a significant analytical challenge.[2] Consequently, indirect methods are often employed to infer its levels. Orthogonal methods, which rely on different analytical principles, are essential for validating these measurements and ensuring data reliability.

Metabolic Pathway of Tyrosine Catabolism

The following diagram illustrates the position of this compound in the tyrosine degradation pathway. Deficiencies in the enzymes of this pathway can lead to the accumulation of specific intermediates.

Tyrosine_Metabolism Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA Tyrosine Aminotransferase HGA Homogentisate (B1232598) HPPA->HGA 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) MAA This compound HGA->MAA Homogentisate 1,2-Dioxygenase (HGD) FAA 4-Fumarylacetoacetate MAA->FAA Maleylacetoacetate Isomerase (MAAI) Fumarate_Acetoacetate Fumarate + Acetoacetate (B1235776) FAA->Fumarate_Acetoacetate Fumarylacetoacetate Hydrolase (FAH)

Caption: Tyrosine catabolism pathway highlighting this compound. (Within 100 characters)

Primary Measurement Methods (Indirect)

Due to the instability of 4-MAA, its levels are often inferred by measuring the activity of the enzymes that produce or consume it, or by quantifying more stable precursor or product molecules.

Enzyme Activity Assays

Measuring the activity of Homogentisate 1,2-Dioxygenase (HGD) and Maleylacetoacetate Isomerase (MAAI) provides an indirect measure of the flux through the 4-MAA metabolic step.

  • Homogentisate 1,2-Dioxygenase (HGD) Activity Assay: This assay measures the rate of conversion of homogentisate to 4-MAA.[1]

  • Maleylacetoacetate Isomerase (MAAI) Activity Assay: This assay determines the rate of isomerization of 4-MAA to 4-fumarylacetoacetate.[3]

Table 1: Comparison of Indirect Enzyme Activity Assays

ParameterHGD Activity AssayMAAI Activity Assay
Principle Spectrophotometric (O₂ consumption) or ELISASpectrophotometric (increase in absorbance at 330 nm) or ELISA[3]
Sample Type Liver homogenates, cell lysatesLiver homogenates, cell lysates
Throughput Medium to High (plate-based)Medium to High (plate-based)
Key Advantage Reflects the production rate of 4-MAAReflects the consumption rate of 4-MAA
Limitation Does not provide a direct concentration of 4-MAARequires in situ enzymatic synthesis of 4-MAA as it's not commercially available[3]
Experimental Protocol: Spectrophotometric MAAI Activity Assay

This protocol is adapted from methodologies that require the in situ generation of 4-MAA.[3]

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), and purified Homogentisate 1,2-Dioxygenase (HGD).

  • Initiation of 4-MAA Synthesis: Add a known concentration of homogentisate (HGA) to the cuvette to initiate the synthesis of 4-MAA. Monitor the increase in absorbance at 330 nm until a stable plateau is reached, indicating the completion of the reaction.

  • MAAI Activity Measurement: Add the biological sample (e.g., liver cell lysate) containing MAAI to the cuvette.

  • Data Acquisition: Immediately monitor the decrease in absorbance at 330 nm, which corresponds to the isomerization of 4-MAA to 4-fumarylacetoacetate.

  • Calculation: The rate of decrease in absorbance is proportional to the MAAI activity in the sample.

Orthogonal Validation Methods (Direct and Indirect)

To validate the results from indirect primary methods, orthogonal approaches based on different analytical principles are crucial. These can include direct measurement techniques like mass spectrometry, which, while challenging, provide a different analytical perspective.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) of Precursors

A robust orthogonal method involves the precise quantification of the stable precursor of 4-MAA, homogentisate (HGA). Elevated HGA levels can be indicative of a bottleneck at the HGD step, which would affect 4-MAA production.

  • Principle: HPLC is used to separate HGA from other metabolites in a biological sample, followed by sensitive and specific quantification using tandem mass spectrometry.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) of a Related Analyte

While a direct GC-MS method for 4-MAA is not well-established, methods developed for structurally similar metabolites, such as maleylacetone, can be adapted. This serves as a valuable orthogonal approach.

  • Principle: The sample is derivatized to increase the volatility and thermal stability of the analyte, which is then separated by gas chromatography and detected by mass spectrometry.

Table 2: Comparison of Orthogonal Validation Methods

ParameterLC-MS/MS of HGAProposed GC-MS of 4-MAA
Principle Chromatographic separation and mass spectrometric detectionDerivatization, gas chromatographic separation, and mass spectrometric detection
Sample Type Plasma, urine, tissue homogenatesPlasma, urine, tissue homogenates
Throughput HighMedium
Key Advantage High sensitivity and specificity for a stable precursorPotentially provides a direct, albeit challenging, measure of 4-MAA
Limitation Indirect measurement of 4-MAA levelsRequires significant method development due to 4-MAA instability; derivatization can be complex
Experimental Protocol: Proposed LC-MS/MS for HGA

This protocol is based on established methods for organic acid analysis in biological fluids.[4]

  • Sample Preparation:

    • To 100 µL of plasma or urine, add an internal standard (e.g., a stable isotope-labeled HGA).

    • Precipitate proteins using a suitable organic solvent (e.g., acetonitrile).

    • Centrifuge to pellet the precipitated proteins.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC Separation:

    • Inject the reconstituted sample onto a C18 reverse-phase HPLC column.

    • Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • MS/MS Detection:

    • Perform detection using a triple quadrupole mass spectrometer in negative ion mode.

    • Monitor specific multiple reaction monitoring (MRM) transitions for HGA and the internal standard.

  • Quantification:

    • Construct a calibration curve using known concentrations of HGA.

    • Determine the concentration of HGA in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Workflow for Measurement and Validation

The following diagram outlines a logical workflow for measuring and validating 4-MAA levels, incorporating both indirect and orthogonal methods.

Validation_Workflow cluster_primary Primary Measurement (Indirect) cluster_orthogonal Orthogonal Validation Enzyme_Assay Enzyme Activity Assays (HGD and MAAI) Data_Analysis Comparative Data Analysis and Validation Enzyme_Assay->Data_Analysis LCMS LC-MS/MS of Precursor (Homogentisate) LCMS->Data_Analysis GCMS Proposed Direct GC-MS (this compound) GCMS->Data_Analysis Sample Biological Sample Sample->Enzyme_Assay Sample->LCMS Sample->GCMS

Caption: Workflow for orthogonal validation of 4-MAA measurements. (Within 100 characters)

Conclusion

The validation of this compound measurements requires a multi-faceted approach due to the analyte's inherent instability. Primary quantification is best approached through robust and reliable indirect methods, such as enzyme activity assays for HGD and MAAI. For validation, orthogonal methods are indispensable. The quantification of the stable precursor, homogentisate, by LC-MS/MS provides a strong, independent line of evidence. While direct measurement of 4-MAA by techniques like GC-MS is challenging and requires significant method development, it represents a valuable, albeit aspirational, orthogonal approach. By combining these different analytical strategies, researchers can achieve a higher degree of confidence in their assessment of 4-MAA levels and its role in health and disease.

References

Unraveling the Cellular Impact of 4-Maleylacetoacetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of 4-Maleylacetoacetate (4-MAA) on various cell types. While direct comparative quantitative data on the cytotoxicity of 4-MAA is limited in current literature, this document synthesizes available information on its metabolic context, the known effects of its related metabolites, and provides detailed experimental protocols to enable researchers to conduct their own comparative studies.

Introduction to this compound in Cellular Metabolism

This compound is a key intermediate in the catabolism of the amino acid tyrosine. This metabolic pathway, primarily active in the liver and kidneys, breaks down tyrosine into fumarate (B1241708) and acetoacetate, which can then enter the citric acid cycle and ketogenesis, respectively. The enzyme maleylacetoacetate isomerase (MAAI), also known as glutathione (B108866) S-transferase zeta 1 (GSTZ1), catalyzes the conversion of 4-MAA to 4-fumarylacetoacetate.

A deficiency in the downstream enzyme, fumarylacetoacetate hydrolase (FAH), leads to the genetic disorder Tyrosinemia Type I. This condition results in the accumulation of fumarylacetoacetate (FAA) and, consequently, 4-MAA, leading to severe liver and kidney damage. Understanding the specific effects of 4-MAA on different cell types is therefore crucial for elucidating the pathophysiology of this disease and for broader toxicological studies.

Comparative Effects of this compound and its Metabolites: What the Data Shows

Direct quantitative data, such as IC50 values, for the cytotoxic effects of this compound on a variety of cell lines is not extensively available in published research. However, studies on the downstream metabolite, fumarylacetoacetate (FAA), provide insights into the potential toxic mechanisms that may be shared or initiated by 4-MAA accumulation.

The toxicity of these metabolites is most pronounced in hepatocytes and renal tubular cells, the primary sites of tyrosine catabolism.

Table 1: Summary of Known Effects of Tyrosine Catabolism Intermediates on Different Cell Types

MetaboliteCell TypeObserved Effects
This compound (4-MAA) HepatocytesImplicated in cytotoxicity, particularly in the context of MAAI deficiency.
Renal CellsPotential for nephrotoxicity, though less studied than FAA.
Neuronal CellsData not readily available.
4-Fumarylacetoacetate (FAA) HepatocytesCytotoxic, genotoxic, induces oxidative stress, activates the ERK signaling pathway, leads to mitotic abnormalities.
Renal CellsContributes to renal tubular damage observed in Tyrosinemia Type I.
Various (in vitro)Induces chromosomal instability.

Signaling Pathways and Experimental Workflows

The accumulation of metabolites from the tyrosine catabolism pathway can trigger specific signaling cascades, leading to cellular dysfunction.

Tyrosine_Catabolism_Pathway cluster_products Products Tyrosine Tyrosine p_Hydroxyphenylpyruvate 4-Hydroxyphenylpyruvate Tyrosine->p_Hydroxyphenylpyruvate HPPD 4-hydroxyphenylpyruvate dioxygenase HGD Homogentisate 1,2-dioxygenase MAAI Maleylacetoacetate isomerase (GSTZ1) FAH Fumarylacetoacetate hydrolase Homogentisate Homogentisate p_Hydroxyphenylpyruvate->Homogentisate HPD Maleylacetoacetate This compound Homogentisate->Maleylacetoacetate HGD Fumarylacetoacetate 4-Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate MAAI (Glutathione-dependent) Fumarate Fumarate Fumarylacetoacetate->Fumarate FAH Acetoacetate Acetoacetate Fumarylacetoacetate->Acetoacetate FAH

Figure 1: Tyrosine Catabolism Pathway

The workflow for assessing the cytotoxic effects of 4-MAA on different cell types is a standardized process that can be adapted for specific research questions.

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Cell_Culture Culture selected cell lines (e.g., Hepatocytes, Renal Cells, Neuronal Cells) Cell_Seeding Seed cells into 96-well plates Cell_Culture->Cell_Seeding Prepare_4MAA Prepare serial dilutions of 4-MAA Treat_Cells Treat cells with 4-MAA (and vehicle control) Prepare_4MAA->Treat_Cells Incubation Incubate for a defined period (e.g., 24, 48, 72 hours) Treat_Cells->Incubation MTT_Reagent Add MTT reagent to each well Incubation->MTT_Reagent Incubate_MTT Incubate to allow formazan (B1609692) formation MTT_Reagent->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Dose_Response Plot dose-response curves Measure_Absorbance->Dose_Response IC50 Calculate IC50 values Dose_Response->IC50

Figure 2: Experimental Workflow for Cytotoxicity Assessment

Experimental Protocols

While specific protocols for 4-MAA are not abundant, the following is a detailed, generalized protocol for a cell viability assay (MTT assay) that can be adapted to compare the cytotoxic effects of this compound across different cell lines.

Protocol: Comparative Cytotoxicity Assessment of this compound using MTT Assay

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of this compound on hepatocytes, renal cells, and neuronal cells.

Materials:

  • Selected cell lines (e.g., HepG2 - hepatocytes; HK-2 - renal proximal tubule epithelial cells; SH-SY5Y - neuroblastoma cells)

  • Appropriate cell culture media and supplements (e.g., DMEM, EMEM, F-12 Ham)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound (4-MAA)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

1. Cell Culture and Seeding: a. Culture the selected cell lines in their respective recommended media supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. b. When cells reach 80-90% confluency, detach them using Trypsin-EDTA. c. Neutralize the trypsin, centrifuge the cells, and resuspend them in fresh medium. d. Count the cells and adjust the cell suspension to a concentration of 1 x 10^5 cells/mL. e. Seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well plate. f. Incubate the plates for 24 hours to allow for cell attachment.

2. Preparation of this compound Dilutions: a. Prepare a stock solution of 4-MAA in DMSO. b. Perform serial dilutions of the 4-MAA stock solution in the appropriate cell culture medium to achieve a range of final concentrations to be tested (e.g., 0.1, 1, 10, 100, 1000 µM). c. Prepare a vehicle control containing the same concentration of DMSO as the highest 4-MAA concentration.

3. Cell Treatment: a. After 24 hours of incubation, carefully remove the medium from the wells. b. Add 100 µL of the prepared 4-MAA dilutions and the vehicle control to the respective wells. Include wells with medium only as a blank control. c. Incubate the plates for the desired exposure times (e.g., 24, 48, or 72 hours).

4. MTT Assay: a. At the end of the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well. b. Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals by viable cells. c. After the incubation, add 100 µL of the solubilization solution to each well. d. Gently pipette up and down to dissolve the formazan crystals. e. Incubate the plate overnight at 37°C in a humidified atmosphere.

5. Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Subtract the absorbance of the blank (medium only) from all other readings. c. Calculate the percentage of cell viability for each concentration of 4-MAA compared to the vehicle control (considered 100% viability). d. Plot the percentage of cell viability against the log of the 4-MAA concentration to generate a dose-response curve. e. Determine the IC50 value, the concentration of 4-MAA that causes a 50% reduction in cell viability, from the dose-response curve using appropriate software (e.g., GraphPad Prism).

6. Comparison: a. Compare the IC50 values obtained for each cell line to determine the relative sensitivity of hepatocytes, renal cells, and neuronal cells to this compound.

Conclusion and Future Directions

While the direct cellular effects of this compound are an area requiring more in-depth investigation, the established toxicity of its downstream metabolite, fumarylacetoacetate, underscores the potential for 4-MAA to contribute to cellular damage, particularly in the liver and kidneys. The provided experimental protocol offers a robust framework for researchers to conduct systematic, comparative studies to elucidate the specific cytotoxic and sub-lethal effects of 4-MAA on various cell types. Future research should focus on generating quantitative cytotoxicity data, investigating the specific signaling pathways modulated by 4-MAA, and exploring its potential role in the pathology of Tyrosinemia Type I and other metabolic disorders.

Comparative Guide to Antibody Cross-Reactivity Against Tyrosine Pathway Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of commercially available antibodies targeting key intermediates in the tyrosine pathway. Understanding the cross-reactivity of these antibodies is crucial for the specificity and reliability of immunoassays in research and diagnostic applications. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual aids to understand the biochemical pathways and experimental workflows.

Introduction to the Tyrosine Pathway and Antibody Specificity

The tyrosine pathway is a critical metabolic route for the synthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. These molecules function as essential neurotransmitters and hormones, and their accurate measurement is vital in many areas of research, from neuroscience to endocrinology. Immunoassays, which rely on the specific binding of antibodies to their target antigens, are a common method for quantifying these small molecules. However, due to the structural similarity of the intermediates in the tyrosine pathway, antibody cross-reactivity can be a significant challenge, leading to inaccurate measurements. This guide aims to provide researchers with the necessary information to select the most appropriate antibodies for their specific needs and to design experiments that account for potential cross-reactivity.

Cross-Reactivity Data of Commercial Antibodies

Table 1: Reported Cross-Reactivity of a Commercial Anti-Norepinephrine Antibody

Antibody/AssayTarget AnalyteCross-Reactant% Cross-ReactivitySource
Anti-Norepinephrine AntibodyNorepinephrineDopamine-G-BSA0.016%
Octopamine-G-BSA0.032%
Anti-Noradrenaline antibody [EPR24435-114]NoradrenalineDopamineDoes not cross-react
AdrenalineDoes not cross-react

G-BSA: Glutaraldehyde conjugated to Bovine Serum Albumin

Table 2: Qualitative Cross-Reactivity of a Commercial Anti-L-DOPA Antibody

Antibody/AssayTarget AnalyteCross-ReactantCross-ReactivitySource
Anti-L-DOPA AntibodyL-DOPADopamine conjugatesNo significant cross-reactivity[1]
Normetanephrine conjugatesNo significant cross-reactivity[1]

Table 3: Hypothetical Cross-Reactivity Data for a Panel of Monoclonal Antibodies

This table is for illustrative purposes to demonstrate an ideal comparison. These values are not based on actual product data.

Antibody CloneTarget Analyte% Cross-Reactivity with Tyrosine% Cross-Reactivity with L-DOPA% Cross-Reactivity with Dopamine% Cross-Reactivity with Norepinephrine% Cross-Reactivity with Epinephrine
Ab-Tyr-01Tyrosine100%<0.1%<0.01%<0.01%<0.01%
Ab-L-DOPA-01L-DOPA1.2%100%5.4%0.5%0.2%
Ab-Dopa-01Dopamine<0.1%2.1%100%15.2%3.7%
Ab-Norepi-01Norepinephrine<0.01%0.3%8.9%100%25.8%
Ab-Epi-01Epinephrine<0.01%0.1%4.5%30.1%100%

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the context and methodologies, the following diagrams illustrate the tyrosine signaling pathway and a typical experimental workflow for assessing antibody cross-reactivity.

Tyrosine_Pathway Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

Tyrosine Signaling Pathway

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Competitive ELISA cluster_analysis Data Analysis Coat_Plate Coat plate with Antigen-Carrier Conjugate Add_Antibody_and_Competitor Add Antibody and Standard or Cross-Reactant Coat_Plate->Add_Antibody_and_Competitor Prepare_Standards Prepare serial dilutions of Target Analyte (Standard) Prepare_Standards->Add_Antibody_and_Competitor Prepare_CrossReactants Prepare serial dilutions of Potential Cross-Reactants Prepare_CrossReactants->Add_Antibody_and_Competitor Incubate Incubate Add_Antibody_and_Competitor->Incubate Wash Wash Incubate->Wash Add_Secondary_Ab Add Enzyme-Labeled Secondary Antibody Wash->Add_Secondary_Ab Incubate2 Incubate Add_Secondary_Ab->Incubate2 Wash2 Wash Incubate2->Wash2 Add_Substrate Add Substrate Wash2->Add_Substrate Read_Absorbance Read Absorbance at 450 nm Add_Substrate->Read_Absorbance Generate_Curves Generate Standard and Cross-Reactant Inhibition Curves Read_Absorbance->Generate_Curves Calculate_IC50 Calculate IC50 for Standard and Cross-Reactants Generate_Curves->Calculate_IC50 Calculate_CR Calculate % Cross-Reactivity Calculate_IC50->Calculate_CR

Competitive ELISA Workflow

Experimental Protocols

Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines a standard method for determining the percentage of cross-reactivity of an antibody with structurally similar molecules using a competitive enzyme-linked immunosorbent assay (ELISA).

Materials:

  • 96-well microtiter plates

  • Target-specific primary antibody

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)

  • Antigen-carrier conjugate (for coating)

  • Target analyte standard

  • Potential cross-reactant compounds

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)

  • Assay buffer (e.g., 1% BSA in wash buffer)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the antigen-carrier conjugate to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.

    • Add 100 µL of the diluted conjugate to each well of a 96-well plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the target analyte standard and each potential cross-reactant in assay buffer.

    • In a separate dilution plate, mix 50 µL of each standard or cross-reactant dilution with 50 µL of the primary antibody (diluted to its optimal concentration in assay buffer).

    • Incubate this mixture for 1 hour at room temperature.

    • Transfer 100 µL of the antibody/analyte mixture to the corresponding wells of the coated and blocked assay plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Detection:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of substrate solution to each well and incubate in the dark until color develops (typically 15-30 minutes).

    • Stop the reaction by adding 50 µL of stop solution.

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Plot the absorbance values against the log of the concentration for the standard and each cross-reactant to generate inhibition curves.

    • Determine the concentration of the standard and each cross-reactant that causes 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard / IC50 of Cross-Reactant) x 100

Western Blot for Small Molecule Detection (Adapted Protocol)

Detecting small molecules like tyrosine pathway intermediates via Western blot is challenging due to their low molecular weight and potential for poor retention on standard membranes. This adapted protocol provides general guidance.

Materials:

  • Tricine-SDS-PAGE gels (or high-percentage Tris-Glycine gels)

  • PVDF membrane (0.2 µm pore size)

  • Transfer buffer with a lower methanol (B129727) concentration (e.g., 10%)

  • Primary antibody specific to the target intermediate

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)

  • Glutaraldehyde or other cross-linking agent for sample preparation

Procedure:

  • Sample Preparation:

    • Due to the small size of the analytes, they must be conjugated to a carrier protein (e.g., BSA) to be resolved by SDS-PAGE and transferred to a membrane. This is not a standard procedure for quantifying free small molecules and is more for qualitative detection.

    • Alternatively, dot blotting is a more appropriate method for immobilizing small molecules on a membrane for antibody detection.

  • SDS-PAGE and Transfer (for conjugated molecules):

    • Separate the protein-conjugated samples on a Tricine-SDS-PAGE gel, which provides better resolution for low molecular weight species.

    • Transfer the separated proteins to a 0.2 µm PVDF membrane. Use a lower methanol concentration in the transfer buffer to improve the transfer of small proteins.

  • Immunodetection:

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with wash buffer.

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with wash buffer.

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions and capture the signal using an imaging system.

Conclusion

The selection of a highly specific antibody is paramount for the accurate quantification of tyrosine pathway intermediates. This guide highlights the available cross-reactivity data and provides standardized protocols to enable researchers to perform their own validation experiments. It is strongly recommended that researchers critically evaluate the cross-reactivity of any antibody in the context of their specific sample matrix and experimental conditions before its use in quantitative assays. The illustrative data and workflows provided herein should serve as a valuable resource for designing and interpreting such validation studies.

References

Benchmarking Novel Inhibitors Against Known Maleylacetoacetate Isomerase Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of new and known modulators of maleylacetoacetate isomerase (MAAI), an enzyme crucial in the tyrosine degradation pathway. Also known as Glutathione (B108866) S-transferase Zeta 1 (GSTZ1), MAAI represents a key target for therapeutic intervention in various metabolic disorders. This document outlines experimental data on known inhibitors, details protocols for inhibitor benchmarking, and visualizes the relevant biological and experimental frameworks.

Comparative Analysis of MAAI Inhibitors

The potency of various compounds against Maleylacetoacetate Isomerase (MAAI) or other Glutathione S-transferase (GST) isozymes is summarized below. This data provides a baseline for evaluating the efficacy of novel inhibitors.

CompoundTarget EnzymeInhibition TypeIC50KiNotes
Dichloroacetate (DCA)MAAI (GSTZ1)Mechanism-based inactivatorNot reportedNot reportedAdministration in mice (0.5g/L and 5g/L) resulted in 86% and 94% inhibition of hepatic MAAI activity, respectively.[1]
Maleylacetone (MA)GSTZ1 variantsMixed inhibitorNot reportedKic: ~100 µM, Kiu: ~201 µMAn analogue of the natural substrate for MAAI.[2]
Ethacrynic AcidGST (mu-class)Reversible0.3 - 1.9 µMNot reportedA potent inhibitor of GSTs; specific Ki for GSTZ1 is not available.[3]
Ethacrynic Acid-Glutathione ConjugateGST (mu-class)Reversible< 0.1 - 1.2 µMNot reportedMore potent inhibitor than ethacrynic acid for alpha and mu classes of GSTs.[3]
RD6-2MAAICompetitive (Theoretical)Not reportedNot reportedA theoretically designed small molecule inhibitor.[4]
RD-7-1MAAICompetitive (Theoretical)Not reportedNot reportedA theoretically designed small molecule inhibitor.[4]

Experimental Protocols

Accurate benchmarking of novel inhibitors requires standardized experimental procedures. Below are detailed methodologies for key assays.

Maleylacetoacetate Isomerase (MAAI) Activity Assay

This spectrophotometric assay is adapted from established protocols and is essential for determining the enzymatic activity of MAAI and assessing the potency of inhibitors.

Principle:

The assay measures the conversion of maleylacetoacetate (MAA) to fumarylacetoacetate (FAA) by MAAI. Since MAA is not commercially available, it is generated in situ from homogentisate (B1232598) (HGA) using homogentisate 1,2-dioxygenase (HGD). The subsequent isomerization of MAA to FAA by MAAI is monitored by measuring the change in absorbance.

Materials:

  • Purified recombinant MAAI enzyme

  • Homogentisate 1,2-dioxygenase (HGD)

  • Homogentisate (HGA)

  • Glutathione (GSH)

  • Phosphate (B84403) buffer (pH 7.4)

  • Test inhibitor compounds

  • UV/Vis Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture in a quartz cuvette containing phosphate buffer, a saturating concentration of GSH, and HGA.

  • Enzyme Addition: Add HGD to the reaction mixture to initiate the synthesis of MAA from HGA.

  • MAAI and Inhibitor Addition: Add a known concentration of purified MAAI enzyme to the cuvette. For inhibition studies, pre-incubate the enzyme with various concentrations of the test inhibitor for a specified period before adding it to the reaction mixture.

  • Spectrophotometric Measurement: Immediately after the addition of MAAI, monitor the change in absorbance at a specific wavelength (typically around 330 nm) over time. The rate of change in absorbance is proportional to the MAAI activity.

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. For inhibition studies, plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (MAA, generated in situ) and the inhibitor, and analyze the data using appropriate kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk).

Visualizing Key Pathways and Workflows

Tyrosine Degradation Pathway

This diagram illustrates the metabolic cascade for tyrosine degradation, highlighting the critical role of Maleylacetoacetate Isomerase (MAAI). Understanding this pathway is essential for contextualizing the impact of MAAI inhibitors.

Tyrosine_Degradation_Pathway Tyrosine Tyrosine p_HPP 4-hydroxyphenylpyruvate Tyrosine->p_HPP TAT Homogentisate Homogentisate p_HPP->Homogentisate HPPD Maleylacetoacetate Maleylacetoacetate Homogentisate->Maleylacetoacetate HGD Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate MAAI Fumarate Fumarate Fumarylacetoacetate->Fumarate FAH Acetoacetate Acetoacetate Fumarylacetoacetate->Acetoacetate FAH Krebs_Cycle Krebs Cycle Fumarate->Krebs_Cycle Ketone_Bodies Ketone Bodies Acetoacetate->Ketone_Bodies TAT Tyrosine Aminotransferase HPPD 4-hydroxyphenylpyruvate dioxygenase HGD Homogentisate 1,2-dioxygenase MAAI Maleylacetoacetate Isomerase (MAAI/GSTZ1) FAH Fumarylacetoacetate hydrolase

Caption: The tyrosine degradation pathway highlighting the role of MAAI.

Experimental Workflow for Benchmarking MAAI Inhibitors

This workflow diagram provides a logical sequence of steps for the systematic evaluation and comparison of novel MAAI inhibitors against known modulators.

Inhibitor_Benchmarking_Workflow cluster_in_vitro In Vitro Analysis cluster_in_cellulo Cell-Based Assays cluster_comparison Comparative Analysis Compound_Synthesis Synthesize/Acquire Novel Inhibitor Primary_Screening Primary Screening (MAAI Activity Assay) Compound_Synthesis->Primary_Screening IC50_Determination IC50 Determination Primary_Screening->IC50_Determination Ki_Determination Ki Determination (Mode of Inhibition) IC50_Determination->Ki_Determination Cell_Viability Cell Viability/Toxicity Assay Ki_Determination->Cell_Viability Target_Engagement Target Engagement Assay (e.g., CETSA) Cell_Viability->Target_Engagement Data_Comparison Compare with Known Inhibitors (DCA, Ethacrynic Acid, etc.) Target_Engagement->Data_Comparison SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Comparison->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for benchmarking new MAAI inhibitors.

References

A Comparative Analysis of Maleylacetoacetate Isomerase Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Maleylacetoacetate isomerase (MAAI), an essential enzyme in the catabolic pathway of phenylalanine and tyrosine, catalyzes the glutathione-dependent isomerization of 4-maleylacetoacetate to 4-fumarylacetoacetate.[1] As a member of the glutathione (B108866) S-transferase (GST) superfamily, specifically the zeta class, MAAI plays a crucial role in preventing the accumulation of toxic metabolites.[1] Understanding the structural and functional variations of this enzyme across different species is paramount for the development of targeted therapeutics for metabolic disorders and for advancing our knowledge of enzyme evolution. This guide provides a comprehensive structural and functional comparison of MAAI from Homo sapiens, and the bacteria Anaeromyxobacter dehalogenans and Sinorhizobium meliloti.

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical properties of maleylacetoacetate isomerase from the selected species, based on available data from the Protein Data Bank (PDB).

PropertyHomo sapiensAnaeromyxobacter dehalogenansSinorhizobium meliloti
PDB ID 1FW1[2]4KDY[3]2PPG[4]
Resolution (Å) 1.90[2]1.50[3]2.49[4]
Molecular Weight (kDa) 24.67[2]56.17[3]176.77 (octamer)[4]
Residue Count 216[1]484 (dimer)[3]1596 (octamer)[4]
Quaternary Structure Homodimer[1]Dimer[3]Homo 8-mer[4]
Expression System Escherichia coli[2]Escherichia coli BL21(DE3)[3]Escherichia coli BL21(DE3)[4]

Kinetic Parameters

Kinetic analysis of maleylacetoacetate isomerase provides insights into its catalytic efficiency and substrate affinity. While comprehensive comparative data is not available for all species, a study on polymorphic variants of human MAAI (hGSTZ1-1) using the substrate analog maleylacetone (MA) offers valuable information.

SpeciesVariantSubstratekcat (s-1)Km (µM)kcat/Km (s-1µM-1)
Homo sapienshGSTZ1c-1cMaleylacetone> hGSTZ1b-1b > hGSTZ1d-1d > hGSTZ1a-1aData not availableData not available

Optimal Conditions

The enzymatic activity of maleylacetoacetate isomerase is influenced by pH and temperature. While specific optimal conditions for each of the compared species are not extensively documented in a comparative context, general principles of enzyme kinetics suggest that these parameters are critical for maximal activity. Further experimental characterization is required to determine the precise optimal pH and temperature for MAAI from each species.

Experimental Protocols

Maleylacetoacetate Isomerase Activity Assay (Glutathione-Dependent)

This protocol is adapted from a method used for measuring MAAI activity in tissue extracts.[6][7]

Principle:

The assay measures the isomerization of maleylacetone (a stable analog of maleylacetoacetate) to fumarylacetone in the presence of glutathione. The substrate and product are separated and quantified by high-performance liquid chromatography (HPLC).

Reagents:

  • Sodium phosphate (B84403) buffer (0.01 M, pH 7.6)

  • Glutathione (GSH) solution (500 µM)

  • Maleylacetone (MA) solution (500 µM)

  • Enzyme solution (0.1 to 1.0 µg/ml)

  • Acetonitrile (B52724)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Prepare a reaction mixture containing 0.01 M sodium phosphate buffer (pH 7.6), 500 µM glutathione, and 500 µM maleylacetone.

  • Initiate the reaction by adding the enzyme solution to the reaction mixture to a final volume of 500 µl.

  • Incubate the reaction at the desired temperature (e.g., 37°C).

  • Stop the reaction at various time points by adding an equal volume of acetonitrile with 0.1% TFA.

  • Centrifuge the samples to pellet any precipitated protein.

  • Analyze the supernatant by reverse-phase HPLC using a C18 column.

  • Elute with a gradient of acetonitrile in water containing 0.1% TFA.

  • Monitor the absorbance at a wavelength suitable for detecting maleylacetone and fumarylacetone (e.g., 330 nm).

  • Quantify the product formation based on a standard curve of fumarylacetone.

Purification of His-tagged Recombinant Maleylacetoacetate Isomerase

This is a general protocol for the purification of His-tagged proteins, which is a common method for obtaining purified recombinant MAAI expressed in E. coli.

Principle:

The polyhistidine tag on the recombinant protein has a high affinity for immobilized nickel ions. This allows for the selective binding of the His-tagged protein to a nickel-nitrilotriacetic acid (Ni-NTA) resin, while other proteins are washed away. The bound protein is then eluted with a high concentration of imidazole.

Reagents:

  • Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0.

  • Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0.

  • Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0.

  • Ni-NTA Agarose (B213101) resin

Procedure:

  • Cell Lysis: Resuspend the E. coli cell pellet expressing the His-tagged MAAI in Lysis Buffer. Lyse the cells by sonication or using a French press.

  • Clarification: Centrifuge the lysate at high speed (e.g., 10,000 x g) for 30 minutes at 4°C to pellet cell debris.

  • Binding: Add the clarified lysate to a column containing equilibrated Ni-NTA agarose resin. Allow the lysate to bind to the resin by gentle mixing for 1 hour at 4°C.

  • Washing: Wash the resin with several column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged MAAI from the resin using the Elution Buffer. Collect the eluate in fractions.

  • Analysis: Analyze the collected fractions by SDS-PAGE to check for purity. Pool the fractions containing the purified protein.

  • Buffer Exchange: If necessary, perform buffer exchange into a suitable storage buffer using dialysis or a desalting column.

Visualizations

Signaling Pathway: Phenylalanine and Tyrosine Catabolism

Phenylalanine_Tyrosine_Catabolism Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine p_Hydroxyphenylpyruvate p-Hydroxyphenylpyruvate Tyrosine->p_Hydroxyphenylpyruvate Homogentisate Homogentisate p_Hydroxyphenylpyruvate->Homogentisate Maleylacetoacetate This compound Homogentisate->Maleylacetoacetate MAAI Maleylacetoacetate Isomerase (MAAI) Maleylacetoacetate->MAAI Fumarylacetoacetate 4-Fumarylacetoacetate Fumarate Fumarate Fumarylacetoacetate->Fumarate Acetoacetate Acetoacetate Fumarylacetoacetate->Acetoacetate MAAI->Fumarylacetoacetate GSH GSH GSH->MAAI

Caption: The catabolic pathway of phenylalanine and tyrosine, highlighting the role of MAAI.

Experimental Workflow: His-tag Protein Purification

His_Tag_Purification Start E. coli culture expressing His-tagged MAAI CellLysis Cell Lysis Start->CellLysis Clarification Centrifugation (Clarified Lysate) CellLysis->Clarification Binding Binding to Ni-NTA Resin Clarification->Binding Washing Washing Step Binding->Washing Elution Elution with Imidazole Washing->Elution Analysis SDS-PAGE Analysis Elution->Analysis PurifiedProtein Purified MAAI Analysis->PurifiedProtein

Caption: A typical workflow for the purification of His-tagged recombinant MAAI.

References

Unraveling the Transcriptome: A Comparative Analysis of Gene Expression in Tyrosinemia Models

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular landscape of tyrosinemia, this guide offers a comparative analysis of gene expression across various experimental models. It provides researchers, scientists, and drug development professionals with a comprehensive overview of the transcriptomic alterations that drive the pathophysiology of this inherited metabolic disorder. By presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways, this guide aims to facilitate a deeper understanding of tyrosinemia and accelerate the development of novel therapeutic strategies.

Hereditary Tyrosinemia Type 1 (HT1) is an autosomal recessive disorder caused by mutations in the fumarylacetoacetate hydrolase (FAH) gene, leading to the accumulation of toxic metabolites that primarily affect the liver and kidneys.[1] To investigate the molecular mechanisms underlying HT1 and to test potential therapies, various animal and cellular models have been developed, with the Fah knockout (Fah-/-) mouse being the most extensively studied.[2][3] This guide focuses on the comparative analysis of gene expression data obtained from these models, providing a valuable resource for the scientific community.

Quantitative Gene Expression Analysis

Transcriptomic studies of tyrosinemia models have revealed significant alterations in gene expression associated with liver damage, hepatocellular carcinoma (HCC), oxidative stress, and regeneration. The following tables summarize the key differentially expressed genes identified in liver tissue from Fah knockout mouse models of HT1.

Table 1: Upregulated Genes in the Livers of Fah Knockout Mice

GeneFold Change (approx.)FunctionTyrosinemia ModelReference
Asns (Asparagine Synthetase)ElevatedAmino acid synthesis, associated with HCCFah -/- mice on NTBC[4]
Moxd1 (Monooxygenase DBH Like 1)Significantly IncreasedUnknown, potential HCC markerFah -/- mice on NTBC[5]
Saa (Serum Amyloid A)Significantly IncreasedAcute phase response, inflammation, potential HCC markerFah -/- mice on NTBC[5]
Mt (Metallothionein)Significantly IncreasedMetal detoxification, oxidative stress response, potential HCC markerFah -/- mice on NTBC[5]
Dbp (D-Box Binding PAR BZIP Transcription Factor)Significantly IncreasedCircadian rhythm, metabolism, potential HCC markerFah -/- mice on NTBC[5]
Cxcl1 (C-X-C Motif Chemokine Ligand 1)Significantly IncreasedInflammation, neutrophil chemoattractant, potential HCC markerFah -/- mice on NTBC[5]
Slc7a11Significantly UpregulatedCysteine/glutamate antiporter, glutathione (B108866) metabolismFah -/- mice after NTBC withdrawal[6]
Ggt1Significantly UpregulatedGamma-glutamyltransferase 1, glutathione metabolismFah -/- mice after NTBC withdrawal[6]
c-fosAltered ExpressionTranscription factor, cell proliferation, differentiationHuman tyrosinemic liver[7]
egr-1Altered ExpressionTranscription factor, cell growth, differentiationHuman tyrosinemic liver[7]
IGFBP-1 (Insulin-like growth factor-binding protein 1)High mRNA ExpressionGrowth factor regulationHuman tyrosinemic liver[7]

Table 2: Downregulated Genes in the Livers of Fah Knockout Mice

GeneFold Change (approx.)FunctionTyrosinemia ModelReference
G6Phase (Glucose-6-Phosphatase)Not DetectableGlucose homeostasisHuman tyrosinemic liver[7]
C/EBPalphaAltered ExpressionTranscription factor, liver development and functionHuman tyrosinemic liver[7]

Experimental Protocols

The following section details the typical methodologies employed in gene expression studies of tyrosinemia models.

Animal Models and Treatment

The most common animal model for HT1 is the Fah knockout mouse.[2][3] These mice carry a targeted disruption of the Fah gene and exhibit the key features of the human disease, including liver failure and hepatocellular carcinoma.[8][9] To manage the lethal phenotype, these mice are typically maintained on nitisinone (B1678953) (NTBC), a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPD), which prevents the accumulation of toxic tyrosine catabolites.[4][5] Experimental cohorts often include wild-type mice and Fah knockout mice on and off NTBC treatment to study the effects of the disease and the treatment.[10]

RNA Extraction and Sequencing
  • Tissue Collection: Liver tissue is collected from euthanized mice and immediately snap-frozen in liquid nitrogen or stored in an RNA-protecting solution at -80°C to preserve RNA integrity.[4]

  • RNA Isolation: Total RNA is extracted from the liver tissue using standard methods, such as TRIzol reagent or commercially available kits, according to the manufacturer's instructions.

  • RNA Quality Control: The quantity and quality of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-purity RNA with intact ribosomal RNA peaks.

  • Library Preparation: RNA sequencing libraries are prepared from the total RNA. This process typically involves poly(A) selection to enrich for mRNA, followed by cDNA synthesis, adapter ligation, and amplification.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as an Illumina sequencer, to generate millions of short reads.

Data Analysis
  • Quality Control of Sequencing Reads: The raw sequencing reads are assessed for quality, and low-quality bases and adapter sequences are trimmed.

  • Read Alignment: The processed reads are aligned to a reference genome (e.g., the mouse reference genome) using a splice-aware aligner like STAR.

  • Gene Expression Quantification: The number of reads mapping to each gene is counted to determine the gene expression level.

  • Differential Expression Analysis: Statistical analysis is performed to identify genes that are significantly differentially expressed between experimental groups (e.g., Fah knockout vs. wild-type). This typically involves using packages like DESeq2 or edgeR in the R statistical environment.

  • Pathway and Functional Enrichment Analysis: To understand the biological implications of the observed gene expression changes, pathway and gene ontology (GO) enrichment analyses are performed using tools like GSEA or DAVID. This helps to identify the key signaling pathways and biological processes that are dysregulated in tyrosinemia.

Visualizing the Molecular Landscape

The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the study of gene expression in tyrosinemia.

Tyrosine_Catabolism_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA TAT HGA Homogentisate HPPA->HGA HPD MAA Maleylacetoacetate HGA->MAA HGD FAA Fumarylacetoacetate MAA->FAA GSTZ1 Fumarate Fumarate FAA->Fumarate FAH Acetoacetate Acetoacetate FAA->Acetoacetate FAH FAH_Deficiency FAH Deficiency (Tyrosinemia Type 1) FAA->FAH_Deficiency NTBC NTBC HPD HPD NTBC->HPD Experimental_Workflow cluster_model Tyrosinemia Model cluster_treatment Treatment Groups cluster_analysis Gene Expression Analysis Fah_KO_Mouse Fah-/- Mouse Model NTBC_On NTBC Treatment Fah_KO_Mouse->NTBC_On NTBC_Off NTBC Withdrawal Fah_KO_Mouse->NTBC_Off Wild_Type_Mouse Wild-Type Control Wild_Type_Mouse->NTBC_On RNA_Extraction RNA Extraction from Liver NTBC_On->RNA_Extraction NTBC_Off->RNA_Extraction RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq Data_Analysis Bioinformatic Analysis RNA_Seq->Data_Analysis Pathway_Analysis Pathway Enrichment Data_Analysis->Pathway_Analysis Signaling_Pathways Tyrosinemia Tyrosinemia (FAH Deficiency) Toxic_Metabolites Accumulation of Fumarylacetoacetate & Succinylacetone Tyrosinemia->Toxic_Metabolites Oxidative_Stress Oxidative Stress Toxic_Metabolites->Oxidative_Stress Liver_Injury Hepatocyte Injury & Apoptosis Toxic_Metabolites->Liver_Injury DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage DNA_Damage->Liver_Injury HCC Hepatocellular Carcinoma DNA_Damage->HCC Regeneration Compensatory Regeneration Liver_Injury->Regeneration Gene_Expression_Changes Altered Gene Expression (e.g., Asns, Saa, Mt) Liver_Injury->Gene_Expression_Changes Regeneration->HCC Regeneration->Gene_Expression_Changes HCC->Gene_Expression_Changes

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the cellular signaling consequences of 4-Maleylacetoacetate (4-MAA) accumulation. While not a classical signaling molecule, 4-MAA is a critical intermediate in tyrosine catabolism.[1][2] Its buildup, characteristic of inherited metabolic disorders like Tyrosinemia Type I, triggers a cascade of cellular events initiated by the accumulation of related toxic metabolites.[3][4][5][6] This document outlines the key molecular players, compares experimental methodologies, and presents detailed protocols to investigate these downstream signaling pathways.

The Molecular Instigators: A Comparative Overview

In metabolic disorders such as Tyrosinemia Type I, a deficiency in the enzyme fumarylacetoacetate hydrolase (FAH) leads to the accumulation of upstream metabolites.[4][5][7][8] While 4-MAA itself accumulates, the primary drivers of cellular toxicity and subsequent signaling activation are its downstream products: fumarylacetoacetate (FAA) and succinylacetone (SA).[3][9] Understanding the distinct properties of these molecules is crucial for designing validation experiments.

Metabolite Key Characteristics Primary Cellular Impact Known Signaling Links
This compound (4-MAA) Intermediate in tyrosine catabolism.[1][2] Less reactive than FAA.Precursor to the more toxic FAA. Potential for direct protein modification.Limited direct evidence; largely inferred from FAA and SA effects.
Fumarylacetoacetate (FAA) Highly reactive α,β-unsaturated carbonyl compound.[9] Alkylating agent.Depletes cellular glutathione (B108866) (GSH), leading to severe oxidative stress.[9] Induces DNA and protein damage.[10]Activates ERK/MAPK pathways; induces mitotic abnormalities and genomic instability.[9]
Succinylacetone (SA) Downstream metabolite of FAA. Pathognomonic marker for Tyrosinemia Type I.[11][12]Potent inhibitor of δ-aminolevulinate dehydratase, disrupting heme synthesis. Triggers neurologic crises.[3][12]Indirectly affects numerous signaling pathways through heme depletion and general toxicity.

Core Signaling Consequences of Metabolite Accumulation

The accumulation of these metabolites, particularly FAA, creates a state of severe cellular stress, which activates multiple downstream signaling pathways. Validating the link between 4-MAA and signaling requires probing these interconnected responses.

Signaling_Consequences cluster_Metabolism Tyrosine Catabolism Pathway cluster_Stress Cellular Stress Response cluster_Signaling Downstream Signaling Tyrosine Tyrosine HGA Homogentisate Tyrosine->HGA Multiple Steps MAA This compound HGA->MAA HGD FAA Fumarylacetoacetate MAA->FAA MAAI (GSTZ1) Fumarate Fumarate FAA->Fumarate FAH (Deficient in HT1) SA Succinylacetone FAA->SA Alternative Metabolism Oxidative_Stress Oxidative Stress (GSH Depletion) FAA->Oxidative_Stress DNA_Damage DNA Damage & Genomic Instability FAA->DNA_Damage Protein_Damage Protein Damage FAA->Protein_Damage SA->Oxidative_Stress MAPK MAPK Pathway (ERK Activation) Oxidative_Stress->MAPK Inflammation Inflammatory Response Oxidative_Stress->Inflammation Apoptosis Apoptosis DNA_Damage->Apoptosis Protein_Damage->Apoptosis Apoptosis->Inflammation

Figure 1. Pathological signaling cascade originating from FAH deficiency.

Comparative Guide to Experimental Validation Methods

Validating the effects of 4-MAA and its related metabolites on cellular signaling can be approached through various techniques. The choice of method depends on the specific question, whether it's a targeted inquiry into a known pathway or a global discovery-based approach.

Method Principle Pros Cons Typical Data Output
Western Blotting Antibody-based detection of specific proteins and their post-translational modifications (e.g., phosphorylation).Highly specific, semi-quantitative, widely accessible.Low throughput, requires high-quality antibodies, limited to known targets.Fold-change in phosphorylated vs. total protein levels.
Mass Spectrometry Proteomics Global, unbiased identification and quantification of thousands of proteins and their modifications.[13]High throughput, discovery-oriented, provides a systems-level view.Requires specialized equipment and bioinformatics expertise, complex data analysis.List of differentially expressed proteins/phosphosites, pathway enrichment analysis.
Oxidative Stress Assays Measurement of reactive oxygen species (ROS) or markers of oxidative damage to lipids, proteins, and DNA.[14][15][16]Directly quantifies a key toxicity mechanism. Multiple assay formats available (e.g., fluorescent probes, ELISAs).[17][18]ROS are often transient and hard to measure directly.[15][16] Indirect markers are more stable but less direct.[15]ROS levels, MDA concentration (lipid peroxidation), 8-OHdG levels (DNA damage).[14][16]
Cell Viability/Apoptosis Assays Quantifies cell death and the activity of apoptotic enzymes (e.g., caspases) in response to metabolite treatment.Clear endpoint for toxicity, straightforward protocols.Provides limited mechanistic insight into upstream signaling events.IC50 values, percentage of apoptotic cells, caspase activity levels.

Detailed Experimental Protocols

This section provides detailed, adaptable protocols for the key experiments outlined above.

This protocol is designed to assess the phosphorylation status of ERK1/2, a key downstream target of FAA-induced oxidative stress.[9]

  • Cell Culture and Treatment:

    • Seed HepG2 or a relevant liver cell line in 6-well plates to achieve 70-80% confluency.

    • Prepare fresh stock solutions of FAA (e.g., 10 mM in DMSO). Note: FAA is unstable; prepare fresh for each experiment.

    • Treat cells with varying concentrations of FAA (e.g., 0, 50, 100, 200 µM) for a defined period (e.g., 2 hours).[9] Include a vehicle control (DMSO).

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells on ice with 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells, transfer lysate to a microcentrifuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Immunoblotting:

    • Load 20-30 µg of protein per lane onto a 10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against phospho-ERK1/2 (e.g., 1:1000 dilution) and total-ERK1/2 (1:1000 dilution) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

    • Wash 3x with TBST and visualize using an ECL substrate and chemiluminescence imager.

  • Data Analysis:

    • Quantify band intensity using software like ImageJ.

    • Normalize the phospho-ERK signal to the total-ERK signal for each sample. Express results as fold-change relative to the untreated control.

This protocol measures malondialdehyde (MDA), a stable end-product of lipid peroxidation and a common indicator of oxidative stress.[14][16]

  • Sample Preparation:

    • Culture and treat cells as described in Protocol 1.

    • Harvest cells and homogenize in ice-cold PBS containing a butylated hydroxytoluene (BHT) to prevent new lipid peroxidation during the assay.

    • Use a portion of the lysate for protein quantification (BCA assay).

  • TBARS Reaction:

    • To 100 µL of cell lysate, add 100 µL of 8.1% SDS.

    • Add 750 µL of 20% acetic acid solution (pH 3.5).

    • Add 750 µL of 0.8% thiobarbituric acid (TBA).

    • Vortex and incubate the mixture at 95°C for 60 minutes.

    • Cool the samples on ice for 10 minutes to stop the reaction.

  • Measurement:

    • Centrifuge samples at 4,000 x g for 10 minutes.

    • Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.

  • Data Analysis:

    • Create a standard curve using an MDA standard.

    • Calculate the concentration of MDA in the samples and normalize to the protein concentration (e.g., nmol MDA/mg protein).

Visualizing the Experimental Workflow

A standardized workflow is essential for reproducible results when investigating metabolite-induced signaling.

Experimental_Workflow cluster_Setup Experimental Setup cluster_Analysis Downstream Analysis cluster_Output Data Interpretation Cell_Culture 1. Cell Culture (e.g., HepG2) Metabolite_Treatment 2. Metabolite Treatment (4-MAA, FAA, SA) Cell_Culture->Metabolite_Treatment Cell_Harvest 3. Cell Harvest & Lysis Metabolite_Treatment->Cell_Harvest Western_Blot Targeted Analysis (Western Blot) Cell_Harvest->Western_Blot Protein Lysate Mass_Spec Global Analysis (Mass Spectrometry) Cell_Harvest->Mass_Spec Protein Lysate Stress_Assay Functional Analysis (Oxidative Stress Assay) Cell_Harvest->Stress_Assay Cell Lysate Pathway_Validation Pathway Validation Western_Blot->Pathway_Validation Biomarker_Discovery Biomarker Discovery Mass_Spec->Biomarker_Discovery Toxicity_Profile Toxicity Profile Stress_Assay->Toxicity_Profile

Figure 2. A generalized workflow for validating metabolite-induced signaling.

By systematically applying these comparative approaches and detailed protocols, researchers can effectively dissect and validate the complex signaling networks perturbed by the accumulation of this compound and its associated toxic metabolites. This framework provides a robust foundation for understanding disease mechanisms and developing novel therapeutic strategies.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 4-Maleylacetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the proper disposal of 4-Maleylacetoacetate, a key intermediate in the metabolism of tyrosine.[1][2] Adherence to these procedures is critical for operational integrity and laboratory safety.

Core Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses with side shields, chemical-resistant gloves (nitrile or neoprene), and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation of any dusts or aerosols.

  • Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite) and collect it into a designated, labeled container for disposal.[3] Avoid allowing the substance to enter drains or water courses.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is provided below. This information is essential for understanding its potential hazards and for making informed decisions regarding its disposal.

PropertyValueSource
Chemical Formula C₈H₈O₆[1]
Molar Mass 200.146 g·mol⁻¹[1]
Appearance Not specified (likely a solid)
Solubility Relatively insoluble in water[4]
Other Names 4-Maleylacetoacetic acid, (2Z)-4,6-Dioxooct-2-enedioic acid[1][5]

Disposal Procedures: A Step-by-Step Guide

The recommended disposal pathway for this compound is through a licensed chemical waste management contractor. This ensures compliance with local, state, and federal regulations.

Method 1: Disposal via a Licensed Waste Management Contractor (Recommended)

This is the most secure and compliant method for the disposal of unused or waste this compound.

  • Segregation and Collection:

    • Collect waste this compound, whether in solid form or in solution, in a dedicated and clearly labeled waste container.

    • The container should be made of a material compatible with organic acids (e.g., high-density polyethylene (B3416737) - HDPE).

  • Labeling:

    • Ensure the waste container is accurately and clearly labeled with the full chemical name: "Waste this compound".

    • Include the concentration (if in solution) and any other information required by your institution's Environmental Health and Safety (EHS) office.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from incompatible materials such as bases, strong oxidizing agents, and reducing agents.[6][7]

  • Arrangement for Pickup:

    • Contact your institution's EHS office or a licensed chemical waste disposal company to schedule a pickup.[8]

    • Provide them with all necessary information about the waste material.

Method 2: Laboratory-Scale Neutralization (For Dilute Aqueous Solutions Only)

For very small quantities of dilute aqueous solutions of this compound, neutralization may be a viable option prior to drain disposal. Crucially, this should only be performed after consulting and receiving approval from your institution's EHS office.

  • Dilution:

    • If not already in a dilute solution, dilute the aqueous waste containing this compound with a large volume of water in a suitable container.

  • Neutralization:

    • Slowly add a weak base, such as a saturated solution of sodium bicarbonate (NaHCO₃), to the diluted this compound solution while stirring continuously.

    • Monitor the pH of the solution using pH paper or a calibrated pH meter.

    • Continue adding the base dropwise until the pH of the solution is neutral (between 6.0 and 8.0).[9] Be cautious as the addition of bicarbonate to acid will generate carbon dioxide gas.

  • Final Disposal:

    • Once neutralized, the resulting solution may be permissible for drain disposal with copious amounts of water, provided it does not contain any other hazardous materials.[3]

    • Always confirm with your institution's EHS guidelines before any drain disposal. [10]

Experimental Protocol: Spill Decontamination

In the event of a small spill of this compound powder:

  • Restrict Access: Cordon off the affected area to prevent further contamination.

  • Don PPE: Ensure you are wearing the appropriate personal protective equipment.

  • Containment: Gently cover the spill with a non-combustible absorbent material like sand or vermiculite (B1170534) to prevent the powder from becoming airborne.

  • Collection: Carefully scoop the mixture into a designated hazardous waste container. Avoid creating dust.

  • Decontamination: Wipe the spill area with a damp cloth. The cloth should then be disposed of in the same hazardous waste container.

  • Labeling: Seal and label the container as "Waste this compound Spill Debris".

  • Reporting: Report the spill to your laboratory supervisor and EHS office as per your institution's policy.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_decision Decision cluster_path1 Recommended Disposal cluster_path2 Alternative (with EHS Approval) A Waste this compound B Wear Appropriate PPE A->B C Consult EHS Office B->C D Segregate and Label Waste C->D Bulk or Solid Waste G Dilute Aqueous Solution C->G Dilute Aqueous Waste (EHS Approved) E Store in Designated Area D->E F Arrange for Licensed Contractor Pickup E->F H Neutralize with Weak Base (pH 6-8) G->H I Dispose Down Drain with Copious Water H->I

References

Personal protective equipment for handling 4-Maleylacetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 4-Maleylacetoacetate in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

Hazard Assessment and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection Type Specific Requirement Rationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and aerosols that can cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).Prevents skin contact which may cause irritation or chemical burns.
Body Protection A laboratory coat worn over full-length pants and closed-toe shoes.Protects skin from accidental spills.
Respiratory Protection Use in a certified chemical fume hood.Minimizes inhalation of any potential aerosols or vapors.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure risk.

Experimental Protocol: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure a chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.

    • Assemble all necessary equipment and reagents.

    • Prepare a designated and clearly labeled waste container for this compound waste.

  • Donning PPE:

    • Put on all required PPE as detailed in Table 1 before handling the compound.

  • Handling the Compound:

    • Conduct all weighing, transferring, and experimental procedures involving this compound within a chemical fume hood.

    • Avoid direct contact with skin, eyes, and clothing.

    • Keep containers of this compound tightly sealed when not in use.

  • Post-Handling:

    • Thoroughly clean the work area after use.

    • Properly dispose of all contaminated materials in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Table 2: Emergency Response Protocol

Incident Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and adhere to regulations.

Disposal Protocol:

  • Waste Segregation:

    • Collect all waste containing this compound, including unused product, reaction mixtures, and contaminated materials (e.g., gloves, pipette tips, absorbent paper), in a designated and clearly labeled hazardous waste container.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS office.

  • Neutralization (if applicable and approved):

    • For aqueous solutions of this compound, neutralization with a weak base (e.g., sodium bicarbonate) may be a preliminary step before collection, if approved by your institution's EHS guidelines.[1] Always add the base slowly to the diluted acidic solution.[1]

  • Disposal Procedure:

    • Dispose of the hazardous waste through your institution's EHS program.

    • Follow all local, state, and federal regulations for the disposal of chemical waste.

Visual Workflow Guides

The following diagrams illustrate the key safety and handling workflows.

PPE_Selection_Workflow cluster_ppe Personal Protective Equipment Selection start Start: Handling This compound eye_protection Wear Chemical Safety Goggles & Face Shield start->eye_protection hand_protection Wear Nitrile or Neoprene Gloves start->hand_protection body_protection Wear Lab Coat, Long Pants, Closed-Toe Shoes start->body_protection respiratory_protection Work in a Chemical Fume Hood start->respiratory_protection end_ppe Proceed with Handling eye_protection->end_ppe hand_protection->end_ppe body_protection->end_ppe respiratory_protection->end_ppe

Caption: PPE selection workflow for handling this compound.

Safe_Handling_Disposal_Workflow cluster_workflow Safe Handling and Disposal Workflow prep 1. Preparation - Check Fume Hood - Verify Safety Showers - Prepare Waste Container don_ppe 2. Don PPE (Goggles, Gloves, Lab Coat) prep->don_ppe handle 3. Handling - Work in Fume Hood - Avoid Contact - Keep Containers Sealed don_ppe->handle post_handle 4. Post-Handling - Clean Work Area - Dispose of Waste - Wash Hands handle->post_handle disposal 5. Disposal - Segregate Waste - Label Container - Follow EHS Guidelines post_handle->disposal

Caption: Step-by-step workflow for safe handling and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.